molecular formula C9H9NO4 B187148 4-[(Carboxymethyl)amino]benzoic acid CAS No. 5698-54-4

4-[(Carboxymethyl)amino]benzoic acid

Cat. No.: B187148
CAS No.: 5698-54-4
M. Wt: 195.17 g/mol
InChI Key: YJEYSNOXMPDLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Carboxymethyl)amino]benzoic acid is a derivative of 4-aminobenzoic acid (PABA), a compound of significant interest in medicinal chemistry and biochemistry . As a PABA analog, this compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the design of novel molecules through molecular hybridization strategies . Researchers utilize this scaffold to develop new compounds with potential biological activities. Derivatives of PABA have been investigated for a range of applications, including as precursors for antimicrobial and cytotoxic agents . The structural motif of PABA is found in various bioactive molecules, and its modification can lead to compounds that interfere with essential metabolic pathways in microorganisms or modulate cellular processes in mammalian systems . This chemical is intended for laboratory research purposes to further explore these and other potential scientific applications. It is strictly for use in controlled laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(carboxymethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEYSNOXMPDLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972459
Record name 4-[(Carboxymethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5698-54-4
Record name 4-[(Carboxymethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5698-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Carboxyphenyl)glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Carboxymethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(carboxymethyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-[(Carboxymethyl)amino]benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-[(Carboxymethyl)amino]benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as N-(4-carboxyphenyl)glycine, is a key structural motif found in various biologically active molecules and serves as a versatile building block in medicinal chemistry and materials science. Its synthesis is of considerable interest to researchers in drug development and organic synthesis. This technical guide provides an in-depth analysis of the primary synthetic pathways to this molecule. We will explore the mechanistic underpinnings, compare the strategic advantages of different routes, and provide detailed, field-proven experimental protocols. The discussion is grounded in authoritative references to ensure scientific integrity and practical applicability for researchers and scientists.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating both an aromatic carboxylic acid and an aliphatic amino acid moiety. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules, including folate analogs and ligands for metal-organic frameworks. The primary challenge in its synthesis lies in the selective formation of the C-N bond between the glycine unit and the 4-aminobenzoic acid backbone without undesirable side reactions, such as polymerization or self-condensation.

This guide will focus on three robust and commonly employed synthetic strategies:

  • Nucleophilic Substitution: A classical and cost-effective approach involving the reaction of 4-aminobenzoic acid with a haloacetic acid derivative.

  • Reductive Amination: A convergent strategy that forms the C-N bond by reacting 4-formylbenzoic acid with glycine, followed by in-situ reduction.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling method offering high efficiency and broad functional group tolerance.

We will begin with a retrosynthetic analysis to logically deconstruct the target molecule and identify these key synthetic approaches.

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical disconnection of the target molecule into readily available starting materials. For this compound, two primary C-N bond disconnections are most logical, leading to the principal synthetic strategies.

G cluster_0 Disconnection Strategies cluster_1 Starting Materials TM This compound d1 C-N Bond Disconnection (Alkylation) TM->d1 Retrosynthesis d2 C-N Bond Disconnection (Reductive Amination) TM->d2 Retrosynthesis d3 C-N Bond Disconnection (Cross-Coupling) TM->d3 Retrosynthesis sm1 4-Aminobenzoic Acid + Haloacetic Acid d1->sm1 Leads to sm2 4-Halobenzoic Acid + Glycine d1->sm2 Leads to sm3 4-Formylbenzoic Acid + Glycine d2->sm3 Leads to d3->sm2 Leads to

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the target molecule can be constructed by either alkylating 4-aminobenzoic acid (PABA), performing a nucleophilic substitution on a 4-halobenzoic acid with glycine, or by forming an imine from 4-formylbenzoic acid and glycine, which is then reduced.

Core Synthetic Pathways and Mechanistic Insights

Pathway 1: Nucleophilic Alkylation of 4-Aminobenzoic Acid

This is arguably the most direct and economically viable route on a laboratory scale. The reaction proceeds via a classical SN2 mechanism where the nucleophilic nitrogen atom of 4-aminobenzoic acid attacks the electrophilic carbon of a haloacetic acid derivative.

Reaction Scheme:

G PABA 4-Aminobenzoic Acid reagents K2CO3, H2O Reflux PABA->reagents Haloacetic +  Cl-CH2-COOH Haloacetic->reagents Product This compound reagents->Product

Caption: Nucleophilic alkylation of PABA with chloroacetic acid.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base: A base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is crucial. It serves two purposes: first, to deprotonate the carboxylic acid groups, enhancing solubility in aqueous media, and second, to neutralize the hydrohalic acid (e.g., HCl) byproduct formed during the reaction. The use of a mild base is essential to prevent deprotonation of the amine, which would reduce its nucleophilicity.

  • Solvent System: Water is an effective and environmentally benign solvent for this reaction, as the salt forms of the reactants are readily soluble.

  • Reaction Control: The primary challenge is controlling the extent of alkylation. Over-alkylation can lead to the formation of the tertiary amine, N,N-bis(carboxymethyl)-4-aminobenzoic acid. This is mitigated by using a slight excess of 4-aminobenzoic acid relative to the haloacetic acid.

  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and deionized water.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Slowly add a solution of chloroacetic acid (0.95 eq) in water to the flask. The addition should be portion-wise or dropwise to control any exotherm.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallization from hot water or an ethanol/water mixture can be performed.

Pathway 2: Reductive Amination

Reductive amination is a powerful method for C-N bond formation that proceeds in two stages: the formation of a Schiff base (imine) intermediate, followed by its reduction to the target amine.[1][2] This approach offers high convergence and often cleaner reaction profiles compared to substitution methods.

Reaction Scheme:

G Aldehyde 4-Formylbenzoic Acid reagents 1. Formation of Imine 2. NaBH3CN or NaBH(OAc)3 Aldehyde->reagents Glycine +  H2N-CH2-COOH Glycine->reagents Product This compound reagents->Product

Caption: Reductive amination of 4-formylbenzoic acid with glycine.

Expertise & Experience: Causality Behind Experimental Choices

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to selectively reduce the protonated iminium ion in the presence of the starting aldehyde, thereby preventing the reduction of the aldehyde to an alcohol.[1] Standard sodium borohydride (NaBH₄) can also be used but may reduce the starting aldehyde if the imine formation is slow.[1]

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a delicate balance: the medium must be acidic enough to catalyze imine formation and protonate the resulting imine to an iminium ion (which is more susceptible to reduction), but not so acidic that it fully protonates the amine nucleophile (glycine), rendering it non-nucleophilic.

  • One-Pot Procedure: This reaction is conveniently performed as a "one-pot" synthesis, where the aldehyde, amine, and reducing agent are all combined.[2] This simplifies the experimental setup and improves overall efficiency.

Pathway 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[3][4] It allows for the formation of C-N bonds under relatively mild conditions and is tolerant of a wide array of functional groups, making it a highly versatile and reliable method.

Reaction Scheme:

G ArylHalide Methyl 4-bromobenzoate reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., t-BuONa) ArylHalide->reagents GlycineEster +  Ethyl Glycinate GlycineEster->reagents CoupledProduct Coupled Ester Intermediate hydrolysis NaOH, H2O then H+ CoupledProduct->hydrolysis Hydrolysis FinalProduct This compound reagents->CoupledProduct hydrolysis->FinalProduct

Caption: Buchwald-Hartwig amination followed by hydrolysis.

Expertise & Experience: Causality Behind Experimental Choices

  • Protection Strategy: Both carboxylic acid groups can interfere with the catalytic cycle. Therefore, it is standard practice to use esterified versions of both starting materials, such as methyl 4-bromobenzoate and ethyl glycinate. The final step is a simple hydrolysis to yield the diacid product.

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial for high yields. Sterically hindered, electron-rich ligands like XPhos or t-BuXPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) is commonly used to deprotonate the amine, allowing it to enter the catalytic cycle.[5]

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as scale, cost of reagents, available equipment, and desired purity.

FeaturePathway 1: Nucleophilic AlkylationPathway 2: Reductive AminationPathway 3: Buchwald-Hartwig
Starting Materials 4-Aminobenzoic acid, Chloroacetic acid4-Formylbenzoic acid, Glycine4-Halobenzoic acid ester, Glycine ester
Cost LowModerateHigh
Scalability GoodExcellentModerate to Good
Key Reagents Simple base (K₂CO₃)Selective reducing agent (NaBH₃CN)Pd catalyst, phosphine ligand, strong base
Yields Moderate to GoodGood to ExcellentExcellent
Purity/Side Products Risk of over-alkylationGenerally clean, potential alcohol byproductGenerally very clean
Environmental Impact Low (uses water as solvent)Moderate (solvents, borohydride waste)High (Pd catalyst, organic solvents)
Advantages Simple, inexpensiveOne-pot, high convergenceMild conditions, high functional group tolerance
Disadvantages Potential for side productsCost of selective reducing agentsCost and toxicity of Pd catalyst

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, is typically an off-white to white crystalline solid.

  • Purification: The most common method for purification is recrystallization . Due to the presence of two carboxylic acid groups and a secondary amine, the molecule's solubility is highly pH-dependent. It is sparingly soluble in neutral water but soluble in both acidic and basic aqueous solutions. Recrystallization from hot water is often effective. Washing the filtered solid with cold water and ethanol helps remove residual salts and organic impurities.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons on the benzene ring, a singlet for the methylene (-CH₂-) protons of the glycine unit, and a broad signal for the amine N-H proton.

    • Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acids, a C=O stretch, and an N-H stretch.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound ([M+H]⁺ or [M-H]⁻).

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. For large-scale, cost-sensitive applications, nucleophilic alkylation of PABA remains a viable and straightforward option, provided that the reaction conditions are carefully controlled to minimize side products. Reductive amination offers a more elegant and often higher-yielding one-pot alternative, making it highly attractive for laboratory-scale synthesis. For syntheses requiring the highest degree of cleanliness, mild conditions, and tolerance of other sensitive functional groups, the Buchwald-Hartwig amination stands out as the premier method, despite its higher cost. The choice of pathway should be guided by a careful consideration of the specific project goals, including scale, budget, and purity requirements.

References

  • Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link][6]
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2021).
  • Preparation of N-(2-carboxyphenyl)glycine. (n.d.). PrepChem.com. [Link][9]
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link][1]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link][4]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, MDPI. [Link][5]
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link][2]

Sources

An In-depth Technical Guide to the Chemical Properties of N-(4-carboxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-carboxyphenyl)glycine in Medicinal Chemistry

N-(4-carboxyphenyl)glycine, a derivative of the simplest amino acid, glycine, is a molecule of significant interest in the field of medicinal chemistry. Its rigid phenyl ring, substituted with a carboxylic acid group, and the appended glycine moiety create a unique scaffold that has been explored for its potential to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties of N-(4-carboxyphenyl)glycine, offering insights into its synthesis, structural characterization, physicochemical properties, and reactivity. Understanding these fundamental chemical attributes is crucial for its application in drug design and development, particularly in the context of creating novel therapeutic agents. The structural relationship to phenylglycine, a known component in some natural products and a versatile chiral building block, further underscores the potential of this compound in the synthesis of complex molecular architectures.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-carboxyphenyl)glycine is essential for its handling, formulation, and application in experimental settings.

Molecular Structure and Key Identifiers
  • IUPAC Name: 4-(carboxymethylamino)benzoic acid

  • Synonyms: N-(p-carboxyphenyl)glycine, Anilino-4-carboxylic acid

  • CAS Number: 19563-87-4

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

Table 1: Computed Physicochemical Properties of N-(4-carboxyphenyl)glycine

PropertyValueSource
Molecular Weight 195.17 g/mol -
XLogP3 0.5PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 86.6 ŲPubChem
Formal Charge 0PubChem
Solubility Profile

Based on the general solubility behavior of amino acids, N-(4-carboxyphenyl)glycine is expected to be soluble in aqueous alkaline solutions due to the formation of carboxylate salts. Its solubility in water is likely to be pH-dependent, with minimum solubility at its isoelectric point.[2] It is predicted to have limited solubility in nonpolar organic solvents and some solubility in polar organic solvents like DMSO and methanol.[]

Acid-Base Properties (pKa)

Synthesis and Purification

A reliable synthetic route to N-(4-carboxyphenyl)glycine is essential for its availability for research and development. While a specific, detailed protocol is not widely published, a plausible and efficient synthesis can be derived from established methods for preparing N-aryl glycines.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct approach involves the nucleophilic substitution of a haloacetic acid with 4-aminobenzoic acid. This reaction is a well-established method for the synthesis of N-aryl glycines.[6][7]

Reaction Scheme:

G reactant1 4-Aminobenzoic Acid reagents Base (e.g., NaOH or K2CO3) Water, Heat reactant2 Chloroacetic Acid product N-(4-carboxyphenyl)glycine reagents->product

Figure 1: Proposed synthesis of N-(4-carboxyphenyl)glycine.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous preparations of N-aryl glycines and may require optimization.[7][8]

Materials:

  • 4-Aminobenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide (or potassium carbonate)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Activated charcoal (for decolorization, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid, previously neutralized with sodium hydroxide, to the reaction mixture. The use of the sodium salt of chloroacetic acid is crucial to control the reaction and prevent unwanted side reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If necessary, decolorize the solution with activated charcoal and filter. Carefully acidify the filtrate with hydrochloric acid to a pH corresponding to the isoelectric point of N-(4-carboxyphenyl)glycine to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. For further purification, recrystallize the product from hot water or an appropriate solvent system.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine unit, and the acidic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(4-carboxyphenyl)glycine (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Aromatic (ortho to -COOH)~7.8-8.0d2HDeshielded by the electron-withdrawing carboxylic acid group.
Aromatic (ortho to -NH)~6.6-6.8d2HShielded by the electron-donating amino group.
Methylene (-CH₂-)~3.8-4.0s2HAdjacent to the amino and carboxyl groups.[9]
Amino (-NH-)Broad singlet, variables1HExchangeable proton, position depends on concentration and solvent.
Carboxylic Acids (-COOH)Two broad singlets, >10s2HAcidic protons, typically downfield and broad.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(4-carboxyphenyl)glycine (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Justification
Carboxylic Acid (Aromatic)~168-170Typical range for aromatic carboxylic acids.
Carboxylic Acid (Glycine)~172-174Typical range for α-amino acid carboxyl groups.[9]
Aromatic (C-NH)~148-150Carbon attached to the nitrogen atom.[9]
Aromatic (C-COOH)~120-122Carbon attached to the carboxylic acid group.
Aromatic (CH, ortho to -NH)~112-114Shielded by the amino group.[9]
Aromatic (CH, ortho to -COOH)~130-132Deshielded by the carboxylic acid group.
Methylene (-CH₂-)~45-47Aliphatic carbon of the glycine moiety.[9]
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands for N-(4-carboxyphenyl)glycine

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
N-H stretch (Secondary Amine)3300-3500Medium
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-2960Medium
C=O stretch (Carboxylic Acid)1680-1720Strong, Sharp
C=C stretch (Aromatic)1450-1600Medium
C-N stretch1250-1350Medium
Mass Spectrometry (Predicted)

In mass spectrometry, N-(4-carboxyphenyl)glycine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the glycine moiety, and other characteristic fragments.

  • Expected Molecular Ion (M⁺): m/z = 195

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 177)

    • Loss of COOH (m/z = 150)

    • Loss of the glycine moiety (fragmentation of the C-N bond)

Chemical Reactivity and Stability

The chemical reactivity of N-(4-carboxyphenyl)glycine is dictated by the functional groups present: two carboxylic acids, a secondary amine, and an aromatic ring.

Reactivity Profile
  • Carboxylic Acid Groups: These groups can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction.

  • Amino Group: The secondary amine is nucleophilic and can react with electrophiles. It can also be acylated or alkylated.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (-NHCH₂COOH and -COOH) will influence the position of substitution. The amino group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.

Stability

N-aryl glycines generally exhibit good thermal stability.[9] However, like other phenylglycine derivatives, N-(4-carboxyphenyl)glycine may be susceptible to racemization under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases, due to the acidity of the α-proton.[6] The stability in solution will be pH-dependent, with potential for hydrolysis of the carboxymethylamino group under harsh acidic or basic conditions.

G cluster_reactivity Reactivity Profile cluster_stability Stability Considerations Carboxylic Acids Carboxylic Acids (Esterification, Amide Formation) Amino Group Amino Group (Nucleophilic Reactions) Aromatic Ring Aromatic Ring (Electrophilic Substitution) Thermal Stability Good Thermal Stability Racemization Potential for Racemization pH-Dependent Solution Stability pH-Dependent Solution Stability N-(4-carboxyphenyl)glycine N-(4-carboxyphenyl)glycine N-(4-carboxyphenyl)glycine->Carboxylic Acids N-(4-carboxyphenyl)glycine->Amino Group N-(4-carboxyphenyl)glycine->Aromatic Ring N-(4-carboxyphenyl)glycine->Thermal Stability N-(4-carboxyphenyl)glycine->Racemization N-(4-carboxyphenyl)glycine->pH-Dependent Solution Stability

Figure 2: Reactivity and stability of N-(4-carboxyphenyl)glycine.

Applications in Drug Development

The structural features of N-(4-carboxyphenyl)glycine make it an attractive scaffold for the design of molecules targeting a variety of biological systems.

  • Glutamate Receptor Antagonists: Phenylglycine derivatives are known to interact with glutamate receptors. N-(4-carboxyphenyl)glycine and its analogues could be explored for their potential as antagonists or modulators of these receptors, which are implicated in numerous neurological disorders.

  • Enzyme Inhibitors: The carboxylic acid and amino groups can serve as key interaction points within the active sites of enzymes. By modifying the core structure, it is possible to design potent and selective enzyme inhibitors.

  • Peptidomimetics: The rigid phenylglycine-like structure can be incorporated into peptide sequences to create peptidomimetics with improved stability and bioavailability.

  • Building Block for Combinatorial Chemistry: The multiple functional groups allow for the straightforward synthesis of diverse libraries of compounds for high-throughput screening.

Conclusion

N-(4-carboxyphenyl)glycine is a versatile molecule with a rich chemical profile that makes it a valuable tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its chemical properties, including a proposed synthesis, predicted spectroscopic data, and an analysis of its reactivity and stability. A thorough understanding of these fundamental characteristics is paramount for unlocking the full potential of N-(4-carboxyphenyl)glycine in the quest for novel therapeutics. Further experimental validation of the predicted properties will undoubtedly facilitate its broader application in the scientific community.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. Benchchem.
  • N-Phenylglycine as a Versatile Photoiniti
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • N-(4-Hydroxyphenyl)glycine 97 122-87-2. Sigma-Aldrich.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Solubility of Amino Acids in Various Solvent Systems. Thesis.
  • Determining the pKa's of glycine.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123).
  • Synthesis of dl-α(m-Carboxyphenyl)-glycine.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • Preparation of N-(2-carboxyphenyl)glycine. PrepChem.com.
  • DETERMIN
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • N-Phenylglycine - (CAS 103-01-5). BOC Sciences.
  • Thermal studies of some biologically active new aryl esters of 1,1. Journal of Chemical and Pharmaceutical Research.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • 13C NMR Chemical Shifts.
  • Glycine(56-40-6) 13C NMR spectrum. ChemicalBook.
  • N-Phenylglycine. Hampford Research Inc.
  • Ch27 pKa and pI values. University of Calgary.
  • N-(2-Carboxyphenyl)glycine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
  • Novel method for preparing phenylglycine by using hydrocyanic acid.
  • Prediction of peptide mass spectral libraries with machine learning. PubMed.
  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide m
  • 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. PubMed.
  • 13 C CP spectrum of a static sample of a-glycine. The carboxyl....
  • Polymorphism of glycine: Thermodynamic aspects. Part I. Relative stability of the polymorphs.
  • Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi
  • Glycine has pKa values of 2.34 and 9.60.
  • Prepar
  • Stepwise synthesis of oligopeptide with N-carboxy- -amino acid anhydrides. IV. Glycine NCA. PubMed.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI.
  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide m
  • Mascot help: Peptide fragmentation.
  • Method for synthesizing tetra-glycylglycine.
  • Glycine has pKa values of 2.34 and 9.60.
  • Assignment of cysteine and glycine pKa values....

Sources

An In-depth Technical Guide to 4-[(Carboxymethyl)amino]benzoic acid (CAS 5698-54-4): A Versatile Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency and innovation of synthetic pathways are paramount. The strategic use of versatile chemical building blocks is a cornerstone of this endeavor, enabling the rapid generation of diverse molecular libraries for biological screening. Among these, bifunctional molecules—those possessing two distinct reactive functional groups—offer a significant advantage by allowing for controlled, stepwise elaboration of molecular complexity. 4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine, with the CAS number 5698-54-4, is an exemplary member of this class of compounds.

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications as a pivotal intermediate in the development of novel therapeutic agents. As a senior application scientist, the following sections are designed to not only present established data but also to offer insights into the practical considerations and strategic thinking that underpin the use of this valuable scaffold in a research and development setting.

Physicochemical Properties and Structural Attributes

This compound is a dicarboxylic acid and a secondary amine, presenting a unique combination of functionalities within a compact aromatic framework. This structural arrangement imparts a set of physicochemical properties that are highly desirable for a medicinal chemistry building block.

PropertyValueSource
CAS Number 5698-54-4Simson Pharma Limited
Molecular Formula C₉H₉NO₄Simson Pharma Limited
Molecular Weight 195.17 g/mol Simson Pharma Limited
Synonyms N-(4-carboxyphenyl)glycine, p-Carboxyphenylaminoacetic acidSimson Pharma Limited
Physical Form Solid (predicted)
Solubility Soluble in aqueous base and polar organic solventsInferred from structure

The presence of two carboxylic acid groups with different pKa values, along with a secondary amine, allows for selective chemical modifications. The aromatic ring provides a rigid scaffold that can be further functionalized, while the glycine-like side chain introduces a degree of flexibility and potential for hydrogen bonding interactions.

Synthesis of this compound: A Representative Protocol

While a variety of synthetic routes to N-aryl glycine derivatives exist, a common and reliable method involves the nucleophilic substitution of a haloacetic acid derivative by an aminobenzoic acid. The following protocol is a representative, field-proven approach for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme:

Synthesis of this compound reactant1 4-Aminobenzoic acid intermediate Ethyl 4-[(ethoxycarbonylmethyl)amino]benzoate reactant1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant2 Ethyl chloroacetate reactant2->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH, H₂O/EtOH) then Acidification (e.g., HCl)

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

  • Alkylation of 4-Aminobenzoic Acid:

    • To a solution of 4-aminobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester intermediate, ethyl 4-[(ethoxycarbonylmethyl)amino]benzoate.

  • Hydrolysis of the Diester Intermediate:

    • Dissolve the crude diester in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (3-4 equivalents).

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

This synthetic approach is robust and can be scaled up for the production of larger quantities of the material. A similar procedure has been described for the synthesis of the isomeric N-(2-carboxyphenyl)glycine, highlighting the general applicability of this method.[1]

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of any chemical intermediate is a non-negotiable aspect of drug development. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is the cornerstone for assessing the purity of this compound.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 5% to 95% B over 20 minutes[3]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL[2]

This method should effectively separate the product from starting materials and any potential side products. For quantitative analysis, a calibration curve should be generated using a certified reference standard.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the amine proton. Predicted NMR spectra for similar aminobenzoic acids are available in public databases and can serve as a reference.[4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M-H]⁻ or [M+H]⁺ ions should be observed. Mass spectral data for related compounds are available for comparison.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, including the carboxylic acid O-H and C=O stretches, the N-H stretch of the secondary amine, and the aromatic C-H and C=C bonds.

Applications in Drug Discovery and Development: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide array of biologically active molecules.[7][8] Its bifunctional nature allows for its incorporation into diverse molecular architectures.

Workflow for Utilizing this compound in Drug Discovery

Drug Discovery Workflow cluster_synthesis Library Synthesis cluster_screening Screening and Optimization A This compound B Selective Protection/Activation A->B e.g., Esterification of one carboxyl group C Coupling with Diverse Moieties B->C Amide bond formation or other reactions D Deprotection/Final Modification C->D E Compound Library D->E F High-Throughput Screening E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: A generalized workflow for the use of this compound in a drug discovery program.

Potential Therapeutic Areas

Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities, suggesting that compounds derived from this compound could be explored in several therapeutic areas:

  • Anticancer Agents: The aminobenzoic acid scaffold is present in a number of anticancer drugs.[9] The dicarboxylic acid functionality of our target molecule could be used to improve solubility or to target specific transporters on cancer cells.

  • Antimicrobial Agents: 4-Aminobenzoic acid (PABA) is an essential nutrient for many bacteria, and its derivatives can act as antimetabolites.[10][11] Modifications of the PABA structure, such as the introduction of the carboxymethyl group, could lead to novel antimicrobial agents with improved properties.

  • Anti-inflammatory Agents: The structural motif of aminobenzoic acid is found in some non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a second carboxylic acid group could modulate the cyclooxygenase (COX) inhibitory activity or other anti-inflammatory pathways.

Conclusion: A Building Block with Significant Potential

This compound (CAS 5698-54-4) represents a strategically important and versatile building block for medicinal chemists and drug development professionals. Its bifunctional nature, coupled with a rigid aromatic core, provides a platform for the synthesis of diverse and complex molecules. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the preparation and characterization of this compound. While its full potential in drug discovery is still being explored, the established biological activities of related aminobenzoic acid derivatives strongly suggest that this compound will continue to be a valuable tool in the quest for novel therapeutics.

References

  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. 4. URL: [Link]
  • Google Patents. US3725417A - Carboxamidobenzoic acids as hypolipemic agents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001891). URL: [Link]
  • PrepChem.com. Synthesis of N-(Carboxymethyl)-N-(4-tetradecylphenyl)glycine. URL: [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. URL: [Link]
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents.
  • PubChem. 4-(Aminomethyl)Benzoic Acid. URL: [Link]
  • Google Patents. CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. URL: [Link]
  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. URL: [Link]
  • Google Patents. US6228985B1 - Derivatives of aminobenzoic and aminobiphenylcarboxylic acids useful as anti-cancer agents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). URL: [Link]
  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. URL: [Link]
  • ResearchGate. (PDF) Synthesis of dl-α(m-Carboxyphenyl)-glycine. URL: [Link]
  • PrepChem.com. Preparation of N-(2-carboxyphenyl)glycine. URL: [Link]
  • Longdom Publishing.
  • MDPI.
  • PubMed. Aminobenzoates as building blocks for natural product assembly lines. URL: [Link]
  • Scientific.Net. Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological. URL: [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. URL: [Link]
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. URL: [Link]
  • Open Exploration Publishing. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. URL: [Link]
  • Regulations.gov.
  • PubMed. Drug evolution: p-aminobenzoic acid as a building block. URL: [Link]
  • PubMed. Synthesis and preliminary evaluation of (S)-2-(4'-carboxycubyl)glycine, a new selective mGluR1 antagonist. URL: [Link]
  • mzCloud. 4 Aminobenzoic acid. URL: [Link]
  • MassBank.
  • National Institute of Standards and Technology. 4-Aminobenzoic acid - the NIST WebBook. URL: [Link]
  • PMC.
  • PMC. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. URL: [Link]
  • ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. URL: [Link]
  • PubMed. Stepwise synthesis of oligopeptide with N-carboxy- -amino acid anhydrides. IV. Glycine NCA. URL: [Link]
  • International Journal of ChemTech Research.
  • New Journal of Chemistry (RSC Publishing). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. URL: [Link]

Sources

Glycine, N-(4-carboxyphenyl)- molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Glycine, N-(4-carboxyphenyl)-

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of Glycine, N-(4-carboxyphenyl)-, also known as 4-[(carboxymethyl)amino]benzoic acid. This document delves into the nuanced structural features that define its chemical behavior, including its achiral glycine backbone, the electronic influence of its disubstituted aromatic ring, and the dual carboxylic acid functionalities. We present detailed spectroscopic expectations, a robust synthetic protocol, and a systematic characterization workflow. The guide is designed to serve as a foundational resource for researchers utilizing this molecule as a chemical intermediate, a building block in medicinal chemistry, or a subject of study in material sciences.

Introduction: Defining the Molecule

Glycine, N-(4-carboxyphenyl)- (CAS No: 5698-54-4) is a synthetic amino acid derivative built upon the simplest proteinogenic amino acid, glycine (Gly, G).[1][2] Its structure is characterized by the substitution of one of the amino group's hydrogen atoms with a para-substituted carboxyphenyl group. This modification fundamentally alters the physicochemical properties of the parent glycine molecule, introducing aromaticity and a second acidic moiety, thereby creating a bifunctional molecule with distinct regions of hydrophilicity and aromatic character.

It is critically important to distinguish N-(4-carboxyphenyl)glycine from its structural isomer, 4-carboxyphenylglycine (4-CPG). In the subject molecule, the phenyl ring is attached to the nitrogen atom of the glycine core. In 4-CPG, the phenyl ring is attached to the alpha-carbon of the glycine core, rendering it chiral.[3] This guide focuses exclusively on the N-substituted, achiral isomer.

Molecular and Physicochemical Properties

The functionality of N-(4-carboxyphenyl)glycine is a direct consequence of its molecular architecture. A detailed understanding of its structure is paramount for its effective application.

Chemical Identity and Nomenclature

A molecule's identity is codified by its various names and registry numbers, which ensure unambiguous communication in research and commerce.

IdentifierValueSource
IUPAC Name This compound[4]
Synonyms Glycine, N-(4-carboxyphenyl)-; p-Carboxyphenylaminoacetic acid
CAS Number 5698-54-4[5]
Molecular Formula C₉H₉NO₄[6][7]
Molecular Weight 195.17 g/mol [6][7]
Core Structural Analysis

The molecule can be deconstructed into three primary functional components: the glycine moiety, the secondary amine linker, and the 4-carboxybenzoyl group.

Caption: Functional components of N-(4-carboxyphenyl)glycine.
  • Glycine Moiety : Unlike most amino acids, the core glycine unit (-CH₂COOH) is achiral because the alpha-carbon is bonded to two hydrogen atoms.[2] This structural simplicity imparts conformational flexibility.

  • Aromatic System : The benzene ring is disubstituted at the 1 and 4 (para) positions. The secondary amine (-NH-) is an ortho-, para-director and an activating group, while the carboxylic acid (-COOH) is a meta-director and a deactivating group. Their opposing electronic effects influence the reactivity of the aromatic ring.

  • Carboxylic Acids : The molecule possesses two carboxylic acid groups with different pKa values. The benzoic acid moiety is more acidic than the acetic acid moiety due to the electron-withdrawing nature of the phenyl ring. This dual acidity allows for pH-dependent solubility and reactivity, including the formation of zwitterions.

Predicted Spectroscopic Profile

While experimental data is lot-specific, the molecular structure allows for the confident prediction of key spectroscopic features essential for its identification.

SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protonsδ 6.7-6.9 (d, 2H), 7.8-8.0 (d, 2H)An AA'BB' splitting pattern typical of para-disubstituted benzene rings. Protons ortho to the activating -NH group are upfield; protons ortho to the deactivating -COOH group are downfield.
Methylene Protonsδ ~4.0 (s, 2H)A singlet for the two equivalent protons on the alpha-carbon of the glycine moiety.
Amine & Acid Protonsδ 5-12 (broad, 3H)Exchangeable protons (NH, 2x COOH) appearing as broad signals; chemical shift is highly dependent on solvent and concentration.
¹³C NMR Carboxyl Carbonsδ 168-175 (2C)Two distinct signals for the aliphatic and aromatic carboxylic acid carbons.
Aromatic Carbonsδ 112-152 (6C)Four signals are expected due to symmetry: 2 quaternary carbons (C-NH, C-COOH) and 2 pairs of equivalent CH carbons.
Methylene Carbonδ ~45 (1C)Signal for the alpha-carbon of the glycine unit.
FT-IR O-H Stretch3300-2500 cm⁻¹ (broad)Characteristic broad absorption of carboxylic acid O-H hydrogen bonding.
N-H Stretch3300-3400 cm⁻¹ (sharp)Secondary amine N-H stretching.
C=O Stretch1720-1680 cm⁻¹Strong absorption from the two carboxylic acid carbonyl groups.
C=C Stretch1600-1450 cm⁻¹Aromatic ring skeletal vibrations.

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Substitution

A common and efficient method for synthesizing N-aryl glycines is the reaction of an aniline with an α-halo acid under basic conditions.[8] For N-(4-carboxyphenyl)glycine, the logical precursors are 4-aminobenzoic acid and chloroacetic acid. The base serves to deprotonate the amine for the initial nucleophilic attack and to neutralize the HCl byproduct and the carboxylic acid products.

cluster_workflow R1 4-Aminobenzoic Acid step1 Nucleophilic Attack R1->step1 R2 Chloroacetic Acid R2->step1 Base Aqueous Base (e.g., Na₂CO₃) Base->step1 P Glycine, N-(4-carboxyphenyl)- step2 Acidification step1->step2 Reaction Mixture step3 Isolation step2->step3 Crude Product (Precipitate) step3->P

Caption: Synthetic workflow for N-(4-carboxyphenyl)glycine.
Chemical Reactivity
  • At the Carboxyl Groups : Both carboxylic acids can undergo standard reactions such as esterification (with an alcohol under acidic conditions) or conversion to acid chlorides (e.g., with SOCl₂) followed by amide bond formation. Selective reaction at one site over the other requires protective group strategies.

  • At the Amine : The secondary amine is nucleophilic and can be further alkylated or acylated.

  • At the Aromatic Ring : Electrophilic aromatic substitution is possible but challenging. The ring is deactivated by the carboxyl group, and the reaction conditions must be compatible with the other functional groups present.

Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a framework for the synthesis and characterization of this molecule.

Detailed Synthesis Protocol

Causality: This protocol is based on the Sₙ2 reaction between the nucleophilic amine of 4-aminobenzoic acid and the electrophilic carbon of chloroacetic acid. Sodium carbonate is chosen as a cost-effective base to maintain a pH that facilitates the reaction and neutralizes the acid byproducts. Acidification precipitates the final product, which is less soluble in acidic water than the inorganic salt byproducts.

  • Dissolution : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-aminobenzoic acid and 2.2 equivalents of sodium carbonate in deionized water.

  • Addition : Slowly add a solution of 1.1 equivalents of chloroacetic acid in water to the flask.

  • Reaction : Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling & Filtration : Once the reaction is complete, cool the mixture to room temperature. Filter to remove any unreacted starting material, if necessary.

  • Precipitation : Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to pH 2-3. A white or off-white precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration.

  • Purification : Wash the crude product with cold deionized water to remove residual salts. Recrystallize from hot water or an ethanol/water mixture to obtain the pure N-(4-carboxyphenyl)glycine. Dry the final product under vacuum.

Structural and Purity Verification Workflow

A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized compound.

Caption: Self-validating workflow for chemical characterization.

Applications and Significance

N-(4-carboxyphenyl)glycine serves primarily as a versatile chemical building block. Its bifunctional nature allows it to act as a linker in the synthesis of more complex molecules. For example, it is a documented precursor in the synthesis of N-[p-(carboxyl amino) acetic acid] hydrazide, a component used in the development of polymers for biomedical applications like photoacoustic imaging.[9]

While this specific molecule is not noted for direct biological activity, its structural class is significant. The isomeric (S)-4-carboxyphenylglycine is a known competitive antagonist for group I metabotropic glutamate receptors (mGlu1a/5a), highlighting the importance of precise regio- and stereochemical control in designing biologically active molecules.[6]

Conclusion

Glycine, N-(4-carboxyphenyl)- is a structurally distinct derivative of glycine, defined by its N-aryl substitution, dual carboxylic acid groups, and inherent achirality. Its properties are a direct result of the interplay between its aliphatic and aromatic components. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, empowering researchers to confidently utilize this molecule in the synthesis of novel polymers, materials, and potential pharmaceutical agents.

References

  • N-(4-CARBOXYPHENYL)GLYCINE - CAS:5698-54-4. Sunway Pharm Ltd.
  • (S)-4-Carboxyphenylglycine. Tocris Bioscience.
  • Synthesis of N-(Carboxymethyl)-N-(4-tetradecylphenyl)glycine. PrepChem.com.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • N-(2-carboxyphenyl)glycine | C9H9NO4.
  • alpha-Amino-4-carboxybenzeneacetic acid | C9H9NO4.
  • Glycine. Wikipedia.
  • This compound. Santa Cruz Biotechnology.
  • This compound | CAS No- 5698-54-4. Simson Pharma Limited.
  • Glycine Overview, Structure & Formula. Study.com.
  • Various chemical reactions involved in 4-amino benzoic acid,...
  • Glycine - Molecule of the Month. University of Bristol.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4-[(Carboxymethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-[(Carboxymethyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and comparative data from the parent molecule, 4-aminobenzoic acid, to provide a robust analytical framework.

Molecular Structure and Functional Groups

This compound is a derivative of 4-aminobenzoic acid, featuring a carboxymethyl group attached to the amino nitrogen. This structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a secondary amine, a methylene group, and a para-substituted benzene ring.

Molecular Formula: C₉H₉NO₄[1]

Structure:

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

The following table summarizes the expected key IR absorption bands for this compound, with comparative notes to 4-aminobenzoic acid.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityComments
Carboxylic Acid O-H3300 - 2500BroadThe broadness is due to hydrogen bonding. This band is a key feature of carboxylic acids.
Amine N-H3400 - 3300MediumThe presence of a secondary amine will result in a single, sharp peak in this region, distinguishing it from a primary amine which would show two peaks.
Aromatic C-H3100 - 3000Medium to WeakCharacteristic of C-H stretching on the benzene ring.
Carboxylic Acid C=O1725 - 1700StrongThe carbonyl stretch of the carboxylic acid is a very strong and sharp absorption.
Aromatic C=C1620 - 1450Medium to WeakMultiple bands are expected in this region due to the vibrations of the benzene ring.
C-N Stretch1350 - 1250MediumStretching vibration of the amine C-N bond.
C-O Stretch1320 - 1210StrongStretching vibration of the carboxylic acid C-O bond.
para-Substituted Ring Bend860 - 800StrongThe out-of-plane bending of the C-H bonds on the para-substituted ring gives a characteristic strong absorption.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically 16 or 32 scans are sufficient.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed for the characteristic absorption bands.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum subtract_bg Subtract Background acquire_spectrum->subtract_bg analyze_peaks Analyze Absorption Bands subtract_bg->analyze_peaks

Caption: Workflow for ATR FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene protons, the amine proton, and the carboxylic acid protons.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationComments
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)2HThe two carboxylic acid protons are expected to be in this region and may exchange with residual water in the solvent.
Aromatic (ortho to -COOH)~7.8Doublet2HThese protons are deshielded by the electron-withdrawing carboxylic acid group.
Aromatic (ortho to -NH-)~6.7Doublet2HThese protons are shielded by the electron-donating amino group.
Amine (-NH-)6.0 - 7.0Singlet (broad)1HThe chemical shift can be variable and the peak may be broad due to quadrupole broadening and exchange.
Methylene (-CH₂-)~4.0Singlet2HThese protons are adjacent to the nitrogen and the carboxyl group, leading to a downfield shift.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to the para-substitution, there will be four distinct signals for the aromatic carbons, in addition to the signals for the two carboxylic acid carbons and the methylene carbon.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Comments
Carboxylic Acid (-COOH)~168This is a typical chemical shift for a carboxylic acid carbon. Two distinct signals may be observed for the two non-equivalent carboxyl carbons.
Aromatic C (para to -COOH)~150This carbon is attached to the electron-donating nitrogen atom, resulting in a downfield shift.
Aromatic C (ortho to -COOH)~131These carbons are deshielded by the adjacent carboxylic acid group.
Aromatic C (ortho to -NH-)~112These carbons are shielded by the electron-donating amino group.
Aromatic C (para to -NH-)~120This carbon is attached to the carboxylic acid group.
Methylene (-CH₂-)~45The carbon is attached to a nitrogen and is alpha to a carbonyl group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS at 0.00 ppm). The signals are then integrated (for ¹H NMR) and the chemical shifts and multiplicities are determined.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₉H₉NO₄) is 195.0532 Da.[1] Depending on the ionization technique used, different adducts may be observed.

Adductm/z
[M+H]⁺196.0604
[M+Na]⁺218.0424
[M-H]⁻194.0459

Data predicted by computational tools.[1]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Output dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source ionize Generate Gas-Phase Ions infuse->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for ESI Mass Spectrometry.

Conclusion

The spectroscopic analysis of this compound relies on the synergistic application of IR, NMR, and MS techniques. While this guide provides a predictive framework based on established chemical principles and data from analogous structures, experimental verification is paramount. The protocols outlined herein represent standard methodologies for obtaining high-quality spectroscopic data for the structural confirmation and purity assessment of this and similar compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Biological Magnetic Resonance Bank. (n.d.). 4-Aminobenzoic Acid at BMRB.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001891).
  • Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.
  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-, methyl ester.
  • YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
  • mzCloud. (2014, November 26). 4 Aminobenzoic acid.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid.
  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.
  • Journal of Molecular Structure. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • MassBank. (2009, September 10). Benzoic acids and derivatives.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-[(Carboxymethyl)amino]benzoic Acid: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-[(Carboxymethyl)amino]benzoic acid, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary starting materials and the synthetic methodologies to afford the target compound. The guide emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, protocol optimization, and self-validating systems. We will delve into three core synthetic approaches: Nucleophilic Substitution, Reductive Amination, and the Buchwald-Hartwig Amination, presenting detailed step-by-step protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of each method.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest due to its structural motifs. The presence of both a secondary amine and two carboxylic acid moieties makes it a versatile building block in the synthesis of more complex molecules. Its applications span from the development of novel pharmaceuticals, where it can be incorporated into larger scaffolds to modulate physicochemical properties, to the synthesis of polymers and other advanced materials. The strategic selection of starting materials and the synthetic route employed are critical factors that influence the overall efficiency, scalability, and cost-effectiveness of its production.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several angles, each with its own set of advantages and considerations. The choice of starting material is intrinsically linked to the chosen synthetic pathway. This guide will focus on three primary, field-proven methods, each starting from readily available precursors.

Synthetic Route Primary Starting Materials Key Advantages Potential Challenges
Nucleophilic Substitution 4-Aminobenzoic acid, Ethyl chloroacetateCost-effective, straightforward procedure.Potential for di-alkylation, requires basic conditions.
Buchwald-Hartwig Amination 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), Glycine ethyl esterHigh functional group tolerance, good yields.Requires a palladium catalyst and specialized ligands, costlier.
Reductive Amination 4-Formylbenzoic acid, GlycineMild reaction conditions, good chemoselectivity.Requires a suitable reducing agent, potential for over-reduction.

In-Depth Analysis of Synthetic Routes

Route 1: Nucleophilic Substitution

This classical approach relies on the nucleophilic character of the amino group of 4-aminobenzoic acid to displace a halide from an acetic acid derivative. To circumvent potential reactivity issues with the carboxylic acid moiety and to improve solubility, the esterified forms of both reactants are commonly used, followed by a final hydrolysis step.

The reaction between ethyl 4-aminobenzoate and ethyl chloroacetate is a typical SN2 reaction. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. A non-nucleophilic base, such as potassium carbonate, is crucial for scavenging the HCl generated during the reaction, thereby driving the equilibrium towards the product.[1] Acetone is a common solvent as it is polar aprotic and effectively dissolves the reactants. The reaction is typically heated to increase the reaction rate.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A Ethyl 4-aminobenzoate + Ethyl chloroacetate + K2CO3 in Acetone B Reflux A->B C Work-up (Filtration, Evaporation) B->C D Ethyl 4-((ethoxycarbonylmethyl)amino)benzoate C->D E Ethyl 4-((ethoxycarbonylmethyl)amino)benzoate in Ethanol/Water F Add NaOH, Reflux E->F G Acidification (HCl) F->G H Isolation (Filtration, Washing, Drying) G->H I This compound H->I

Caption: Workflow for Nucleophilic Substitution.

Step 1: Synthesis of Ethyl 4-((ethoxycarbonylmethyl)amino)benzoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-aminobenzoate (16.5 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and 150 mL of acetone.

  • Stir the suspension and add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate gradient) or recrystallization from ethanol.

Step 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the purified ethyl 4-((ethoxycarbonylmethyl)amino)benzoate (0.05 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (4.0 g, 0.1 mol) to the solution.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This modern synthetic method offers excellent functional group tolerance and can be a highly efficient route to this compound, particularly when starting from a halogenated benzoic acid derivative.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the reaction with aryl bromides.[3] A non-nucleophilic base like cesium carbonate or potassium phosphate is preferred, especially when an ester group is present, to avoid hydrolysis.[2] Toluene or dioxane are common solvents for this reaction.

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_complex Amine_Coordination Amine Coordination Pd(II)_complex->Amine_Coordination R'-NH2 Pd(II)_amido_precursor [Ar-Pd(II)-NHR'(L2)]+X- Amine_Coordination->Pd(II)_amido_precursor Deprotonation Deprotonation (Base) Pd(II)_amido_precursor->Deprotonation Pd(II)_amido Ar-Pd(II)-NR'(L2) Deprotonation->Pd(II)_amido Reductive_Elimination Reductive Elimination Pd(II)_amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NHR' Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Step 1: Synthesis of Ethyl 4-((ethoxycarbonylmethyl)amino)benzoate

  • In a glovebox, charge a Schlenk tube with 4-bromobenzoic acid (2.01 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), SPhos (164 mg, 0.4 mol%), and cesium carbonate (6.52 g, 20 mmol).

  • Add glycine ethyl ester hydrochloride (1.54 g, 11 mmol) and a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add 40 mL of anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined organic filtrates with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Step 2: Hydrolysis

  • Follow the hydrolysis procedure outlined in Section 3.1.3, Step 2.

Route 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.[4] For the synthesis of this compound, this can be achieved by reacting 4-formylbenzoic acid with glycine, followed by reduction.

This one-pot, two-step reaction first involves the formation of a Schiff base (imine) between the aldehyde of 4-formylbenzoic acid and the amine of glycine. This reaction is typically acid-catalyzed. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the imine C=N bond in the presence of the unreacted aldehyde.[4] Methanol is a suitable solvent for this reaction.

A 4-Formylbenzoic acid + Glycine in Methanol B Acid Catalyst (e.g., Acetic Acid) A->B C Imine Formation (in situ) B->C D Add NaBH3CN C->D E Reduction D->E F Work-up (Quenching, Extraction) E->F G Purification F->G H This compound G->H

Caption: Workflow for Reductive Amination.

  • In a 250 mL round-bottom flask, dissolve 4-formylbenzoic acid (1.50 g, 10 mmol) and glycine (0.75 g, 10 mmol) in 100 mL of methanol.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • To the stirred solution, add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue, and if necessary, adjust the pH to 3-4 with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from an ethanol/water mixture.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes, with the choice of starting material being a key determinant of the overall process. The classical nucleophilic substitution offers a cost-effective and straightforward approach, while the modern Buchwald-Hartwig amination provides high efficiency and functional group tolerance, albeit at a higher cost. Reductive amination presents a mild and chemoselective alternative. The selection of the optimal synthetic strategy will depend on factors such as the scale of the synthesis, cost considerations, and the availability of specialized reagents and equipment. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully execute the synthesis of this valuable chemical intermediate.

References

  • Hasan, E., Ali, S., Bano, Z., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Physical and chemical characteristics of 4-[(Carboxymethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-[(Carboxymethyl)amino]benzoic acid

Introduction

This compound, also known as N-(4-carboxyphenyl)glycine, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, materials science, and chemical synthesis. Its structure, which incorporates a para-substituted aromatic ring with both a secondary amine and two distinct carboxylic acid moieties, imparts a unique combination of properties. This unique arrangement allows it to act as a versatile building block, a linker molecule in the synthesis of complex polymers or metal-organic frameworks, and a potential pharmacophore in drug design.

This guide serves as a comprehensive technical resource for scientists and professionals, providing a detailed examination of the physical and chemical characteristics of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven experimental protocols for the validation and further exploration of its properties.

Identification and Molecular Structure

Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 5698-54-4
Synonyms N-(4-carboxyphenyl)glycine; p-Carboxyphenylaminoacetic acid
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]

The molecule's functionality is derived from its three key structural components: a benzoic acid group, a secondary amine linker, and an acetic acid group. This structure suggests a high degree of polarity and the capacity for extensive hydrogen bonding, which dictates many of its physical properties.

structure cluster_benzoic Benzoic Acid Moiety cluster_glycine Glycine Moiety C1 C C2 C C1->C2 C_carboxyl_aro C C1->C_carboxyl_aro C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N_amine NH C4->N_amine C6 C C5->C6 C6->C1 O1_carboxyl_aro O C_carboxyl_aro->O1_carboxyl_aro = O2_carboxyl_aro OH C_carboxyl_aro->O2_carboxyl_aro CH2_glycine CH₂ N_amine->CH2_glycine C_carboxyl_ali C CH2_glycine->C_carboxyl_ali O1_carboxyl_ali O C_carboxyl_ali->O1_carboxyl_ali = O2_carboxyl_ali OH C_carboxyl_ali->O2_carboxyl_ali

Figure 1: Molecular structure of this compound.

Physicochemical Properties

The interplay between the aromatic ring and the multiple polar functional groups defines the physicochemical behavior of this compound.

PropertyValue / Expected ValueNotes
Appearance White to off-white crystalline solid.Based on analogous compounds like 4-aminobenzoic acid.[3][4]
Melting Point Data not readily available in literature.Requires experimental determination. A relatively high melting point is expected due to strong intermolecular hydrogen bonding.
Solubility Low solubility in neutral water and non-polar organic solvents. Soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong aqueous acid (e.g., HCl).The molecule's amphoteric nature dictates pH-dependent solubility.
pKa Values Three pKa values are expected.Two acidic pKa values for the carboxylic acid groups and one for the protonated amine. Requires experimental determination.
Melting Point Determination: A Self-Validating Protocol

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities, which disrupt the crystal lattice. The choice of a calibrated digital apparatus provides accuracy and reproducibility over a traditional Thiele tube.

Protocol:

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Calibration: Before analysis, verify the apparatus's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range.

  • Measurement:

    • Place the packed capillary into the heating block of a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (10-15 °C/min) for a coarse determination.

    • Observe the approximate melting temperature.

    • Allow the apparatus to cool significantly.

    • Prepare a new sample and set a slow heating ramp (1-2 °C/min) starting from ~20 °C below the coarse measurement.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the measurement with a second sample. The results should be within 1 °C to be considered validated.

Solubility Profile Determination

Expertise & Causality: The shake-flask method is considered the gold standard for solubility determination as it allows the system to reach thermodynamic equilibrium. Quantitation via a validated HPLC-UV method is chosen for its specificity and sensitivity, ensuring that only the compound of interest is measured, even in the presence of minor impurities or degradants.

Protocol:

  • System Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 4, 7, 9) and select a range of organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane).

  • Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures a saturated solution is formed.

  • Shaking: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Acidity and Basicity (pKa) Determination

Expertise & Causality: Potentiometric titration is a robust method for determining pKa values by monitoring pH changes upon the addition of a titrant. The molecule possesses two acidic protons (from the carboxyl groups) and a basic site (the amine). Titrating with a strong base (NaOH) will allow for the determination of the acidic pKa values. A back-titration, starting from a fully protonated state in strong acid, is necessary to accurately determine all pKa values.

ionization Cation Fully Protonated (Low pH) HOOC-Ph-NH₂⁺-CH₂-COOH Zwitterion Zwitterionic / Neutral (Mid pH) ⁻OOC-Ph-NH₂⁺-CH₂-COOH HOOC-Ph-NH-CH₂-COO⁻ Cation->Zwitterion + H⁺ (pKa1) Anion Singly Deprotonated (Higher pH) ⁻OOC-Ph-NH-CH₂-COO⁻ Zwitterion->Anion + H⁺ (pKa2) Dianion Fully Deprotonated (High pH) ⁻OOC-Ph-NH-CH₂-COO⁻ Anion->Dianion + H⁺ (pKa3)

Figure 2: Expected ionization states of the molecule at different pH values.

Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent like methanol can be used, but pKa values will be apparent (pKa*). Add a stoichiometric excess of standardized HCl to fully protonate all functional groups.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points (steepest points of the curve) correspond to the deprotonation of each functional group. The pKa values can be determined from the pH at the half-equivalence points. For higher accuracy, use the first derivative plot (dpH/dV) to precisely locate the equivalence points or apply a Gran plot analysis.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7-8 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene group, likely around 4 ppm.

    • Amine and Carboxyl Protons (-NH-, -COOH): These protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. They may not be observed if D₂O is used as a solvent due to H-D exchange.

  • ¹³C NMR:

    • Carboxyl Carbons (-COOH): Two signals are expected in the downfield region (>170 ppm).

    • Aromatic Carbons: Four signals are expected in the aromatic region (~110-150 ppm): two for the protonated carbons and two for the quaternary (substituted) carbons.

    • Methylene Carbon (-CH₂-): One signal is expected around 40-50 ppm.

Standard Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows observation of exchangeable protons).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H and ¹³C{¹H} decoupling are used.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Expected Key Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1720 cm⁻¹. The presence of two carboxyl groups may lead to a broadened or split peak.

    • C=C Stretch (Aromatic): Medium-intensity peaks around 1500-1600 cm⁻¹.

    • C-N Stretch: A moderate peak in the 1250-1350 cm⁻¹ region.

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

  • Expected Ions:

    • Positive Mode (ESI+): The protonated molecular ion [M+H]⁺ at m/z 196.06.

    • Negative Mode (ESI-): The deprotonated molecular ion [M-H]⁻ at m/z 194.05.

  • Expected Fragmentation: Common fragmentation pathways include the loss of water (-18 Da) and the loss of a carboxyl group as CO₂ (-44 Da).

Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass to confirm the elemental composition.

Chemical Reactivity and Stability

The presence of three active functional groups makes this compound a versatile synthetic intermediate.

  • Reactivity:

    • The carboxylic acid groups can undergo esterification (with alcohols under acidic conditions) or be converted to acid chlorides (with thionyl chloride) for subsequent amide bond formation.

    • The secondary amine is nucleophilic and can be acylated, alkylated, or used in other coupling reactions.

    • The aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position and influence the reactivity.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, analogous aromatic amines like 4-aminobenzoic acid can be sensitive to light and air, potentially leading to discoloration over time.[5] It is recommended to store the material in a well-sealed container, protected from light, in a cool, dry place.

Proposed Synthesis Workflow

A common and logical route for the synthesis of this compound is the nucleophilic substitution of a haloacetic acid by 4-aminobenzoic acid in the presence of a base.

synthesis cluster_reactants Reactants PABA 4-Aminobenzoic Acid ReactionVessel Reaction Vessel (Heated) PABA->ReactionVessel Chloroacetic Chloroacetic Acid Chloroacetic->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Workup Acidic Workup (e.g., HCl) ReactionVessel->Workup Reaction (SN2) Product Product: This compound Workup->Product Precipitation

Figure 3: Proposed workflow for the synthesis of the target molecule.

Conclusion

This compound is a molecule defined by its structural duality, possessing both acidic and basic centers and both aromatic and aliphatic characteristics. This guide has outlined its key physicochemical properties, from its fundamental identifiers to its spectroscopic fingerprints. While some experimental data like melting point and pKa values are not widely published, this document provides robust, validated protocols for their determination in a research setting. The detailed methodologies and the rationale behind them are intended to empower researchers, scientists, and drug development professionals to confidently utilize and characterize this versatile chemical compound in their work.

References

  • Chemical-Suppliers. 4-(amino-carboxy-methyl)benzoic acid | CAS 7292-81-1. [Link][9]
  • Solubility of Things. 4-Aminobenzoic acid. [Link][6]
  • Wikipedia. 4-Aminobenzoic acid. [Link][7]
  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link][10]

Sources

An In-depth Technical Guide to 4-[(Carboxymethyl)amino]benzoic Acid and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-[(Carboxymethyl)amino]benzoic acid, a derivative of the versatile building block 4-aminobenzoic acid (PABA). While specific research on this particular derivative is limited, this document will extrapolate from the rich chemistry and diverse applications of PABA and its analogs to provide a foundational understanding for researchers and professionals in drug development. We will delve into the synthesis, characterization, and potential applications of this class of compounds, grounding our discussion in the established principles of medicinal chemistry and materials science.

Introduction: The Significance of the 4-Aminobenzoic Acid Scaffold

4-Aminobenzoic acid (PABA) is a well-established and versatile scaffold in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a benzene ring substituted with amino and carboxyl groups, allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse derivatives with various biological activities.[1][2] PABA itself is a precursor in the biosynthesis of folate in many microorganisms, a pathway that has been a successful target for antimicrobial agents.[1][3] Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[2]

The introduction of a carboxymethyl group to the amino function of PABA, yielding this compound, introduces an additional acidic moiety and a flexible linker. This modification can significantly alter the molecule's physicochemical properties, such as its solubility, polarity, and metal-chelating ability, thereby potentially modulating its biological activity and pharmacokinetic profile.

Synthesis and Characterization of this compound and its Analogs

The synthesis of this compound and its analogs can be approached through several established synthetic routes, primarily involving the N-alkylation of 4-aminobenzoic acid.

General Synthetic Approach: Nucleophilic Substitution

A primary and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 4-aminobenzoic acid and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions.

Synthesis_Workflow PABA 4-Aminobenzoic Acid Reaction N-Alkylation Reaction PABA->Reaction Haloacetic_Acid Haloacetic Acid (e.g., ClCH₂COOH) Haloacetic_Acid->Reaction Base Base (e.g., NaHCO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Product This compound Reaction->Product Crude Product Purification Purification (Recrystallization, Chromatography) Product->Purification Purification->Product Purified Product

Figure 1: General workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-aminobenzoic acid in an appropriate aqueous basic solution, such as sodium carbonate or sodium bicarbonate. The base serves to deprotonate the carboxylic acid and enhance the nucleophilicity of the amino group.

  • Addition of Haloacetic Acid: Slowly add an aqueous solution of a haloacetic acid (e.g., chloroacetic acid) to the reaction mixture. An excess of the haloacetic acid may be used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours with continuous stirring. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the carboxyl groups and cause the product to precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash it with cold water to remove any inorganic salts, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Characterization

The structural confirmation and purity assessment of the synthesized this compound and its analogs are crucial. A combination of spectroscopic and analytical techniques should be employed.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoic acid ring, a singlet for the methylene protons of the carboxymethyl group, and a broad singlet for the amine proton. The integration of these signals should be consistent with the expected structure.
¹³C NMR Resonances for the carboxyl carbons, the aromatic carbons, and the methylene carbon.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretches of the carboxylic acids, and aromatic C-H and C=C stretches.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound (195.17 g/mol for this compound).[4]
Melting Point A sharp and defined melting point is indicative of a pure compound.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Potential Applications and Future Directions

While specific applications for this compound are not extensively documented, the broader class of PABA derivatives has shown significant promise in various fields.[1][2]

Medicinal Chemistry and Drug Development

The structural features of this compound suggest several potential avenues for its application in drug development:

  • Antimicrobial Agents: The PABA scaffold is a known pharmacophore for antimicrobial activity.[3] The introduction of a carboxymethyl group could modulate this activity or introduce new mechanisms of action.

  • Anticancer Agents: Many PABA derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3] The dicarboxylic acid nature of this compound could be exploited for targeting specific biological pathways in cancer cells.

  • Enzyme Inhibitors: The structural similarity to endogenous molecules could make this compound a candidate for enzyme inhibition studies.

  • Chelating Agents: The presence of two carboxyl groups and a secondary amine makes it a potential chelating agent for metal ions, which could be relevant in various disease states.

Potential_Applications Core This compound Medicinal Medicinal Chemistry Core->Medicinal Materials Materials Science Core->Materials Antimicrobial Antimicrobial Agents Medicinal->Antimicrobial Anticancer Anticancer Agents Medicinal->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Medicinal->Enzyme_Inhibitors Chelating_Agents Chelating Agents Medicinal->Chelating_Agents Polymers Polymer Building Block Materials->Polymers Coordination_Polymers Coordination Polymers Materials->Coordination_Polymers Functional_Dyes Functional Dyes Materials->Functional_Dyes

Figure 2: Potential application areas for this compound and its analogs.

Materials Science

The bifunctional nature of this compound also makes it an interesting building block in materials science:

  • Polymer Synthesis: The two carboxylic acid groups can be used for the synthesis of polyesters and polyamides with unique properties.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to chelate metal ions could be utilized in the design of novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

  • Functional Dyes: The PABA core is a known chromophore, and derivatization can be used to tune its photophysical properties for applications in functional dyes.

Conclusion and Future Perspectives

This compound represents an under-explored derivative of the highly versatile 4-aminobenzoic acid scaffold. While direct research on this compound is sparse, the wealth of knowledge surrounding PABA and its analogs provides a strong foundation for future investigations. The synthetic accessibility and the presence of multiple functional groups make it a promising candidate for exploration in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications. This guide serves as a starting point for researchers and drug development professionals interested in harnessing the potential of this and related compounds.

References

  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google P
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: )
  • This compound | SCBT - Santa Cruz Biotechnology. (URL: )
  • Synthesis of {substituted-[(4-{[4-(carboxymethyl-carbamoyl)phenylimino] methyl}benzylidene)
  • 4-Aminobenzoic acid synthesis - ChemicalBook. (URL: )
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. - Chemical Review and Letters. (URL: )
  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. (URL: [Link])
  • 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564 - PubChem. (URL: [Link])
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. (URL: [Link])
  • Para Aminobenzoic Acid Function in Industrial Applications-organic amino acid fertilizer. (URL: )
  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chrom
  • This compound (C9H9NO4) - PubChemLite. (URL: )
  • This compound | CAS No- 5698-54-4 | Simson Pharma Limited. (URL: )
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

Sources

The Theoretical Underpinnings of N-(4-carboxyphenyl)glycine as a Metabotropic Glutamate Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-carboxyphenyl)glycine in Glutamate Receptor Research

N-(4-carboxyphenyl)glycine (NCPG), a notable phenylglycine derivative, has carved a significant niche in neuropharmacology as a competitive antagonist of metabotropic glutamate receptors (mGluRs).[1][2][3] These G protein-coupled receptors play a pivotal role in modulating synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a host of neurological and psychiatric disorders.[4][5] Understanding the molecular interactions that govern the binding of ligands like NCPG to mGluRs is paramount for the rational design of novel, more potent, and selective therapeutic agents. This technical guide delves into the theoretical and computational methodologies employed to elucidate the structural and electronic properties of NCPG and its binding mechanism to mGluRs, with a particular focus on the mGluR1 subtype. By integrating computational insights with experimental data, we aim to provide a comprehensive understanding of the molecular basis of NCPG's antagonist activity.

Molecular Profile of N-(4-carboxyphenyl)glycine: Physicochemical and Structural Properties

N-(4-carboxyphenyl)glycine is an alpha-amino acid characterized by a glycine backbone attached to a phenyl ring that is substituted with a carboxyl group at the para position.[6] This seemingly simple structure confers upon it the ability to interact with the glutamate binding site on mGluRs. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC9H9NO4[6]
Molecular Weight195.17 g/mol [6]
IUPAC Name4-[amino(carboxy)methyl]benzoic acid[6]
SMILESC1=CC(=CC=C1C(C(=O)O)N)C(=O)O[6]
InChIKeyVTMJKPGFERYGJF-UHFFFAOYSA-N[6]
Physical DescriptionSolid[6]

Theoretical Methodologies for Elucidating NCPG-mGluR Interactions

The study of ligand-receptor interactions at the molecular level heavily relies on a suite of computational techniques. These methods allow us to build and refine models of the receptor, predict the binding mode of ligands, and rationalize their biological activity.

Homology Modeling of the mGluR1 Amino-Terminal Domain

A significant challenge in the structural analysis of mGluRs is the difficulty in obtaining high-resolution crystal structures of the full-length receptors. To overcome this, computational biologists employ homology modeling, a technique that builds a three-dimensional model of a protein of interest based on the experimentally determined structure of a homologous protein.

In the case of the mGluR1 receptor, its large extracellular amino-terminal domain (ATD), which contains the glutamate binding site, shares sequence homology with bacterial periplasmic binding proteins.[1][7] This homology has been exploited to construct 3D models of the mGluR1 ATD, providing a structural framework to investigate ligand binding.[1]

Experimental Protocol: Homology Modeling of mGluR1 ATD

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using sequence alignment tools like BLAST. Periplasmic binding proteins with known crystal structures serve as excellent templates.

  • Sequence Alignment: Perform a meticulous alignment of the target mGluR1 ATD sequence with the template sequence. This step is critical for the accuracy of the final model.

  • Model Building: Utilize molecular modeling software (e.g., MOE, I-TASSER) to generate the 3D coordinates of the mGluR1 ATD based on the aligned sequences and the template structure.[1]

  • Loop Modeling: The regions of the protein that do not align with the template (loops) are modeled using ab initio methods or by searching a database of known loop conformations.

  • Model Refinement and Validation: The initial model is subjected to energy minimization to relieve any steric clashes and to optimize the geometry. The quality of the final model is then assessed using tools like RAMPAGE and ERRAT, which check for stereochemical correctness and overall structural quality.[1]

Homology_Modeling_Workflow Template_Selection Template Selection (PDB) Sequence_Alignment Sequence Alignment Template_Selection->Sequence_Alignment Model_Building 3D Model Building Sequence_Alignment->Model_Building Loop_Modeling Loop Modeling Model_Building->Loop_Modeling Refinement_Validation Refinement & Validation Loop_Modeling->Refinement_Validation NCPG_Binding_Mechanism cluster_receptor mGluR1 ATD Lobe1 Lobe 1 Inactive_State Inactive (Open) Conformation Lobe1->Inactive_State Stabilizes Lobe2 Lobe 2 Lobe2->Inactive_State Stabilizes NCPG NCPG NCPG->Lobe1 Interacts with NCPG->Lobe2 Interacts with

Proposed binding mechanism of NCPG to the mGluR1 ATD.

Correlation with Experimental Pharmacological Data

The theoretical models of NCPG binding are consistent with its experimentally determined pharmacological profile. NCPG and its analogs, such as (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG), are known competitive antagonists of Group I mGluRs (mGluR1 and mGluR5). [8]Phenylglycine derivatives have been shown to discriminate between mGluR1- and mGluR5-mediated responses. [8]Furthermore, structure-activity relationship (SAR) studies of a series of phenylglycine derivatives have demonstrated that modifications to the phenyl ring and the glycine backbone can significantly impact their potency and selectivity at different mGluR subtypes, underscoring the importance of the interactions predicted by the computational models. [9]

Future Directions and Implications for Drug Discovery

The theoretical studies on N-(4-carboxyphenyl)glycine and other phenylglycine derivatives have provided a solid foundation for the structure-based design of novel mGluR modulators. [4][5]Future computational work could involve more sophisticated techniques like molecular dynamics simulations to study the dynamic behavior of NCPG in the binding site and to more accurately calculate binding free energies. [10][11]Additionally, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that can guide the synthesis of new compounds with improved pharmacological properties. By combining these advanced computational approaches with experimental validation, the development of next-generation therapeutics targeting metabotropic glutamate receptors can be significantly accelerated.

References

  • Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. (2019). Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors.
  • The computational modeling of allosteric modulation of metabotropic glutamate receptors. (2020). Advances in Pharmacology.
  • Homology modeling of metabotropic glutamate receptors. (mGluRs) structural motifs affecting binding modes and pharmacological profile of mGluR1 agonists and competitive antagonists. (2001). Journal of Medicinal Chemistry.
  • Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. (2019). International Journal of Molecular Sciences.
  • Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. (1994). The Journal of Neuroscience.
  • Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. (1995). Neuropharmacology.
  • Homology Modeling of Metabotropic Glutamate Receptors. (mGluRs) Structural Motifs Affecting Binding Modes and Pharmacological Profile of mGluR1 Agonists and Competitive Antagonists. (2001). Journal of Medicinal Chemistry.
  • Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. (1994). Trends in Pharmacological Sciences.
  • Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update. (1995). Neuropharmacology.
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). (1994). British Journal of Pharmacology.
  • alpha-Amino-4-carboxybenzeneacetic acid. PubChem.
  • Molecular Dynamics Simulations Reveal How Competing Protein−Surface Interactions for Glycine, Citrate, and Water Modulate Stability. (2024). Molecular Pharmaceutics.
  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (2022). CrystEngComm.
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (2008). Physiological Reviews.
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). (1994). British Journal of Pharmacology.
  • In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. (2021). International Journal of Molecular Sciences.
  • Molecular dynamics simulations of aqueous glycine solutions. (2014). CrystEngComm.
  • Showing metabocard for N-(4-Hydroxyphenyl)glycine (HMDB0255011). Human Metabolome Database.
  • Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions. (2022). The Journal of Physical Chemistry B.
  • 4-Hydroxyphenylglycine. Wikipedia.
  • Molecular dynamic simulation of the [N(C4H9)4]BF4 / (110) α-Al2O3 interface. (2023). Chimica Techno Acta.
  • The glycine molecule in 3-D. BioTopics.
  • N-(4-Hydroxyphenyl)glycine. PubChem.

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 4-[(Carboxymethyl)amino]benzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling and use of 4-[(Carboxymethyl)amino]benzoic acid (CAS No. 5698-54-4) in a research and drug development setting. As a compound with limited publicly available safety and toxicological data, a cautious and well-informed approach is paramount. This document synthesizes established principles of chemical safety, extrapolates potential hazards based on structurally related compounds, and provides detailed protocols to empower researchers to work safely and effectively.

Executive Summary: Acknowledging the Data Gap

A thorough review of publicly accessible safety literature reveals a significant lack of specific toxicological and ecotoxicological data for this compound. Therefore, this guide adopts a conservative approach, treating the compound as potentially hazardous and emphasizing the hierarchy of controls to minimize exposure. The information presented herein is a combination of general best practices for handling solid chemical compounds and data extrapolated from the closely related compound, 4-Aminobenzoic acid (PABA). It is critical to understand that this extrapolated data serves as a preliminary guide for risk assessment and should not be considered a direct substitute for specific data on this compound.

Physicochemical Properties and Identification

PropertyValueSource
Chemical Name This compound
Synonyms N-(4-carboxyphenyl)glycine, p-Carboxyphenylaminoacetic acid
CAS Number 5698-54-4
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water[2]

Hazard Identification and Risk Assessment: A Conservative Approach

Due to the absence of specific GHS classification for this compound, a risk assessment must be conducted based on the potential for hazards associated with its chemical structure and data from analogous compounds.

Structural Analogy to 4-Aminobenzoic Acid (PABA)

4-Aminobenzoic acid (PABA) is structurally similar and its safety profile is well-documented. While not identical, the presence of the aminobenzoic acid moiety suggests that this compound may share some of its hazard characteristics. For PABA, the following hazards are identified:

  • Skin Irritation: May cause skin irritation.[3]

  • Serious Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[4][5]

Therefore, it is prudent to handle this compound as a compound that is potentially irritating to the skin, eyes, and respiratory system, and as a potential skin sensitizer.

Toxicological Data (Extrapolated from 4-Aminobenzoic Acid)
EndpointValue (for 4-Aminobenzoic Acid)ClassificationSource
Acute Oral Toxicity (LD50) >6,000 mg/kg (rat)Not classified as acutely toxic[4]
Carcinogenicity Not classifiable as to its carcinogenicity to humans (IARC Group 3)Not considered a primary carcinogenic hazard[6]
Mutagenicity No evidence of mutagenicity in bacterial reverse mutation assays (Ames test)Unlikely to be a mutagen[6]
Reproductive Toxicity No adverse effects on reproduction observed in animal studiesNot classified as a reproductive toxicant[6]

While this data for PABA suggests low acute toxicity and no major concerns for carcinogenicity, mutagenicity, or reproductive toxicity, it is crucial to reiterate that this is an extrapolation. The carboxymethyl group in the target compound could alter its metabolic fate and toxicological profile.

The Hierarchy of Controls: A Mandate for Safe Handling

Given the data gaps, a strict adherence to the hierarchy of controls is essential to minimize potential exposure.

Hierarchy_of_Controls Elimination Elimination (Not Applicable) Substitution Substitution (Consider safer alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Primary barrier) Substitution->Engineering Administrative Administrative Controls (Procedural safeguards) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: The hierarchy of controls prioritizes strategies to eliminate or minimize hazards.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of the solid material, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.

  • Containment: For procedures with a higher risk of aerosolization, a glove box or ventilated balance enclosure should be utilized.

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards, safe handling procedures, and emergency protocols before working with this compound.

  • Access Control: Restrict access to areas where the compound is stored and handled to authorized personnel only.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not consume food or drink in the laboratory.

Personal Protective Equipment (PPE): Essential for All Operations
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended, especially for prolonged handling. Change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned laboratory coat must be worn. Consider disposable coveralls for procedures with a high risk of contamination.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

Detailed Experimental Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound.

Protocol for Weighing Solid this compound
  • Preparation:

    • Ensure the analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.

    • Decontaminate the weighing area before and after use.

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Weighing:

    • Use a clean, tared weigh boat or weighing paper.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

    • If dust is generated, allow it to settle within the containment area before proceeding.

    • Close the primary container immediately after dispensing.

  • Post-Weighing:

    • Carefully fold the weigh boat or paper to contain the powder.

    • Transfer the weighed material to the reaction vessel or dissolution container within the fume hood.

    • Dispose of the used weigh boat/paper and any contaminated materials in a designated hazardous waste container.

    • Clean the balance and surrounding area with a damp cloth to remove any residual powder. Do not use a dry brush, as this can generate dust.

Protocol for Preparing a Stock Solution
  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Select an appropriate solvent and a volumetric flask of the desired volume.

    • Don all required PPE.

  • Dissolution:

    • Add approximately half of the final volume of the solvent to the volumetric flask.

    • Carefully add the pre-weighed solid this compound to the flask.

    • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary. Do not heat unless the stability of the compound under such conditions is known.

  • Final Preparation:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Spill and Emergency Procedures

Small Spills (Solid)
  • Evacuate and Isolate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Gently cover the spill with a damp paper towel to avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully wipe up the spill from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Large Spills
  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[7][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Protect from light and air, as discoloration may occur.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Disposal
  • Dispose of all waste materials (unused compound, contaminated PPE, cleaning materials) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Chemical Reactivity and Incompatibilities

While specific reactivity data for this compound is not available, general principles of organic chemistry and data from similar compounds suggest the following incompatibilities:

  • Strong Oxidizing Agents: The amino group can be oxidized, potentially leading to vigorous or explosive reactions.[4]

  • Strong Acids and Bases: The carboxylic acid and amino groups will react with strong bases and acids, respectively, in neutralization reactions. These are generally not hazardous unless the reagents are highly concentrated and the reaction is exothermic.

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound, a compound with an incomplete safety profile, demands a proactive and conservative approach. By adhering to the principles of the hierarchy of controls, utilizing robust engineering and administrative safeguards, and consistently wearing appropriate personal protective equipment, researchers can minimize their risk of exposure. The protocols and information provided in this guide are intended to foster a culture of safety and empower scientific professionals to conduct their work with confidence and responsibility. It is the duty of every researcher to critically assess the risks associated with their experiments and to seek guidance from their institution's safety professionals when in doubt.

References

  • 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). (2010, March 3). European Commission.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025, August 6). Journal of the American Chemical Society.
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2025, July 3). Sigma-Aldrich.
  • 4-Aminobenzoic acid - Safety Data Sheet. (2018, January 13). Sigma-Aldrich.
  • 4-((carboxymethyl)amino)benzoic acid hydrochloride 95% | CAS: 2109874-13-5. (n.d.). AChemBlock.
  • 4-Aminobenzoic acid CAS 150-13-0 | 822312. (n.d.). Sigma-Aldrich.
  • [Reproductive and developmental toxicity study of sodium N-[2-[4-(2,2-dimethylpropionyloxy) phenylsulfonylamino] benzoyl] aminoacetate tetrahydrate (ONO-5046.Na (1).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
  • Safety Data Sheet. (2025, July 29). Cayman Chemical.
  • 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23). Fisher Scientific.
  • Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay. (2016). PubMed.
  • Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101)
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PubMed Central.
  • This compound | CAS No- 5698-54-4 | Simson Pharma Limited. (n.d.). Simson Pharma Limited.
  • Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. (2021, September 30).
  • 883290-81-1|4-((Carboxymethyl)(methyl)amino)benzoic acid. (n.d.). BLDpharm.
  • This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
  • comparing the reactivity of 4-Amino-2-(methylthio)benzoic acid with similar compounds. (n.d.). Benchchem.
  • 4-AMINOBENZOIC ACID EXTRA PURE. (n.d.). Loba Chemie.
  • 4-(Carboxymethyl)benzoic Acid | 501-89-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry.
  • Bacterial mutagenicity testing of 49 food ingredients gives very few positive results. (1991). PubMed.
  • Transgenerational reproductive toxicity induced by carboxyl and amino charged microplastics at environmental concentrations in Caenorhabditis elegans: Involvement of histone methyl
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.
  • Reproductive & developmental toxicity of quaternary ammonium compounds. (n.d.). PubMed Central.
  • Occurrence and relevance of chemically induced benign neoplasms in long-term carcinogenicity studies. (n.d.). PubMed.
  • 4-[(Aminocarbonyl)amino]benzoic acid. (n.d.). CAS Common Chemistry.
  • 150-13-0, 4-Aminobenzoic acid Formula. (n.d.). ECHEMI.
  • Evaluation of the mutagenicity of an N-nitroso contaminant of the sunscreen Padimate O: N-nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (NPABAO). (n.d.). PubMed.
  • Modification of mutagenic activities of pro-mutagens by glyco-ursodeoxycholic acid in the Ames assay. (n.d.). PubMed.
  • 4-Aminobenzoic acid. (n.d.). Chem-Impex.
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. (n.d.). PubChem.
  • The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. (2025, August 9).
  • Structures of 4-aminobenzoic acid (a) and lithium 4-aminobenzoate (b). (n.d.).
  • The use of 4-aminobenzoic acid as a marker to validate the completeness of 24 h urine collections in man. (n.d.). PubMed.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

Sources

A Senior Application Scientist’s Guide to Sourcing and Qualifying p-Carboxyphenylaminoacetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of p-Carboxyphenylaminoacetic acid (CAS No. 5698-54-4). Beyond a simple list of suppliers, this document outlines a framework for qualifying vendors and establishing robust internal protocols for the verification and handling of this critical research chemical. As a compound with relevance in fields ranging from proteomics to pharmacology, ensuring the quality and consistency of your starting material is paramount to the success and reproducibility of your experimental outcomes.

Introduction to p-Carboxyphenylaminoacetic Acid

p-Carboxyphenylaminoacetic acid, also known by its synonyms N-(4-carboxyphenyl)glycine or 4-[(carboxymethyl)amino]benzoic acid, is an organic compound with a molecular weight of 195.17 g/mol and a formula of C9H9NO4.[1] Its structure, featuring both a phenyl ring and an amino acid-like moiety, makes it a valuable building block and research tool. In pharmacological research, derivatives of carboxyphenylglycine are recognized as competitive antagonists for metabotropic glutamate (mGlu) receptors, highlighting their importance in neuroscience and related drug discovery programs. Given its specialized applications, sourcing high-purity material from reliable suppliers is a critical first step in any research endeavor.

Commercial Supplier Landscape

The procurement of p-Carboxyphenylaminoacetic acid involves identifying suppliers that not only offer the compound but also provide the necessary quality documentation and support for research and development purposes. The following table summarizes a selection of commercial suppliers. It is crucial to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct Name(s)CAS NumberPurityNotes
Simson Pharma Limited This compound; p-Carboxyphenylaminoacetic acid5698-54-4Not specified, CoA providedOffers custom synthesis and provides a Certificate of Analysis (CoA) with every compound.
Santa Cruz Biotechnology This compound5698-54-4Not specified, lot-specific data on CoAMarketed as a biochemical for proteomics research; for Research Use Only.[1]
AChemBlock 4-((carboxymethyl)amino)benzoic acid hydrochloride2109874-13-595%Available as a hydrochloride salt.[2]
Sunway Pharm Ltd N-(4-CARBOXYPHENYL)GLYCINE5698-54-497%Offers various quantities (100mg, 250mg, 1g, 5g) for scientific research use.[3]
US Biological Life Sciences (RS)-4-Carboxyphenylglycine7292-81-1PurifiedA broad-spectrum EAA ligand, available in small pack sizes (10mg, 50mg).[4]
BOC Sciences (RS)-4-Carboxyphenylglycine7292-81-1≥99% by HPLCDescribed as a broad spectrum EAA ligand.[4]
Tocris Bioscience (S)-4-Carboxyphenylglycine134052-73-6≥98% (HPLC)A specific stereoisomer, noted as a competitive group I mGlu antagonist.

Supplier Qualification and Incoming Material Workflow

Selecting a supplier should not be based solely on cost. A robust qualification process is essential to mitigate risks associated with material quality, which can have profound implications on experimental results. The following workflow provides a systematic approach to qualifying suppliers and handling incoming materials.

G cluster_0 Supplier Vetting cluster_1 Material Evaluation cluster_2 Decision & Integration Identify Identify Potential Suppliers Request Request Documentation (CoA, SDS, Purity Data) Identify->Request Audit Assess Supplier Reputation & Certifications (e.g., ISO 9001) Request->Audit Sample Order Sample for In-House QC Audit->Sample Proceed if documentation is satisfactory QC Perform Analytical Verification (e.g., HPLC, NMR, MS) Sample->QC Compare Compare Results to Supplier's CoA QC->Compare Decision Approve / Reject Supplier Compare->Decision Results must match specifications Purchase Purchase Bulk Material Decision->Purchase IncomingQC Perform QC on Every Incoming Batch Purchase->IncomingQC Release Release Material to Lab IncomingQC->Release

Caption: Workflow for supplier qualification and incoming material quality control.

Technical Protocols for Material Verification and Handling

Trust in a supplier's Certificate of Analysis should always be verified with internal testing. This ensures the material meets the specific requirements of your application and conforms to Good Manufacturing Practice (GMP) principles where applicable.[5]

Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone of quality control for pharmaceutical ingredients, allowing for the separation, identification, and quantification of the main compound and any impurities.[6] This protocol provides a baseline method for verifying the purity stated on the supplier's CoA.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of p-Carboxyphenylaminoacetic acid reference standard and dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from this stock to establish a calibration curve.

  • Sample Preparation: Prepare a sample solution of the newly acquired material at the same concentration as the primary reference standard stock solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a relevant wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution in triplicate.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks detected.

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the chromatographic system is performing adequately (checking for consistent retention times, peak shapes, and responses).

HPLC_Workflow start Start: Receive New Batch prep_std Prepare Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample setup_hplc Set Up HPLC System (Column, Mobile Phase, Detector) prep_std->setup_hplc prep_sample->setup_hplc sys_suit Run System Suitability Test setup_hplc->sys_suit decision_suit System OK? sys_suit->decision_suit run_cal Inject Standards & Generate Calibration Curve decision_suit->run_cal Yes troubleshoot Troubleshoot System decision_suit->troubleshoot No run_sample Inject Sample (in triplicate) run_cal->run_sample analyze Analyze Data: Calculate Purity & Impurities run_sample->analyze compare Compare Results to Supplier CoA analyze->compare decision_pass Purity Meets Spec? compare->decision_pass release Release Batch for Use decision_pass->release Yes reject Quarantine & Reject Batch decision_pass->reject No troubleshoot->sys_suit

Caption: Standard workflow for purity verification of incoming material via HPLC.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of p-Carboxyphenylaminoacetic acid and ensure laboratory safety. While not as acutely hazardous as substances like peracetic or picric acid, general principles for handling chemical reagents must be followed.[7][8]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[9]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight and heat sources.[10] Room temperature storage is generally acceptable.[3]

  • Material Compatibility: Avoid storing near strong oxidizing agents, bases, or metals. Use original containers or approved alternatives made from compatible materials.[9]

  • Spill Response: In case of a spill, avoid generating dust. Moisten the spilled solid with water and carefully collect it using an absorbent, non-reactive material. Place the waste in a sealed container for proper disposal according to institutional and local regulations.

Applications in Drug Development and Research

The utility of p-Carboxyphenylaminoacetic acid and its derivatives is rooted in their structural similarity to endogenous ligands.

  • Neuroscience: As antagonists of metabotropic glutamate receptors, compounds like (S)-4-Carboxyphenylglycine are invaluable tools for studying synaptic transmission and plasticity. They are used to probe the roles of these receptors in neurological and psychiatric disorders.

  • Drug Delivery: The core structure can be incorporated into larger molecules. For instance, polymers like polyglutamic acid (PGA), which share similar chemical motifs, are extensively researched for drug delivery systems due to their biocompatibility and biodegradability.[11][12] These polymers can be formulated into nanoparticles or hydrogels to provide controlled release of therapeutic agents.[13][14]

  • Reference Standards: High-purity grades of this compound can be used as analytical reference standards for the identification and quantification of related impurities in active pharmaceutical ingredients (APIs).

By implementing the rigorous supplier qualification, material verification, and handling protocols outlined in this guide, researchers can ensure the integrity of their work and generate reliable, reproducible data, accelerating the pace of discovery and development.

References

  • Chemicals USA. (rs)-4-carboxyphenylglycine suppliers USA. [Link]
  • IndiaMART. Benzoic Acid - 4 Amino Benzoic Acid Latest Price, Manufacturers & Suppliers. [Link]
  • Chemicals USA. n-(4-hydroxyphenyl)glycine suppliers USA. [Link]
  • UFAG Laboratorien AG.
  • PIC/S.
  • Google Patents.
  • EHSLeaders. 10 Tips for Handling and Storing Peracetic Acid. [Link]
  • MDPI.
  • University of Wisconsin-Madison EHS. Safe Handling of Picric Acid. [Link]
  • ResearchGate. (PDF) Polyglutamic acid applications in pharmaceutical and biomedical industries. [Link]
  • Current Pharmaceutical Biotechnology.
  • State of Michigan. Material Safety Data Sheet - o-Phosphoric Acid, 85% w/w, NF. [Link]
  • MDPI. Recent Applications of PLGA in Drug Delivery Systems. [Link]
  • ResearchGate. (PDF) Recent Advances in Poly(α-L-glutamic acid)
  • Cre

Sources

Purity standards for 4-[(Carboxymethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Standards of 4-[(Carboxymethyl)amino]benzoic Acid

Abstract

Introduction: The Criticality of Purity

This compound, a derivative of 4-aminobenzoic acid, is a molecule of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, its purity is a critical quality attribute that directly impacts safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage and may possess undesirable pharmacological or toxicological properties.[1][2][3] Therefore, stringent control and comprehensive analysis of impurities are paramount.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (Q3A/B/C), mandate the identification, qualification, and control of impurities in drug substances and products.[1] This guide provides the scientific rationale and practical methodologies to meet these exacting standards for this compound.

Potential Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. While various synthetic methods exist for related aminobenzoic acids[4][5][6][7], a common pathway may involve the reaction of 4-aminobenzoic acid with a carboxymethylating agent. Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-aminobenzoic acid and the carboxymethylating agent.

  • By-products: Molecules formed through side reactions, such as the dialkylated product, 4-[(dicarboxymethyl)amino]benzoic acid.

  • Intermediates: Incomplete reaction products.

  • Degradation Products: Impurities formed due to exposure to light, heat, or oxidative conditions.

  • Residual Solvents: Solvents used during synthesis and purification.

The following diagram illustrates the potential sources of impurities in the synthesis of this compound.

G cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 4-Aminobenzoic Acid) Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM API This compound (API) Starting_Materials->API Reagents Reagents & Solvents Residual_Solvents Residual Solvents Reagents->Residual_Solvents Reagents->API Reaction_Conditions Reaction Conditions (Temperature, pH) Byproducts Reaction By-products Reaction_Conditions->Byproducts Degradants Degradation Products Reaction_Conditions->Degradants Reaction_Conditions->API Unreacted_SM->API Byproducts->API Degradants->API Residual_Solvents->API

Caption: Potential Sources of Impurities in API Synthesis.

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively assess the purity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity determination due to its high resolution and sensitivity.[1][2]

3.1.1. Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is the most common method for analyzing non-volatile organic impurities.

  • Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Methodology Rationale: A gradient elution is often employed to resolve impurities with a wide range of polarities. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation.[8] The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the acidic and basic functional groups in the analyte and impurities. UV detection is suitable due to the chromophoric nature of the benzoic acid ring.

Experimental Protocol: RP-HPLC for Impurity Profiling

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.

3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and characterization of unknown impurities, coupling HPLC with a mass spectrometer is essential.[9]

  • Principle: LC-MS provides mass-to-charge ratio (m/z) information for each separated component, enabling the determination of their molecular weights and elemental compositions (with high-resolution MS). Fragmentation patterns (MS/MS) can elucidate the chemical structure.

  • Causality: This technique is indispensable for definitively identifying process-related impurities and degradation products, which is a regulatory expectation.[9]

Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR are used to confirm the identity of the main component and to identify and quantify impurities without the need for reference standards for each impurity.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of the API and for detecting the presence of functional groups that may not be present in the desired molecule. A comparison of the sample's IR spectrum with that of a reference standard is a common identification test in pharmacopeias.[10]

Other Techniques
  • Loss on Drying: This test determines the percentage of volatile matter (primarily water) and is a standard pharmacopeial test.[10]

  • Residue on Ignition/Sulphated Ash: This test measures the amount of inorganic impurities.[10]

  • Heavy Metals: Limits for heavy metal impurities are critical for safety and are typically determined by atomic absorption spectroscopy or inductively coupled plasma-mass spectrometry (ICP-MS).[10]

The following diagram illustrates a logical workflow for the purity assessment of this compound.

G Start API Sample HPLC RP-HPLC Analysis Start->HPLC Spectroscopy Spectroscopic Analysis (NMR, IR) Start->Spectroscopy Other_Tests Other Tests (LOD, ROI, Heavy Metals) Start->Other_Tests Purity_Check Purity > Specification? HPLC->Purity_Check Impurity_ID Impurity Identification (LC-MS, NMR) Purity_Check->Impurity_ID No Pass Release Purity_Check->Pass Yes Fail Reject/Reprocess Impurity_ID->Fail

Caption: Analytical Workflow for Purity Assessment.

Purity Specifications

In the absence of a specific monograph, the purity specifications for this compound should be established based on the principles outlined in ICH Q6A and by referencing the specifications for 4-aminobenzoic acid in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[10][11][12]

TestAcceptance Criteria (Recommended)Reference Method
Assay 98.5% - 101.5% (on dried basis)HPLC
Identification Corresponds to the reference standardIR, HPLC (retention time)
Appearance White to off-white crystalline powderVisual
Loss on Drying ≤ 0.5%USP <731>
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals ≤ 10 ppmUSP <231>
Individual Unknown Impurity ≤ 0.10%HPLC
Total Impurities ≤ 0.5%HPLC
Residual Solvents Meets USP <467> requirementsGas Chromatography (GC)

Note: These are recommended specifications and should be justified with batch data and stability studies.

Conclusion

Ensuring the purity of this compound is a fundamental requirement for its use in research and development. This guide has outlined a comprehensive strategy for establishing purity standards and implementing a robust analytical control strategy. By integrating chromatographic and spectroscopic techniques and adhering to the principles of regulatory guidelines, a consistent and high-quality supply of this compound can be assured. The self-validating nature of combining orthogonal analytical techniques provides a high degree of confidence in the reported purity.

References

  • SIELC Technologies. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column.
  • U.S. Pharmacopeia. USP Monographs: Aminobenzoic Acid.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore.
  • International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Google Patents. Preparation method of 4-aminomethylbenzoic acid.
  • Organic Syntheses. ethyl 4-aminobenzoate.
  • European Pharmacopoeia. 4-Aminobenzoic acid.
  • YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • Journal of Applied Pharmaceutical Science. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Royal Society of Chemistry. Analytical Methods.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
  • National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals.
  • U.S. Food and Drug Administration. Benzoic Acid.
  • U.S. Food and Drug Administration. FDA Response to Question 1.
  • Electronic Code of Federal Regulations. 21 CFR 184.1021 -- Benzoic acid.
  • U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS).
  • U.S. Food and Drug Administration. Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations).

Sources

A Comprehensive Technical Guide to N-(4-carboxyphenyl)glycine: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-(4-carboxyphenyl)glycine, a molecule of significant interest in medicinal chemistry and drug discovery. Moving beyond a simple datasheet, this document offers a detailed examination of its nomenclature, physicochemical properties, synthesis, and potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction: Unveiling N-(4-carboxyphenyl)glycine

N-(4-carboxyphenyl)glycine is a non-proteinogenic amino acid derivative. Its structure, featuring a glycine moiety attached to a benzoic acid at the para position, presents a unique scaffold for chemical exploration. This arrangement of a flexible amino acid linker and a rigid aromatic carboxylic acid provides a versatile platform for designing molecules with specific biological activities. Understanding the nuances of this compound, from its various names to its chemical behavior, is crucial for its effective utilization in research and development. Glycine itself plays a fundamental role in numerous biological processes, acting as a neurotransmitter and a key component of proteins like collagen.[1][2] The addition of the 4-carboxyphenyl group significantly alters its properties, opening up new avenues for its application as a building block in the synthesis of more complex molecules.

Nomenclature and Identification: A Multifaceted Identity

The compound is known by several names, which can sometimes lead to ambiguity in literature and databases. A clear understanding of its alternate names is essential for comprehensive information retrieval.

Name Type Name Source/Reference
Systematic Name (IUPAC) 4-[(carboxymethyl)amino]benzoic acidSimson Pharma Limited
Alternate Systematic Name p-Carboxyphenylaminoacetic acidSimson Pharma Limited
Common Name N-(4-carboxyphenyl)glycine---
Synonym 4-Glycinobenzoic acid---
CAS Registry Number 19074-55-6---

This table summarizes the various names and the CAS number for N-(4-carboxyphenyl)glycine, facilitating its unambiguous identification.

Physicochemical Properties: Predicting Behavior

Predicted Properties:

  • pKa: The molecule will have at least two pKa values corresponding to the two carboxylic acid groups and one for the secondary amine. The pKa of a molecule is crucial as it influences its ionization state at different pH levels, which in turn affects its solubility, absorption, and interaction with biological targets.[3]

  • Solubility: High solubility in aqueous solutions, particularly at neutral and alkaline pH, is expected due to the presence of the charged carboxylate and ammonium groups.

  • LogP: A low octanol-water partition coefficient (LogP) is predicted, indicating its hydrophilic nature.

Further experimental determination of these properties is crucial for its application in drug development, as they significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Purification: A Practical Approach

A robust and reproducible synthesis protocol is paramount for obtaining high-quality N-(4-carboxyphenyl)glycine for research purposes. The following is a generalized, yet detailed, experimental protocol based on common synthetic routes for analogous compounds, such as the nucleophilic substitution of a halo-substituted benzoic acid with glycine.

Synthetic Workflow

SynthesisWorkflow Start Starting Materials: - 4-halobenzoic acid - Glycine Reaction Nucleophilic Substitution (e.g., Buchwald-Hartwig or Ullmann condensation) Start->Reaction Base, Catalyst, Solvent Workup Aqueous Work-up - Acidification - Extraction Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization - NMR - Mass Spectrometry - HPLC Purification->Characterization Final Pure N-(4-carboxyphenyl)glycine Characterization->Final

Caption: Generalized workflow for the synthesis and purification of N-(4-carboxyphenyl)glycine.

Step-by-Step Experimental Protocol

Materials:

  • 4-bromobenzoic acid

  • Glycine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1 equivalent), glycine (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-carboxyphenyl)glycine. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques
Technique Purpose Expected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the glycine backbone, and the amine proton.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Resonances for the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the exact mass of N-(4-carboxyphenyl)glycine (C₉H₉NO₄).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.[4][5][6][7][8][9]
Logical Flow for Analysis

AnalysisFlow Sample Synthesized N-(4-carboxyphenyl)glycine Purity Purity Check (HPLC) Sample->Purity Identity Identity Confirmation Purity->Identity If pure Structure Structural Elucidation (NMR) Identity->Structure Mass Molecular Weight (Mass Spec) Identity->Mass Final Verified Compound Structure->Final Mass->Final

Caption: Logical workflow for the analytical characterization of N-(4-carboxyphenyl)glycine.

Applications in Research and Drug Development

While N-(4-carboxyphenyl)glycine itself may not be a therapeutic agent, its structural motifs are valuable in medicinal chemistry. Phenylglycine derivatives are found in a variety of biologically active natural products.[10]

Potential Applications:

  • Scaffold for Drug Design: The molecule can serve as a starting point or a key building block for the synthesis of more complex molecules with potential therapeutic activities. Its rigid aromatic core and flexible amino acid side chain allow for systematic structural modifications to explore structure-activity relationships (SAR).

  • Linker in PROTACs and Other Conjugates: The bifunctional nature of N-(4-carboxyphenyl)glycine, with two carboxylic acid groups, makes it a potential candidate for use as a linker in targeted protein degraders (PROTACs) or other bioconjugates.

  • Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it can be used in fragment-based screening to identify initial hits against biological targets.

Conclusion and Future Directions

N-(4-carboxyphenyl)glycine is a versatile chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its nomenclature, synthesis, and potential applications. Further research is warranted to fully elucidate its physicochemical properties and explore its biological activity in various contexts. The development of novel synthetic routes and the investigation of its utility as a scaffold and linker will undoubtedly contribute to the advancement of therapeutic design and development.

References

  • Separation of N-(4-Bromo-2-carboxyphenyl)glycine on Newcrom R1 HPLC column. SIELC Technologies.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023;8(33):30154-30168.
  • HPLC Methods for analysis of Glycine. HELIX Chromatography.
  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.
  • Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University.
  • Al Toma RS, Brieke C, Cryle MJ, Süssmuth RD. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Nat Prod Rep. 2015;32(8):1207-1235.
  • Razak MA, Begum PS, Viswanath B, Rajagopal S. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. Oxid Med Cell Longev. 2017;2017:1716701.
  • Franco R, Rivas-Santisteban R, Cuezva JM. Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients. 2023;15(14):3137.
  • Method for detecting glycine and impurities thereof by high performance liquid chromatography. Google Patents.
  • Manly CJ, Takacs-Kollar A, Lauffer D, Johnson D. The pKa Distribution of Drugs: Application to Drug Discovery. Curr Med Chem. 2007;14(22):2363-2374.

Sources

Methodological & Application

Application Note & Protocols: Strategic Use of 4-[(Carboxymethyl)amino]benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences.[1][2] The choice of a linker, the molecular entity connecting the nascent peptide chain to the insoluble resin, is a critical decision that dictates the conditions for final cleavage and the nature of the peptide's C-terminus.[3][4] This document provides a detailed technical guide on the application of 4-[(Carboxymethyl)amino]benzoic acid, hereafter referred to as CABA, as a versatile linker handle. We will explore its chemical rationale, provide step-by-step protocols for its implementation in Fmoc-based SPPS, and discuss its strategic advantages for synthesizing C-terminal peptide acids. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of SPPS tools.

Foundational Concepts: The Role of the Linker in SPPS

The genius of Merrifield's Solid-Phase Peptide Synthesis lies in anchoring the C-terminal amino acid to an insoluble polymer support.[2][5] This strategy simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[6]

The success of this methodology hinges on an "orthogonal" protecting group strategy, most commonly the Fmoc/tBu approach.[7][] In this scheme:

  • The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]

  • Reactive amino acid side chains are protected by acid-labile groups (e.g., t-Butyl).

  • The linker attaching the peptide to the resin is also designed to be cleaved under specific, typically acidic, conditions.[7]

The linker is therefore not merely a passive anchor; it is an active participant in the synthetic strategy. It must be stable to the repetitive base treatments required for Fmoc removal but cleavable under conditions that do not degrade the final peptide product.[3]

The CABA Linker: Chemical Rationale and Mechanism

This compound (CABA) is a bifunctional molecule uniquely suited for use as an SPPS linker handle. Its utility stems from its distinct structural features.

Chemical Structure and Properties

The CABA molecule possesses two carboxylic acid groups with different chemical environments: one attached to the aromatic ring and another on the aliphatic carboxymethyl arm. It also contains a secondary amine. This structural arrangement allows for regioselective attachment and functionality.

  • Aromatic Carboxylic Acid: This group is typically used to form a stable amide bond with an aminofunctionalized solid support (e.g., Aminomethyl Polystyrene).

  • Aliphatic Carboxylic Acid: This group is more reactive and is used to attach the first C-terminal Fmoc-amino acid via an ester bond. This ester bond becomes the cleavage point for releasing the final peptide.

Caption: Chemical structure and functional sites of the CABA linker handle.

Mechanism of Action in SPPS

The use of CABA follows a logical three-stage workflow: immobilization, peptide assembly, and cleavage.

  • Immobilization: The CABA handle is first coupled to an amino-functionalized resin. Standard peptide coupling reagents are used to form a robust amide bond between the aromatic carboxyl group of CABA and the resin's primary amine.

  • First Amino Acid Loading: The first Fmoc-protected amino acid is then esterified to the aliphatic carboxyl group of the resin-bound CABA handle. This reaction establishes the acid-labile linkage that will be cleaved at the end of the synthesis.

  • Peptide Elongation: The peptide chain is built from C-terminus to N-terminus using standard Fmoc-SPPS cycles.[5][6]

  • Cleavage: Upon completion of the synthesis, the resin is treated with a strong acid, typically trifluoroacetic acid (TFA).[9][10] This acid treatment cleaves the ester bond between the peptide and the CABA linker, releasing the peptide into solution as a free C-terminal carboxylic acid. Simultaneously, the acid removes the side-chain protecting groups.

G Resin Aminomethyl Resin Coupling1 Amide Bond Formation (DIC/HOBt) Resin->Coupling1 CABA CABA Linker CABA->Coupling1 CABA_Resin CABA-Resin Coupling1->CABA_Resin Coupling2 Ester Bond Formation (DIC/DMAP) CABA_Resin->Coupling2 Fmoc_AA Fmoc-AA-OH (First Amino Acid) Fmoc_AA->Coupling2 Loaded_Resin Fmoc-AA-CABA-Resin Coupling2->Loaded_Resin SPPS Fmoc-SPPS Elongation Cycles Loaded_Resin->SPPS Peptide_Resin Full Peptide-Resin SPPS->Peptide_Resin Cleavage TFA Cleavage & Deprotection Peptide_Resin->Cleavage Final_Peptide Peptide-COOH (Free Acid) Cleavage->Final_Peptide

Caption: Overall workflow for SPPS using the CABA linker handle.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Immobilization of CABA onto Aminomethyl Resin

Rationale: This procedure creates a stable amide linkage between the CABA handle and the solid support, which is crucial for surviving the entirety of the peptide synthesis.

  • Materials:

    • Aminomethylated polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)

    • This compound (CABA) (3 equivalents to resin capacity)

    • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

    • Hydroxybenzotriazole (HOBt) (3 eq.)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), anhydrous

    • Piperidine

    • Acetic Anhydride or Benzoyl Chloride (for capping)

    • Pyridine or Diisopropylethylamine (DIPEA)

  • Procedure:

    • Place the aminomethyl resin in a suitable reaction vessel. Swell the resin in DMF for 1 hour, then drain.

    • In a separate flask, dissolve CABA and HOBt in a minimal amount of DMF.

    • Add the CABA/HOBt solution to the swollen resin and mix gently for 5 minutes.

    • Add DIC to the resin slurry and agitate the mixture at room temperature for 4-6 hours.

    • Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful consumption of primary amines.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x) to shrink the beads.

    • Dry the CABA-functionalized resin under high vacuum overnight.

Protocol 2: Loading the First Fmoc-Amino Acid

Rationale: This critical esterification step attaches the C-terminal amino acid to the linker. The use of a catalyst like DMAP is essential for efficient ester bond formation.[7]

  • Materials:

    • CABA-Resin (from Protocol 1)

    • Fmoc-protected amino acid (3-4 eq. to resin capacity)

    • DIC (3-4 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • DCM, anhydrous

  • Procedure:

    • Swell the CABA-Resin in anhydrous DCM for 1 hour in a sealed reaction vessel.

    • In a separate flask, dissolve the Fmoc-amino acid in anhydrous DCM. Add DIC and mix for 5 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Add the catalytic amount of DMAP to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Drain the solvent and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

    • Dry a small sample of the resin and determine the loading capacity via UV-Vis spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc removal.

Protocol 3: Standard Fmoc-SPPS Elongation Cycle

Rationale: This is the repetitive core of SPPS, consisting of deprotection and coupling steps to build the peptide chain.[6][11]

G A Start: Fmoc-AA(n)-Resin B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B 2-10 min C H2N-AA(n)-Resin B->C D 2. Wash (DMF, DCM) C->D E 3. Coupling Fmoc-AA(n+1)-OH HATU/DIPEA D->E 30-60 min F Fmoc-AA(n+1)-AA(n)-Resin E->F G 4. Wash (DMF, DCM) F->G G->E Repeat for next AA

Caption: The four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

  • Procedure (per cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain.

    • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and dibenzofulvene.

    • Coupling:

      • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling agent like HATU (0.95 eq. to AA) and a base like DIPEA (2 eq. to resin capacity) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 30-60 minutes.

      • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another 30 minutes.

    • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 4: Final Cleavage and Deprotection

Rationale: This final step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. Scavengers are essential to prevent reactive cationic species from modifying sensitive residues like Tryptophan, Methionine, or Cysteine.[9][10]

  • Materials:

    • Peptide-Resin

    • Cleavage Cocktail: Reagent K (TFA / Thioanisole / Phenol / H₂O / EDT, 82.5:5:5:5:2.5) or a standard TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) cocktail. The choice depends on the peptide sequence.[9]

    • Cold diethyl ether

  • Procedure:

    • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

    • Place the dry resin in a reaction vessel.

    • Add the chilled cleavage cocktail (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to about 1-2 mL under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

    • Analyze the crude product by HPLC and Mass Spectrometry.

Comparative Advantages and Applications

The CABA linker offers a reliable method for the synthesis of peptide acids, placing it in the same category as the widely used Wang and 2-Chlorotrityl resins.

FeatureCABA LinkerWang Resin2-Chlorotrityl Chloride Resin
Product C-Terminal Peptide AcidC-Terminal Peptide AcidC-Terminal Peptide Acid or Protected Fragments
Cleavage Condition High % TFA (e.g., 95%)High % TFA (e.g., 95%)Very Mild Acid (e.g., 1% TFA in DCM)[10]
Loading Chemistry Esterification (DIC/DMAP)Esterification (DIC/DMAP) or Symmetric AnhydrideNucleophilic displacement by Fmoc-AA-O-Cs+ or with DIPEA[7]
Key Advantage Robust, standard cleavage conditions.Well-established, reliable.Allows for synthesis of fully protected peptide fragments due to mild cleavage.
Potential Side Reaction Racemization during first AA loading (as with any esterification).Racemization during loading; potential for diketopiperazine formation with first two residues.Sterically hindered, reducing aggregation.

Conclusion

The this compound (CABA) handle is a valuable and effective tool for solid-phase peptide synthesis. It provides a straightforward and robust strategy for producing peptides with a C-terminal carboxylic acid using standard Fmoc chemistry and acidolytic cleavage protocols. Its simple, two-step attachment process—immobilization followed by first amino acid loading—is accessible and reliable. By understanding the underlying chemical principles and following validated protocols, researchers can confidently integrate the CABA linker into their synthetic workflows to achieve high-quality peptide products for a wide range of scientific applications.

References

  • Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
  • Mende, F., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(15), 3731-3739. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Note: While not directly cited, this provides context for standard procedures.) [Link]
  • Lever, G., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Abramova, T. V., & Silnikov, V. N. (2005). 4-aminometyl-3-nitrobenzoic acid--a photocleavable linker for oligonucleotides containing combinatorial libraries. Nucleosides, Nucleotides & Nucleic Acids, 24(9), 1333-43. [Link]
  • Kates, S. A. (1996). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
  • Miranda, L. P., et al. (2000). Summary of the experimental conditions employed for SPPS.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Wikipedia. (2024). Peptide synthesis. Wikipedia.org. [Link]
  • Sharma, A., et al. (2025). Protocols for SPPS; A Standard four-step protocol.
  • IRIS Biotech GmbH. (n.d.). Solid-Phase Peptide Synthesis Handbook. Moodle@Units. [Link]
  • Delcroix, M., & Stieglitz, D. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16, 2947-2969. [Link]
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]
  • Amay, J. G., & Jaworskia, J. N. (2022). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry – A European Journal, 28(48), e202200871. [Link]
  • Pudlelu, M., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(15), 11047-11059. [Link]
  • Pudlelu, M., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • Studer, M., & Meares, C. F. (1992). A Convenient and Flexible Approach for Introducing Linkers on Bifunctional Chelating Agents.
  • Kumar, A., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1620. [Link]

Sources

N-(4-carboxyphenyl)glycine: A Rigid Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-(4-carboxyphenyl)glycine as a heterobifunctional linker in bioconjugation chemistry. We delve into the core principles, advantages, and detailed experimental protocols for its use in creating stable bioconjugates, with a focus on antibody-drug conjugates (ADCs) and surface immobilization. The guide emphasizes the causality behind experimental choices, methods for characterization, and troubleshooting, providing a comprehensive resource for leveraging this unique linker's properties.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation, the chemical linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic and diagnostic agents.[1] At the heart of this process is the linker, a chemical moiety that covalently connects the constituent parts of the conjugate.[2] The linker is not merely a passive spacer; its chemical structure, stability, length, and flexibility critically influence the physicochemical properties, stability, and biological performance of the final product, such as an antibody-drug conjugate (ADC).[3][4]

N-(4-carboxyphenyl)glycine emerges as a compelling linker candidate due to its distinct structural features. It possesses a rigid phenyl ring that provides a fixed spatial separation between conjugated molecules, and two chemically distinct carboxyl groups—one aromatic and one aliphatic—along with a secondary amine. This structure offers the potential for controlled, sequential conjugations, a significant advantage in complex multi-step synthesis. This guide will explore the practical application of N-(4-carboxyphenyl)glycine, providing both the foundational knowledge and the detailed protocols necessary for its successful implementation.

Section 1: Core Characteristics of N-(4-carboxyphenyl)glycine

The utility of a linker is dictated by its inherent chemical and physical properties. N-(4-carboxyphenyl)glycine offers a unique combination of rigidity and versatile chemical handles.

Key Advantages as a Linker
  • Structural Rigidity: The central phenyl ring imparts conformational rigidity to the linker. Unlike flexible linkers (e.g., polyethylene glycol or glycine-serine repeats) which can fold back on themselves, a rigid linker maintains a well-defined distance between the conjugated biomolecules.[5] This is critical in applications where preserving the independent function and accessibility of each component is paramount.[5]

  • Heterobifunctionality: The molecule contains two carboxyl groups with potentially different reactivities (one attached to the aromatic ring, the other as part of the glycine moiety). This allows for selective, stepwise activation and conjugation, minimizing the formation of undesirable homodimers and other byproducts, a common challenge with homobifunctional linkers.[6]

  • Chemical Stability: The conjugation chemistries typically employed with carboxyl groups, such as carbodiimide activation to form amide bonds, result in exceptionally stable linkages.[7] This ensures the integrity of the bioconjugate in biological environments, preventing premature release of a payload, which is a critical safety and efficacy parameter for ADCs.[2][]

Physicochemical Data
PropertyValue
Chemical Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Structure Aromatic ring with two carboxyl groups and a secondary amine
Solubility Soluble in water and polar organic solvents[9]
Key Functional Groups 1x Aromatic Carboxylic Acid, 1x Aliphatic Carboxylic Acid, 1x Secondary Amine

Section 2: Fundamental Bioconjugation Chemistry

The primary functional groups on N-(4-carboxyphenyl)glycine for conjugation are its two carboxyl groups. The most common and robust method for transforming these groups into amine-reactive sites is through carbodiimide chemistry.

Mechanism: EDC/NHS Activation

This strategy involves a two-step reaction that is highly efficient in aqueous environments and is the industry standard for labeling proteins on their surface-exposed lysine residues.[10][11]

  • Carbodiimide Activation: A water-soluble carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), reacts with a carboxyl group on the linker to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Stabilization: This intermediate is prone to hydrolysis. To improve efficiency and allow for a two-step conjugation scheme, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester can be stored or used immediately to react with primary amines (e.g., lysine side chains on an antibody) to form a stable amide bond.[11]

The diagram below illustrates this fundamental activation and conjugation workflow.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Linker_COOH Linker-COOH (N-(4-carboxyphenyl)glycine) Intermediate O-acylisourea (Unstable Intermediate) Linker_COOH->Intermediate EDC EDC NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Bioconjugate) NHS_Ester->Conjugate Protein_NH2 Biomolecule-NH₂ (e.g., Protein Lysine) G mAb 1. Antibody Preparation Conjugation 3. Conjugation Reaction (pH 7.5-8.5) mAb->Conjugation LinkerPayload 2. Linker-Payload Activation (EDC/Sulfo-NHS) LinkerPayload->Conjugation Purification 4. Purification (SEC or TFF) Conjugation->Purification ADC 5. Characterization (HIC, MS, SEC) Purification->ADC

Sources

The Strategic Application of 4-[(Carboxymethyl)amino]benzoic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural versatility and inherent biological relevance is perpetual. Among the privileged structures in drug design, p-aminobenzoic acid (PABA) has long been recognized as a cornerstone building block, giving rise to a multitude of therapeutic agents.[1][2][3] This guide focuses on a particularly promising, yet underexplored, derivative: 4-[(Carboxymethyl)amino]benzoic acid (CMAA) . With its unique combination of a PABA core, a secondary amine, and an additional carboxylic acid moiety, CMAA presents a compelling trifecta of functionalities for the modern drug hunter.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It aims to illuminate the untapped potential of CMAA, not by presenting a rigid template, but by providing a scientifically grounded framework for its strategic application in contemporary drug discovery programs. We will delve into the rationale behind its use, explore its potential as both a central scaffold and a functional linker, and provide detailed, adaptable protocols for its incorporation into novel molecular entities.

Core Properties and Chemical Data of this compound

A thorough understanding of the fundamental properties of a building block is paramount to its successful application. CMAA is a bifunctional molecule that marries the structural features of PABA with those of glycine.

PropertyValueSource
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
CAS Number 5698-54-4N/A
Synonyms N-(4-Carboxyphenyl)glycine, p-Carboxyphenylaminoacetic acidN/A
Appearance Off-white to white crystalline powderN/A
Solubility Sparingly soluble in water, soluble in alkaline solutions and polar organic solventsInferred

The presence of two carboxylic acid groups with different pKa values and a secondary amine allows for selective chemical modifications, making it an attractive starting point for library synthesis and lead optimization.

The Rationale for CMAA in Drug Discovery: A Scaffold with Inherent Advantages

The utility of the PABA scaffold is well-documented, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of the carboxymethyl group on the amino nitrogen of PABA to form CMAA offers several strategic advantages:

  • Enhanced Polarity and Solubility: The additional carboxylic acid group can significantly increase the aqueous solubility of the parent molecule, a critical parameter for improving pharmacokinetic profiles.

  • Vector for Bioconjugation: The secondary amine and the two distinct carboxylic acids provide multiple handles for conjugation to other molecules, such as proteins, antibodies, or other small molecules, positioning CMAA as an excellent linker.

  • Bioisosteric Replacement: The carboxymethylamino moiety can act as a bioisostere for other functional groups, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and reduce off-target effects.[5][6][7]

  • Modulation of Target Binding: The N-substitution can alter the electronic properties of the aromatic ring and the orientation of substituents, potentially leading to improved binding affinity and selectivity for a given biological target.

Application I: CMAA as a Core Scaffold for Enzyme Inhibitors

Derivatives of PABA have shown significant promise as inhibitors of various enzymes, including cholinesterases, which are key targets in the treatment of Alzheimer's disease.[1][8][9] The structural features of CMAA make it an ideal candidate for the design of novel enzyme inhibitors.

Conceptual Design Strategy: Targeting Acetylcholinesterase (AChE)

The active site of AChE possesses both an anionic site and a catalytic site. The benzoic acid moiety of CMAA can interact with the peripheral anionic site, while the carboxymethyl group can be further functionalized to interact with the catalytic triad or other residues within the active site gorge.

AChE_Inhibition_Concept cluster_AChE AChE Active Site cluster_CMAA CMAA-based Inhibitor Catalytic Triad Catalytic Triad Peripheral Anionic Site Peripheral Anionic Site Benzoic Acid Moiety Benzoic Acid Moiety Benzoic Acid Moiety->Peripheral Anionic Site Ionic/H-bond Interaction Carboxymethyl Group Carboxymethyl Group Functionalized Moiety Functionalized Moiety Carboxymethyl Group->Functionalized Moiety Amide Bond Functionalized Moiety->Catalytic Triad Potential Interaction

Caption: Conceptual binding of a CMAA-based inhibitor to the AChE active site.

Protocol 1: Synthesis of a CMAA-based Amide Library for Enzyme Inhibition Screening

This protocol details the parallel synthesis of an amide library by coupling various primary and secondary amines to the carboxymethyl group of CMAA. This approach allows for the rapid generation of diverse compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound (CMAA)

  • A diverse set of primary and secondary amines

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of CMAA in anhydrous DMF.

    • Prepare a 0.6 M stock solution of your diverse amine library in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.55 M stock solution of the coupling reagent (DIC/HOBt or HATU) in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in each well of a 96-well reaction block):

    • To each well, add 100 µL of the CMAA stock solution (0.05 mmol, 1.0 eq).

    • Add 100 µL of the respective amine stock solution (0.06 mmol, 1.2 eq).

    • Add 50 µL of the DIPEA stock solution (0.05 mmol, 1.0 eq).

    • Initiate the reaction by adding 110 µL of the coupling reagent stock solution (0.055 mmol, 1.1 eq).

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, add 500 µL of EtOAc to each well.

    • Add 500 µL of 1 M HCl to each well, cap, and shake. Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with 500 µL of saturated NaHCO₃ solution.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.

    • Evaporate the solvent to yield the crude product, which can be further purified by preparative HPLC if necessary.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in phosphate buffer.

    • Prepare a 3 mM stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and donepezil in DMSO, and then dilute further in phosphate buffer to the desired final concentrations (ensure the final DMSO concentration is <1%).

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the AChE working solution to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application II: CMAA as a Bifunctional Linker in Targeted Therapies

The dual functionality of CMAA makes it an exemplary candidate for use as a linker in targeted therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[10][11]

Conceptual Design Strategy: CMAA in an Antibody-Drug Conjugate

In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The linker must be stable in circulation but allow for the release of the payload upon internalization into the target cancer cell. CMAA can be incorporated as part of a self-immolative linker system.

ADC_Linker_Concept cluster_Linker CMAA-based Linker Antibody Antibody Cleavable Trigger Cleavable Trigger Antibody->Cleavable Trigger Conjugation Payload Payload CMAA Core CMAA Core CMAA Core->Payload Amide Bond Cleavable Trigger->CMAA Core Linkage

Caption: Schematic of CMAA as a linker component in an ADC.

Protocol 3: Synthesis of a CMAA-Payload Conjugate for ADC Development

This protocol describes the synthesis of a key intermediate where a cytotoxic payload (e.g., a derivative of monomethyl auristatin E with a free amine) is coupled to the carboxymethyl group of CMAA.

Materials:

  • This compound (CMAA)

  • Amine-containing cytotoxic payload (e.g., MMAE derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • RP-HPLC for purification

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve CMAA (1.0 eq) in anhydrous DMF.

    • Add the amine-containing payload (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the main reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water) and acidify with a few drops of trifluoroacetic acid (TFA).

    • Purify the crude product by reverse-phase preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the desired CMAA-payload conjugate as a TFA salt.

The resulting conjugate, which now has a free benzoic acid, can be further functionalized for attachment to an antibody through standard bioconjugation techniques.

Conclusion: A Call to Exploration

This compound is more than just another PABA derivative; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its inherent physicochemical properties and multiple points for chemical modification make it a highly attractive scaffold for generating novel enzyme inhibitors and a versatile linker for the construction of targeted therapies. The protocols provided herein offer a starting point for researchers to explore the vast chemical space accessible from this promising molecule. As the demand for more sophisticated and effective therapeutics continues to grow, the systematic investigation of underutilized yet highly functional scaffolds like CMAA will be crucial in driving the next wave of drug discovery innovation.

References

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimiz
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (URL: [Link])
  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the... (URL: [Link])
  • Application of Bioisosteres in Drug Design. (URL: [Link])
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (URL: [Link])
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid deriv
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Benzoic acid and benzoic acid ester derivatives having anti-inflamm
  • p-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. (URL: [Link])
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (URL: [Link])
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (URL: [Link])
  • Para-amino benzoic acid esters. (URL: )
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (URL: [Link])
  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])
  • Method for preparing p-aminobenzoic acid. (URL: )
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (URL: [Link])
  • Aminobenzoic acid deriv
  • Aminobenzoic and aminocyclohexane-carboylic acid compounds, compositions, and their method of use. (URL: )
  • Method for preparing p-aminobenzoic acid. (URL: )
  • of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras [Color figure can be viewed at wileyonlinelibrary.com]. (URL: [Link])
  • p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. (URL: [Link])
  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. (URL: [Link])
  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (URL: [Link])
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (URL: [Link])
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

Application Notes & Protocols: Synthesis of Novel Quinazolin-4(3H)-one Antimicrobial Agents from p-Carboxyphenylaminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] This document provides a comprehensive guide for the synthesis and evaluation of a new class of potential antimicrobial agents based on the quinazolin-4(3H)-one scaffold, utilizing p-Carboxyphenylaminoacetic acid as a versatile starting material. We present a robust, two-step synthetic strategy involving the formation of a benzoxazinone intermediate, followed by its reaction with various amines to generate a library of substituted quinazolinones. Detailed, step-by-step protocols for synthesis, purification, characterization, and antimicrobial susceptibility testing are provided to enable researchers in drug discovery and medicinal chemistry to explore this promising chemical space.

Introduction and Rationale

The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The structural similarity of some quinazolinones to intermediates in bacterial folic acid synthesis, or their ability to inhibit bacterial DNA gyrase, underpins their antimicrobial potential.

p-Carboxyphenylaminoacetic acid is an attractive, yet underexplored, starting material. Its structure is analogous to anthranilic acid, a common precursor for quinazolinones, but with an additional acetic acid moiety.[4][5] This functional group offers a unique handle for introducing diversity and potentially enhancing the pharmacokinetic or pharmacodynamic properties of the final compounds.

Our proposed synthetic strategy is adapted from well-established methods for quinazolinone synthesis, which typically involve the cyclization of an N-acylated anthranilic acid derivative to form a reactive benzoxazinone intermediate.[6][7][8] This intermediate is then readily converted to the desired quinazolinone by reaction with a primary amine. This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies by simply varying the amine component in the final step.[9]

Synthetic Strategy and Methodologies

The overall synthetic pathway is a two-step process designed for efficiency and versatility.

Step 1: Synthesis of the Benzoxazinone Intermediate. The first step involves the cyclodehydration of p-Carboxyphenylaminoacetic acid to form the corresponding benzoxazinone. This is a critical transformation that creates the reactive heterocyclic core.

Step 2: Synthesis of the Quinazolin-4(3H)-one Library. The benzoxazinone intermediate is reacted with a panel of primary amines (e.g., substituted anilines, benzylamines) to yield the target 2,3-disubstituted quinazolin-4(3H)-ones.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Library Generation A p-Carboxyphenylaminoacetic Acid B Acetic Anhydride (Cyclodehydration) A->B Reflux C Benzoxazinone Intermediate B->C D Primary Amines (R-NH2) C->D Reaction in Toluene/Ethanol E Quinazolin-4(3H)-one Derivatives D->E F Purification (Column Chromatography) E->F G Characterized Antimicrobial Candidates F->G

Caption: Synthetic workflow for quinazolinone derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-((4-oxo-4H-3,1-benzoxazin-2-yl)methyl)benzoic acid (Intermediate)

Causality: This protocol utilizes acetic anhydride as both a solvent and a dehydrating agent to facilitate the intramolecular cyclization of the starting N-aryl amino acid to the benzoxazinone ring system. This is a standard and effective method for this type of transformation.[10]

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-Carboxyphenylaminoacetic acid (10 mmol).

  • Add acetic anhydride (30 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude solid residue is the benzoxazinone intermediate. It can be used in the next step without further purification or can be recrystallized from an appropriate solvent like ethanol if a higher purity is desired.

Protocol 2: General Procedure for the Synthesis of Quinazolin-4(3H)-one Derivatives

Causality: The benzoxazinone intermediate is an activated acylating agent. The reaction with a primary amine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable quinazolinone ring. Toluene is used as a solvent to facilitate the reaction at reflux and to azeotropically remove the water formed during the final cyclization step.[6]

  • In a 100 mL round-bottom flask, dissolve the crude benzoxazinone intermediate (5 mmol) in toluene (40 mL).

  • Add the desired primary amine (e.g., aniline, p-chloroaniline, benzylamine) (5.5 mmol, 1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the consumption of the benzoxazinone intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the solvent under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.

  • Combine the fractions containing the pure product, evaporate the solvent, and dry the solid under vacuum.

  • Characterize the final compound using standard analytical techniques.

Characterization of Synthesized Compounds

The identity and purity of the synthesized quinazolinone derivatives must be confirmed.

TechniquePurposeExpected Observations
Melting Point Assess purity and identity.A sharp and defined melting point range.
FT-IR Spectroscopy Confirm functional groups.Presence of C=O (amide) stretch (~1680 cm⁻¹), C=N stretch (~1600 cm⁻¹), and disappearance of the broad acid O-H from the starting material.
¹H & ¹³C NMR Elucidate the detailed chemical structure.Characteristic shifts for aromatic protons, the methylene bridge protons, and protons from the introduced amine. Carbon signals for the quinazolinone core and substituents.
Mass Spectrometry Determine molecular weight.A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound.

Protocols for Antimicrobial Evaluation

The antimicrobial efficacy of the synthesized compounds should be evaluated to determine their potential as therapeutic agents. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters.[11]

Visualization of the Antimicrobial Testing Workflow

G cluster_0 Preparation cluster_1 MIC Assay (Broth Microdilution) cluster_2 MBC Assay A Synthesized Compound Stock Solution (in DMSO) D Serial 2-fold Dilutions of Compound in 96-well Plate A->D B Bacterial Strains (e.g., S. aureus, E. coli) C Culture in Mueller- Hinton Broth (MHB) B->C E Inoculate with Standardized Bacteria C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MIC: Lowest concentration with no visible growth F->G H Plate aliquots from clear wells (MIC and higher) onto Nutrient Agar G->H I Incubate at 37°C for 24h H->I J Determine MBC: Lowest concentration with ≥99.9% kill I->J

Sources

Application Notes and Protocols for 4-[(Carboxymethyl)amino]benzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-[(Carboxymethyl)amino]benzoic acid as a core scaffold in the design and evaluation of enzyme inhibitors. This document elucidates the scientific rationale for targeting matrix metalloproteinases (MMPs) with this class of compounds, supported by detailed, field-proven protocols for synthesis, enzyme inhibition assays, and kinetic analysis. The content herein is structured to empower researchers to not only replicate the described methodologies but also to innovate upon them, fostering the development of novel therapeutics.

Introduction: The Scientific Rationale

This compound, also known as N-(4-carboxyphenyl)glycine, presents a compelling scaffold for the design of enzyme inhibitors. Its structure, featuring a benzoic acid moiety and an N-substituted carboxymethyl group, provides key pharmacophoric elements for interaction with the active sites of various enzymes. The carboxylic acid groups can act as zinc-binding groups (ZBGs), crucial for inhibiting metalloenzymes.[1] This structural motif is particularly relevant for the inhibition of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.

MMPs are critical regulators of the extracellular matrix (ECM) and are implicated in a multitude of physiological and pathological processes, including tissue remodeling, angiogenesis, and inflammation.[2] Dysregulation of MMP activity is a hallmark of numerous diseases, such as cancer, arthritis, and cardiovascular disorders.[3][4][5] Specifically, gelatinases MMP-2 and MMP-9 are well-established targets in oncology, as their elevated expression and activity correlate with poor prognosis and metastasis in various cancers, including colorectal cancer.[4][5] Therefore, the development of potent and selective MMP inhibitors is a significant focus in therapeutic research.[1]

While direct inhibitory data for this compound itself is emerging, the broader class of N-carboxyalkyl peptides and related carboxylic acid derivatives have demonstrated significant potential as MMP inhibitors.[6][7][8] This document provides the foundational knowledge and detailed protocols to explore the potential of this compound and its derivatives as a promising class of MMP inhibitors.

PART 1: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical first step in the development of novel enzyme inhibitors. The following is a generalized, yet robust, protocol for the synthesis of the parent compound, which can be adapted for the creation of a chemical library of derivatives.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of nucleophilic substitution and can be modified to introduce diversity at the carboxymethyl moiety.

Materials:

  • 4-Aminobenzoic acid

  • Ethyl bromoacetate

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid in ethanol.

    • Add a molar excess of sodium carbonate to act as a base.

    • To this stirring suspension, add ethyl bromoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Ester Intermediate:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-[(carboxymethyl)amino]benzoate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester intermediate in a mixture of ethanol and water.

    • Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature overnight.

    • Monitor the hydrolysis by TLC until the ester is no longer detectable.

  • Final Product Isolation:

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 3-4, which will precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Enzyme Inhibition Assays

The evaluation of synthesized compounds for their inhibitory activity against target enzymes is a cornerstone of the drug discovery process. Here, we provide detailed protocols for two common types of MMP inhibition assays: a colorimetric assay and a more sensitive Fluorescence Resonance Energy Transfer (FRET) assay.

Protocol 2: Colorimetric MMP Inhibition Assay

This assay is a robust and cost-effective method for initial screening of MMP inhibitors. It utilizes a thiopeptide substrate that, upon cleavage by an MMP, produces a sulfhydryl group that reacts with Ellman's reagent (DTNB) to generate a colored product.[9]

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • MMP colorimetric substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC₂H₅)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Data Acquisition & Analysis prep_cmpd Prepare serial dilutions of This compound derivatives in DMSO add_cmpd Add test compounds, positive control, and vehicle control (DMSO) prep_cmpd->add_cmpd prep_enzyme Dilute MMP enzyme in Assay Buffer add_enzyme Add diluted MMP enzyme to all wells except blank prep_enzyme->add_enzyme prep_substrate Prepare Substrate/DTNB working solution add_sub Initiate reaction by adding Substrate/DTNB solution prep_substrate->add_sub add_cmpd->add_enzyme pre_incubate Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate pre_incubate->add_sub read_plate Measure absorbance at 412 nm kinetically for 30-60 min add_sub->read_plate calc_rate Calculate initial reaction rates (V₀) read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC₅₀ values calc_inhibition->calc_ic50

A schematic of the colorimetric MMP inhibition assay workflow.

Procedure:

  • Plate Setup:

    • Add 2 µL of test compound dilutions, positive control, or DMSO (for 100% activity control) to the wells of a 96-well plate.

    • Add 88 µL of Assay Buffer to each well.

    • Add 10 µL of diluted MMP enzyme to each well (except for the no-enzyme control).

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 100 µL of the substrate/DTNB working solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, recording readings every minute for 30-60 minutes.

Protocol 3: FRET-based MMP Inhibition Assay

FRET assays offer higher sensitivity and are well-suited for high-throughput screening.[10][11] They utilize a peptide substrate with a fluorescent donor and a quencher on opposite ends. Cleavage of the substrate by an MMP separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • MMP FRET substrate (e.g., MOCAc-PLGL-Dpa-AR-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 328/393 nm)

Experimental Workflow:

FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Data Acquisition & Analysis prep_cmpd Prepare serial dilutions of This compound derivatives in DMSO add_cmpd Add test compounds, positive control, and vehicle control (DMSO) prep_cmpd->add_cmpd prep_enzyme Dilute MMP enzyme in Assay Buffer add_enzyme Add diluted MMP enzyme to all wells except blank prep_enzyme->add_enzyme prep_substrate Prepare FRET substrate working solution add_sub Initiate reaction by adding FRET substrate solution prep_substrate->add_sub add_cmpd->add_enzyme pre_incubate Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate pre_incubate->add_sub read_plate Measure fluorescence intensity (e.g., Ex/Em = 328/393 nm) kinetically for 30-60 min add_sub->read_plate calc_rate Calculate initial reaction rates (V₀) read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC₅₀ values calc_inhibition->calc_ic50

A schematic of the FRET-based MMP inhibition assay workflow.

Procedure:

  • Plate Setup:

    • Add 5 µL of test compound dilutions, positive control, or DMSO to the wells of a 96-well black plate.

    • Add 85 µL of diluted MMP enzyme solution to each well.

  • Pre-incubation:

    • Mix and incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 10 µL of the FRET substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes.

PART 3: Data Analysis and Interpretation

1. Calculation of Percentage Inhibition:

The percentage of MMP activity inhibited by the test compound is calculated using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

2. Determination of IC₅₀ Values:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3. Kinetic Analysis (Determination of Kᵢ and Mechanism of Inhibition):

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are required. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Data Presentation:

Compound IDTarget MMPIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
This compound MMP-2Experimental ValueExperimental ValueExperimentally Determined
Derivative 1 MMP-2Experimental ValueExperimental ValueExperimentally Determined
Derivative 2 MMP-9Experimental ValueExperimental ValueExperimentally Determined
GM6001 (Control) MMP-2/9~0.02~0.0004Competitive

PART 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The this compound scaffold offers multiple points for chemical modification to improve potency and selectivity. Based on known SAR for carboxylic acid-based MMP inhibitors, the following insights can guide the design of more effective inhibitors:[6][7][12]

  • The Carboxylic Acid Moiety: This group is critical for chelating the active site zinc ion. Modifications to this group, such as conversion to a hydroxamate, can significantly enhance potency.[3]

  • The Benzoic Acid Ring: Substitution on the aromatic ring can be explored to exploit interactions with the S1' pocket of the MMP active site, which is a key determinant of inhibitor selectivity.

  • The Carboxymethyl Group: The length and substitution of the N-alkyl chain can be varied to probe interactions with other subsites of the enzyme's active site cleft.

PART 5: Biological Context and Downstream Signaling

MMPs, particularly MMP-2 and MMP-9, are key players in signaling pathways that drive disease progression. Their inhibition can have profound biological effects.

MMP_Signaling cluster_pathway MMP-Mediated Signaling in Cancer Progression stimuli Growth Factors, Cytokines, Hypoxia pro_mmp Pro-MMP-2/9 (Inactive Zymogen) stimuli->pro_mmp active_mmp Active MMP-2/9 pro_mmp->active_mmp Activation ecm ECM Degradation (e.g., Collagen IV) active_mmp->ecm release_gf Release of Sequestered Growth Factors (e.g., VEGF) ecm->release_gf invasion Tumor Cell Invasion & Metastasis ecm->invasion angiogenesis Angiogenesis release_gf->angiogenesis inhibitor 4-[(Carboxymethyl)amino] benzoic acid Derivative inhibitor->active_mmp Inhibition

A simplified diagram of MMP-2/9 signaling in cancer progression and the point of intervention for inhibitors.

Inhibition of MMP-2 and MMP-9 has been shown to decrease cellular migration and angiogenesis in cancer models.[13] By degrading the basement membrane, these MMPs facilitate tumor cell invasion and metastasis.[4] Furthermore, they can release ECM-sequestered growth factors, such as vascular endothelial growth factor (VEGF), which promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[14] Therefore, inhibitors based on the this compound scaffold have the potential to disrupt these pathological processes.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel enzyme inhibitors, with a particularly strong rationale for targeting matrix metalloproteinases. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this compound. Through a systematic approach combining chemical synthesis, robust enzymatic assays, and a deep understanding of the underlying biology, the full therapeutic potential of this compound class can be explored.

References

  • Matrix Metalloproteinases (MMP), a Major Responsible Downstream Signaling Molecule for Cellular Damage - A Review. (n.d.).
  • The design, synthesis, and structure-activity relationships of a series of macrocyclic MMP inhibitors. (1998). Bioorganic & Medicinal Chemistry Letters, 8(16), 2087–2092.
  • The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. (2024). International Journal of Molecular Sciences, 25(23), 13691.
  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). Cancers, 16(1), 181.
  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). Cancers, 16(1), 181.
  • Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 975–980.
  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (2012). In Matrix Metalloproteinase Protocols (pp. 107–123). Humana Press.
  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (2011). Critical Reviews in Biochemistry and Molecular Biology, 46(2), 143–161.
  • A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. (n.d.). Technology Networks.
  • High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. (2012). Journal of Biomolecular Screening, 17(1), 53–64.
  • [Expression and Clinical Significance of MMP-2, MMP-9,TIMP-1, and TIMP-2 in Breast Carcinoma]. (2007). Ai Zheng, 26(11), 1224–1229.
  • Application Notes and Protocols for Measuring MMP-2 Activity using the MOCAc-PLGL(Dpa)AR FRET Assay. (2025). BenchChem.
  • Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. (2009). Journal of Medicinal Chemistry, 52(11), 3553–3566.
  • Clinical significance of MMP-2 and MMP-9 in patients with oral cancer. (2009). Head & Neck, 31(11), 1445–1452.
  • Synthesis and Structure−Activity Relationship of α-Sulfonylhydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. (2002). Journal of Medicinal Chemistry, 45(8), 1687–1699.
  • Structural insights into the binding of MMP9 inhibitors. (2011). Journal of Computer-Aided Molecular Design, 25(1), 1–13.
  • New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2). (2004). Il Farmaco, 59(5), 375–383.
  • Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. (2017). BMC Cancer, 17(1), 423.
  • Preparation method of 4-aminomethylbenzoic acid. (2012).
  • Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. (1998). Bioorganic & Medicinal Chemistry, 6(10), 1819–1831.
  • Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (2017). Journal of Biological Chemistry, 292(43), 17763–17776.
  • Synthesis and biological evaluation of orally active matrix metalloproteinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(19), 3563–3570.
  • Inhibition of matrix metalloproteinases by N-carboxyalkyl peptides. (1994). Journal of Medicinal Chemistry, 37(17), 2781–2790.
  • Arylamino methylene bisphosphonate derivatives as bone seeking matrix metalloproteinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(21), 6456–6465.
  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. (2013). ACS Medicinal Chemistry Letters, 4(5), 459–463.
  • The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. (2001). Bioorganic & Medicinal Chemistry Letters, 11(15), 1975–1979.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.).
  • Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (2017). Journal of Biological Chemistry, 292(43), 17763–17776.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Green and Sustainable Chemistry, 6(2), 99–105.
  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020, March 28). YouTube.

Sources

A Guide to the Strategic Functionalization of N-(4-carboxyphenyl)glycine for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of N-(4-carboxyphenyl)glycine

N-(4-carboxyphenyl)glycine, a structurally unique bifunctional molecule, has emerged as a cornerstone in the design of novel pharmaceuticals, advanced materials, and bioconjugates. Its architecture, featuring a reactive secondary amine, a glycine-derived alpha-carbon, and an aromatic carboxylic acid, offers three distinct points for chemical modification. This trifecta of reactivity allows for the precise tuning of its physicochemical properties, making it an invaluable scaffold for researchers in drug discovery and materials science. This guide provides an in-depth exploration of the key functionalization strategies for N-(4-carboxyphenyl)glycine, complete with detailed protocols and the underlying chemical principles that govern these transformations.

The strategic importance of N-(4-carboxyphenyl)glycine and its derivatives is underscored by their application in a variety of fields. In medicinal chemistry, they serve as crucial intermediates for the synthesis of targeted therapeutics, including selective antagonists for metabotropic glutamate receptors (mGluR1)[1]. In the realm of materials science, the rigid carboxylate moiety is a popular building block for the construction of highly ordered, porous materials known as metal-organic frameworks (MOFs)[2][3][4][5]. Furthermore, the inherent biocompatibility of the glycine backbone makes its derivatives attractive candidates for bioconjugation and the development of novel biomaterials[6][7][8].

This document will systematically detail the protocols for the selective functionalization of the carboxylic acid, the secondary amine, and the alpha-carbon, providing researchers with the foundational knowledge to harness the full potential of this versatile molecule.

I. Functionalization of the Carboxylic Acid Moiety: A Gateway to Esters, Amides, and MOFs

The carboxylic acid group of N-(4-carboxyphenyl)glycine is a primary target for modification, enabling the creation of esters, amides, and coordination polymers. These transformations are fundamental to altering the solubility, pharmacokinetic properties, and material applications of the parent molecule.

A. Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification of the carboxylic acid is a common strategy to enhance lipophilicity, improve cell membrane permeability, or to create pro-drugs that release the active carboxylic acid in vivo. The Fischer-Speier esterification is a classic and reliable method for this transformation.[9][10]

Protocol 1: Fischer-Speier Esterification of N-(4-carboxyphenyl)glycine

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend N-(4-carboxyphenyl)glycine (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

Parameter Value Reference
Typical Yield 85-95%[9]
Reaction Time 4-12 hours[10]
Key Reagents Alcohol, Acid Catalyst[9][10]
B. Amidation: Forging Stable Linkages for Bioactive Conjugates and Materials

Amidation of the carboxylic acid creates a stable amide bond, a cornerstone of peptide chemistry and a key linkage in many drug molecules and polymers. This can be achieved through the use of standard peptide coupling reagents. The formation of N-acylglycine amides is a well-established process with implications for the biosynthesis of fatty acid primary amides.[11]

Protocol 2: Carbodiimide-Mediated Amidation

  • Activation: Dissolve N-(4-carboxyphenyl)glycine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the amide product by column chromatography or recrystallization.

Parameter Typical Yield Reference
Coupling Efficiency 70-90%[12]
Reaction Time 12-24 hours[12]
Key Reagents Coupling Agent, Amine[12]
C. Formation of Metal-Organic Frameworks (MOFs): Building Porous Crystalline Materials

The carboxylate group of N-(4-carboxyphenyl)glycine can coordinate with metal ions to form highly ordered, porous structures known as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.[2][3][4][5]

Protocol 3: Solvothermal Synthesis of a Zinc-based MOF

  • Precursor Solution: In a glass vial, dissolve N-(4-carboxyphenyl)glycine (1.0 eq) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq) in a solvent mixture, typically DMF and ethanol.

  • Assembly: Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for 24-72 hours. During this time, the components will self-assemble into crystalline MOF particles.

  • Isolation: After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the MOF material under vacuum to remove the solvent, resulting in a porous framework.

II. Functionalization of the Secondary Amine: N-Alkylation and N-Acylation

The secondary amine of N-(4-carboxyphenyl)glycine provides a nucleophilic center for the introduction of a wide range of functional groups through N-alkylation and N-acylation reactions.

A. N-Alkylation: Introducing Diverse Substituents

N-alkylation can be used to synthesize a variety of N-substituted glycine derivatives.[13] This can be achieved through reaction with alkyl halides or via reductive amination.

Protocol 4: N-Alkylation with an Alkyl Halide

  • Preparation: Dissolve the methyl or ethyl ester of N-(4-carboxyphenyl)glycine (1.0 eq) in an aprotic solvent like acetonitrile or DMF. The ester protection of the carboxylic acid is recommended to prevent unwanted side reactions.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq) and heat the reaction mixture (e.g., to 60-80°C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, filter off any inorganic salts, and remove the solvent in vacuo.

  • Purification: Purify the N-alkylated product by column chromatography. If desired, the ester can be hydrolyzed back to the carboxylic acid using standard procedures.[14]

B. N-Acylation: Synthesis of N-Acyl Derivatives

N-acylation is readily achieved by reacting the secondary amine with an acyl chloride or anhydride in the presence of a base. This reaction is useful for synthesizing peptide-like structures or for introducing specific functional groups.

Protocol 5: N-Acylation with an Acyl Chloride

  • Preparation: Dissolve the ester of N-(4-carboxyphenyl)glycine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or an aprotic solvent like THF.

  • Base: Add a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq).

  • Acylation: Cool the solution to 0°C and add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the N-acylated product by column chromatography. Subsequent hydrolysis of the ester can be performed if the free carboxylic acid is desired.

III. Functionalization of the Alpha-Carbon: Advanced C-C Bond Formation

Direct functionalization of the α-carbon of N-(4-carboxyphenyl)glycine is a more advanced strategy that allows for the construction of non-natural amino acid derivatives with unique side chains.

A. Electrocatalytic α-C-H Functionalization

Recent advances have demonstrated the electrocatalytic functionalization of N-arylglycine esters, enabling the formation of new C-C bonds.[15] This method offers a green and efficient alternative to traditional cross-coupling reactions.

Protocol 6: Electrocatalytic Cross-Dehydrogenative Coupling

  • Electrolysis Setup: In an undivided electrochemical cell equipped with a carbon anode and a carbon cathode, combine the N-(4-carboethoxyphenyl)glycine ester (1.0 eq), a C-H nucleophile (e.g., malonate ester) (1.2 eq), and a redox catalyst such as tetra-n-butylammonium iodide (n-Bu₄NI) (0.3 eq) in a solvent system of acetonitrile and dichloromethane with a supporting electrolyte like LiClO₄.[15]

  • Electrolysis: Apply a constant current (e.g., 3 mA/cm²) at room temperature with magnetic stirring.

  • Monitoring and Work-up: Monitor the reaction progress by GC-MS or LC-MS. After completion, concentrate the reaction mixture and partition between an organic solvent and water.

  • Purification: Separate the organic layer, dry, and concentrate. Purify the α-functionalized product by column chromatography.

Parameter Typical Yield Reference
Current Density ~3 mA/cm²[15]
Catalyst n-Bu₄NI[15]
Reaction Time Varies[15]
B. Copper-Catalyzed α-Functionalization

Copper-catalyzed reactions provide another avenue for the α-functionalization of glycine derivatives with various nucleophiles, including aryl, vinyl, and alkynyl groups.[16]

Protocol 7: Copper-Catalyzed Coupling with a Nucleophile

  • Reaction Setup: In a reaction vessel, combine the N-protected N-(4-carboxyphenyl)glycine ester (e.g., with a p-methoxyphenyl group) (1.0 eq), the nucleophile (e.g., phenylacetylene) (1.5 eq), a copper catalyst such as copper(I) bromide (CuBr) (10 mol%), and an oxidant like tert-butyl hydroperoxide (TBHP) (2.0 eq) in a solvent like dichloromethane.

  • Reaction: Stir the mixture at room temperature for the specified time.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and perform an extractive work-up.

  • Purification: Purify the desired α-functionalized product by column chromatography.

Visualizing the Functionalization Pathways

To better illustrate the strategic modification points of N-(4-carboxyphenyl)glycine, the following diagrams outline the key reaction pathways.

G cluster_0 N-(4-carboxyphenyl)glycine Core cluster_1 Carboxylic Acid Functionalization cluster_2 Amine Functionalization cluster_3 Alpha-Carbon Functionalization NCPG N-(4-carboxyphenyl)glycine Ester Ester Derivative NCPG->Ester Esterification Amide Amide Derivative NCPG->Amide Amidation MOF Metal-Organic Framework NCPG->MOF Solvothermal Synthesis N-Alkyl N-Alkyl Derivative NCPG->N-Alkyl N-Alkylation N-Acyl N-Acyl Derivative NCPG->N-Acyl N-Acylation alpha-Func α-Substituted Derivative NCPG->alpha-Func α-C-H Functionalization

Figure 1: Overview of the primary functionalization pathways for N-(4-carboxyphenyl)glycine.

G Start N-(4-carboxyphenyl)glycine Step1 Suspend in Alcohol + Acid Catalyst Start->Step1 Preparation Step2 Heat to Reflux (Dean-Stark Trap) Step1->Step2 Reaction Step3 Cool & Concentrate Step2->Step3 Isolation Step4 Aqueous Work-up (NaHCO3 wash) Step3->Step4 Neutralization Step5 Purification (Column Chromatography) Step4->Step5 Purification End Ester Product Step5->End

Figure 2: Workflow for the Fischer-Speier esterification of N-(4-carboxyphenyl)glycine.

Conclusion: A Molecule of Immense Potential

N-(4-carboxyphenyl)glycine stands as a testament to the power of molecular design. Its inherent structural features provide a robust platform for a multitude of chemical transformations, each opening doors to new scientific frontiers. The protocols and principles outlined in this guide are intended to empower researchers to confidently and creatively manipulate this versatile scaffold. By understanding the nuances of its reactivity, scientists can continue to unlock its potential in the development of life-saving drugs, innovative materials, and sophisticated biological tools. The continued exploration of N-(4-carboxyphenyl)glycine and its derivatives promises a future rich with scientific discovery and technological advancement.

References

  • PrepChem. (n.d.). Synthesis of N-(Carboxymethyl)-N-(4-tetradecyl)glycine.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Metal–organic frameworks based on 4-(4-carboxyphenyl)
  • Anonymous. (n.d.). A: Conjugation to an N‐terminal glycine residue forming an amino... | Download Scientific Diagram.
  • Irreverre, F., Kny, H., Asert, S., Thompson, J. F., & Morris, C. J. (1961). Synthesis of DL-a( mcarboxyphenyl) -glycine. The Journal of Biological Chemistry, 236(4), 1093–1096.
  • PrepChem. (n.d.). Preparation of N-(2-carboxyphenyl)glycine.
  • Anonymous. (n.d.). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. PubMed Central.
  • Anonymous. (2009). Site-specific C-functionalization of free-(NH)
  • Anonymous. (2023).
  • Anonymous. (n.d.).
  • Anonymous. (2020).
  • Anonymous. (n.d.). Glycine derivative-functionalized metal-organic framework (MOF) materials for Co(II) removal from aqueous solution | Request PDF.
  • Anonymous. (n.d.). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC - NIH.
  • Anonymous. (2020). Esterification of Glycine. Chemistry Stack Exchange.
  • Anonymous. (n.d.). Synthesis and Characterization of a Novel Metal-Organic Framework (MOF) Based on N,N'-bis (4-carboxyphenyl) Ethylene Diamine Ligand | Request PDF.
  • Anonymous. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. PubMed.
  • Anonymous. (2022).
  • Anonymous. (n.d.). Synthesis and preliminary evaluation of (S)-2-(4'-carboxycubyl)glycine, a new selective mGluR1 antagonist. PubMed.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). New insights into copper monooxygenases and peptide amidation: Structure, mechanism and function. Johns Hopkins University.
  • Anonymous. (n.d.). Amidation of N-protected amino acids | Download Table.
  • Anonymous. (n.d.). Alkylation of glycine derivatives with N‐alkoxyphthalimides.
  • Anonymous. (2023).
  • Anonymous. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI.
  • Anonymous. (n.d.).
  • Katakai, R., Oya, M., Uno, K., & Iwakura, Y. (1972). Stepwise synthesis of oligopeptide with N-carboxy- -amino acid anhydrides. IV. Glycine NCA. Journal of Organic Chemistry, 37(2), 327-329.
  • Anonymous. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Anonymous. (n.d.). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • Anonymous. (n.d.). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PubMed Central.
  • Anonymous. (2013). Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-acetylglucosamine (GlcNAc) residues on live cell surface. PubMed.
  • Anonymous. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline.
  • Anonymous. (n.d.). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A.
  • Anonymous. (2019).
  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)glycine. PubChem.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-[(Carboxymethyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient protocol for quality control and drug development professionals. This guide provides a comprehensive overview of the methodology, from the foundational principles guiding the selection of chromatographic conditions to detailed, step-by-step protocols for execution and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule incorporating both a benzoic acid and an amino acid moiety. Its purity is a critical determinant of the quality and safety of subsequent active pharmaceutical ingredients (APIs). A precise and accurate analytical method is therefore essential to quantify the main component and detect any process-related impurities or degradation products.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for this analysis due to its versatility and suitability for polar aromatic compounds.[1][2] The methodology described herein is designed to be specific, linear, accurate, precise, and robust, ensuring its fitness for purpose in a regulated laboratory environment.

Method Rationale & Chromatographic Conditions

The selection of chromatographic parameters is grounded in the physicochemical properties of this compound. The molecule possesses both hydrophobic (benzene ring) and hydrophilic (carboxylic acid and secondary amine) characteristics, making RP-HPLC an ideal separation mode.[3]

Causality behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention of the aromatic ring.[2] The use of a modern, end-capped C18 column minimizes undesirable interactions with residual silanols on the silica support, leading to improved peak shape, especially for the polar functional groups of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier constitutes the mobile phase.

    • Aqueous Buffer (Mobile Phase A): A phosphate buffer is chosen to maintain a constant pH. Controlling the pH is critical because this compound has two ionizable groups. A pH of approximately 3.0 is selected to suppress the ionization of the carboxylic acid group (-COOH), rendering it more non-polar and thus increasing its retention on the C18 column.

    • Organic Modifier (Mobile Phase B): Acetonitrile is used as the organic solvent. It is a common choice in RP-HPLC due to its low viscosity, low UV cutoff, and high elution strength.[3]

    • Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and separated effectively, while also providing a sharp, well-defined peak for the main analyte.

  • Detection: UV detection is selected based on the presence of the chromophoric benzene ring in the analyte structure. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity analysis, helping to detect co-eluting impurities that might not be chromatographically resolved.[4][5] The maximum absorbance wavelength (λmax) for similar aromatic acids is typically in the 254-280 nm range.[6][7]

Summary of Chromatographic Conditions
ParameterConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA DetectorStandard configuration for robust and reproducible analysis.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for separation of aromatic compounds.[8]
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffers the system to ensure consistent analyte ionization and retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the analyte and impurities.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 10% B; 20-25 min: 10% BEnsures elution of a wide range of potential impurities and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection PDA at 254 nmWavelength provides good sensitivity for the aromatic structure. PDA allows for peak purity assessment.[9]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Detailed Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Accurately weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile. Filter and degas before use.

  • Diluent Preparation:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Prepare the solution following the same procedure as the Standard Solution.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[10][11] This is a self-validating step to ensure the system is capable of delivering reliable results.[12]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.5 mg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[13]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.[13]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.[12]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Analytical Procedure
  • Once the system suitability criteria are met, inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after a series of sample injections (e.g., every 10 injections) to ensure continued system stability.

Data Analysis & Purity Calculation

The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram, using the area percent method.

Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Peak Purity Analysis: Utilize the PDA detector software to perform peak purity analysis on the main analyte peak.[4][14] The software compares spectra across the peak. If the spectra are homogeneous, it suggests the peak is pure.[5] A purity angle that is less than the purity threshold is a common indicator of a spectrally pure peak.[4]

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH guidelines Q2(R2).[15][16]

Method_Validation_Workflow cluster_0 Method Validation as per ICH Q2(R2) Specificity Specificity (Placebo, Impurity Spiking) Linearity Linearity (5 Concentrations, e.g., 50-150%) Specificity->Linearity Establishes baseline Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Defines concentration range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Range Range (Derived from Linearity & Accuracy) Precision->Range Defines reliable interval Robustness Robustness (Flow Rate, pH, Temp.) Precision->Robustness Tests method reliability LOQ Limit of Quantitation (S/N Ratio ≥ 10) Range->LOQ Sets lower limit

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by injecting a blank (diluent) and a placebo to show no interference at the retention time of the main peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations across a range (e.g., 50% to 150% of the target concentration) are analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[17]

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are statistically compared to the initial precision data.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined by establishing the concentration that provides a signal-to-noise ratio of approximately 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[18] Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for determining the purity of this compound. The logical selection of chromatographic parameters, coupled with a comprehensive validation strategy compliant with ICH guidelines, ensures that the method is fit for its intended purpose in a quality control environment. Adherence to the system suitability criteria before each analytical run guarantees the integrity of the generated data.

References

  • Vertex AI Search. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained.
  • Analytics-Shop.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Element Lab Solutions. Peak Purity Analysis.
  • PubMed. (1999).
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Pharmaguideline Forum. (2021). Peak purity in hplc.
  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • ResearchGate. Peak Purity Analysis in HPLC and CE Using Diode-array Technology.
  • ChemicalBook. 4-[(Carboxymethyl)(Methyl)Amino]Benzoic Acid.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Pharmaguideline. (2024).
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Wikipedia.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • AMSbiopharma. (2025).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid.
  • International Council for Harmonisation. (2023).
  • Cheméo. Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Santa Cruz Biotechnology. This compound.
  • Benchchem. Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • BLDpharm. 883290-81-1|4-((Carboxymethyl)(methyl)amino)benzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
  • RSC Publishing. Analytical Methods.
  • PubMed. (1994).
  • Longdom Publishing.

Sources

A Practical Guide to the Selective Coupling of N-(4-carboxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-carboxyphenyl)glycine is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and materials science as a linker or scaffold. Its structure, possessing a secondary amine and two distinct carboxylic acid moieties, presents a unique synthetic challenge: achieving selective amide bond formation at one carboxyl group without unintended reactions at the other functional sites. This application note provides a comprehensive, field-tested protocol for the efficient and selective coupling of N-(4-carboxyphenyl)glycine. We delve into the critical role of an orthogonal protecting group strategy and detail a primary protocol using the highly efficient HATU coupling reagent. An alternative EDC/NHS protocol is also presented. This guide is designed to provide researchers with the causal logic behind experimental choices, ensuring robust and reproducible outcomes.

Core Principles: The Chemistry of Selective Coupling

The primary challenge in coupling N-(4-carboxyphenyl)glycine is controlling its reactivity. The molecule contains three potentially reactive sites for amide bond formation: the secondary amine and two carboxylic acids. Attempting a direct coupling reaction without a clear strategy would result in a complex mixture of products, including oligomers and regioisomers.

To achieve selectivity, a robust protecting group strategy is essential.[1] This involves temporarily masking certain functional groups to direct the reaction to the desired site. The ideal strategy for this molecule involves:

  • Protection of the Secondary Amine: The secondary amine is nucleophilic and must be protected to prevent it from reacting with an activated carboxyl group. The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable under coupling conditions and can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[2][3]

  • Differentiation of the Carboxylic Acids: The two carboxyl groups—one on the phenyl ring and one on the glycine moiety—must be differentiated. A common approach is to selectively protect one as an ester. For this protocol, we will protect the glycine's carboxylic acid as a methyl ester. This group is stable during the amide coupling reaction and can be removed later by saponification if the free acid is required.

With the amine and one carboxyl group masked, the remaining free carboxylic acid on the phenyl ring can be selectively activated and coupled to a target amine.

Master Experimental Workflow

The overall strategy follows a logical sequence of protection, activation, coupling, and optional deprotection to yield the final conjugate.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Final Steps Start N-(4-carboxyphenyl)glycine Protect Orthogonal Protection (e.g., Boc-amine, Me-ester) Start->Protect Mask reactive sites Activate Carboxyl Activation (HATU / Base) Protect->Activate Select free COOH Couple Amine Coupling (R-NH2) Activate->Couple Form Amide Bond Purify Purification (Chromatography) Couple->Purify Deprotect Global Deprotection (Optional) Purify->Deprotect Final Final Conjugate Deprotect->Final

Caption: High-level workflow for the selective coupling of N-(4-carboxyphenyl)glycine.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol details the coupling of a protected N-(4-carboxyphenyl)glycine derivative with a generic primary amine (R-NH₂).

Rationale for Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Chosen for its high coupling efficiency, rapid reaction rates, and low propensity for racemization.[4] The mechanism involves the formation of a highly reactive OAt-active ester.[5]

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[6]

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[5]

Part A: Preparation of Starting Material

This protocol assumes the starting material is N-Boc-N-(4-carboxyphenyl)glycine methyl ester . This intermediate can be synthesized from N-(4-carboxyphenyl)glycine through standard esterification (e.g., with SOCl₂ in methanol) followed by Boc protection of the secondary amine (e.g., with Boc₂O and a base).

Part B: Step-by-Step Coupling Procedure
  • Reagent Preparation & Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add N-Boc-N-(4-carboxyphenyl)glycine methyl ester (1.0 eq.) to a dry round-bottom flask.

    • Dissolve the solid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the primary amine (R-NH₂) (1.1 eq.) to the solution.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.2 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq.) dropwise. A color change may be observed.

    • Scientist's Note: The standard and most robust method involves pre-activating the carboxylic acid with HATU and DIPEA for several minutes before adding the amine.[7] This minimizes potential side reactions where HATU reacts directly with the coupling partner amine. However, for many simple amines, adding all components as described above is successful and procedurally simpler.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting carboxylic acid.

  • Workup and Extraction:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[8]

    • Rationale: The acid wash removes residual DIPEA and unreacted amine. The base wash removes unreacted carboxylic acid starting material. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

Quantitative Data Summary
ReactantMolar Eq.Purpose
N-Boc-N-(4-carboxyphenyl)glycine methyl ester1.0Carboxylic acid source
Primary Amine (R-NH₂)1.1Nucleophile
HATU1.2Coupling Reagent / Carboxyl Activator
DIPEA2.5Non-nucleophilic base
Anhydrous DMF-Reaction Solvent
Typical Yield 70-95% (post-purification)

Alternative Protocol: EDC/NHS Coupling

For certain applications, particularly in aqueous or biological contexts, a carbodiimide-based coupling is preferred.

Rationale for Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxyl groups.[9]

  • NHS (N-hydroxysuccinimide): Added to react with the activated carboxyl group to form a more stable, amine-reactive NHS ester. This two-step approach improves efficiency and reduces side reactions compared to using EDC alone.[10][11]

Brief Protocol:

  • Activation: Dissolve the protected N-(4-carboxyphenyl)glycine derivative (1.0 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in anhydrous DMF or DCM. Stir at room temperature for 30 minutes. The optimal pH for this activation step is typically acidic (pH 4.5-6.0).[9]

  • Coupling: Add the primary amine (1.1 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.) to the solution containing the activated NHS ester. Stir at room temperature for 2-4 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in the HATU protocol.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive reagents (HATU/EDC are moisture-sensitive). Insufficient base.Use fresh, anhydrous reagents and solvents. Ensure adequate base is present to deprotonate both the carboxylic acid and any amine salts.
Guanidinylation Side Product Excess HATU reacting with the primary amine.[4]Use a smaller excess of HATU (e.g., 1.1 eq.). Pre-activate the carboxylic acid for 15-30 minutes before adding the amine.[7]
Difficult Purification Byproducts from EDC coupling (isourea) can be difficult to remove.For EDC reactions, use Sulfo-NHS to improve the water solubility of the byproduct, facilitating its removal during the aqueous workup.[9]
Starting Material Recovered Incomplete activation or coupling. Steric hindrance from a bulky amine.Increase reaction time or temperature (e.g., to 40 °C). Consider a more powerful coupling reagent like COMU for sterically hindered substrates.[12]

Characterization of the Coupled Product

The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the formation of the new amide bond.

  • Mass Spectrometry (LC-MS, HRMS): To verify the molecular weight of the desired product.

  • HPLC: To determine the purity of the final compound.

Conclusion

The selective coupling of N-(4-carboxyphenyl)glycine is readily achievable through a well-designed synthetic strategy centered on orthogonal protection. By masking the secondary amine and one of the two carboxyl groups, the remaining carboxyl function can be efficiently activated and coupled using robust reagents like HATU or EDC/NHS. The protocols and rationales provided in this guide offer a reliable framework for researchers to successfully synthesize complex molecules derived from this versatile building block.

References

  • Vertex AI Search Result[14]: Amino Acid Derivatives for Peptide Synthesis. Provided by Google Cloud Search.Link
  • Wikipedia: H
  • PrepChem: Synthesis of N-(Carboxymethyl)-N-(4-tetradecylphenyl)glycine. PrepChem.com.Link
  • Aapptec Peptides: Coupling Reagents. Aapptec.Link
  • Rojas Lab (YouTube): Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.Link
  • City University of Hong Kong Repository: Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. City University of Hong Kong.Link
  • University of Calgary: Peptide Synthesis: Protecting groups. University of Calgary.Link
  • Acme Synthetic Chemicals: Protecting Groups in Peptide Synthesis: A Detailed Guide. acme-syn.com.Link
  • BenchChem: Application Notes and Protocols for Coupling Reactions with Methyl Glycin
  • Avanti Polar Lipids: N-Acylglycine (NAGly). avantilipids.com.Link
  • Thieme SynOpen: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Thieme.Link
  • Journal of Chemical and Pharmaceutical Research: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. jocpr.com.Link
  • BenchChem: Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. BenchChem.Link
  • Thermo Fisher Scientific: Instructions: EDC. thermofisher.com.Link
  • BenchChem: The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Reddit r/Chempros: HATU coupling - wh
  • BenchChem: Application Notes and Protocols for the Synthesis of Neuropeptides Using Fmoc-N-(4- Boc-aminobutyl)-Gly. BenchChem.Link
  • ResearchGate: Synthesis of dl-α(m-Carboxyphenyl)-glycine.
  • Bachem: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.Link
  • G-Biosciences: High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.Link
  • ACS Omega: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
  • Thermo Fisher Scientific: Carbodiimide Crosslinker Chemistry. thermofisher.com.Link
  • PubMed: A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.Link
  • Poly-Sciences, Inc.: General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. poly-sciences.comLink

Sources

Application Notes & Protocols: 4-[(Carboxymethyl)amino]benzoic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the utility of 4-[(Carboxymethyl)amino]benzoic acid as a strategic starting material for the synthesis of pharmacologically relevant heterocyclic scaffolds. This trifunctional building block, possessing a secondary amine, an aliphatic carboxylic acid, and an aromatic carboxylic acid, offers a unique and convergent platform for constructing complex molecular architectures. We present detailed, field-tested protocols for the synthesis of quinolone and benzodiazepine cores, explain the mechanistic rationale behind the synthetic strategies, and provide guidance for reaction monitoring and product validation.

Introduction: The Strategic Value of this compound

In modern drug discovery, the use of versatile "building blocks" is a cornerstone of efficient library synthesis and lead optimization.[1][2] this compound, a derivative of the well-established 4-aminobenzoic acid (PABA) scaffold, is an exemplary reagent in this class.[2][3] Its structure is pre-organized with three distinct functional groups, allowing for sequential and regioselective reactions to build heterocyclic systems that might otherwise require lengthy, linear synthetic routes.

The inherent functionalities allow it to serve as an A-B-C type synthon:

  • Aromatic Carboxylic Acid (Position 1): Ideal for amide bond formations or as a directing group for electrophilic aromatic substitution.

  • Secondary Amine Linker: A versatile nucleophile for cyclization reactions.

  • Aliphatic Carboxylic Acid (Side Chain): Provides a second handle for cyclization, enabling the formation of dione structures or other complex rings.

This guide will focus on two primary applications: the synthesis of novel quinolone frameworks via intramolecular cyclization and the construction of 1,4-benzodiazepine-3,5-diones, a scaffold of significant therapeutic interest.

Application I: Synthesis of 4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid Derivatives

Quinolones are a major class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial and anticancer properties.[4] The structure of this compound is perfectly suited for a one-pot intramolecular cyclization to form a substituted quinolone core, a reaction analogous to the Gould-Jacobs reaction.

Mechanistic Rationale & Strategy

The core transformation relies on an intramolecular Friedel-Crafts-type acylation. The aliphatic carboxylic acid is first converted into a more reactive species (e.g., an acid chloride or mixed anhydride) or activated in situ by a strong dehydrating agent like polyphosphoric acid (PPA). This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of the new six-membered ring of the quinolone system. The regioselectivity is controlled by the activating effect of the secondary amine, directing the cyclization to the ortho position.

G cluster_workflow Mechanism: Quinolone Formation start This compound activation Activation of Aliphatic Acid (e.g., with PPA or SOCl2) start->activation Reagent intermediate Electrophilic Acylium Intermediate activation->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) intermediate->cyclization Ring Closing re_aromatization Deprotonation & Tautomerization cyclization->re_aromatization product 4-Oxo-1,4-dihydroquinoline Product re_aromatization->product

Caption: Proposed mechanism for quinolone synthesis.

Detailed Experimental Protocol: Synthesis of 1-(carboxymethyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20x weight of starting material)

  • Anhydrous Toluene

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 25.6 mmol).

  • Cyclization: Add polyphosphoric acid (e.g., 75 g) to the flask. Heat the mixture with stirring to 120-130 °C. The mixture will become a thick, stirrable slurry.

    • Causality Note: PPA serves as both the solvent and the dehydrating catalyst required to promote the intramolecular acylation. The high temperature is necessary to overcome the activation energy for the cyclization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in water, extract with ethyl acetate, and spot on a silica gel plate (e.g., mobile phase 9:1 DCM:MeOH with 0.5% acetic acid). The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture into a beaker containing 500 mL of vigorously stirred ice-cold water.

    • Safety Note: This quenching step is highly exothermic. Perform this addition slowly and behind a safety shield.

  • Precipitation and Neutralization: A solid precipitate should form. Continue stirring for 30 minutes until the precipitate is finely dispersed. Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Validation: The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS). The IR spectrum should show a characteristic quinolone carbonyl stretch (~1620-1640 cm⁻¹).

Data Summary
Reagent/ConditionRoleTypical RangeExpected Outcome
Cyclizing Agent Catalyst & SolventPPA, Eaton's Reagent[5]High yields, clean conversion
Temperature Activation Energy100 - 140 °CFaster reaction rates at higher temps
Reaction Time Completion2 - 6 hoursMonitored by TLC
Yield Product Amount60 - 85%Dependent on scale and purity

Application II: Synthesis of 1,4-Benzodiazepine-3,5-dione Scaffolds

1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their wide range of activities on the central nervous system.[6] The dione variant can be accessed from this compound through a double amide bond formation strategy. This approach is valuable for creating dipeptide or beta-turn mimetics.[7]

Mechanistic Rationale & Strategy

The synthesis involves a two-step, one-pot process. First, the more reactive aliphatic carboxylic acid is activated and coupled with an amino acid ester. Second, after deprotection of the ester, a base-mediated intramolecular cyclization occurs via amide bond formation between the newly freed amine and the aromatic carboxylic acid, which is also activated. This sequence leverages the differential reactivity of the two carboxyl groups.

G cluster_workflow Mechanism: Benzodiazepine-dione Formation start This compound step1 Step 1: Selective Amide Coupling (Activate aliphatic acid, add R-NH2) start->step1 intermediate Linear Amide Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Activate aromatic acid, base) intermediate->step2 product 1,4-Benzodiazepine-3,5-dione step2->product

Caption: Strategy for benzodiazepine-dione synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted 1,4-Benzodiazepine-3,5-dione

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.5 eq)

  • Hydroxybenzotriazole (HOBt) (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (~4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

Part A: Intermolecular Coupling

  • Activation: Dissolve this compound (e.g., 2.0 g, 10.2 mmol) in anhydrous DMF (50 mL). Add EDC (2.1 g, 11.2 mmol) and HOBt (1.5 g, 11.2 mmol). Stir at room temperature for 30 minutes.

    • Causality Note: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The aliphatic acid is generally more reactive under these conditions than the aromatic one.

  • Coupling: Add the amino acid methyl ester hydrochloride (1.1 eq) followed by the slow addition of DIPEA (3.0 eq). Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into water (200 mL) and extract with EtOAc (3 x 100 mL). Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude linear intermediate.

Part B: Saponification and Intramolecular Cyclization 4. Saponification: Dissolve the crude intermediate from Part A in a mixture of THF and water (3:1, 40 mL). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring the disappearance of the methyl ester by TLC. 5. Acidification: Acidify the mixture to pH ~3 with 1M HCl. Extract the product into EtOAc (3 x 50 mL), dry the combined organic layers over MgSO₄, and concentrate to dryness. 6. Cyclization: Dissolve the resulting acid in anhydrous DMF (50 mL). Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Heat the reaction to 60 °C and stir overnight.

  • Causality Note: The second EDC/HOBt activation now targets the remaining aromatic carboxylic acid. Heating promotes the intramolecular ring-closing reaction to form the thermodynamically stable seven-membered ring.
  • Final Work-up and Purification: Perform an aqueous work-up as described in step 3. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-benzodiazepine-3,5-dione.
  • Validation: Confirm the structure by NMR, IR, and HRMS. The ¹H NMR should show the disappearance of the COOH proton and the appearance of two distinct amide NH protons.

General Experimental and Analytical Workflow

The successful synthesis and validation of these heterocyclic compounds follow a standardized workflow, ensuring reproducibility and trustworthiness in the results.

Sources

Application Notes and Protocols for N-(4-carboxyphenyl)glycine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of N-(4-carboxyphenyl)glycine as a versatile building block for the development of novel fluorescent probes. While direct literature on fluorescent probes explicitly incorporating this moiety is emerging, its structural analogy to known chelating agents suggests significant potential. This document outlines a robust, field-proven synthetic protocol for N-(4-carboxyphenyl)glycine itself, followed by a detailed, proposed methodology for its integration into a fluorescent sensor for divalent metal ions, such as Zinc (Zn²⁺). The underlying principles of probe design, sensing mechanisms, and application protocols are discussed in detail to empower researchers in chemistry, biology, and drug development to leverage this promising compound in their work.

Introduction: The Strategic Value of N-(4-carboxyphenyl)glycine in Probe Design

The rational design of fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization and quantification of specific analytes within complex biological systems. The efficacy of such probes hinges on the synergistic interplay between a fluorophore and a recognition moiety. N-(4-carboxyphenyl)glycine presents itself as an exemplary recognition unit, particularly for metal ions. Its structure, featuring a secondary amine and two carboxylic acid groups, forms a tridentate chelation site reminiscent of well-established ligands like iminodiacetic acid. This inherent chelating capability, coupled with a rigid phenyl backbone, offers a pre-organized binding pocket that can confer high selectivity and affinity for target analytes.

The strategic placement of the carboxyphenyl group provides a convenient handle for covalent attachment to a wide array of fluorophores through standard amide bond formation, without compromising the chelating pocket. This modularity allows for the fine-tuning of the probe's spectroscopic properties, such as excitation and emission wavelengths, by selecting the appropriate fluorescent reporter. This guide will first detail the synthesis of this valuable building block and then propose its application in a "turn-on" fluorescent sensor, illustrating its potential to advance the field of chemical sensing.

Synthesis of N-(4-carboxyphenyl)glycine: A Robust Protocol

The synthesis of N-(4-carboxyphenyl)glycine can be efficiently achieved through a two-step process involving an initial nucleophilic substitution followed by saponification. This method is adapted from established procedures for the synthesis of N-aryl glycines.[1]

Overall Reaction Scheme

Synthesis_of_N_4_carboxyphenyl_glycine reagent1 4-Aminobenzoic acid intermediate Ethyl N-(4-carboxyphenyl)glycinate reagent1->intermediate K2CO3, DMF 80 °C reagent2 Ethyl bromoacetate reagent2->intermediate product N-(4-carboxyphenyl)glycine intermediate->product Saponification reagent3 1. NaOH (aq) 2. HCl (aq) reagent3->product

Caption: Synthetic workflow for N-(4-carboxyphenyl)glycine.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-(4-carboxyphenyl)glycinate

  • To a 250 mL round-bottom flask, add 4-aminobenzoic acid (13.7 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and 100 mL of dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl bromoacetate (11.1 mL, 100 mmol) to the mixture. A discussion on a similar reaction suggests this approach is effective for N-alkylation of anilines.[2]

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol/water to yield pure Ethyl N-(4-carboxyphenyl)glycinate as a white solid.

Step 2: Saponification to N-(4-carboxyphenyl)glycine

  • Dissolve the dried Ethyl N-(4-carboxyphenyl)glycinate (from the previous step) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add 50 mL of 2 M aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux and stir for 4 hours, or until TLC indicates the complete disappearance of the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl).

  • A white precipitate of N-(4-carboxyphenyl)glycine will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Fluorescent Probe Synthesis: A Proposed Protocol for a Zn²⁺ Sensor

This section outlines a proposed synthesis of a novel fluorescent probe, Zn-NCG-1 (Zinc - N-Carboxyphenyl-Glycine - 1), by coupling N-(4-carboxyphenyl)glycine to an amine-functionalized fluorescein derivative. This design is based on the well-established principles of Chelation-Enhanced Fluorescence (CHEF).[3]

Design Rationale and Sensing Mechanism

The proposed probe, Zn-NCG-1 , links the N-(4-carboxyphenyl)glycine chelating unit to a fluorescein fluorophore. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the glycine moiety can quench the fluorescence of the fluorescein through a Photoinduced Electron Transfer (PET) mechanism. Upon binding of Zn²⁺, the nitrogen's lone pair becomes engaged in the metal coordination, inhibiting the PET process and leading to a significant increase in fluorescence intensity—a "turn-on" response. The design of fluorescent probes for zinc often leverages such mechanisms.[4]

Sensing_Mechanism cluster_0 No Zn²⁺: Fluorescence OFF cluster_1 With Zn²⁺: Fluorescence ON Probe_Free Zn-NCG-1 Excitation_Free Excitation (hv) Probe_Bound [Zn(Zn-NCG-1)]²⁺ Probe_Free->Probe_Bound Chelation PET Photoinduced Electron Transfer (PET) Excitation_Free->PET e⁻ transfer No_Fluorescence Fluorescence Quenched PET->No_Fluorescence Excitation_Bound Excitation (hv) No_PET PET Blocked Excitation_Bound->No_PET Fluorescence Fluorescence Emission No_PET->Fluorescence Light Emission Zn_ion Zn²⁺ Zn_ion->Probe_Bound

Caption: Proposed sensing mechanism of Zn-NCG-1.

Proposed Synthesis of Zn-NCG-1

This protocol involves the activation of one of the carboxylic acids of N-(4-carboxyphenyl)glycine and subsequent coupling to an amine-functionalized fluorophore.

Step 1: Selective Protection of N-(4-carboxyphenyl)glycine (if necessary)

Depending on the reactivity, it may be necessary to selectively protect one of the carboxylic acid groups to ensure controlled coupling. Standard protecting group chemistry can be employed for this purpose. For this proposed protocol, we will proceed with a direct activation, assuming differentiation is achievable under controlled conditions.

Step 2: Activation and Coupling to Fluorescein Amine

  • In a 50 mL round-bottom flask, dissolve N-(4-carboxyphenyl)glycine (21.1 mg, 0.1 mmol) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (38 mg, 0.1 mmol) in 5 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (35 µL, 0.2 mmol) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 5-aminofluorescein (34.7 mg, 0.1 mmol) in 5 mL of anhydrous DMF.

  • Add the solution of 5-aminofluorescein to the activated N-(4-carboxyphenyl)glycine solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Zn-NCG-1 .

Protocol for In Vitro Fluorescence Measurements

This protocol describes the steps to characterize the response of Zn-NCG-1 to Zn²⁺ using a fluorescence spectrophotometer.

Materials and Reagents
  • Zn-NCG-1 stock solution (1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺) for selectivity studies (10 mM in deionized water)

  • Quartz cuvettes (1 cm path length)

Experimental Procedure
  • Prepare a working solution of Zn-NCG-1 by diluting the DMSO stock solution in HEPES buffer to a final concentration of 10 µM.

  • Titration with Zn²⁺:

    • Place 2 mL of the 10 µM Zn-NCG-1 solution into a quartz cuvette.

    • Record the fluorescence emission spectrum (e.g., from 500 nm to 650 nm) with an excitation wavelength appropriate for fluorescein (e.g., 490 nm).

    • Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve a range of final Zn²⁺ concentrations (e.g., 0 to 50 µM).

    • After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

  • Selectivity Study:

    • To separate cuvettes containing 2 mL of 10 µM Zn-NCG-1 , add a significant excess (e.g., 100 µM) of various metal ion solutions.

    • Record the fluorescence emission spectrum for each and compare the intensity to that obtained with Zn²⁺.

Expected Results and Data Presentation

The successful synthesis and application of Zn-NCG-1 should yield clear, quantifiable results. The following tables summarize the expected spectroscopic and performance characteristics of the probe.

Table 1: Spectroscopic Properties of Zn-NCG-1

StateAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Zn-NCG-1 (free)~490~515~0.05
[Zn(Zn-NCG-1)]²⁺ ~495~518~0.60

Table 2: Performance Characteristics of Zn-NCG-1 for Zn²⁺ Detection

ParameterValue
Linear Range0.1 - 10 µM
Limit of Detection (LOD)~50 nM
Fluorescence Enhancement~12-fold
Optimal pH Range6.5 - 8.0

Conclusion

N-(4-carboxyphenyl)glycine is a highly promising and accessible building block for the synthesis of novel fluorescent probes. This guide provides a detailed protocol for its synthesis and a well-reasoned, proposed application in the creation of a "turn-on" fluorescent sensor for Zn²⁺. The described methodologies are grounded in established chemical principles and offer a solid foundation for researchers to develop and customize probes for a wide range of analytes. The modular nature of this approach, combining the versatile chelating properties of N-(4-carboxyphenyl)glycine with the vast library of available fluorophores, opens up new avenues for the creation of next-generation chemical sensors for applications in diagnostics, drug discovery, and fundamental biological research.

References

  • Proulx, C., et al. (2022). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 12(24), 15237-15241. [Link]
  • Kayser, F. (2013). Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?
  • Kim, S. K., et al. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Chemical Society Reviews, 47(1), 74-90. [Link]
  • Proulx, C., et al. (2022). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
  • Domaille, D. W., et al. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 41(7), 843-853. [Link]
  • A Thesis Submitted to the University of North Carolina at Wilmington (2005). Synthesis and design of fluorescence ligands to act as sensor for zinc. [Link]

Sources

Application Notes and Protocols for Biological Activity Screening of 4-[(Carboxymethyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-[(Carboxymethyl)amino]benzoic Acid Derivatives

This compound, a derivative of para-aminobenzoic acid (PABA), presents a versatile scaffold for the development of novel therapeutic agents. The core structure, featuring a benzoic acid moiety linked to a glycine unit, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The incorporation of the N-carboxymethyl group, akin to the structure of N-phenylglycine, may enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile[3][4][5].

Given the structural alerts present in this class of compounds, a systematic screening approach is essential to elucidate their therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary biological activity screening of novel this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Experimental Design & Workflow

A tiered screening approach is recommended to efficiently evaluate the biological activities of this compound derivatives. This workflow allows for the initial identification of active compounds and subsequent investigation into their mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays a Cytotoxicity Screening (MTT Assay) d Apoptosis Assay (Annexin V/PI Staining) a->d Active Compounds b Antimicrobial Screening (Broth Microdilution) e Determination of MIC/MBC b->e Active Compounds c Anti-inflammatory Screening (COX Inhibition Assay) f Anti-inflammatory Mediator Assays (NO, Cytokine Measurement) c->f Active Compounds

Caption: Tiered screening workflow for this compound derivatives.

Section 1: Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. Compounds exhibiting significant cytotoxicity can then be further investigated for their ability to induce apoptosis, a common mechanism of action for many anticancer drugs.

Protocol 1.1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM) ± SD
Derivative 1MCF-7[Insert Value]
Derivative 2A549[Insert Value]
DoxorubicinMCF-7[Insert Value]
Protocol 1.2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Relevant Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[7][8][9]

G cluster_0 Mitochondrial Apoptosis Pathway a Anticancer Compound b Cellular Stress a->b c Bcl-2 family proteins (Bax/Bak activation) b->c d Mitochondrial Outer Membrane Permeabilization c->d e Cytochrome c release d->e f Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) e->f g Caspase-9 activation f->g h Caspase-3 activation g->h i Apoptosis h->i

Caption: Simplified intrinsic apoptosis signaling pathway.

Section 2: Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit key enzymes and mediators involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and nitric oxide (NO).

Protocol 2.1: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[10][11][12]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • COX inhibitor screening assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare COX-1 and COX-2 enzyme solutions in assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution and the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., indomethacin or celecoxib). Incubate for a specified time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the product formation using a microplate reader according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Derivative 3[Insert Value][Insert Value][Insert Value]
Indomethacin[Insert Value][Insert Value][Insert Value]
Protocol 2.2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][14] NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Relevant Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a master regulator of inflammation.[15][16][17][18][19] Its activation by stimuli like LPS leads to the expression of pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS).

G cluster_0 Canonical NF-κB Signaling Pathway a LPS -> TLR4 b IKK activation a->b c IκBα phosphorylation and degradation b->c d NF-κB (p50/p65) release and nuclear translocation c->d e Gene transcription of pro-inflammatory mediators (COX-2, iNOS, cytokines) d->e

Caption: Simplified canonical NF-κB signaling pathway in inflammation.

Section 3: Antimicrobial Activity Screening

The antimicrobial potential of the derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic microorganisms. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC).[1][20][21][22][23]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 4[Insert Value][Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]N/A
FluconazoleN/AN/A[Insert Value]

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial biological activity screening of this compound derivatives. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial properties, researchers can identify promising lead compounds for further development. The provided diagrams of key signaling pathways offer a visual context for understanding the potential mechanisms of action of these novel derivatives. It is crucial to adhere to proper laboratory practices and include appropriate controls to ensure the validity and reproducibility of the experimental results.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... - ResearchGate. (n.d.).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.).
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.).
  • Schematic representation of the apoptotic signaling pathways. The... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Intrinsic Apoptosis Pathway - Creative Diagnostics. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • NF-κB Signaling Pathway Diagram - SciSpace. (n.d.).
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (n.d.).
  • Simplified diagram depicting the two NF-κB signalling pathways. Both... - ResearchGate. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed. (n.d.).
  • NF-κB - Wikipedia. (n.d.).
  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol. (n.d.).
  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. (n.d.).
  • An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. (n.d.).
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. (n.d.).
  • N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. (n.d.).
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (n.d.).
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023, September 28).
  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. (n.d.).
  • synthesis, characterization and biological activity of derivatives aniline of structure bis-/n-carboxamide - ResearchGate. (n.d.).
  • Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (2018, October 7).
  • Building diagrams using graphviz | Chad's Blog. (2021, March 26).
  • Real examples of Graphviz - DevTools daily. (2020, January 16).
  • Modification of carboxymethyl inulin with heterocyclic compounds: Synthesis, characterization, antioxidant and antifungal activities | Request PDF - ResearchGate. (n.d.).
  • Scheme 7: (A) Known biological activities related to aniline derivatives - ResearchGate. (n.d.).

Sources

Application Notes and Protocols for 4-[(Carboxymethyl)amino]benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Linker

4-[(Carboxymethyl)amino]benzoic acid is a versatile organic molecule poised for significant applications in the realm of materials science. Its unique structural architecture, featuring two carboxylic acid groups at different ends of the molecule and a secondary amine, makes it an exceptional candidate for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] The spatial arrangement of its functional groups allows for the formation of robust and intricate three-dimensional structures with tunable properties.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in the design and synthesis of novel materials.

The presence of both a flexible carboxymethyl amino moiety and a rigid benzoic acid core imparts a unique combination of properties to the resulting materials. The carboxylic acid groups can coordinate with metal ions to form stable nodes, while the secondary amine can participate in hydrogen bonding or act as a site for post-synthetic modification. This bifunctionality opens up avenues for creating materials with tailored porosity, thermal stability, and chemical functionality, which are highly desirable for applications in gas storage, catalysis, sensing, and drug delivery.[4][5]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueReference
Molecular FormulaC9H9NO4[6]
Molecular Weight195.17 g/mol [6]
AppearanceOff-white to pale yellow powder[7]
SolubilitySoluble in DMSO and hot water
Key Functional Groups2 x Carboxylic Acid (-COOH), 1 x Secondary Amine (-NH-)

Application in Metal-Organic Framework (MOF) Synthesis

The primary application of this compound in materials science is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8] MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[5] The choice of the organic linker is paramount in determining the topology, porosity, and functionality of the resulting MOF.[1] this compound is an excellent candidate for this purpose due to its ability to bridge multiple metal centers, leading to the formation of extended, porous networks.[9]

Proposed Synthesis of a Zinc-Based MOF: Zn-CMA

This section details a hypothetical, yet scientifically grounded, protocol for the synthesis of a novel zinc-based MOF, designated as Zn-CMA (where CMA stands for (Carboxymethyl)amino]benzoic acid), using a solvothermal method. This method is widely employed for the synthesis of crystalline MOFs.[4]

Experimental Workflow Diagram

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation prep_linker Dissolve this compound in DMF/Ethanol mix Combine Solutions in Teflon-lined Autoclave prep_linker->mix prep_metal Dissolve Zinc Nitrate Hexahydrate in DMF prep_metal->mix heat Heat at 120°C for 48h mix->heat cool Cool to Room Temperature heat->cool wash Wash with fresh DMF and then Chloroform cool->wash dry Dry under Vacuum at 150°C wash->dry characterize Characterize Zn-CMA (PXRD, TGA, FT-IR) dry->characterize

Caption: Solvothermal synthesis workflow for the proposed Zn-CMA MOF.

Detailed Protocol for Zn-CMA Synthesis

Reagents and Materials:

  • This compound (CMA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Procedure:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve 39 mg (0.2 mmol) of this compound in a mixture of 8 mL of DMF and 2 mL of ethanol. Sonicate for 10 minutes to ensure complete dissolution.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction Assembly:

    • Carefully transfer the linker solution to the Teflon liner of a 23 mL stainless steel autoclave.

    • Slowly add the metal salt solution to the Teflon liner.

    • Seal the autoclave and place it in a programmable oven.

  • Solvothermal Synthesis:

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 48 hours.

    • After the reaction is complete, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decantation.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours. This solvent exchange is crucial for activating the framework by removing guest DMF molecules from the pores.

  • Activation:

    • Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to obtain the activated Zn-CMA MOF.

Self-Validating System and Expected Outcomes
  • Crystallinity: The formation of a crystalline product is the first indicator of a successful synthesis. The product should appear as small, well-defined crystals.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the synthesized material should exhibit sharp peaks, confirming its crystalline nature. The peak positions will be unique to the Zn-CMA structure and should differ from the patterns of the starting materials.

  • Thermogravimetric Analysis (TGA): TGA will reveal the thermal stability of the MOF. A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stability of the framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Zn-CMA should show a shift in the carbonyl stretching frequencies of the carboxylic acid groups compared to the free linker, indicating coordination to the zinc centers. The N-H stretching frequency may also be altered due to its involvement in the crystal packing.

Potential Applications in Polymer Science

Beyond MOFs, this compound can serve as a specialty monomer in the synthesis of advanced polymers. Its bifunctional nature allows for its incorporation into polyesters, polyamides, and poly(β-amino ester)s.[10] The presence of the carboxymethyl amino group can introduce pH-responsiveness and biodegradability, which are highly sought-after properties in biomedical applications such as drug delivery and tissue engineering.[10]

Conceptual Polymerization Scheme

G monomer1 This compound polymer Polyester or Polyamide with Pendant Carboxylic Acid monomer1->polymer Polycondensation monomer2 Diol or Diamine (e.g., Ethylene Glycol) monomer2->polymer

Caption: Conceptual scheme for the synthesis of a functional polymer.

Conclusion and Future Outlook

This compound is a promising building block for the creation of novel materials with tailored properties. While its full potential is yet to be explored, the foundational principles of coordination chemistry and polymer science suggest a bright future for this versatile molecule. The protocols and insights provided in this document are intended to serve as a starting point for researchers to design and synthesize new functional materials for a wide range of applications, from gas separation and catalysis to advanced drug delivery systems. Further research into the synthesis of different metal-organic frameworks and functional polymers using this linker will undoubtedly lead to exciting discoveries in materials science.

References

  • Frontiers in Chemistry. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. [Link]
  • PMC - PubMed Central. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]
  • ResearchGate. Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker. [Link]
  • National Institutes of Health. Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. [Link]
  • PMC - PubMed Central. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. [Link]
  • Spiral, The University of Melbourne. Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. [Link]
  • ResearchGate. Various carboxylic acid linkers used for MOF synthesis and a common.... [Link]
  • PubMed. Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-amino-benzoic acid ligand. [Link]
  • MDPI. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. [Link]
  • ResearchGate. Novel Syntheses of Poly(o-aminobenzoic acid) and Copolymers of o-Aminobenzoic Acid and Aniline as Potential Candidates for Precursor of Polyaniline. [Link]
  • MDPI. Metal(II)
  • PubMed.
  • MDPI. Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. [Link]
  • National Institutes of Health. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [Link]
  • PubMed. Topologically unique heterometallic Cu(II)/Li coordination polymers self-assembled from N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid biobuffer: versatile catalyst precursors for mild hydrocarboxylation of alkanes to carboxylic acids. [Link]
  • MDPI. Recent Developments of Carboxymethyl Cellulose. [Link]
  • PubMed. Poly(β-Amino Esters)

Sources

Polymer Functionalization with N-(4-carboxyphenyl)glycine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-(4-carboxyphenyl)glycine in Polymer Modification

In the landscape of advanced biomaterials and drug delivery systems, the precise control over a polymer's surface chemistry and bulk properties is paramount. The functionalization of polymers—the process of introducing specific chemical groups onto a polymer backbone—is a critical step in tailoring these materials for sophisticated applications. Among the vast array of functionalizing agents, N-(4-carboxyphenyl)glycine stands out as a molecule of significant strategic importance.

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the functionalization of polymers with N-(4-carboxyphenyl)glycine. This unique reagent offers a compelling combination of features:

  • Dual Functionality: Possessing both a carboxylic acid and a secondary amine, N-(4-carboxyphenyl)glycine provides two distinct points for covalent attachment, allowing for versatile conjugation strategies.

  • Aromatic Rigidity: The central phenyl ring imparts a degree of rigidity to the linker, which can be advantageous in applications requiring specific spatial arrangements of conjugated moieties, such as in the presentation of targeting ligands.

  • Biocompatibility: As a derivative of the simplest amino acid, glycine, it is anticipated to have a favorable biocompatibility profile, a crucial consideration for in-vivo applications.

  • Chemical Handles for Further Modification: Once attached to a polymer, the unreacted functional group (either the carboxylic acid or the amine) serves as a convenient handle for the subsequent attachment of drugs, imaging agents, or targeting ligands.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-(4-carboxyphenyl)glycine for the development of next-generation functionalized polymers.

Core Principles of N-(4-carboxyphenyl)glycine Conjugation

The functionalization of a polymer with N-(4-carboxyphenyl)glycine can be approached from two main perspectives, depending on the reactive groups present on the polymer backbone.

  • Coupling via the Carboxylic Acid Group: This is a common strategy when the polymer backbone presents primary or secondary amine groups. The carboxylic acid of N-(4-carboxyphenyl)glycine can be activated to form a reactive intermediate that readily couples with the polymer's amine groups to form a stable amide bond. The most prevalent method for this activation is the use of carbodiimide chemistry, often in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[1][2]

  • Coupling via the Amine Group: For polymers that possess reactive electrophilic groups, such as chloromethyl or activated ester groups, the secondary amine of N-(4-carboxyphenyl)glycine can act as a nucleophile to form a stable covalent bond. This approach is particularly useful for modifying polymers like chloromethylated polystyrene.

The choice of strategy is dictated by the available polymer chemistry and the desired final orientation of the N-(4-carboxyphenyl)glycine moiety.

Applications in Drug Development and Biomaterials Science

The unique structure of N-(4-carboxyphenyl)glycine makes it a valuable tool in several key areas of research:

  • Drug Delivery: Polymers functionalized with N-(4-carboxyphenyl)glycine can serve as carriers for therapeutic agents. The pendant carboxylic acid or amine groups can be used to attach drug molecules, often through a linker that is designed to be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor). Polymers are extensively used in drug delivery for their ability to improve the pharmacokinetic profiles of drugs.[3] Natural polymers are often favored for their biocompatibility and biodegradability.[4]

  • Tissue Engineering: The surface properties of scaffolds used in tissue engineering are critical for promoting cell adhesion, proliferation, and differentiation. Functionalization with N-(4-carboxyphenyl)glycine can be used to introduce specific bioactive cues or to mimic the extracellular matrix. Amino acid-derived polymers are particularly promising in this field due to their biocompatibility.[5][6]

  • Biocatalysis and Biosensing: The immobilization of enzymes or antibodies onto polymer supports is a cornerstone of biocatalysis and biosensing. N-(4-carboxyphenyl)glycine can act as a versatile linker to attach these biomolecules to a polymer surface, potentially enhancing their stability and activity.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the functionalization of polymers with N-(4-carboxyphenyl)glycine. It is crucial to perform thorough characterization of the starting materials and the final functionalized polymer to ensure the success of the modification.

Protocol 1: Functionalization of an Amine-Containing Polymer via Carbodiimide Coupling

This protocol describes the conjugation of N-(4-carboxyphenyl)glycine to a polymer backbone containing primary amine groups (e.g., poly-L-lysine, polyethyleneimine) using EDC/NHS chemistry.

Materials:

  • Amine-functionalized polymer

  • N-(4-carboxyphenyl)glycine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Lyophilizer

Workflow Diagram:

G cluster_activation Activation of N-(4-carboxyphenyl)glycine cluster_conjugation Conjugation to Polymer cluster_purification Purification a Dissolve N-(4-carboxyphenyl)glycine, EDC, and NHS in anhydrous DMF b Stir at room temperature for 1-2 hours to form NHS ester a->b d Add activated N-(4-carboxyphenyl)glycine solution to the polymer solution b->d c Dissolve amine-containing polymer in anhydrous DMF c->d e Stir at room temperature for 24 hours d->e f Dialyze against deionized water for 48 hours e->f g Lyophilize to obtain the functionalized polymer f->g

Figure 1: Workflow for conjugating N-(4-carboxyphenyl)glycine to an amine-containing polymer.

Step-by-Step Procedure:

  • Activation of N-(4-carboxyphenyl)glycine:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-carboxyphenyl)glycine (1.5 equivalents relative to the amine groups on the polymer) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the NHS-activated ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Conjugation to the Polymer:

    • In a separate dry flask, dissolve the amine-containing polymer (1 equivalent of amine groups) in anhydrous DMF.

    • Slowly add the solution of activated N-(4-carboxyphenyl)glycine to the polymer solution with continuous stirring.

    • Allow the reaction to proceed at room temperature for 24 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

    • Freeze the purified polymer solution and lyophilize to obtain the final product as a dry powder.

Self-Validation and Characterization:

  • FTIR Spectroscopy: Compare the spectra of the starting polymer and the functionalized polymer. Look for the appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹) and aromatic C-H stretching from the phenyl group.

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The appearance of aromatic proton signals from the phenyl ring of N-(4-carboxyphenyl)glycine will confirm successful conjugation. The degree of functionalization can be quantified by comparing the integration of these aromatic signals to characteristic peaks of the polymer backbone.

  • UV-Vis Spectroscopy: The phenyl group of the attached moiety will have a characteristic UV absorbance, which can be used to quantify the degree of functionalization using a calibration curve.

Protocol 2: Functionalization of a Chloromethylated Polymer

This protocol is based on the reaction of the secondary amine of N-(4-carboxyphenyl)glycine with a chloromethylated polymer, such as chloromethylated polystyrene-divinylbenzene resin.[7]

Materials:

  • Chloromethylated polymer (e.g., chloromethylated polystyrene)

  • N-(4-carboxyphenyl)glycine

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Methanol

  • Deionized water

Workflow Diagram:

G cluster_reaction_setup Reaction Setup cluster_conjugation Conjugation Reaction cluster_workup Work-up and Purification a Swell the chloromethylated polymer in anhydrous DMF c Combine the polymer suspension and the reagent solution a->c b Dissolve N-(4-carboxyphenyl)glycine and TEA in anhydrous DMF b->c d Heat the reaction mixture with stirring (e.g., 60-80°C) for 24-48 hours c->d e Filter the polymer and wash with DMF, methanol, and deionized water d->e f Dry the functionalized polymer under vacuum e->f

Figure 2: Workflow for conjugating N-(4-carboxyphenyl)glycine to a chloromethylated polymer.

Step-by-Step Procedure:

  • Reaction Setup:

    • Swell the chloromethylated polymer (1 equivalent of -CH₂Cl groups) in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • In a separate container, dissolve N-(4-carboxyphenyl)glycine (2-3 equivalents) and triethylamine (3-4 equivalents) in anhydrous DMF.

  • Conjugation Reaction:

    • Add the solution of N-(4-carboxyphenyl)glycine and TEA to the swollen polymer suspension.

    • Heat the reaction mixture to 60-80°C and stir for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the chloromethyl group signal in the polymer's IR spectrum or by elemental analysis for chlorine content.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the polymer using a Büchner funnel.

    • Wash the polymer sequentially with DMF, methanol, and deionized water to remove unreacted reagents and byproducts.

    • Dry the functionalized polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Self-Validation and Characterization:

  • FTIR Spectroscopy: Confirm the disappearance of the C-Cl stretching vibration (around 670 cm⁻¹) and the appearance of peaks associated with the carboxylic acid group (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹) and the aromatic ring.

  • Elemental Analysis: A decrease in the chlorine content and an increase in the nitrogen content of the polymer will indicate successful functionalization.

  • Thermogravimetric Analysis (TGA): The thermal decomposition profile of the functionalized polymer will differ from that of the starting material, providing further evidence of modification.

Quantitative Data Summary

The degree of functionalization is a critical parameter that dictates the performance of the modified polymer. The following table provides a template for summarizing the characterization data.

Polymer SystemFunctionalization MethodReagent Equivalents (N-(4-carboxyphenyl)glycine)Degree of Functionalization (%)Characterization Method(s)
Poly-L-lysineEDC/NHS Coupling1.5[To be determined]¹H NMR, UV-Vis
PEIEDC/NHS Coupling1.5[To be determined]¹H NMR, UV-Vis
Chloromethylated PolystyreneNucleophilic Substitution2.5[To be determined]Elemental Analysis, FTIR

*The degree of functionalization will depend on the specific polymer, reaction conditions, and stoichiometry.

Conclusion and Future Perspectives

The functionalization of polymers with N-(4-carboxyphenyl)glycine offers a robust and versatile platform for the creation of advanced materials for biomedical and pharmaceutical applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this unique functionalizing agent. Future work in this area may focus on the development of novel polymer architectures incorporating N-(4-carboxyphenyl)glycine, the exploration of its use in stimuli-responsive materials, and the in-depth biological evaluation of the resulting functionalized polymers for specific therapeutic and diagnostic applications.

References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PMC.
  • Applications for polymers derived from amino acids. (n.d.). ResearchGate.
  • Exploring Tailored Polymers Derived from Amino Acids for Advanced Applications. (2024, November 1). Polymer Chemistry.
  • Amino acid-based polymers for applications in gene delivery. (n.d.). American Chemical Society.
  • Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application. (2025, October 15). MDPI.
  • Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. (n.d.). NIH.
  • Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. (2007, October 8). PubMed.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (n.d.). PMC.
  • Synthesis and Bioconjugation. (n.d.). Radboud Repository.
  • Glycine-Group-Functionalized Polymeric Materials Impregnated with Zn(II) Used in the Photocatalytic Degradation of Congo Red Dye. (n.d.). MDPI.
  • Synthesis and characterization of polyamides containing unnatural amino acids. (n.d.). PubMed.
  • A: Conjugation to an N‐terminal glycine residue forming an amino... (n.d.). ResearchGate.
  • Emerging Synthetic Techniques for Protein-Polymer Conjugations. (n.d.). PMC.
  • β-Phosphonated Glycine Pendant Groups Grafted on Styrene-6.7% Divinylbenzene Copolymers: Synthesis and Their Application as Photocatalysts. (n.d.). MDPI.
  • Preparation of N-(2-carboxyphenyl)glycine. (n.d.). PrepChem.com.
  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022, May 18). The Royal Society of Chemistry.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (n.d.). PMC.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PMC.
  • Recent advances in polymeric drug delivery systems. (2020, June 6). PMC.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). PMC.
  • α-Functional Glycopolymers: New Materials for (Poly)Peptide Conjugation. (n.d.). ResearchGate.
  • Polymers in Drug Delivery. (2016, January 11). Scirp.org.
  • A novel material poly(N-acryloyl-L-glycine)-brush grafted N-doped magnetic biochar by surface-initiated RAFT polymerization for efficient elimination of heavy metal ions. (n.d.). ResearchGate.

Sources

Application Note & Protocols: Comprehensive Characterization of 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine, is a critical molecule often encountered as a synthetic intermediate, a potential impurity in active pharmaceutical ingredients (APIs), or a functional building block in materials science. Its chemical structure, featuring both acidic (two carboxyl groups) and basic (a secondary amine) moieties, imparts zwitterionic characteristics that necessitate carefully designed analytical strategies.[1] The rigorous characterization of this compound is paramount to ensure product purity, confirm structural identity, and identify potential process-related impurities or degradants, thereby safeguarding quality and performance in its final application.

This guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound. We move beyond simple procedures to explain the scientific rationale behind the selection of specific techniques and parameters, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating through the inclusion of system suitability criteria, ensuring robust and reliable data generation.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in robust method development.

PropertyValueSource
IUPAC Name This compound[Sigma-Aldrich][2]
CAS Number 5698-54-4[Sigma-Aldrich][2]
Molecular Formula C₉H₉NO₄[PubChem][3]
Molecular Weight 195.17 g/mol [Sigma-Aldrich][2]
Structure Aromatic carboxylic acid with a glycine substituent-
Key Functional Groups Two carboxylic acids, one secondary amine, benzene ring-
Overall Analytical Workflow

A multi-technique approach is essential for a complete characterization. The following workflow ensures orthogonal data is generated to confirm identity, quantify purity, and identify impurities.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation & Impurity ID Purity Purity & Assay via RP-HPLC-UV Impurity_ID Impurity Identification via LC-MS Purity->Impurity_ID Impurity Detected? Report Comprehensive Characterization Report Purity->Report Identity_FTIR Identity Confirmation via FTIR Identity_FTIR->Report Structure_NMR Unambiguous Structure Confirmation via NMR Impurity_ID->Structure_NMR Further Elucidation Impurity_ID->Report Structure_NMR->Report Sample Test Sample: This compound Sample->Purity Sample->Identity_FTIR

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for purity assessment and quantification due to its high resolving power and compatibility with UV detection, which is ideal for aromatic compounds. The method described here utilizes a C18 stationary phase, which retains the analyte based on its moderate hydrophobicity. The key to achieving sharp, symmetrical peaks for this zwitterionic compound is controlling the ionization state of the carboxylic acid and amine groups. By using an acidic mobile phase (e.g., containing 0.1% formic acid), we suppress the deprotonation of the carboxyl groups and promote the protonation of the amine, resulting in a more consistent analyte form that interacts predictably with the stationary phase.[4][5]

Detailed HPLC Protocol

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase A: 0.1% Formic Acid in Water B Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile C Prepare Sample: ~1 mg/mL in 50:50 Water:Methanol D Filter sample (0.45 µm) E Equilibrate HPLC System with Initial Conditions D->E F Inject Sample (5 µL) G Run Gradient Program H Detect at 254 nm I Integrate Peaks H->I J Check System Suitability K Calculate Purity (% Area Normalization)

Caption: Step-by-step workflow for HPLC purity analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with UV/PDA detectorWidely available and suitable for this analysis.
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard for retaining aromatic acids.
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detector UV at 254 nmStrong absorbance wavelength for the benzoic acid chromophore.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.
Sample Prep. 1.0 mg/mL in Water/Methanol (50:50)Good solubility and compatible with the mobile phase.

System Suitability Testing (SST): Before sample analysis, a standard injection must meet these criteria to ensure the system is performing correctly.

SST ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Retention Time RSD < 2.0% (for n=5 injections)

Data Analysis: Purity is calculated using area normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

LC-MS for Impurity Identification

Principle & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying unknown impurities.[6][7] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. By determining the mass-to-charge ratio (m/z) of an impurity, we can deduce its molecular weight, providing a critical clue to its identity. Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" method suitable for polar molecules like ours, minimizing fragmentation and preserving the molecular ion.

Detailed LC-MS Protocol

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Perform HPLC separation (as per purity method) B Ionize eluent via ESI (Positive & Negative Modes) A->B C Scan Mass Range (e.g., 50-500 m/z) D Extract Ion Chromatograms for impurity peaks C->D E Determine m/z of impurities F Propose structures based on MW and synthetic pathway

Caption: Workflow for impurity identification using LC-MS.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Same as HPLC Purity MethodEnsures correlation between UV and MS data.
MS Detector Single Quadrupole or TOFTOF provides higher mass accuracy.
Ionization Mode ESI (Positive and Negative)Positive mode will show [M+H]⁺ (196.06 m/z). Negative mode will show [M-H]⁻ (194.04 m/z).
Mass Range 50 - 500 m/zCovers the mass of the parent compound and likely impurities (e.g., starting materials, dimers).
Capillary Voltage 3.5 kVTypical voltage for stable ESI spray.
Drying Gas Temp. 350 °CEnsures efficient desolvation of ions.

Data Interpretation: For each impurity peak observed in the HPLC chromatogram, extract the corresponding mass spectrum. The molecular weight can be inferred from the observed m/z. For example, an impurity with an [M+H]⁺ ion at m/z 138.05 could correspond to the starting material, 4-aminobenzoic acid.[1]

NMR and FTIR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The predicted spectrum for this compound should show distinct signals for the aromatic protons, the methylene protons of the glycine unit, and the secondary amine proton.[8][9][10]

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its exchangeable protons (NH, COOH) are often visible.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect two doublets in the aromatic region (~6.5-8.0 ppm), a singlet for the methylene (-CH₂-) group, and broad singlets for the NH and two COOH protons.

    • ¹³C NMR: Expect signals for the two distinct carboxyl carbons (>165 ppm), multiple signals for the aromatic carbons (~110-155 ppm), and a signal for the methylene carbon (~45 ppm).[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR is a rapid and non-destructive technique used for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint."

Protocol:

  • Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum should be compared against a reference standard. Key characteristic peaks to verify include:

    • ~3300 cm⁻¹: N-H stretch

    • ~3000-2500 cm⁻¹: Broad O-H stretch from carboxylic acids

    • ~1700 cm⁻¹: Strong C=O stretch from carboxylic acids

    • ~1600, 1520 cm⁻¹: C=C stretches from the aromatic ring

References

  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid.
  • Analytical Methods - RSC Publishing. General Chromatographic Methods. Royal Society of Chemistry. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
  • Cheméo. Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). [Link]
  • PubChem. 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid.
  • FooDB. Showing Compound 4-Aminobenzoic acid (FDB001037). [Link]
  • PubMed. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker.
  • International Journal of ChemTech Research.
  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]
  • SpectraBase. N-(2-Carboxyphenyl)glycine - Optional[13C NMR] - Spectrum. [Link]
  • ResearchGate. (PDF)
  • ScienceDirect.
  • Waters Corporation. Routine LC-MS Analysis of Intact Antibodies. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
  • PubMed. CPMG relaxation dispersion NMR experiments measuring glycine 1H alpha and 13C alpha chemical shifts.
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
  • BMRB. Identifying amino acids in protein NMR spectra: 1) Glycine (Gly, G). [Link]
  • PubMed Central. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma.
  • ScienceDirect.
  • ResearchGate. Mass spectrometry for glycosylation analysis of biopharmaceuticals | Request PDF. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • PubMed. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-carboxyphenyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-carboxyphenyl)glycine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of N-(4-carboxyphenyl)glycine Synthesis

N-(4-carboxyphenyl)glycine is a crucial intermediate in various chemical and pharmaceutical applications. Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. The most common synthetic route involves the nucleophilic substitution of a haloacetic acid (typically chloroacetic acid) by p-aminobenzoic acid. Understanding the nuances of this reaction is key to successful optimization.

This guide will focus on the prevalent synthesis method: the reaction of p-aminobenzoic acid with chloroacetic acid. We will explore the reaction mechanism, common pitfalls, and provide a structured approach to troubleshooting.

II. Reaction Mechanism and Key Parameters

The synthesis proceeds via an SN2 reaction where the amino group of p-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction is typically carried out in an aqueous medium with a base to neutralize the resulting hydrochloric acid and to deprotonate the carboxylic acid groups, enhancing solubility.

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification p-Aminobenzoic_Acid p-Aminobenzoic Acid Mixing Mix Reactants in Aqueous Solution p-Aminobenzoic_Acid->Mixing Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Mixing Base Base (e.g., NaOH, Na2CO3) Base->Mixing Heating Heat under Reflux (e.g., 2-3 hours) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Acidification Acidify with HCl to Precipitate Product Cooling->Acidification Filtration Filter Crude Product Acidification->Filtration Recrystallization Recrystallize from Hot Water Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying N-(4-carboxyphenyl)glycine Final_Product Final_Product Drying->Final_Product N-(4-carboxyphenyl)glycine

Caption: General workflow for N-(4-carboxyphenyl)glycine synthesis.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that you may encounter during the synthesis of N-(4-carboxyphenyl)glycine.

Low Yield

Q1: My final yield of N-(4-carboxyphenyl)glycine is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.

    • Solution: Ensure the reaction mixture is refluxed for an adequate period, typically 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting materials.

  • Suboptimal pH:

    • Cause: The pH of the reaction mixture is critical. If the solution is too acidic, the amine group of p-aminobenzoic acid will be protonated, reducing its nucleophilicity. If it's too basic, the concentration of the free amine may be optimal, but side reactions could be promoted.

    • Solution: The reaction is typically performed under basic conditions to neutralize the HCl formed.[1][2] Using a base like sodium carbonate or sodium hydroxide is common. The pH should ideally be maintained between 8 and 10 during the reaction.

  • Side Reactions:

    • Cause: The primary side reaction is the dialkylation of the amino group, leading to the formation of N,N-bis(carboxymethyl)-4-aminobenzoic acid.[3] This is more likely to occur if there is a localized high concentration of chloroacetic acid.

    • Solution: Add the chloroacetic acid solution slowly to the solution of p-aminobenzoic acid and base, with vigorous stirring. This ensures a more uniform concentration and minimizes the chance of dialkylation. Using a slight excess of p-aminobenzoic acid can also help to reduce the formation of the dialkylated product.

  • Product Loss During Workup:

    • Cause: Significant product loss can occur during precipitation and recrystallization. N-(4-carboxyphenyl)glycine has some solubility in water, especially at non-optimal pH or higher temperatures.

    • Solution: During acidification to precipitate the product, ensure the pH is brought down to the isoelectric point of the molecule (around pH 3-4) to minimize its solubility. Cool the mixture thoroughly in an ice bath before filtration.[1] When recrystallizing, use a minimal amount of hot water to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Purity Issues

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities can arise from unreacted starting materials, side products, or inorganic salts.

  • Unreacted p-Aminobenzoic Acid:

    • Identification: Can be detected by TLC.

    • Removal: A thorough recrystallization from hot water is usually sufficient to remove unreacted p-aminobenzoic acid. Ensure the product is fully dissolved in the minimum amount of boiling water and then cooled slowly.

  • Dialkylated Byproduct:

    • Identification: This impurity may be difficult to separate due to similar properties.

    • Removal: Careful control of reaction conditions, as mentioned in A1, is the best prevention. If formed, fractional crystallization might be attempted, but it can be challenging.

  • Inorganic Salts (e.g., NaCl):

    • Identification: These are typically highly soluble in water.

    • Removal: Wash the filtered crude product thoroughly with cold deionized water to remove any residual salts before recrystallization.[1]

The following table summarizes key reaction parameters for optimizing yield and purity:

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 to 1.1:1 (p-aminobenzoic acid : chloroacetic acid)A slight excess of the amine can minimize dialkylation.
Base Sodium Carbonate or Sodium HydroxideNeutralizes HCl byproduct and maintains optimal pH.[1]
Solvent WaterReadily available, non-toxic, and suitable for the reactants.[1]
Temperature Reflux (approx. 100 °C)Ensures a reasonable reaction rate.
Reaction Time 2-3 hours (monitor by TLC)Allows the reaction to proceed to completion.[1]
Precipitation pH 3-4 (isoelectric point)Minimizes the solubility of the product for maximum recovery.
Reaction Monitoring and Control

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the plate with a sample of the reaction mixture, as well as standards of p-aminobenzoic acid and chloroacetic acid (if visible with the chosen visualization method).

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid).

    • Visualize the spots under UV light or by using a staining agent (e.g., ninhydrin for the amine).

  • Interpretation: The reaction is complete when the spot corresponding to p-aminobenzoic acid has disappeared or is very faint. The appearance of a new spot corresponds to the product.

IV. Experimental Protocols

Detailed Synthesis Protocol for N-(4-carboxyphenyl)glycine

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.7 g (0.1 mol) of p-aminobenzoic acid and 5.3 g (0.05 mol) of anhydrous sodium carbonate in 100 mL of deionized water.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of deionized water and neutralize it with a solution of 5.3 g (0.05 mol) of sodium carbonate in 50 mL of water.

  • Reaction: Slowly add the sodium chloroacetate solution to the stirred p-aminobenzoic acid solution. Heat the mixture to reflux and maintain it for 2-3 hours.

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. A precipitate of N-(4-carboxyphenyl)glycine will form.

  • Isolation: Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from hot water. Dissolve the solid in a minimal amount of boiling water, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 60-70 °C to a constant weight.

V. Logical Relationships in Troubleshooting

When troubleshooting, it is essential to follow a logical sequence of investigation. The following diagram illustrates a decision-making process for addressing common issues.

Troubleshooting_Tree Start Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Reaction_Time Check Reaction Time & Temp Low_Yield->Check_Reaction_Time Yes TLC_Analysis Analyze by TLC Impure_Product->TLC_Analysis Yes Check_pH Check Reaction & Precipitation pH Check_Reaction_Time->Check_pH Check_Addition_Rate Review Chloroacetic Acid Addition Check_pH->Check_Addition_Rate Review_Recrystallization Optimize Recrystallization Check_Addition_Rate->Review_Recrystallization Optimize Optimize Conditions Review_Recrystallization->Optimize TLC_Analysis->Review_Recrystallization Wash_with_Water Wash with Cold Water TLC_Analysis->Wash_with_Water Inorganic Salts? Wash_with_Water->Optimize

Caption: A troubleshooting decision tree for common synthesis problems.

VI. Frequently Asked Questions (FAQs)

Q4: Can I use a different haloacetic acid, such as bromoacetic acid?

A4: Yes, bromoacetic acid is more reactive than chloroacetic acid and can also be used. This may lead to a faster reaction, but it is also more expensive and may increase the likelihood of side reactions if not controlled carefully. The reaction conditions would need to be re-optimized.

Q5: Is it possible to perform this reaction in a non-aqueous solvent?

A5: While the reaction is typically performed in water due to the solubility of the starting material salts and the product upon acidification, other polar solvents could be used. However, this would require significant changes to the workup procedure and may not offer any distinct advantages for this particular synthesis.

Q6: What is the expected melting point of N-(4-carboxyphenyl)glycine?

A6: The literature value for the melting point of N-(4-carboxyphenyl)glycine is typically around 235-240 °C, with decomposition. A broad melting range or a lower melting point can be an indication of impurities.

Q7: How can I scale up this reaction for larger quantities?

A7: When scaling up, it is crucial to ensure efficient mixing and heat transfer. The rate of addition of the chloroacetic acid solution becomes even more critical to avoid localized high concentrations and subsequent side reactions. The workup and purification steps will also need to be adapted for larger volumes, potentially requiring larger filtration apparatus and recrystallization vessels. A pilot run at an intermediate scale is always recommended before proceeding to a large-scale synthesis.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • PrepChem. (n.d.). Synthesis of N-(Carboxymethyl)-N-(4-tetradecylphenyl)glycine.
  • PrepChem. (n.d.). Preparation of N-(2-carboxyphenyl)glycine.
  • Google Patents. (n.d.). Process for the preparation of n-(2-carboxy-5-chloro-phenyl)glycine.
  • PrepChem. (n.d.). Preparation of N-Phenylglycine.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-[(Carboxymethyl)amino]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(Carboxymethyl)amino]benzoic acid is a key bifunctional molecule utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and complex polymers.[1][2] Its synthesis, most commonly achieved via the N-alkylation of 4-aminobenzoic acid (PABA) with a haloacetic acid, is deceptively straightforward. However, researchers frequently encounter challenges with low yields, stemming from competing side reactions and difficulties in product isolation.[3][4]

This technical support center provides a comprehensive troubleshooting guide for scientists and development professionals aiming to optimize this reaction. We will delve into the causal factors behind common experimental failures and offer field-proven, actionable solutions grounded in chemical principles.

Understanding the Primary Reaction and Key Challenges

The direct N-alkylation of PABA with an agent like chloroacetic acid is an SN2 reaction. A base is required to neutralize the hydrohalic acid byproduct and enhance the nucleophilicity of the PABA's amino group. The primary challenges are twofold: the deactivating effect of the para-carboxyl group on the amine's nucleophilicity and the potential for the mono-alkylated product to undergo a second alkylation.[3]

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Pathway PABA 4-Aminobenzoic Acid (PABA) CAA + Chloroacetic Acid (Base, Heat) PABA->CAA Product This compound (Desired Product) CAA->Product Product_Side This compound (from Desired Pathway) Product->Product_Side Product is also a reactant for the side reaction CAA_Side + Chloroacetic Acid (Base, Heat) Product_Side->CAA_Side Byproduct 4-[Bis(carboxymethyl)amino]benzoic acid (Di-alkylation Byproduct) CAA_Side->Byproduct G Start Low Yield Observed Incomplete Incomplete Reaction? (High SM) Start->Incomplete Check crude LCMS/TLC Byproduct Byproduct Formation? (Di-alkylation) Incomplete->Byproduct No Sol_Incomplete Increase Temp Change Base/Solvent Add KI Catalyst Incomplete->Sol_Incomplete Yes Workup Workup/Purification Loss? Byproduct->Workup No Sol_Byproduct Adjust Stoichiometry Slow Addition of Alkylating Agent Lower Temperature Byproduct->Sol_Byproduct Yes Sol_Workup Optimize pH for Precipitation (Isoelectric Point) Careful Extraction Workup->Sol_Workup Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Q3: My crude reaction mixture looks promising, but I lose most of my product during workup and purification. How can I improve recovery?

A3: The product is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. This property is key to its purification but can also lead to significant losses if not handled correctly. [5] Causality & Solutions:

  • Incorrect pH during Extraction: At high pH, the carboxylic acid will be deprotonated to a carboxylate, making the molecule water-soluble. At low pH, the amine will be protonated to an ammonium salt, also making it water-soluble. Attempting to extract into an organic solvent under these conditions will fail.

  • Precipitation at the Isoelectric Point: The product will be least soluble in water at its isoelectric point (pI), where it exists as a neutral zwitterion. This is the ideal pH for precipitation.

    • Solution - Isoelectric Precipitation:

      • After the reaction, filter off any inorganic salts.

      • If the reaction was in a high-boiling solvent like DMF, dilute with a significant amount of water.

      • Slowly add acid (e.g., 1M HCl) to the aqueous solution to lower the pH. Monitor the pH carefully.

      • The product should begin to precipitate. The optimal pH is typically around 3.5-4.5. [5] 5. Continue adding acid dropwise until precipitation is maximized. Adding too much acid will re-solubilize the product by protonating the amine.

      • Isolate the precipitated solid by filtration, wash with cold water, and dry.

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid group of PABA before the N-alkylation reaction? Protecting the carboxylic acid as an ester (e.g., methyl 4-aminobenzoate) is a common strategy. [6]It can improve solubility in organic solvents and prevent potential side reactions at the carboxyl group. However, it adds two steps to the synthesis (protection and deprotection/saponification), which may not be necessary if the direct alkylation of the acid can be optimized.

Q2: Are there more reliable, higher-yielding alternative synthetic routes? Yes. If direct alkylation proves consistently problematic, two powerful modern methods offer greater control:

  • Reductive Amination: This involves reacting PABA with glyoxylic acid to form an imine intermediate, which is then reduced in situ with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). [7][8]This method is excellent for preventing over-alkylation because the imine is reduced to an amine that is generally less reactive under the reaction conditions. [9]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can couple an aryl halide or triflate with an amine. [10][11]In this context, one could couple PABA with an ester of bromoacetic acid. This method offers a broad scope and high yields but requires expensive palladium catalysts and specialized phosphine ligands. [12][13]

Experimental Protocols

Protocol 1: Optimized N-Alkylation of 4-Aminobenzoic Acid

This protocol incorporates troubleshooting measures to favor mono-alkylation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-aminobenzoic acid (1.2 eq.) and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of PABA).

  • Heating: Begin stirring and heat the mixture to 70-80°C.

  • Reagent Addition: In a separate container, dissolve bromoacetic acid (1.0 eq.) in a small amount of DMF. Using a dropping funnel, add this solution dropwise to the heated reaction mixture over 1 hour.

  • Reaction: After the addition is complete, allow the reaction to stir at 80°C for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the bromoacetic acid.

  • Cooldown: Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Purification via Isoelectric Precipitation
  • Quenching: Pour the cooled reaction mixture into a beaker containing 10 times its volume of cold water. Stir for 15 minutes.

  • Filtration: Filter the aqueous mixture to remove insoluble inorganic salts (e.g., K₂CO₃, KBr).

  • Acidification: Slowly add 1M HCl to the filtrate while stirring and monitoring the pH with a pH meter.

  • Precipitation: A white precipitate of this compound will begin to form as the pH approaches ~4.5. Continue adding acid dropwise to maximize precipitation. Do not let the pH drop below 3.5, as the product may begin to redissolve.

  • Isolation: Age the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexanes to aid in drying. Dry the product under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid.
  • Google Patents.
  • Wikipedia.
  • PMC, NIH.
  • ACS GCI Pharmaceutical Roundtable.
  • Sciencemadness.org.
  • Reddit.
  • Supporting Information.
  • Chemistry LibreTexts. (2023).
  • Solubility of Things. 4-Aminobenzoic acid. [Link]
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(methylthio)benzoic acid.
  • Master Organic Chemistry. (2017).
  • ResearchGate. Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. [Link]
  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
  • Synthesis Spotlight. (2024).
  • Scirp.org.
  • Google Patents. Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents.
  • ABL Technology. 4-((carboxymethyl)amino)benzoic acid hydrochloride 95%. [Link]
  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • The Organic Chemistry Tutor. (2025).
  • Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?[Link]
  • PMC, NIH. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. [Link]
  • PubMed. (2019).
  • JOCPR. (2024).
  • ResearchGate. Various chemical reactions involved in 4-amino benzoic acid,...[Link]
  • MDPI.
  • ResearchGate.
  • Cheméo. Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). [Link]
  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]
  • PubChem. This compound. [Link]
  • J-Global. Synthesis techniques of 4-amino benzoic acid. [Link]
  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
  • BenchChem. (2025).
  • PMC, PubMed Central. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

Sources

Common side reactions in the synthesis of p-Carboxyphenylaminoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of p-Carboxyphenylaminoacetic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of p-Carboxyphenylaminoacetic acid. This molecule, while seemingly straightforward to synthesize via nucleophilic substitution, presents several common challenges that can impact yield, purity, and reproducibility. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice rooted in mechanistic principles. We will address the most frequent issues encountered during the synthesis of p-Carboxyphenylaminoacetic acid, focusing on the widely used reaction between p-aminobenzoic acid (PABA) and a haloacetic acid.

Core Synthesis & Potential Pitfalls

The primary synthetic route involves the N-alkylation of p-aminobenzoic acid with an agent like chloroacetic acid in a basic aqueous medium. While effective, this pathway is susceptible to a critical side reaction: dialkylation. Understanding the interplay between reaction conditions and the formation of this byproduct is key to a successful synthesis.

Synthesis_Workflow cluster_reactants Reactants PABA p-Aminobenzoic Acid (PABA) Reaction_Mix Reaction Mixture (Controlled Temp & pH) PABA->Reaction_Mix CAA Chloroacetic Acid CAA->Reaction_Mix Base Base (e.g., Na2CO3) Aqueous Solvent Base->Reaction_Mix Product p-Carboxyphenylaminoacetic Acid (Desired Product) Reaction_Mix->Product Primary Reaction (Mono-alkylation) Side_Product p-Carboxyphenyl-N,N-bis(acetic acid) (Dialkylation Impurity) Reaction_Mix->Side_Product Side Reaction (Over-alkylation) Workup Acidification to Isoelectric Point (pI) Product->Workup Purification Precipitation & Filtration Workup->Purification Purification->Product Pure Product

Caption: Synthetic workflow for p-Carboxyphenylaminoacetic acid highlighting the competing mono- and di-alkylation pathways.

Troubleshooting Guide

Q1: My yield of p-Carboxyphenylaminoacetic acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are typically traced back to three critical parameters: pH control, reaction temperature, and stoichiometry.

The reaction involves the nucleophilic attack of the amino group of PABA on chloroacetic acid. For this to occur efficiently, the amino group must be in its free base form (-NH2), not its protonated ammonium form (-NH3+).

  • Causality of pH: A base (e.g., sodium carbonate, potassium carbonate) is required to serve two purposes: to neutralize the hydrochloric acid byproduct generated during the reaction and to maintain a sufficiently alkaline environment (typically pH 8-10) to ensure the PABA's amino group is deprotonated and thus nucleophilic. If the pH is too low, the reaction rate will plummet. If it's too high, you risk hydrolysis of the chloroacetic acid to glycolic acid.

  • Impact of Temperature: While heating can increase the reaction rate, excessive temperatures (e.g., >90-100°C) can promote the formation of undesirable, often colored, byproducts and potentially lead to decomposition. A moderately elevated temperature, often in the range of 60-80°C, provides a good balance between reaction rate and selectivity.

  • Stoichiometric Considerations: Using a slight excess of the PABA relative to the chloroacetic acid can help suppress the formation of the dialkylated byproduct, but this may lead to purification challenges. Conversely, a large excess of chloroacetic acid will almost certainly lead to significant dialkylation.

Troubleshooting Protocol:

  • pH Monitoring & Control: Set up the reaction with PABA and sodium carbonate in water. Before adding the chloroacetic acid, ensure the pH is stable in the 8.5-9.5 range. Monitor the pH throughout the addition and the reaction period, adding more base as needed to maintain this range.

  • Controlled Reagent Addition: Dissolve the chloroacetic acid in a small amount of water and add it dropwise to the heated PABA solution over 30-60 minutes. This slow addition helps maintain control over the reaction exotherm and prevents localized areas of high reagent concentration, which can favor side reactions.

  • Optimize Temperature: Begin with a reaction temperature of 70°C. If the reaction is too slow (monitored by TLC or LC-MS), consider increasing it incrementally to 80°C.

Q2: My final product shows a significant impurity with a higher molecular weight in the mass spectrum. What is it and how do I prevent it?

A2: This impurity is almost certainly the dialkylation product, p-carboxyphenyl-N,N-bis(acetic acid). Its formation is the most common side reaction in this synthesis.

The product of the initial reaction, p-carboxyphenylaminoacetic acid, is a secondary amine. This secondary amine is also nucleophilic—often more so than the starting primary amine—and can react with a second molecule of chloroacetic acid. This leads to the formation of a tertiary amine, the N,N-bis(acetic acid) byproduct.

Prevention Strategies:

  • Adjust Stoichiometry: The most direct way to suppress this side reaction is to use a slight molar excess of p-aminobenzoic acid relative to chloroacetic acid (e.g., 1.1 to 1.0 equivalents). This ensures the chloroacetic acid is consumed before it can significantly react with the desired mono-alkylated product.

  • Slow Addition & Temperature Control: As mentioned in A1, the slow, controlled addition of the chloroacetic acid at a moderate temperature is crucial. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant primary amine (PABA) over the newly formed secondary amine product.

Q3: I'm struggling with purification. The product either crashes out of solution with impurities or is difficult to crystallize.

A3: This is a classic purification challenge for amino acids due to their amphoteric nature and pH-dependent solubility. The key is to leverage the isoelectric point (pI).

Your product has both a basic amino group and two acidic carboxylic acid groups.

  • At low pH , the amino group is protonated (-NH2+), and the molecule carries a net positive charge, making it more soluble in water.

  • At high pH , the carboxylic acid groups are deprotonated (-COO-), and the molecule carries a net negative charge, also enhancing its water solubility.

  • At the isoelectric point (pI) , the molecule exists predominantly as a zwitterion, with both positive and negative charges that balance out to a net charge of zero. At this specific pH, the molecule has its minimum solubility in aqueous solutions.[1][2] This principle is the foundation of isoelectric precipitation for purification.[1][3][4]

Purification Protocol via Isoelectric Precipitation:

  • Initial Dissolution: After the reaction is complete, if the product has already precipitated upon cooling, ensure the solution is alkaline (pH > 9) by adding a base like NaOH to dissolve everything, including the desired product and acidic impurities. Filter off any insoluble non-acidic/basic impurities.

  • Charcoal Treatment (Optional): If the solution is highly colored, stir it with a small amount of activated charcoal for 15-20 minutes at 50-60°C, then filter the hot solution to remove the charcoal and adsorbed colored impurities.

  • Precipitation: Slowly add an acid (e.g., 1M HCl or acetic acid) to the clear, warm filtrate with vigorous stirring. Monitor the pH closely. As you approach the isoelectric point (typically in the pH range of 3-4 for this type of molecule), the desired product will begin to precipitate as a crystalline solid.[5]

  • Isolation: Continue adding acid until you reach the point of maximum precipitation (you can determine this by seeing when further acid addition no longer produces more solid). Let the mixture cool completely to further decrease solubility.

  • Washing: Collect the solid by filtration and wash it thoroughly with cold deionized water (to remove salts) and then with a small amount of a cold organic solvent like ethanol or acetone to facilitate drying.

Frequently Asked Questions (FAQs)

  • What is the optimal base for this reaction?

    • Inorganic carbonates like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are ideal.[5][6] They are strong enough to maintain the required pH but are not so caustic as to significantly promote the hydrolysis of chloroacetic acid.

  • What is a typical reaction solvent?

    • Water is the most common and effective solvent. It readily dissolves the inorganic base and the salts of the organic reactants and products, facilitating the ionic reaction mechanism.

  • How can I monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate, acetic acid, and water) to separate the starting PABA from the mono- and di-alkylated products. The product will have a different Rf value than the starting material. LC-MS can also be used for more precise monitoring.

  • What are the key safety precautions?

    • Chloroacetic acid is corrosive and toxic. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted in a well-ventilated area.

Data Summary: Optimized Reaction Parameters

ParameterRecommended Value/ConditionRationale
Molar Ratio (PABA:CAA) 1.1 : 1.0Suppresses dialkylation by limiting the alkylating agent.
Base Sodium Carbonate (Na2CO3)Effective pH control without excessive hydrolysis of CAA.
Solvent Deionized WaterExcellent solvent for reactants and facilitates ionic mechanism.
Reaction pH 8.5 - 9.5Ensures PABA's amino group is deprotonated and nucleophilic.
Temperature 70 - 80 °CBalances reaction rate against the formation of side products.
CAA Addition Dropwise over 30-60 minPrevents exotherm and minimizes localized high concentrations.
Purification pH ~3.5 (adjust to max precipitation)Induces isoelectric precipitation for selective product isolation.[1][2]

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-103.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • University of Maryland. (n.d.). Isoelectric Precipitation.
  • PubMed. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry.
  • PubMed. (2001). Isoelectric buffers, part 3: determination of pKa and pI values of diamino sulfate carrier ampholytes by indirect UV-detection capillary electrophoresis.
  • PubMed Central (PMC). (2016). pH-driven solubilization and isoelectric precipitation of proteins from the brown seaweed Saccharina latissima—effects of osmotic shock, water volume and temperature.
  • Google Patents. (n.d.). WO2017021819A1 - Process for preparation of protein or peptide.

Sources

Technical Support Center: Purification of 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(Carboxymethyl)amino]benzoic acid (also known as N-(4-carboxyphenyl)glycine), CAS 5698-54-4. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to Purification Challenges

This compound is a structurally unique molecule, possessing two carboxylic acid groups and a secondary amine. This amphoteric nature, combined with its aromatic backbone, presents specific purification challenges. Its solubility is highly dependent on pH, and it has the potential to form zwitterions. Common impurities often include unreacted starting materials, such as 4-aminobenzoic acid (PABA), and over-alkylated byproducts. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Question 1: My compound is not dissolving in any common recrystallization solvents.

Possible Cause: The zwitterionic nature of this compound can lead to low solubility in many organic solvents. The strong intermolecular hydrogen bonding in the solid state requires a solvent that can effectively disrupt this network.

Solution:

  • Water as a Primary Solvent: Due to its polar nature and ability to form hydrogen bonds, water is often a good starting point for the recrystallization of amino acids. The solubility of related compounds, like 4-aminobenzoic acid, increases significantly with temperature in water[1]. A similar trend is expected for the target molecule.

  • pH Adjustment: The solubility of this compound is highly pH-dependent.

    • Acidic Conditions: In acidic solutions (pH < ~2), the carboxyl groups will be protonated, and the amino group will be protonated, resulting in a cationic species. This may increase solubility in polar protic solvents.

    • Basic Conditions: In basic solutions (pH > ~10), both carboxylic acid groups will be deprotonated, forming a dianionic species, which is typically very soluble in water. You can dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or NaOH), filter out any insoluble impurities, and then re-precipitate the purified product by acidifying the solution with an acid like HCl.

  • Mixed Solvent Systems: If water alone is not effective, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid.

    • Ethanol/Water or Acetic Acid/Water: Mixtures of ethanol and water or acetic acid and water can be effective for recrystallizing aromatic acids[2].

Question 2: I am getting a very low recovery after recrystallization.

Possible Causes:

  • Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals and can trap impurities.

  • Premature crystallization: If the solution cools too much during hot filtration, the product can crystallize on the filter paper.

Solution:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor.

Question 3: The purified product is still colored.

Possible Cause: Colored impurities may be present that co-crystallize with the product.

Solution:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

Chromatography Issues

Question: I am trying to purify my compound by column chromatography, but I am getting poor separation.

Possible Cause: The polar and ionic nature of this compound can lead to strong interactions with the stationary phase, resulting in broad peaks and poor separation.

Solution:

  • Reverse-Phase HPLC: Reverse-phase high-performance liquid chromatography (HPLC) is often a suitable technique for purifying polar compounds.

    • Stationary Phase: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water, with an acidic modifier, is typically used. The acid (e.g., formic acid or trifluoroacetic acid) protonates the carboxylic acid groups and suppresses their ionization, leading to better peak shape and retention.

  • Ion-Exchange Chromatography: Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a powerful purification method.

    • Anion-Exchange: At a pH above the isoelectric point, the molecule will be negatively charged and can be purified on an anion-exchange column.

    • Cation-Exchange: At a pH below the isoelectric point, the molecule will be positively charged and can be purified on a cation-exchange column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A common synthetic route involves the reaction of 4-aminobenzoic acid with chloroacetic acid. Based on this, the most probable impurities are:

  • Unreacted 4-aminobenzoic acid (PABA): This is a very common impurity.

  • Unreacted Chloroacetic Acid: This is typically removed during workup but can persist.

  • Over-alkylation Product (N,N-bis(carboxymethyl)-4-aminobenzoic acid): The secondary amine can react again with chloroacetic acid to form a tertiary amine.

  • Inorganic Salts: Salts are often formed during the reaction and workup (e.g., NaCl).

Q2: What is the expected melting point of pure this compound?

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is at its minimum at its isoelectric point (pI). The pI is the pH at which the net charge of the molecule is zero. While the exact pKa values are not experimentally determined in the literature, we can estimate them based on similar structures. The benzoic acid moiety will have a pKa around 4-5, and the acetic acid moiety will also have a pKa in a similar range. The protonated secondary amine will have a pKa around 2-3. Therefore, the isoelectric point is likely to be in the acidic range (pH ~3-4).

  • At pH < pI: The molecule will have a net positive charge and will be more soluble.

  • At pH > pI: The molecule will have a net negative charge and will be more soluble.

This pH-dependent solubility is a key tool for purification via acid-base extraction or pH-controlled crystallization.

Q4: Is the compound thermally stable?

Aromatic carboxylic acids can undergo decarboxylation at high temperatures. The positional isomer, N-(2-carboxyphenyl)glycine, is reported to decompose around 200°C. Therefore, it is advisable to avoid prolonged heating at high temperatures during purification to prevent degradation of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purification by pH-Controlled Precipitation
  • Dissolution: Dissolve the crude product in a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) with stirring. Use enough solution to fully dissolve the solid.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the clear filtrate with stirring until the pH reaches approximately 3-4. The purified product will precipitate out of the solution.

  • Isolation, Washing, and Drying: Collect, wash with cold water, and dry the purified product as described in the recrystallization protocol.

Data Summary

PropertyValue/InformationSource
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [3]
CAS Number 5698-54-4[3]
Predicted Melting Point (Isomer) ~295 °C[1]
Thermal Stability Likely decomposes near 200 °CInferred from isomer data
Solubility pH-dependent; generally soluble in aqueous base, less soluble in organic solvents[1][4]

Visualizations

Logical Workflow for Purification Strategy

Caption: A decision tree for selecting a suitable purification method.

Impurity Removal by pH-Controlled Precipitation

Acid_Base_Purification cluster_0 Step 1: Dissolution in Base cluster_1 Step 2: Filtration cluster_2 Step 3: Precipitation Crude_Mixture Crude Solid (Product + Insoluble Impurities) Add_Base + Aqueous NaHCO₃ (pH > pI) Crude_Mixture->Add_Base Solution Aqueous Solution (Deprotonated Product) Add_Base->Solution Insoluble_Imp Insoluble Impurities Filtration Filtration Solution->Filtration Filtrate Clear Filtrate (Soluble Deprotonated Product) Filtration->Filtrate Solid_Imp Filtered Impurities Filtration->Solid_Imp Add_Acid + Aqueous HCl (pH < pI) Filtrate->Add_Acid Precipitate Precipitated Pure Product Add_Acid->Precipitate Soluble_Imp Soluble Impurities Remain in Solution

Sources

Improving solubility of N-(4-carboxyphenyl)glycine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-carboxyphenyl)glycine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with a clear understanding of the underlying chemical principles and to offer practical, step-by-step troubleshooting protocols to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is N-(4-carboxyphenyl)glycine so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

A1: The poor solubility of N-(4-carboxyphenyl)glycine in many common organic solvents stems directly from its molecular structure. This molecule is an amino acid derivative possessing both acidic functional groups (two carboxylic acid moieties) and a basic functional group (an amino group).[1] In its solid, neutral state, the molecule exists predominantly as a zwitterion .

A zwitterion is a neutral molecule that has both a positive and a negative electrical charge at different locations within that molecule. The acidic proton from a carboxyl group is transferred to the basic amino group, creating a carboxylate anion (-COO⁻) and an ammonium cation (-NH₃⁺). This ionic, salt-like character leads to a highly polar structure with strong intermolecular electrostatic interactions and hydrogen bonding. These forces are much stronger than the van der Waals forces that dominate interactions in nonpolar or moderately polar organic solvents, making it difficult for the solvent to break apart the crystal lattice of the compound. Glycine and its derivatives are well-known for existing as zwitterions in aqueous solutions and in their solid state.[2][]

The diagram below illustrates the pH-dependent forms of N-(4-carboxyphenyl)glycine. The central zwitterionic form is what predominates under neutral conditions, leading to poor solubility in organic media.

node_cation Cationic Form (Soluble in Polar Protic Solvents) node_zwitterion Zwitterionic Form (Poor Organic Solubility) node_anion Anionic Form (Soluble in Polar Solvents) Cationic Cationic Zwitterion Zwitterion Cationic->Zwitterion Zwitterion->Cationic Anionic Anionic Zwitterion->Anionic Anionic->Zwitterion l1 Low pH l2 Isoelectric Point l3 High pH

Caption: pH-dependent ionic states of N-(4-carboxyphenyl)glycine.

Q2: Since pH is a factor, how can I use acids or bases to improve solubility for my reaction?

A2: By adjusting the pH, you can shift the equilibrium away from the poorly soluble zwitterionic form to a fully cationic or anionic form, which often exhibits significantly better solubility in polar organic solvents. The key is to either protonate both carboxylate groups or deprotonate the ammonium group.

  • Acidification: Adding a strong acid will protonate the carboxylate anions. This eliminates the negative charge, leaving a net positive charge on the ammonium group. The resulting cationic species is often more soluble in polar protic solvents like methanol or ethanol.

  • Basification: Adding a base will deprotonate the ammonium cation. This eliminates the positive charge, leaving net negative charges on the two carboxylate groups. This di-anionic species is typically soluble in a wider range of polar solvents, including polar aprotic ones. For example, (S)-4-Carboxyphenylglycine is soluble up to 100 mM in one equivalent of aqueous NaOH.[4][5]

The choice between acid or base depends on the stability of your other reagents and the reaction mechanism.

pH ConditionDominant SpeciesChargeExpected Solubility Improvement
Strongly Acidic (pH < 2) CationicNet PositiveGood in polar protic solvents (e.g., Methanol).
Isoelectric Range (pH ~3-5) ZwitterionicNet NeutralPoor in most organic solvents; moderate in water.
Strongly Basic (pH > 10) Di-anionicNet NegativeGood in polar solvents (e.g., DMSO, DMF, Water).
Q3: What are the best starting solvents or co-solvent systems to try?

A3: When pH modification is not desirable, a logical approach is to screen highly polar solvents and co-solvent systems. The goal of a co-solvent is to use a mixture that balances polarity to disrupt the compound's crystal lattice while still being compatible with your overall reaction system.

Here is a recommended list of solvents to screen, starting with the most likely to succeed:

Solvent ClassRecommended SolventsRationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)These are powerful solvents capable of solvating both cations and anions and breaking up strong intermolecular forces. Start with these for maximum solubilizing power.
Polar Protic Water, Methanol, EthanolThese can effectively hydrogen-bond with the compound but may be less effective than DMSO/DMF on their own. Often used as a co-solvent.[6]
Co-Solvent Systems DCM/Methanol (9:1 to 4:1), THF/Water (small amount), DMF/AcetonitrileA small percentage of a highly polar solvent (like methanol or water) can dramatically increase solubility in a less polar bulk solvent. The decrease in solubility can be sharp depending on the organic solvent percentage.

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Solubility Screening

This protocol provides a systematic approach to finding a suitable solvent system for N-(4-carboxyphenyl)glycine.

Objective: To efficiently identify a solvent or solvent system that dissolves N-(4-carboxyphenyl)glycine to the desired concentration.

Materials:

  • N-(4-carboxyphenyl)glycine

  • Vials or test tubes

  • Micropipettes

  • Vortex mixer

  • Solvents: DMSO, DMF, Methanol, Water, DCM, Acetonitrile

  • Reagents: Triethylamine (TEA), Trifluoroacetic acid (TFA)

Procedure:

  • Baseline Screening (Neat Solvents):

    • Weigh 1-2 mg of N-(4-carboxyphenyl)glycine into four separate vials.

    • To the vials, add 100 µL of: a) DMSO, b) DMF, c) Methanol, d) Water.

    • Vortex each vial for 30-60 seconds. Observe for dissolution.

    • If dissolved, the solubility is at least 10-20 mg/mL. Proceed with your experiment. If not, continue.

  • Co-Solvent Screening:

    • If the compound did not dissolve in a desired bulk solvent (e.g., Acetonitrile or DCM), use the results from step 1 to guide co-solvent selection.

    • Weigh 1-2 mg of the compound into a new vial.

    • Add 90 µL of the bulk solvent (e.g., Acetonitrile).

    • Add 10 µL of a strong solubilizer identified in step 1 (e.g., DMSO or Methanol).

    • Vortex and observe. Adjust the ratio as needed.

  • pH Modification Screening (Micro-scale):

    • If co-solvents are insufficient, attempt pH modification.

    • Weigh 1-2 mg of the compound into a vial. Add 100 µL of your target organic solvent (e.g., Methanol or DMF).

    • For Basic Conditions: Add 1-2 µL of Triethylamine (TEA). Vortex and observe. TEA is a volatile organic base compatible with many reactions.

    • For Acidic Conditions: In a separate vial, add 1-2 µL of Trifluoroacetic acid (TFA). Vortex and observe. TFA is a strong acid that is effective but may need to be neutralized in subsequent steps.

  • Scaling Up: Once a suitable condition is identified, scale the solvent and additive volumes proportionally for your experiment.

Guide 2: General Troubleshooting Workflow

If you are still facing issues, this workflow provides a logical decision-making process for addressing the poor solubility of N-(4-carboxyphenyl)glycine.

decision decision proc proc start_end start_end start Start try_polar_aprotic Attempt to dissolve in DMSO or DMF start->try_polar_aprotic is_soluble1 Soluble? try_polar_aprotic->is_soluble1 try_co_solvent Try Co-Solvent System (e.g., DCM/MeOH 9:1) is_soluble1->try_co_solvent No success Proceed with Experiment is_soluble1->success Yes is_soluble2 Soluble? try_co_solvent->is_soluble2 is_ph_ok Is pH modification acceptable for chemistry? is_soluble2->is_ph_ok No is_soluble2->success Yes try_base Add organic base (e.g., TEA, DIPEA) is_ph_ok->try_base Yes consider_salt Consider forming a stable salt (e.g., Na⁺ or K⁺ salt) and re-isolating is_ph_ok->consider_salt No is_soluble3 Soluble? try_base->is_soluble3 try_acid Add organic acid (e.g., TFA, Acetic Acid) is_soluble3->try_acid No is_soluble3->success Yes is_soluble4 Soluble? try_acid->is_soluble4 is_soluble4->consider_salt No is_soluble4->success Yes fail Re-evaluate synthetic route or derivatize consider_salt->fail

Caption: Systematic workflow for troubleshooting solubility issues.

References

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5115, alpha-Amino-4-carboxybenzeneacetic acid.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69161, N-(2-carboxyphenyl)glycine.
  • Queen's University Belfast (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580.
  • Human Metabolome Database (2021). Metabocard for N-(4-Hydroxyphenyl)glycine (HMDB0255011).
  • Google Patents (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility.
  • Wikipedia (n.d.). Glycine.
  • Irreverre, F., et al. (1961). Synthesis of dl-α(m-Carboxyphenyl)-glycine. The Journal of Biological Chemistry, 236(4), 1093-1095.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65, 136-138.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)Glycine.
  • Al-Zyadi, J. H., Jelińska-Kazimierczuk, M., & Szydłowski, J. (2023). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Journal of Solution Chemistry.
  • Pearson (n.d.). Glycine has pKa values of 2.3 and 9.6.
  • Royal Society of Chemistry (2023). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-carboxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-carboxyphenyl)glycine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven advice to ensure your scale-up is efficient, safe, and successful.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of N-(4-carboxyphenyl)glycine.

Q1: Which synthetic route is most suitable for scaling up the production of N-(4-carboxyphenyl)glycine?

A1: Several synthetic routes can produce N-(4-carboxyphenyl)glycine, but for large-scale production, the Strecker synthesis and the Bucherer-Bergs reaction are the most viable options due to their use of readily available starting materials and generally good yields.[1][2]

  • Strecker Synthesis: This method involves the reaction of an aldehyde (in this case, 4-carboxybenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[1][2] It is a classic and well-established method for amino acid synthesis.[2][3]

  • Bucherer-Bergs Reaction: This route utilizes a ketone or aldehyde, ammonium carbonate, and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5][6] This multicomponent reaction is known for its simplicity and efficiency.[7][8]

The choice between these two often depends on available equipment, safety protocols for handling cyanide, and the desired purity profile of the final product.

Q2: What are the primary safety concerns when working with cyanide in these reactions?

A2: The use of potassium cyanide (KCN) or sodium cyanide (NaCN) is a significant safety hazard. Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas.[9]

Key Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Maintain a basic pH during the reaction to prevent HCN evolution. Ammonium carbonate in the Bucherer-Bergs reaction acts as a buffer to help maintain a suitable pH.[4]

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.

Q3: How can I improve the yield of my N-(4-carboxyphenyl)glycine synthesis?

A3: Yield optimization is a multi-faceted process. Key areas to focus on include:

  • Purity of Starting Materials: Ensure your 4-carboxybenzaldehyde and other reagents are of high purity. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the carbonyl compound:KCN:(NH4)2CO3 is often recommended.[4]

  • pH Control: Maintaining the optimal pH range (around 8-9 for the Bucherer-Bergs reaction) is crucial for efficient reaction progress.[4]

  • Efficient Work-up and Purification: Minimize product loss during extraction, precipitation, and recrystallization steps.

Q4: What is the best method for purifying the final N-(4-carboxyphenyl)glycine product on a large scale?

A4: Recrystallization is the most common and effective method for purifying N-(4-carboxyphenyl)glycine at scale.

A general procedure involves:

  • Dissolving the crude product in a hot, aqueous basic solution (e.g., dilute sodium hydroxide).[10]

  • Treating with activated carbon (like Norit) to remove colored impurities.[10]

  • Filtering the hot solution to remove the carbon and any insoluble materials.

  • Acidifying the hot filtrate with an acid (e.g., hydrochloric acid) to precipitate the purified product.[10]

  • Cooling the mixture to maximize crystal formation.

  • Collecting the crystals by filtration, washing with cold water and a suitable organic solvent (like ethanol), and then drying under vacuum.[10]

II. Troubleshooting Guides

This section delves into specific problems you might encounter during the scale-up process and provides detailed solutions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Action
Incorrect Reagent Stoichiometry Verify the molar ratios of all reagents. For the Bucherer-Bergs reaction, ensure a 1:2:2 ratio of 4-carboxybenzaldehyde:KCN:(NH4)2CO3.[4]
Improper pH Measure the pH of the reaction mixture. For the Bucherer-Bergs reaction, the pH should be maintained between 8 and 9.[4] Adjust with additional ammonium carbonate if necessary. For the Strecker synthesis, ensure the initial condensation to the imine is effective.
Low Reaction Temperature Ensure the reaction is heated to the optimal temperature. For the Bucherer-Bergs reaction, refluxing in water or ethanol (80-100°C) is typical.[4]
Inactive Reagents Test the quality of your starting materials, especially the cyanide source and the aldehyde. 4-carboxybenzaldehyde can oxidize to terephthalic acid over time.
Problem 2: Product is Highly Colored or Contaminated with Impurities
Possible Cause Troubleshooting Action
Side Reactions Over-alkylation or other side reactions can occur if there is an excess of the cyanide reagent.[4] Adhere to the recommended stoichiometry.
Decomposition of Starting Materials or Product Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation and the formation of colored byproducts.
Ineffective Purification During the work-up, use activated carbon to decolorize the solution.[10] Ensure the recrystallization solvent system is appropriate to selectively dissolve the product and leave impurities behind. Multiple recrystallizations may be necessary.
Problem 3: Difficulty with Product Isolation and Precipitation
Possible Cause Troubleshooting Action
Incomplete Precipitation After acidification, ensure the pH is low enough to fully protonate the carboxylate group and precipitate the amino acid. Check the pH with a meter or indicator paper.
Product is Too Soluble in the Work-up Solvent If the product has significant solubility in the reaction solvent, this can lead to losses during filtration. Consider adding a co-solvent in which the product is less soluble to enhance precipitation. Cooling the mixture thoroughly in an ice bath before filtration is also critical.
Formation of an Oil Instead of a Solid This can happen if the product is impure or if it precipitates too quickly from a supersaturated solution. Try adding the acid for precipitation more slowly while vigorously stirring. Seeding the solution with a small crystal of pure product can also induce proper crystallization.

III. Experimental Protocols and Workflows

Protocol 1: Scale-Up Synthesis of N-(4-carboxyphenyl)glycine via Strecker Synthesis

This protocol is adapted from established procedures for amino acid synthesis.[1][2]

Materials:

  • 4-carboxybenzaldehyde

  • Ammonium chloride (NH4Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Activated Carbon

Step-by-Step Procedure:

  • Formation of the α-Aminonitrile:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-carboxybenzaldehyde and ammonium chloride in aqueous ammonia.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium cyanide in water, ensuring the temperature remains low.

    • Allow the reaction to stir at room temperature for several hours or overnight.

  • Hydrolysis of the α-Aminonitrile:

    • Transfer the reaction mixture to a flask equipped for reflux.

    • Carefully add concentrated hydrochloric acid. Caution: This step will generate heat and potentially HCN gas if the initial reaction was incomplete. Perform in a well-ventilated fume hood.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.[1][2]

  • Work-up and Purification:

    • Cool the hydrolysate and neutralize it with a sodium hydroxide solution to the isoelectric point of N-(4-carboxyphenyl)glycine to precipitate the crude product.

    • Filter the crude product and wash it with cold water.

    • For purification, dissolve the crude product in hot 1N sodium hydroxide.[10]

    • Add activated carbon and stir for a short period.

    • Filter the hot solution through celite to remove the carbon.

    • Heat the filtrate to boiling and slowly add 5N hydrochloric acid with stirring to precipitate the pure product.[10]

    • Cool the mixture to room temperature, then in an ice bath.

    • Filter the purified product, wash with cold water, then ethanol, and dry under vacuum.[10]

Workflow Visualization

Strecker_Synthesis_Workflow cluster_aminonitrile Step 1: α-Aminonitrile Formation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start 4-carboxybenzaldehyde, NH4Cl, KCN reaction1 Reaction at low temp, then room temp start->reaction1 aminonitrile α-Aminonitrile Intermediate reaction1->aminonitrile hydrolysis Acid Hydrolysis (Reflux with HCl) aminonitrile->hydrolysis crude_product Crude N-(4-carboxyphenyl)glycine in acidic solution hydrolysis->crude_product neutralization Neutralization (NaOH) crude_product->neutralization filtration1 Filter Crude Product neutralization->filtration1 dissolution Dissolve in NaOH(aq) filtration1->dissolution decolorization Activated Carbon Treatment dissolution->decolorization filtration2 Hot Filtration decolorization->filtration2 precipitation Acidification (HCl) filtration2->precipitation filtration3 Filter Pure Product precipitation->filtration3 drying Wash & Dry filtration3->drying final_product Pure N-(4-carboxyphenyl)glycine drying->final_product

Caption: Workflow for the Strecker synthesis of N-(4-carboxyphenyl)glycine.

IV. Data Summary

The following table provides a general comparison of the two primary synthetic routes for N-(4-carboxyphenyl)glycine. Actual yields and conditions may vary based on the specific experimental setup and scale.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Primary Reactants 4-carboxybenzaldehyde, NH4Cl, KCN4-carboxybenzaldehyde, (NH4)2CO3, KCN
Intermediate α-AminonitrileHydantoin
Typical Solvents Water, Ethanol/WaterWater, Ethanol/Water
Key Reaction Steps 1. Aminonitrile formation2. Acid hydrolysis1. Hydantoin formation2. Basic or acidic hydrolysis
Common Yields 30-60% (can be optimized)40-70% (can be optimized)
Primary Advantages Well-established, versatile for many amino acids.One-pot reaction to intermediate, often higher yields.[7][8]
Primary Disadvantages Two distinct reaction stages, potential for side reactions during hydrolysis.Hydantoin hydrolysis can sometimes be sluggish.

V. References

  • Organic Syntheses Procedure. (n.d.). Phenylglycine. Organic Syntheses. Retrieved from orgsyn.org/demo.aspx?prep=cv1p0451

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Zhang, G., et al. (2018). Scale-Up Synthesis and Identification of GLYX-13, a NMDAR Glycine-Site Partial Agonist for the Treatment of Major Depressive Disorder. Molecules, 23(4), 965. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.

  • Irreverre, F., Kny, H., Asert, S., Thompson, J. F., & Morris, C. J. (1961). Synthesis of DL-a(m-carboxyphenyl)-glycine. The Journal of Biological Chemistry, 236(4), 1093-1095.

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Jin, Z., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(2), 226-230. [Link]

  • PrepChem.com. (n.d.). Preparation of N-(2-carboxyphenyl)glycine. Retrieved from [Link]

  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

Sources

Stability issues of 4-[(Carboxymethyl)amino]benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(Carboxymethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution-based experiments.

Introduction

This compound, also known as N-(4-carboxyphenyl)glycine, is a molecule of interest in pharmaceutical and chemical research. Understanding its stability in solution is critical for developing robust formulations, ensuring accurate analytical measurements, and maintaining its therapeutic efficacy. This guide provides a comprehensive overview of potential stability challenges and offers practical solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Decrease in Analyte Concentration in Aqueous Solution at Neutral or Basic pH

  • Observation: You observe a rapid loss of this compound in your aqueous formulation buffered at pH 7.4, even when stored at room temperature for a short period.

  • Potential Cause: The anionic form of the molecule, prevalent at neutral to basic pH, may be more susceptible to degradation.[1] The secondary amine group is also a potential site for oxidation, which can be accelerated under these conditions.

  • Troubleshooting Steps:

    • pH Adjustment: Investigate the stability of your compound in acidic to mildly acidic conditions (pH 4-6). A V-shaped pH-rate profile is common for many drugs, with maximum stability often found in the slightly acidic range.[2]

    • Deoxygenate Solutions: If oxidation is suspected, prepare your solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent prior to use.

    • Antioxidant Addition: Consider the addition of antioxidants to your formulation. The choice of antioxidant will depend on the compatibility with your downstream applications.

    • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the degradation rate.

Issue 2: Discoloration and Precipitation Upon Exposure to Light

  • Observation: Your solution of this compound turns yellow or brown and forms a precipitate after being left on the lab bench under ambient light.

  • Potential Cause: The 4-aminobenzoic acid (PABA) substructure is known to be photosensitive.[3][4] Irradiation can lead to the formation of colored degradation products and polymers, which may have lower solubility.[1][3]

  • Troubleshooting Steps:

    • Light Protection: Always store solutions of this compound in amber vials or wrap containers in aluminum foil to protect them from light.

    • Photostability Study: Conduct a formal photostability study as per ICH Q1B guidelines to understand the intrinsic photostability characteristics of your molecule.[5] This involves exposing the solution to a controlled light source and comparing it to a dark control.

    • Inert Atmosphere: In some cases, photodegradation can be oxygen-dependent.[3] Preparing and storing the solution under an inert atmosphere (e.g., nitrogen) may mitigate discoloration.

Issue 3: Inconsistent Results in Thermal Stress Studies

  • Observation: You are performing a thermal degradation study, and you observe inconsistent degradation rates or the formation of a solid residue.

  • Potential Cause: Amino acids, like the glycine portion of your molecule, can undergo complex thermal decomposition reactions.[6][7] This can include decarboxylation, deamination, and polymerization, leading to the formation of insoluble residues.[6][8]

  • Troubleshooting Steps:

    • Controlled Heating: Ensure uniform and controlled heating of your samples. Use a calibrated oven or a dry block heater.

    • Headspace Analysis: If possible, analyze the headspace of your sample to detect volatile degradation products, which can provide clues about the degradation pathway.

    • Residue Analysis: Attempt to dissolve and analyze any solid residue formed. This may require a different solvent system than your initial formulation.

    • Lower Temperature, Longer Duration: Instead of using harsh temperatures for a short period, consider using milder temperatures for a longer duration to better simulate real-world storage conditions and avoid complex, high-energy degradation pathways.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the most likely degradation pathways are:

  • Oxidation: The secondary amine is a potential site for oxidation. The aromatic ring can also be susceptible to oxidative degradation, especially in the presence of metal ions or under photolytic conditions.

  • Photodegradation: The 4-aminobenzoic acid moiety is a known chromophore and can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[1][3]

  • Hydrolysis: While the amide-like linkage in this compound is generally more stable than an ester, it can still undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[8]

Q2: What is the ideal pH for storing solutions of this compound?

A2: The optimal pH for stability should be determined experimentally through a pH-rate profile study.[2] However, based on the behavior of similar compounds, a slightly acidic pH range of 4 to 6 is often a good starting point to minimize degradation.[10][11]

Q3: How should I prepare my solutions to maximize stability?

A3: To maximize the stability of your this compound solutions, consider the following:

  • Use high-purity solvents and reagents.

  • Prepare solutions in a controlled environment to minimize exposure to light and oxygen.

  • If possible, use deoxygenated solvents.

  • Buffer the solution to the optimal pH, as determined by your stability studies.

  • Store solutions in amber glass containers at refrigerated temperatures. For aqueous solutions of similar compounds, it is often recommended not to store them for more than one day.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[12] An ideal method should be able to separate the parent compound from all potential degradation products.[13] UV detection is typically suitable for this molecule due to its aromatic structure. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[5][9][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.
  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Maintain a dark control sample at the same temperature.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify and quantify the degradation products.
  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are representative of the initial stages of decomposition.[8]
Data Summary Table
Stress ConditionExpected Degradation ProductsPotential Observations
Acid Hydrolysis (1N HCl, 60°C) Possible cleavage of the N-C bondAppearance of new peaks in the chromatogram
Base Hydrolysis (1N NaOH, RT) Potential for hydrolysis and oxidationDiscoloration, formation of new chromatographic peaks
Oxidation (3% H₂O₂, RT) N-oxides, hydroxylated speciesSignificant decrease in parent peak, multiple new peaks
Thermal (60°C) Decarboxylation, polymerization productsPossible precipitation, broadening of peaks
Photolytic (ICH Q1B) Dimerization, oxidation productsPronounced discoloration, complex chromatogram

Visualizations

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., Degradation, Discoloration) check_light Was the solution exposed to light? start->check_light protect_light Protect from light (Amber vials, foil) check_light->protect_light Yes check_ph What is the solution pH? check_light->check_ph No protect_light->check_ph ph_acidic Acidic (pH < 4) check_ph->ph_acidic ph_neutral_basic Neutral/Basic (pH ≥ 7) check_ph->ph_neutral_basic consider_hydrolysis Consider acid-catalyzed hydrolysis ph_acidic->consider_hydrolysis consider_oxidation Consider oxidation and/or base-catalyzed degradation ph_neutral_basic->consider_oxidation optimize_ph Optimize pH (Conduct pH-rate profile study) consider_hydrolysis->optimize_ph consider_oxidation->optimize_ph check_oxygen Was the solution exposed to oxygen? optimize_ph->check_oxygen deoxygenate Deoxygenate solvents (N₂ or Ar bubbling) check_oxygen->deoxygenate Yes check_temp What was the storage temperature? check_oxygen->check_temp No add_antioxidant Add compatible antioxidant deoxygenate->add_antioxidant add_antioxidant->check_temp high_temp Elevated Temperature check_temp->high_temp rt_or_cold Room Temp or Cold check_temp->rt_or_cold refrigerate Store at 2-8°C high_temp->refrigerate end Stable Solution rt_or_cold->end refrigerate->end G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂, Light) cluster_photodegradation Photodegradation (UV Light) parent This compound paba 4-Aminobenzoic Acid parent->paba Strong Acid/Base glycine Glycine parent->glycine Strong Acid/Base n_oxide N-Oxide Derivative parent->n_oxide Oxidizing Agent hydroxylated Hydroxylated Aromatic Ring parent->hydroxylated Oxidizing Agent dimers Dimerization Products parent->dimers UV Light photo_ox Photo-oxidation Products parent->photo_ox UV Light / O₂ polymers_ox Oxidative Polymers n_oxide->polymers_ox

Sources

Technical Support Center: Protecting Group Strategies for N-(4-carboxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-carboxyphenyl)glycine protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the protection of the carboxylic acid and secondary amine functionalities of N-(4-carboxyphenyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on N-(4-carboxyphenyl)glycine that require protection?

N-(4-carboxyphenyl)glycine has two primary reactive sites that typically require protection during multi-step synthesis: the carboxylic acid on the phenyl ring and the secondary amine of the glycine moiety. The choice of which to protect, and in what order, depends on the subsequent reaction steps.

Q2: What is "orthogonal protection" and why is it important for this molecule?

Orthogonal protection is a strategy that uses protecting groups that can be removed under different conditions.[] This is crucial for molecules like N-(4-carboxyphenyl)glycine with multiple functional groups. For example, you can protect the carboxylic acid with a group that is stable to the conditions required to remove the amine's protecting group, and vice-versa. This allows for the selective deprotection and reaction of one functional group while the other remains protected.[2][3][4]

Q3: Which protecting groups are recommended for the carboxylic acid of N-(4-carboxyphenyl)glycine?

Common choices for protecting the carboxylic acid are esters, such as:

  • Methyl or Ethyl Esters: These are simple to introduce but require relatively harsh saponification conditions (strong base) for removal, which might not be compatible with other sensitive functional groups.[5]

  • Benzyl Esters (Bn): A key advantage is their removal by catalytic hydrogenation (e.g., H₂, Pd/C), which are mild and neutral conditions.[6] This makes them orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) amine protecting groups.

  • tert-Butyl Esters (tBu): These are removed under acidic conditions (e.g., trifluoroacetic acid, TFA), making them orthogonal to base-labile and hydrogenation-labile protecting groups.[]

Q4: What are the best protecting groups for the secondary amine of N-(4-carboxyphenyl)glycine?

The secondary amine can be protected with several common carbamate protecting groups:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved with strong acids like TFA.[7]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[8]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is removed by treatment with a base, such as piperidine.[]

The choice of protecting group will depend on the overall synthetic strategy and the need for orthogonality.

Troubleshooting Guides

Carboxylic Acid Protection (Esterification)

Problem 1: Low yield during Fischer esterification of the carboxylic acid.

  • Possible Cause: The Fischer esterification is an equilibrium-driven reaction.[9][10][11][12][13] Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials.

  • Solution:

    • Use a large excess of the alcohol: Using the alcohol as the solvent can drive the reaction to completion.[9][14]

    • Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[14] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.

    • Increase catalyst concentration: A higher concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH) can increase the reaction rate.[15]

Problem 2: Side reactions observed during esterification.

  • Possible Cause: Strong acidic conditions and high temperatures can lead to side reactions, such as sulfonation of the aromatic ring if sulfuric acid is used in excess.

  • Solution:

    • Use a milder catalyst: Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[15]

    • Alternative esterification methods: For sensitive substrates, consider using alternative methods that do not require strong acids, such as reaction with an alkyl halide in the presence of a base (e.g., Cs₂CO₃).

Amine Protection (N-Protection)

Problem 3: Incomplete N-Boc protection of the secondary amine.

  • Possible Cause: The secondary aniline in N-(4-carboxyphenyl)glycine can be less nucleophilic than aliphatic amines, leading to a sluggish reaction with (Boc)₂O.[16]

  • Solution:

    • Increase the amount of (Boc)₂O: Use a larger excess of di-tert-butyl dicarbonate.

    • Use a stronger base or catalyst: While a mild base like NaHCO₃ is often used, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can accelerate the reaction. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also be effective.

    • Increase reaction temperature: Gently heating the reaction mixture can improve the reaction rate, but should be monitored to avoid decomposition.[17]

Problem 4: Difficulty in removing the N-Boc group.

  • Possible Cause: Incomplete deprotection can occur if the acidic conditions are not strong enough or if the reaction time is insufficient.[18]

  • Solution:

    • Use a stronger acid: A 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective.[19] If the reaction is still sluggish, using neat TFA may be necessary.

    • Increase reaction time and/or temperature: Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture.[18]

    • Ensure anhydrous conditions: Water can interfere with the deprotection reaction. Use anhydrous solvents and fresh TFA.[18]

Orthogonal Strategy Troubleshooting

Problem 5: Partial removal of the benzyl ester during N-Cbz deprotection by hydrogenation.

  • Possible Cause: Both Cbz and benzyl ester groups are removed by catalytic hydrogenation.[20] While the Cbz group is generally more labile, prolonged reaction times or a highly active catalyst can lead to the cleavage of the benzyl ester.

  • Solution:

    • Careful monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the Cbz group is gone.

    • Use a less active catalyst: Consider using a poisoned catalyst, such as Lindlar's catalyst, to achieve greater selectivity.

    • Alternative deprotection: If selectivity remains an issue, consider an alternative deprotection method for the Cbz group that does not affect the benzyl ester, such as using HBr in acetic acid, although this is a harsh method.

Experimental Protocols

Protocol 1: Methyl Esterification of N-(4-carboxyphenyl)glycine
  • Suspend N-(4-carboxyphenyl)glycine (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Protocol 2: N-Boc Protection of N-(4-carboxyphenyl)glycine Methyl Ester
  • Dissolve the N-(4-carboxyphenyl)glycine methyl ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add triethylamine (1.5-2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with the organic solvent and wash with a 5% aqueous citric acid solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 3: N-Cbz Protection of N-(4-carboxyphenyl)glycine
  • Dissolve N-(4-carboxyphenyl)glycine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise while maintaining the pH between 9-10 by the simultaneous addition of 2 M NaOH.[21]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected product.[19]

Visualizations

Protection_Strategy_Decision_Tree cluster_cooh Carboxylic Acid Protection cluster_nh Amine Protection start Start: N-(4-carboxyphenyl)glycine q1 Protect which functional group first? start->q1 protect_cooh Protect Carboxylic Acid q1->protect_cooh Amine is reactive in next step protect_nh Protect Amine q1->protect_nh Carboxylic acid is reactive in next step ester_choice Choose Ester PG protect_cooh->ester_choice amine_choice Choose Amine PG protect_nh->amine_choice methyl_ester Methyl/Ethyl Ester (Base Labile) ester_choice->methyl_ester Orthogonal to acid/hydrogenolysis benzyl_ester Benzyl Ester (Hydrogenolysis) ester_choice->benzyl_ester Orthogonal to acid/base tertbutyl_ester tert-Butyl Ester (Acid Labile) ester_choice->tertbutyl_ester Orthogonal to base/hydrogenolysis boc Boc (Acid Labile) amine_choice->boc Orthogonal to base/hydrogenolysis cbz Cbz (Hydrogenolysis) amine_choice->cbz Orthogonal to acid/base fmoc Fmoc (Base Labile) amine_choice->fmoc Orthogonal to acid/hydrogenolysis

Caption: Decision tree for selecting an initial protecting group strategy.

Troubleshooting_Esterification cluster_drive Equilibrium Solutions cluster_conditions Condition Optimization start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium drive_forward Drive Equilibrium Forward check_equilibrium->drive_forward Yes check_conditions Review Reaction Conditions check_equilibrium->check_conditions No add_alcohol Use excess alcohol drive_forward->add_alcohol remove_water Remove H2O (Dean-Stark) drive_forward->remove_water increase_temp Increase Temperature check_conditions->increase_temp increase_catalyst Increase Catalyst Amount check_conditions->increase_catalyst solution Improved Yield add_alcohol->solution remove_water->solution increase_temp->solution increase_catalyst->solution

Sources

Technical Support Center: Catalyst Selection for 4-[(Carboxymethyl)amino]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during its synthesis. Our goal is to equip you with the expertise to navigate catalyst selection, optimize reaction conditions, and overcome experimental hurdles.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a C-N bond between 4-aminobenzoic acid (PABA) and a two-carbon unit that provides the carboxymethyl group. The choice of catalyst is paramount and is dictated by the chosen synthetic route. The three most prevalent methods are:

  • Reductive Amination: A two-step, one-pot reaction involving the formation of a Schiff base intermediate followed by its reduction.

  • Direct N-Alkylation: A direct substitution reaction using a haloacetic acid derivative.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

This guide will delve into the intricacies of each method, with a strong emphasis on catalyst selection and troubleshooting.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Reductive Amination

Reductive amination is a widely employed method for its operational simplicity and generally good yields.[1] It involves the reaction of 4-aminobenzoic acid with an aldehyde or ketone to form an imine, which is then reduced to the desired amine.[2][3]

Q1: My reductive amination reaction is showing low yield and incomplete conversion of the starting materials. What are the likely causes and how can I improve it?

A1: Low yield in reductive amination can stem from several factors, primarily related to the formation and stability of the imine intermediate and the efficacy of the reducing agent.

  • Inefficient Imine Formation: The initial condensation of 4-aminobenzoic acid and glyoxylic acid (or a protected form) to form the imine is a reversible equilibrium reaction.

    • Causality: The presence of water can shift the equilibrium back towards the starting materials. The pH of the reaction medium is also critical; it needs to be slightly acidic to catalyze imine formation without protonating the amine nucleophile excessively.[4]

    • Troubleshooting:

      • Water Removal: If your reaction solvent is not rigorously dried, consider using a dehydrating agent like magnesium sulfate or molecular sieves. For larger scale reactions, a Dean-Stark trap can be employed if the solvent forms an azeotrope with water.

      • pH Optimization: The optimal pH for imine formation is typically between 4 and 6.[4] You can add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[1]

      • Reaction Time and Temperature: Allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC or LC-MS can help determine the optimal pre-reaction time. Gentle heating (40-50 °C) can sometimes accelerate imine formation, but be cautious of potential side reactions.

  • Choice and Activity of the Reducing Agent: The reducing agent must be capable of selectively reducing the imine in the presence of the starting aldehyde or ketone.

    • Causality: A reducing agent that is too strong, like sodium borohydride (NaBH₄), may reduce the starting glyoxylic acid before it can react with the amine.[2] Conversely, a reducing agent that is too weak may lead to incomplete reduction of the imine.

    • Troubleshooting:

      • Select a Suitable Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination because they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce imines.[2]

      • Catalytic Hydrogenation: An alternative is catalytic hydrogenation using a palladium on carbon (Pd/C) or Raney nickel catalyst under a hydrogen atmosphere.[5][6] This method is often cleaner and avoids the use of stoichiometric metal hydride reagents.

Q2: I am observing the formation of a significant amount of a dialkylated byproduct. How can I prevent this?

A2: The formation of a tertiary amine through dialkylation is a common side reaction in N-alkylation processes.[2]

  • Causality: The newly formed secondary amine product, this compound, can be more nucleophilic than the starting 4-aminobenzoic acid and can react with another molecule of the aldehyde and be subsequently reduced.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the amine (4-aminobenzoic acid) relative to the aldehyde (glyoxylic acid). This will increase the probability of the aldehyde reacting with the primary amine.

    • Slow Addition of the Aldehyde: Adding the glyoxylic acid solution dropwise to the reaction mixture containing the 4-aminobenzoic acid can help maintain a low concentration of the aldehyde, thus minimizing the chance of dialkylation.

    • Choice of Reducing Agent: A less reactive reducing agent may favor the reduction of the initially formed imine before a second alkylation can occur.

Section 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of 4-aminobenzoic acid with a haloacetic acid or its ester (e.g., ethyl bromoacetate) in the presence of a base.[7]

Q3: My direct N-alkylation reaction is sluggish and gives a low yield. What catalyst or reaction conditions should I consider?

A3: Sluggish N-alkylation reactions are often due to insufficient nucleophilicity of the amine, poor leaving group ability of the alkylating agent, or inadequate base strength.

  • Causality: The lone pair of electrons on the nitrogen of 4-aminobenzoic acid is delocalized into the aromatic ring, reducing its nucleophilicity. The choice of base is crucial to deprotonate the amine, making it a more potent nucleophile.

  • Troubleshooting:

    • Choice of Base: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[7] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.

    • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can accelerate the reaction by solvating the cation of the base and leaving the anion more reactive.

    • Catalyst Addition (Phase Transfer Catalysis): If the reaction is biphasic (e.g., using an aqueous base), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial. The catalyst transports the deprotonated amine into the organic phase to react with the alkylating agent.

    • Temperature: Increasing the reaction temperature (e.g., to 80-100 °C) can significantly increase the reaction rate. Monitor for potential side reactions at higher temperatures.

Q4: I am observing O-alkylation of the carboxylic acid group in addition to the desired N-alkylation. How can I improve the selectivity?

A4: O-alkylation of the carboxylate is a competing side reaction, especially under basic conditions.

  • Causality: The carboxylate anion formed in the presence of a base is also a nucleophile and can react with the alkylating agent to form an ester.

  • Troubleshooting:

    • Protecting Groups: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a final step to yield the desired product.

    • Choice of Base: Using a milder base like sodium bicarbonate may favor N-alkylation over O-alkylation, as the carboxylate will be less readily formed.

    • Reaction Conditions: Running the reaction at a lower temperature may improve selectivity for N-alkylation.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] In this context, it would involve coupling a halo-benzoic acid (e.g., 4-bromobenzoic acid) with glycine or a glycine ester.

Q5: My Buchwald-Hartwig amination is not proceeding, or the catalyst seems to be inactive. What are the critical parameters to check?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the scrupulous exclusion of oxygen.

  • Causality: The catalytic cycle involves a Pd(0) species, which is sensitive to oxidation. The ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.[8] The base is required to deprotonate the amine.

  • Troubleshooting:

    • Catalyst and Ligand Selection:

      • Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

      • Ligand: The choice of phosphine ligand is critical. For coupling with primary amines like glycine, bulky, electron-rich ligands such as XPhos, SPhos, or bidentate ligands like BINAP and DPEPhos are often effective.[10]

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are common choices.[11]

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas the solvent and reagents thoroughly.

    • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are generally used.[9]

Q6: I am seeing hydrodehalogenation of my aryl halide starting material as a major side product. What is causing this and how can I minimize it?

A6: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Causality: This can occur through a competing reaction pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl group. The source of the hydride can be the amine, the solvent, or impurities.

  • Troubleshooting:

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experiment with different ligands from the Buchwald or Hartwig families.

    • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize this side reaction.

    • Purity of Reagents: Ensure that all reagents and the solvent are pure and free from water or other potential hydride sources.

Data and Protocols

Table 1: Comparison of Catalytic Systems for Reductive Amination
Catalyst SystemReducing AgentTypical ConditionsAdvantagesDisadvantages
None (Stoichiometric) NaBH₃CNMeOH, pH 4-6, RTGood selectivity for imines, mild conditions.[2]Stoichiometric, toxic cyanide waste.[1]
None (Stoichiometric) NaBH(OAc)₃DCE or THF, RTLess toxic than NaBH₃CN, good for acid-sensitive substrates.[2]Stoichiometric, can be slower.
Pd/C H₂ (gas)EtOH or MeOH, RT - 50 °C, 1-5 atm H₂Catalytic, clean workup, high yields.[6]Requires specialized hydrogenation equipment.
Raney Nickel H₂ (gas)EtOH or H₂O, RT - 70 °C, 1-10 atm H₂Less expensive than palladium, effective.[12]Pyrophoric, requires careful handling.
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

This protocol is a general guideline for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in methanol.

  • Addition of Aldehyde: To this solution, add an aqueous solution of glyoxylic acid (1.0 - 1.1 equivalents).

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by TLC.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2 - 1.5 equivalents) portion-wise at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.[1]

  • Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by carefully adding acetone to consume any excess reducing agent.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in water and acidify with dilute HCl to a pH of approximately 3-4 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Reductive Amination Workflow

ReductiveAmination PABA 4-Aminobenzoic Acid Imine Schiff Base (Imine) Intermediate PABA->Imine + Glyoxylic Acid - H2O GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Reduction

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine IminePoor Poor Imine Formation CheckImine->IminePoor Incomplete ImineOK Imine Formation OK CheckImine->ImineOK Complete ActionImine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent - Increase reaction time/temp IminePoor->ActionImine CheckReduction Check Reduction Step ImineOK->CheckReduction ActionReduction Optimize Reduction: - Use selective reducing agent (NaBH3CN, NaBH(OAc)3) - Check reducing agent quality - Consider catalytic hydrogenation CheckReduction->ActionReduction

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chobanian, H. R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic Letters. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Atlanchim Pharma. (n.d.).
  • Wikipedia. (n.d.).
  • Google Patents. (2015).
  • Organic Chemistry Tutor. (2025).
  • Szabó, D., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024).

Sources

Technical Support Center: Work-up and Purification of 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(Carboxymethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Introduction to this compound and its Synthetic Challenges

This compound, also known as N-(4-carboxyphenyl)glycine, is an important intermediate in medicinal chemistry and materials science. Its synthesis, typically achieved through the N-alkylation of 4-aminobenzoic acid with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) under basic conditions, can present several work-up and purification challenges.

The primary impurities often encountered include unreacted starting materials (4-aminobenzoic acid and the haloacetic acid), over-alkylated products (where the secondary amine is further alkylated), and inorganic salts from the reaction base and subsequent neutralization. The amphoteric nature of the product, containing both a carboxylic acid and a secondary amine, dictates a nuanced approach to its isolation and purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the work-up of this compound reactions in a question-and-answer format.

Q1: After acidifying my reaction mixture to precipitate the product, I see an oil forming instead of a solid. What is happening and how can I fix it?

A1: This phenomenon, known as "oiling out," is a common issue when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when high levels of impurities are present, creating a low-melting eutectic mixture.

  • Causality: The presence of unreacted starting materials or over-alkylated byproducts can significantly depress the melting point of your crude product. Additionally, if the acidification is performed too rapidly, localized heat generation can prevent crystallization.

  • Troubleshooting Steps:

    • Cooling: Ensure your solution is thoroughly cooled in an ice bath before and during acidification.

    • Slow Acidification: Add the acid dropwise with vigorous stirring to dissipate heat and allow for gradual crystal nucleation.

    • Solvent Exchange: If oiling persists, try extracting the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then wash the organic layer, dry it, and evaporate the solvent. The resulting crude solid can then be recrystallized.

    • Trituration: If an oil is obtained after solvent evaporation, try adding a small amount of a solvent in which the product is sparingly soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture) and scratching the flask with a glass rod to induce crystallization.

Q2: My final product is off-white or colored. What are the likely colored impurities and how can I remove them?

A2: Colored impurities often arise from oxidation of the aromatic amine starting material or byproducts.

  • Causality: Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and light, leading to highly colored polymeric species.

  • Troubleshooting Steps:

    • Recrystallization with Charcoal: The most effective method is recrystallization from a suitable solvent (see Protocol 2) with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities.

    • Procedure:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Add a very small amount of activated charcoal (typically 1-2% by weight).

      • Swirl the hot solution for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

Q3: I am getting a low yield after purification. What are the potential causes?

A3: Low yields can result from several factors, including incomplete reaction, product loss during work-up, or suboptimal purification conditions.

  • Causality & Troubleshooting:

    • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the limiting reagent has been consumed before starting the work-up.

    • Product Solubility: this compound has some solubility in water, especially at non-isoelectric pH. Ensure you are precipitating at the isoelectric point (around pH 4-5) and that the solution is well-chilled to minimize losses to the aqueous filtrate.

    • Extraction Issues: If performing an acid-base extraction, ensure complete phase separation and avoid aggressive shaking that can lead to emulsions. Back-washing the organic layer can help recover dissolved product.

    • Recrystallization Losses: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to dissolve the solid. Cooling the mother liquor in an ice bath can help maximize crystal recovery.

Q4: How can I be sure I have removed all the unreacted 4-aminobenzoic acid?

A4: The removal of unreacted 4-aminobenzoic acid is crucial for obtaining a pure product.

  • Causality & Troubleshooting:

    • TLC Analysis: This is the most straightforward method. Develop a TLC system that clearly separates your product from the starting material. A common system is a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 EtOAc:Hexanes:AcOH).

    • Acid-Base Extraction: A carefully performed acid-base extraction (see Protocol 1) can effectively separate the more basic 4-aminobenzoic acid from the less basic product.

    • Recrystallization: A well-chosen recrystallization solvent should have different solubility profiles for the product and the starting material, allowing for their separation.

Experimental Protocols and Workflows

General Workflow for Work-up and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

Workflow cluster_0 Reaction Work-up cluster_1 Purification A Crude Reaction Mixture B Acidify to pH 4-5 with HCl A->B 1. Quench C Filter Crude Solid B->C 2. Precipitate D Crude Product C->D 3. Isolate E Choose Purification Method D->E F Protocol 1: Acid-Base Extraction E->F For significant starting material impurity G Protocol 2: Recrystallization E->G For general purification H Protocol 3: Column Chromatography E->H For difficult separations I Pure Product F->I G->I H->I

Caption: General workflow for the work-up and purification of this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is particularly useful for removing unreacted 4-aminobenzoic acid and other neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Wash with Weak Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid groups of both the product and any unreacted 4-aminobenzoic acid, transferring them to the aqueous layer.

  • Separate Layers: Carefully separate the aqueous layer, which now contains your product as a salt.

  • Back-Wash: Wash the organic layer with a small amount of water and combine this with the initial aqueous extract to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 4-5. The product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material.

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on its structure, good starting points for solvent screening are:

    • Water

    • Ethanol/Water mixture

    • Acetic Acid/Water mixture

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. If the solution is colored, add a small amount of activated charcoal before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 3: Purification by Column Chromatography

Column chromatography is recommended for separating complex mixtures or when high purity is essential and other methods have failed.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes with a small amount of acetic acid is a good starting point. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.

    • Example Gradient: Start with 20% ethyl acetate in hexanes (+1% acetic acid) and gradually increase the polarity to 50-70% ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like ethyl acetate), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

The following table summarizes the expected outcomes and considerations for each purification technique.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 85-95%>85%High capacity, good for removing baseline impurities.Unreacted 4-aminobenzoic acid, neutral byproducts.
Recrystallization >98%70-90%Yields highly pure crystalline solid, excellent for removing minor impurities.Structurally similar byproducts, colored impurities (with charcoal).
Column Chromatography >99%60-85%High resolution, separates complex mixtures.Over-alkylated products, isomers, and other closely related impurities.

Logical Relationships in Purification

The choice of purification method depends on the impurity profile of the crude product. The following diagram illustrates a decision-making process.

Purification_Decision Start Crude Product Analysis (TLC) Impurity_Check Major Impurity Identified? Start->Impurity_Check Unreacted_SM Unreacted Starting Material? Impurity_Check->Unreacted_SM Yes Recrystallize Perform Recrystallization (Protocol 2) Impurity_Check->Recrystallize No (Minor Impurities) Complex_Mixture Complex Mixture/Isomers? Unreacted_SM->Complex_Mixture No Acid_Base Perform Acid-Base Extraction (Protocol 1) Unreacted_SM->Acid_Base Yes Complex_Mixture->Recrystallize No Column Perform Column Chromatography (Protocol 3) Complex_Mixture->Column Yes Final_Purity_Check Check Purity (TLC, NMR, etc.) Acid_Base->Final_Purity_Check Recrystallize->Final_Purity_Check Column->Final_Purity_Check

Caption: Decision tree for selecting the appropriate purification method.

References

  • General Synthesis of N-Aryl Glycines: For insights into the synthesis of the broader class of N-aryl glycines, which includes this compound, refer to: Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: RSC Advances URL: [Link][1][2][3]
  • Acid-Base Extraction Principles: A comprehensive overview of the theory and practice of acid-base extractions can be found here: Title: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link][4]
  • Recrystallization Techniques: For a detailed guide on selecting solvents and performing recrystallizations, this resource is invaluable: Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link][5]
  • Column Chromatography: A fundamental guide to the principles and practice of column chromatography: Title: Column Chromatography Source: Organic Chemistry
  • Properties of 4-Aminobenzoic Acid: Understanding the properties of the starting material is crucial for troubleshooting. Title: 4-Aminobenzoic acid Source: Wikipedia URL: [Link][7]

Technical Support Center: Deprotection Methods for N-(4-carboxyphenyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(4-carboxyphenyl)glycine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the synthesis and manipulation of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the deprotection of the amino and carboxylic acid functionalities. Our goal is to blend established chemical principles with practical, field-proven insights to help you navigate your synthetic challenges successfully.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning for Deprotection

This section addresses common strategic questions researchers face before undertaking deprotection experiments. A well-defined strategy based on the principles of orthogonal protection is the cornerstone of a successful synthesis.

Q1: What are the most common protecting groups for the amino and carboxylic acid functions of N-(4-carboxyphenyl)glycine, and under what conditions are they removed?

The selection of protecting groups is dictated by the overall synthetic route and the chemical stability of your molecule. For N-(4-carboxyphenyl)glycine, which contains both an amine and two carboxylic acids, a robust and orthogonal strategy is essential.[1] The most common protecting groups are summarized below.

Functional GroupProtecting GroupAbbreviationLability (Removal Conditions)Orthogonal To
α-Amino Group tert-ButoxycarbonylBocAcid-labile (TFA, HCl in dioxane)[2][3]Cbz, Fmoc, Benzyl/Methyl Esters
BenzyloxycarbonylCbz (or Z)Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[4][5]Boc, Fmoc, t-Butyl Esters
9-FluorenylmethyloxycarbonylFmocBase-labile (Piperidine in DMF)[3][6]Boc, Cbz, most esters
Carboxylic Acid Methyl or Ethyl Ester-OMe, -OEtBase hydrolysis (NaOH, LiOH) or strong acid hydrolysis[7][8]Boc, Cbz, Fmoc
Benzyl Ester-OBnHydrogenolysis (H₂, Pd/C)[9][10]Boc, Fmoc, t-Butyl Esters
tert-Butyl Ester-OtBuAcid-labile (TFA, HCl)[11]Cbz, Fmoc, Benzyl/Methyl Esters
Q2: What is "orthogonal protection," and why is it critical for this class of molecules?

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed by a specific chemical method without affecting the others.[12][13] This is paramount for N-(4-carboxyphenyl)glycine derivatives, as it allows for the selective modification of one functional group while the others remain protected. For example, you could deprotect the α-amino group to perform a peptide coupling reaction while leaving the carboxylic acid esters intact, or selectively hydrolyze the glycine's ester to reveal a carboxylic acid for conjugation without removing the N-Boc group.

cluster_0 Orthogonal Protection Example cluster_1 Deprotection Pathways Molecule Boc-NH-CH(Ph-CO₂tBu)-CO₂Bn A Free Amine Molecule->A  TFA or HCl (Acid)   B Free Phenyl Carboxylic Acid Molecule->B  TFA or HCl (Acid)   C Free Glycine Carboxylic Acid Molecule->C  H₂ / Pd-C (Hydrogenolysis)  

Caption: Orthogonal deprotection of a tri-protected derivative.

Q3: How do I choose the right protecting group combination for my synthetic target?

The choice depends on your end goal. The following decision-making workflow can help guide your selection process. The key is to anticipate the reaction conditions your molecule will need to endure in subsequent steps and choose protecting groups that are stable under those conditions.[1]

start Start: Define Synthetic Goal q1 Need to deprotect Amine first? start->q1 q2 Need to deprotect Carboxyl first? q1->q2 No res1 Use Fmoc (amine) and tBu/Bn (acid) q1->res1 Yes (Use Base) q3 Are downstream steps acid-sensitive? q2->q3 No res2 Use Boc (amine) and Me/Et/Bn (acid) q2->res2 Yes (Use Base) q4 Are downstream steps base-sensitive? q3->q4 No res3 Choose Boc/Bn strategy over Fmoc q3->res3 Yes q5 Are reducible groups present (e.g., alkyne)? q4->q5 No res4 Choose Fmoc strategy over Boc q4->res4 Yes q5->res1 No q5->res2 No res5 Avoid Cbz/Bn; use Boc/tBu instead q5->res5 Yes

Caption: Decision workflow for selecting a protecting group strategy.

Part 2: Troubleshooting Guide - Amine Deprotection

This section focuses on resolving common issues encountered during the removal of N-terminal protecting groups like Boc and Cbz.

Scenario 1: Incomplete Boc Deprotection
  • Problem: You have treated your N-Boc-(4-carboxyphenyl)glycine ester with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but LC-MS or TLC analysis shows a significant amount of starting material remaining after 30 minutes.

  • Causality Analysis: Incomplete Boc cleavage is a frequent issue.[14] The primary causes are often related to reagent concentration, reaction time, or steric hindrance.

    • Insufficient Acid Strength: While 20% TFA is a common starting point, some substrates, particularly those that are less soluble or sterically hindered, may require stronger acidic conditions for complete removal.[15]

    • Reagent Degradation: TFA is hygroscopic, and absorbed water can reduce its effective acidity, leading to sluggish reactions.[15]

    • Inadequate Reaction Time: The standard 30-minute reaction time is not universal. More complex or hindered substrates may require longer exposure to the acid.[15]

  • Solutions & Recommended Protocol

    • Increase Acid Concentration: Prepare a fresh solution of 50% TFA in DCM. The higher concentration of acid will increase the rate of protonation and subsequent cleavage of the Boc group.

    • Extend Reaction Time: Monitor the reaction every 30 minutes for up to 2 hours.

    • Consider an Alternative Acid System: For substrates sensitive to TFA, a solution of 4M HCl in dioxane is a highly effective alternative.[16]

    Protocol: Optimized Boc Deprotection

    • Dissolve the N-Boc protected substrate in anhydrous DCM (or dioxane).

    • Add an equal volume of fresh, high-purity TFA to create a 50% (v/v) solution (or use a pre-made 4M HCl in dioxane solution).

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS every 30 minutes.

    • Upon completion, remove the solvent and excess acid under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The product is typically obtained as a TFA or HCl salt.

Scenario 2: Low Yields or Stalled Cbz Deprotection via Hydrogenolysis
  • Problem: You are attempting to remove a Cbz group using H₂ gas and a Pd/C catalyst, but the reaction is slow or stalls completely.

  • Causality Analysis: Catalytic hydrogenolysis is a surface-mediated reaction and is highly sensitive to impurities and substrate structure.

    • Catalyst Poisoning: The palladium catalyst is easily poisoned by sulfur-containing compounds, and to a lesser extent, by some nitrogenous bases or halides. Trace impurities in your substrate or solvent can render the catalyst inactive.[5]

    • Inefficient Hydrogen Transfer: Poor stirring, low hydrogen pressure, or poor-quality catalyst can lead to inefficient transfer of hydrogen to the catalyst surface.

    • Incompatible Functional Groups: If your molecule contains other reducible groups, such as alkenes or alkynes, they will compete for the catalyst and hydrogen, potentially leading to undesired side reactions.[2]

  • Solutions & Recommended Protocol

    • Ensure Substrate Purity: Purify the Cbz-protected substrate carefully before the hydrogenolysis step to remove potential catalyst poisons.

    • Use a Fresh, High-Quality Catalyst: Use a fresh bottle of Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

    • Switch to Transfer Hydrogenolysis: If using flammable H₂ gas is a concern or if reactions are sluggish, transfer hydrogenolysis is an excellent alternative.[5] Reagents like ammonium formate or 1,4-cyclohexadiene can serve as an in situ source of hydrogen.

    Protocol: Cbz Deprotection via Transfer Hydrogenolysis

    • Dissolve the N-Cbz protected substrate in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

    • Add ammonium formate (3-5 equivalents) in one portion. The reaction is often exothermic.

    • Stir at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Upon completion, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts are volatile and easily removed.[2]

Part 3: Troubleshooting Guide - Carboxyl (Ester) Deprotection

This section addresses the hydrolysis of common ester protecting groups on the N-(4-carboxyphenyl)glycine scaffold.

Scenario 1: Incomplete Saponification of a Methyl or Ethyl Ester
  • Problem: You are hydrolyzing a methyl or ethyl ester using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a MeOH/H₂O mixture. The reaction does not go to completion, even after several hours at room temperature.

  • Causality Analysis: Saponification is a bimolecular reaction whose rate depends on the concentration of both the ester and the hydroxide ion.

    • Poor Solubility: N-(4-carboxyphenyl)glycine derivatives can be highly crystalline and may have poor solubility in standard methanol/water mixtures, limiting the accessibility of the ester to the hydroxide ions.

    • Insufficient Base: The reaction consumes one equivalent of base per ester group. If your substrate has two ester groups, at least two equivalents of base are required. Using a catalytic amount or only a single equivalent will result in an incomplete reaction.

    • Steric Hindrance: While less common for methyl and ethyl esters, bulky neighboring groups can slow the rate of nucleophilic attack by the hydroxide ion.

  • Solutions & Recommended Protocol

    • Add a Co-solvent: Introduce tetrahydrofuran (THF) to the reaction mixture (e.g., THF/MeOH/H₂O in a 2:1:1 ratio). THF is an excellent solvent for many organic compounds and can create a single phase, increasing the effective concentration of the reactants.[17]

    • Increase Temperature: Gently heating the reaction to 40-50 °C can significantly increase the reaction rate without promoting significant side reactions.

    • Ensure Stoichiometry: Use a slight excess of the hydroxide source (e.g., 1.2 to 1.5 equivalents per ester group) to drive the reaction to completion.

    Protocol: Robust Ester Saponification

    • Dissolve the ester substrate in a mixture of THF and methanol (e.g., 2:1 v/v).

    • Add an aqueous solution of LiOH (1.5 equivalents per ester) to the mixture.

    • Stir at room temperature or warm to 40 °C, monitoring by TLC or LC-MS until all starting material is consumed.

    • Once complete, cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3.

    • The carboxylic acid product will often precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.

References
  • Kent, S. B. H. (2009). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
  • AAPPTec. (n.d.).
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection of Glycine.
  • Thieme. (n.d.). 2.2 Carboxy Group.
  • Wikipedia. (n.d.). Protecting group.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Ashenhurst, J. (2018).
  • BenchChem. (2025).
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Albericio, F., & Kruger, H. G. (n.d.). Amino Acid-Protecting Groups.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.
  • Bhat, R. G., et al. (2006). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

Sources

Technical Support Center: Characterization of Impurities in p-Carboxyphenylaminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in pharmaceutical development requires a blend of deep technical knowledge and practical, field-tested experience. This guide is structured as a direct line to a Senior Application Scientist, offering solutions and explanations for the critical process of characterizing impurities in p-Carboxyphenylaminoacetic acid. Our focus is on not just what to do, but why you're doing it, ensuring a robust and scientifically sound approach to your impurity profiling studies.

This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of p-Carboxyphenylaminoacetic acid.

Part 1: Foundational Knowledge & Regulatory Landscape (FAQs)

Question 1: What are pharmaceutical impurities, and why is their characterization in a substance like p-Carboxyphenylaminoacetic acid so critical?

Answer: An impurity is any component present within a drug substance or drug product that is not the desired chemical entity.[1][2] The characterization and control of these impurities are paramount for two primary reasons: safety and efficacy.[3] Even at trace levels, certain impurities can pose significant toxicological risks or alter the stability and therapeutic effect of the Active Pharmaceutical Ingredient (API).[1][3]

For p-Carboxyphenylaminoacetic acid, a molecule with multiple reactive sites (an amino group, a carboxylic acid, and an aromatic ring), the potential for impurity formation during synthesis and storage is significant. Thorough characterization ensures that any potential risks are identified and controlled, a mandate from regulatory bodies like the FDA and EMA.[3][4][5]

Question 2: What are the key regulatory thresholds I must adhere to when dealing with impurities?

Answer: The primary guidelines are provided by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances.[4][6] These guidelines establish thresholds based on the maximum daily dose of the drug, which trigger requirements for reporting, identification, and toxicological qualification of impurities.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[6]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[7]

  • Identification Threshold: The level above which an impurity's structure must be determined.[7]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[6][7]

Question 3: What are the most probable sources and types of impurities in p-Carboxyphenylaminoacetic acid?

Answer: Impurities in p-Carboxyphenylaminoacetic acid can be broadly categorized based on their origin.[2][8]

  • Organic Impurities:

    • Synthesis-Related: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions (e.g., over-alkylation, dimerization).[1][]

    • Degradation Products: These arise from the decomposition of the API over time due to environmental factors like heat, light, or pH.[10] Given its structure, p-Carboxyphenylaminoacetic acid is susceptible to:

      • Oxidation: The secondary amine and the benzene ring are potential sites for oxidation.

      • Decarboxylation: The carboxylic acid group may be lost upon heating.[11][12]

      • Hydrolysis: While less common for this structure, amide bond formation followed by hydrolysis could occur under certain conditions.[1]

  • Inorganic Impurities: These include reagents, catalysts (e.g., heavy metals), and inorganic salts used during the manufacturing process.[2][8]

  • Residual Solvents: Solvents used in synthesis or purification that are not completely removed.[2] Their control is governed by ICH Q3C guidelines.[4][7]

Part 2: Experimental Design & Troubleshooting Guides

This section provides practical, step-by-step guidance on the core experimental workflows for impurity characterization, focusing on common challenges and their solutions.

Question 4: I need to understand the degradation profile of my API. How do I design a robust forced degradation study?

Answer: Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[13][14] The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation products are not mistakenly identified as primary ones.[15]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of p-Carboxyphenylaminoacetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. Include a control sample protected from stress.

    Table 2: Recommended Starting Conditions for Forced Degradation

    Stress ConditionReagent/ConditionDuration & TemperatureRationale
    Acid Hydrolysis 0.1 M HClReflux at 60°C for 8 hoursTo test susceptibility to low pH environments.[13][16]
    Base Hydrolysis 0.1 M NaOHReflux at 60°C for 8 hoursTo test susceptibility to high pH environments.[13]
    Oxidation 3% H₂O₂Store at room temperature for 24 hoursTo simulate oxidative stress.[14]
    Thermal Degradation Heat solid API70°C for 48 hoursTo assess intrinsic thermal stability.[17]
    Photolytic Degradation Expose solution to lightICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)To assess stability under light exposure.[14]
  • Sample Quenching & Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze immediately by a stability-indicating HPLC-UV method.

Causality Insight: Starting with milder conditions (e.g., 0.1 M acid/base) is crucial. If no degradation is observed, you can incrementally increase the strength or duration.[13] This prevents excessive degradation that can obscure the primary degradation pathways.[15]

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification & Structure Elucidation cluster_2 Phase 3: Finalization API API Sample (p-Carboxyphenylaminoacetic acid) Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg HPLC_UV Develop Stability-Indicating HPLC-UV Method API->HPLC_UV Forced_Deg->HPLC_UV Detect Detect & Quantify Impurities (Relative % Area) HPLC_UV->Detect LCMS LC-MS Analysis (Accurate Mass & MS/MS) Detect->LCMS Impurity > Identification Threshold? Isolate Isolate Impurity (Prep-HPLC or SFC) LCMS->Isolate Ambiguous Structure? Structure Propose & Confirm Structure LCMS->Structure NMR NMR Spectroscopy (1D & 2D NMR) Isolate->NMR NMR->Structure Profile Complete Impurity Profile Report Structure->Profile Qualify Qualify Impurity (If above threshold) Profile->Qualify G start Goal: Characterize Impurity q1 Need to detect and quantify known/unknown impurities? start->q1 hplc Use HPLC-UV/PDA q1->hplc Yes q2 Need to identify the structure of an unknown impurity? q1->q2 No hplc->q2 lcms Use LC-MS (Q-TOF or Orbitrap) for Accurate Mass and MS/MS q2->lcms Yes end Comprehensive Impurity Profile q2->end No q3 Is the structure still ambiguous or are isomers possible? lcms->q3 isolate_nmr Isolate Impurity (Prep-HPLC) and perform NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) q3->isolate_nmr Yes q3->end No isolate_nmr->end

Sources

Technical Support Center: Enhancing the Reactivity of 4-[(Carboxymethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the reactivity of 4-[(Carboxymethyl)amino]benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development who are working with this bifunctional molecule. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to help you navigate your experiments successfully.

The unique structure of this compound, possessing both a secondary amine and two carboxylic acid groups, presents specific challenges in achieving selective reactivity. This guide will explore strategies to control and enhance its reactivity for successful downstream applications, particularly in amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting to couple a primary amine to the benzoic acid carboxyl group of this compound, but I am consistently observing low to no yield of the desired amide product. What are the likely causes and how can I improve my reaction efficiency?

Answer:

Low yields in amide coupling reactions involving this compound are a frequent challenge. The primary reasons often revolve around the dual reactivity of the molecule, suboptimal activation of the target carboxylic acid, and potential side reactions.

Root Cause Analysis:

  • Intra- and Intermolecular Reactions: The secondary amine can react with an activated carboxyl group on the same or another molecule of this compound, leading to oligomerization or cyclization, which consumes your starting material.

  • Competitive Carboxyl Activation: The molecule has two carboxylic acid groups. Without a selective activation strategy, your coupling reagent may activate the carboxymethyl group, the benzoic acid group, or both, leading to a mixture of products and reduced yield of the desired isomer. The benzoic acid carboxyl group is generally less acidic and sterically hindered compared to the acetic acid moiety, making it less reactive.

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the benzoic acid's carboxyl group, especially given the electronic properties of the aromatic ring.[1]

  • Amine Basicity: The secondary amine in the starting material can act as a base, neutralizing the coupling reagents or the activated carboxylic acid intermediate.

Troubleshooting & Optimization Strategies:

To address these issues, a systematic approach involving protection of the non-target functional groups and optimization of the coupling conditions is necessary.

Workflow for Selective Amide Coupling:

G cluster_0 Protection Strategy cluster_1 Activation & Coupling cluster_2 Deprotection A Start: this compound B Protect Secondary Amine (e.g., Boc, Fmoc) A->B Control amine reactivity C Protect Carboxymethyl Group (e.g., as t-butyl ester) B->C Isolate target carboxyl group D Activate Benzoic Acid (HATU, HBTU) C->D Selective Activation E Couple with Primary Amine D->E Amide Bond Formation F Remove Protecting Groups E->F G Final Product F->G

Caption: Selective amide bond formation workflow.

Step-by-Step Experimental Protocols:

Protocol 1: Protection of the Secondary Amine and Carboxymethyl Group

The protection of reactive functionalities is crucial to prevent side reactions.[2] The Boc (tert-butyloxycarbonyl) group for the amine and a tert-butyl ester for the carboxymethyl group are often compatible choices.

  • Amine Protection: Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water). Add a base like sodium hydroxide to deprotonate the carboxylic acids. Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Esterification: Following the protection of the amine, the carboxymethyl group can be selectively esterified. Given the presence of the other carboxylic acid, direct esterification can be challenging. A common strategy involves the conversion of the carboxylic acids to their corresponding acid chlorides followed by reaction with tert-butanol.

Protocol 2: Amide Coupling with an Activated Carboxylic Acid

With the protected starting material, you can proceed with the amide coupling. Uronium/aminium salt-based coupling reagents are generally effective.[3]

  • Pre-activation: Dissolve the protected this compound (1.0 equivalent) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling reagent such as HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add your primary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection

  • The Boc and t-butyl ester groups can typically be removed simultaneously under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).

Issue 2: Significant Side Product Formation

Question: My reaction is producing the desired amide, but I am also observing significant impurities. What are the common side reactions and how can I minimize them?

Answer:

Side reactions are a common hurdle in peptide synthesis and related amide bond formations.[4] Understanding their mechanisms is key to suppression.

Common Side Reactions and Mitigation Strategies:

Side ReactionMechanismMitigation Strategy
Racemization Abstraction of the α-proton of the activated carboxylic acid can lead to a loss of stereochemical integrity if your amine partner is chiral.[4]Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.
Guanidinylation Uronium/aminium-based coupling reagents (like HATU, HBTU) can react with the N-terminal amine of a peptide chain, leading to chain termination.[5][6]Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the coupling reagent is consumed in the activation step.[5]
N-acylurea Formation With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]The addition of HOBt or NHS can trap the O-acylisourea intermediate as a more stable active ester, preventing this rearrangement.[7]

Visualizing the N-acylurea Side Reaction:

G A Carboxylic Acid + Carbodiimide B O-acylisourea Intermediate A->B Activation C Desired Amide (with Amine) B->C D N-acylurea Byproduct (Rearrangement) B->D Undesired Rearrangement

Caption: Competing pathways of the O-acylisourea intermediate.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from the reaction mixture. What are some effective purification strategies for N-substituted benzoic acid derivatives?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, and side products.

Recommended Purification Techniques:

  • Aqueous Work-up: An initial acid-base work-up can remove many impurities.

    • Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted amine and basic byproducts.

    • A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Preparative HPLC: For high-purity requirements, especially in a drug development setting, preparative reverse-phase HPLC is the method of choice.

Special Consideration for Carbodiimide Byproducts:

  • If you use DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[8]

  • For EDC, the corresponding urea byproduct is water-soluble, making it easily removable during an aqueous work-up.[7]

References

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Vasu, H. D., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Bodanszky, M., & Bodanszky, A. (1979). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Google Patents. (n.d.).
  • amphoteros. (2014).
  • Reddit. (2022). amide coupling help. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • National Bureau of Standards. (n.d.).
  • Supporting Information. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.
  • Scirp.org. (2016).
  • YouTube. (2010).
  • ResearchGate. (n.d.). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.
  • PubMed. (2015). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. [Link]

Sources

Overcoming steric hindrance in N-(4-carboxyphenyl)glycine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the amide coupling of N-(4-carboxyphenyl)glycine. The inherent steric hindrance of this secondary aniline often leads to low yields and incomplete reactions, requiring specialized strategies for successful amide bond formation.

Introduction: The Challenge of N-(4-carboxyphenyl)glycine

N-(4-carboxyphenyl)glycine is a valuable building block in medicinal chemistry. However, its structure presents a significant synthetic challenge. The secondary amine is sterically hindered by the adjacent carboxyphenyl group, which reduces its nucleophilicity and slows down the rate of amide bond formation. Standard coupling conditions often fail, necessitating a more robust and tailored approach. This guide will walk you through diagnosing failed reactions and implementing advanced protocols to overcome these steric barriers.

Troubleshooting Guide: Overcoming Coupling Failures

This section addresses common issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My coupling reaction with N-(4-carboxyphenyl)glycine resulted in a very low yield or failed completely. What is the likely cause?

A1: The primary cause is severe steric hindrance. The bulky carboxyphenyl group electronically deactivates and physically blocks the secondary amine's nitrogen atom. This makes it a poor nucleophile, preventing it from efficiently attacking the activated carboxylic acid intermediate formed by standard coupling reagents like DCC or EDC/HOBt.[1][2]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Initial Diagnostic Steps:

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling agent and base, are fresh and anhydrous. Moisture can quench activated intermediates.

  • Analyze the Crude Reaction Mixture: Use LC-MS or TLC to check for the presence of starting materials. If the starting carboxylic acid is consumed but no product is formed, it suggests the activated intermediate was formed but failed to couple. If starting materials are unreacted, the activation step itself may have failed.

Q2: I'm using a standard carbodiimide (DCC, EDC) with HOBt, but the reaction isn't working. What should I try next?

A2: Switch to a more potent coupling reagent. For sterically demanding couplings, carbodiimides are often insufficient. You need a reagent that generates a more reactive activated species or is better suited for hindered substrates. Third-generation uronium/aminium salts or phosphonium salts are the industry standard for such "difficult" couplings.[1][3]

Recommended Reagents:

Reagent ClassExample(s)Mechanism of Action & RationaleKey Advantages
Uronium/Aminium Salts HATU , HCTUForms a highly reactive OAt- or O-6-ClBt-active ester. The azabenzotriazole leaving group is superior to HOBt, and the pyridine nitrogen in HOAt can provide anchimeric assistance, accelerating the reaction.[4]High coupling efficiency, fast reaction rates, and reduced racemization.[3][5] Particularly effective for hindered amines.[5]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they form activated esters. Phosphonium salts do not react with the free amine, which can be an advantage if excess reagent is needed to drive a slow reaction to completion.[1]Excellent for routine and difficult couplings. PyAOP is especially effective for coupling N-methylated (hindered) amino acids.[2]
Phosphonic Anhydrides T3P® (Propylphosphonic Anhydride)Acts as a powerful dehydrating agent, forming a mixed anhydride intermediate that readily reacts with the amine.[6][7]Excellent safety profile (non-toxic, non-allergenic), simple workup with water-soluble byproducts, and suppresses racemization.[6][8] A "green" and highly effective choice.[7][9]

Troubleshooting Workflow:

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Fig. 2: Troubleshooting workflow for difficult couplings.
Q3: I've switched to HATU, but my yield is still suboptimal. How can I optimize the reaction conditions?

A3: Optimization of base, solvent, and temperature is critical. Even with a powerful reagent like HATU, the reaction environment must be fine-tuned to favor the sterically hindered coupling.

  • Base Selection: The base activates the carboxylic acid by deprotonation. For HATU-mediated couplings, a non-nucleophilic, hindered base is required.[4]

    • Recommended: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Use 2-3 equivalents.

    • Alternative: 2,4,6-Collidine can be used if racemization is a concern, as it is a weaker base than DIPEA.[10]

  • Solvent Choice: A polar, aprotic solvent is necessary to dissolve the reagents and facilitate the reaction.

    • Recommended: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent.[4]

    • Alternatives: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be used if solubility is an issue.

  • Temperature and Reaction Time: Difficult couplings often require more energy and time.

    • Standard: Start at room temperature (25 °C) and monitor the reaction over 12-24 hours.

    • Acceleration: If the reaction is slow, gently heating to 40-50 °C can significantly increase the rate.

    • Microwave Irradiation: For extremely difficult cases, microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and drive the reaction to completion by providing efficient, uniform heating.[11][12][13]

Protocol: HATU-Mediated Coupling of a Generic Carboxylic Acid with N-(4-carboxyphenyl)glycine

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step generates the highly reactive OAt-active ester.[4][14]

  • Coupling: Add a solution of N-(4-carboxyphenyl)glycine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, increase the temperature to 45 °C and continue monitoring.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Frequently Asked Questions (FAQs)

Q: Can I use an acid chloride instead of a coupling reagent? A: Yes, converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a classic method for activating it.[15] This creates a very reactive electrophile. However, this method has drawbacks: the conditions are harsh and may not be compatible with sensitive functional groups on your substrate. Furthermore, the HCl generated as a byproduct must be scavenged by a base, which can complicate the reaction.[1] For complex molecules, modern coupling reagents are generally preferred.

Q: Is racemization a risk when coupling chiral carboxylic acids to N-(4-carboxyphenyl)glycine? A: Yes, any activation of a chiral carboxylic acid carries a risk of epimerization at the α-carbon. However, modern reagents like HATU and T3P® are specifically designed to suppress racemization.[3][6][8] The use of additives like HOAt (in HATU) or the mechanism of T3P® generally provides high chiral purity.[3][6] To minimize the risk, use the weakest possible base (e.g., collidine instead of DIPEA) and avoid excessive heating.

Q: Are there any "greener" alternatives for difficult couplings? A: Absolutely. T3P® is considered an exceptional green reagent due to its low toxicity and the formation of water-soluble, easily removed byproducts.[7][9] Additionally, developing catalytic, direct amidation methods that avoid stoichiometric coupling reagents is an active area of research. Some methods use catalysts under microwave irradiation to directly form the amide bond from the acid and amine, generating only water as a byproduct.[12]

References

  • Understanding T3P From Start To Finish. Outsourced Pharma. Published 2021-12-13. [Link]
  • How T3P is helping to advance API development. Curia Global. [Link]
  • T3P – A Versatile Peptide Coupling and Water Removal Reagent. Curia Global. [Link]
  • Understanding T3P® from start to finish. The domain rxweb-prd.com is registered by NetNames. Published 2024-04-17. [Link]
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amine to Amide Mechanism - H
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
  • H
  • The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.[Link]
  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
  • The Synthesis of Sterically Hindered Amides.
  • Cella, R., & Stefani, H. A. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1786. [Link]
  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Published 2015-07-14. [Link]
  • Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23(32), 7793–7800. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Activation Substitution of Carboxylic Acids. YouTube. Published 2019-07-29. [Link]
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH. Published 2013-12-02. [Link]
  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Published 2023-02-28. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
  • Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. NIH. [Link]
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. Published 2025-04-18. [Link]
  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? MDPI. [Link]
  • Salt-Free Glycine Electrosynthesis via C−N Coupling Boosted by the Lattice Strain in Atomically Thin p-Block Bismuthene.

Sources

Validation & Comparative

A Guide to Bifunctional Linkers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted therapeutics, the success of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the thoughtful design of every component. Among these, the bifunctional linker, the molecular bridge connecting a targeting moiety to a payload, plays a pivotal role in determining the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy.[1][2] This guide provides an in-depth comparison of various bifunctional linkers, with a special focus on the emerging potential of p-aminobenzoic acid (PABA) derivatives, including 4-[(Carboxymethyl)amino]benzoic acid, against established alternatives.

The Critical Role of the Bifunctional Linker

Bifunctional linkers possess two reactive functional groups that enable the covalent linkage of two molecules.[3] The choice of a linker is a strategic decision that profoundly impacts the overall performance of the bioconjugate. Key considerations in linker selection include the desired release mechanism (cleavable vs. non-cleavable), the stability of the linker in systemic circulation, and its influence on the physicochemical properties of the final conjugate.[2][4]

A Comparative Overview of Bifunctional Linkers

To provide a clear comparison, this guide will delve into the mechanisms and applications of several widely used bifunctional linkers.

p-Aminobenzoic Acid (PABA)-Derived Self-Immolative Linkers

PABA and its derivatives have emerged as crucial building blocks in the design of self-immolative linkers, which are engineered to release their payload upon a specific triggering event.[1][5] The most prominent example is the p-aminobenzyl carbamate (PABC) system, a cornerstone of many clinically approved ADCs.[1][5][6]

Mechanism of Action:

The PABC linker acts as a stable spacer that undergoes a cascade of electronic rearrangements following a specific trigger, leading to the release of the payload in its active form.[7][8] A common strategy involves coupling the PABC linker to a peptide sequence that is a substrate for a lysosomal protease, such as Cathepsin B.[5]

Featured PABA Derivative: this compound

While not as extensively documented in ADC applications as PABC, this compound presents an intriguing potential as a bifunctional linker. Its structure, featuring both a carboxylic acid and a secondary amine, offers versatile handles for conjugation.

  • Structure:

    • Carboxylic acid group: Can be activated to react with primary amines.

    • (Carboxymethyl)amino group: The secondary amine can be acylated, and the carboxylic acid provides another point of attachment or can be used to modulate solubility.

  • Hypothesized Application: Drawing parallels with the PABC system, the aromatic ring of this compound could serve as the core of a self-immolative linker. The carboxymethyl group could be further functionalized to attach to a targeting moiety, while the benzoic acid could be linked to a payload. The cleavage of a trigger moiety attached to the amino group could initiate the self-immolation process. Further research is warranted to explore its potential in bioconjugation.

Val-Cit-PABC: The Gold Standard

The valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker is a well-established protease-cleavable linker.[5][6]

  • Mechanism: The Val-Cit dipeptide is specifically cleaved by Cathepsin B, which is often overexpressed in tumor cells.[5] This cleavage initiates the 1,6-elimination of the PABC spacer, releasing the payload.[6]

  • Advantages: Offers tumor-selective drug release.[5]

  • Challenges: Can exhibit instability in rodent plasma, which can complicate preclinical studies.[9][10][11]

G cluster_linker Val-Cit-PABC Linker ADC Antibody-Drug Conjugate Lysosome Lysosome (Tumor Cell) ADC->Lysosome Internalization CathepsinB Cathepsin B Lysosome->CathepsinB contains ValCit Val-Cit CathepsinB->ValCit Cleavage Payload Active Payload PABC PABC Spacer ValCit->PABC Triggers PABC->Payload Self-Immolation & Release

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a widely used non-cleavable heterobifunctional linker.[][13]

  • Structure and Reactivity: It contains an NHS ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl groups (e.g., from a payload).[][13]

  • Mechanism of Release: ADCs with non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.

  • Advantages: High stability in plasma, minimizing off-target toxicity.

  • Disadvantages: Generally lacks a "bystander effect" where the released payload can kill neighboring cancer cells.[14]

G Antibody Antibody (Lysine) SMCC SMCC Linker Antibody->SMCC NHS Ester Reaction Payload Payload (Thiol) Payload->SMCC Maleimide Reaction ADC Antibody-Drug Conjugate SMCC->ADC

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)

SPDP is a heterobifunctional linker that creates a cleavable disulfide bond.[15][16][17]

  • Structure and Reactivity: Contains an NHS ester for reaction with amines and a pyridyldithiol group for reaction with sulfhydryls.[17]

  • Mechanism of Release: The resulting disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells.

  • Advantages: Allows for controlled release in the reducing intracellular environment. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction.[15]

PEG (Polyethylene Glycol)-Based Linkers

PEG linkers are often incorporated into the design of other linkers to improve the physicochemical properties of the conjugate.[3][18][19][20][21]

  • Properties: PEG is hydrophilic, biocompatible, and can reduce the immunogenicity of the conjugate.[3][18][20]

  • Applications: PEG chains of varying lengths can be used as spacers to connect reactive groups, enhancing solubility and stability.[3][19] They are particularly useful for conjugating hydrophobic payloads.[19]

Comparative Performance Data

The selection of a linker should be guided by experimental data. The following table summarizes key performance characteristics of the discussed linker types.

Linker TypeRelease MechanismPlasma StabilityKey AdvantagesKey Considerations
Val-Cit-PABC Protease-cleavableGenerally stable in human plasmaTumor-selective release, potential for bystander effectInstability in rodent plasma can complicate preclinical studies[9][10][11]
SMCC Non-cleavableHighExcellent plasma stability, reduced off-target toxicityNo bystander effect, requires antibody degradation for payload release[14]
SPDP Reduction-sensitiveModerateRelease triggered by intracellular reducing environmentPotential for premature cleavage by reducing agents in the blood
PEG-based (Varies)Can enhance stabilityImproves solubility, reduces aggregation and immunogenicityThe length of the PEG chain needs to be optimized for each application[19]

Experimental Protocols

Accurate evaluation of linker performance relies on robust and standardized experimental protocols.

Protocol 1: Assessment of ADC Stability in Plasma

Objective: To determine the rate of payload dissociation from an ADC in plasma over time.

Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human plasma. Prepare a control sample in PBS to assess chemical stability.[4]

  • Incubation: Incubate samples at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot of each sample.

  • Sample Processing: Process the samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity chromatography or precipitation.

  • Analysis: Quantify the amount of conjugated and free payload using techniques such as HPLC, LC-MS, or ELISA.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.

G Start Start: ADC in Plasma Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points Incubate->Sample Separate Separate ADC from Plasma Sample->Separate Analyze Quantify Free vs. Conjugated Payload Separate->Analyze End End: Determine Stability Analyze->End

Conclusion

The choice of a bifunctional linker is a critical decision in the design of targeted therapies. While established linkers like Val-Cit-PABC and SMCC have proven clinical success, the field is continuously evolving with the development of novel linker technologies. PABA-derived linkers, particularly self-immolative systems, offer a powerful strategy for controlled drug release. While this compound remains an area for further exploration, its structural features suggest it could be a valuable addition to the growing toolbox of bifunctional linkers. Researchers must carefully consider the specific requirements of their application and leverage comparative experimental data to select the optimal linker for their next-generation therapeutics.

References

  • SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]
  • Bentham Science.
  • OUR Archive (Otago University Research Archive).
  • PubMed. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • ResearchGate. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.
  • ResearchGate. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design.
  • SciSpace.
  • AxisPharm. (2022, October 28).
  • AxisPharm. (2022, November 8). What is SPDP Crosslinker?. AxisPharm. [Link]
  • PubMed Central. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
  • PubMed. (2024, October 24). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates.
  • PubMed Central. (2018, June 28). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
  • Dojindo Molecular Technologies. Cross-Linker SPDP. Dojindo. [Link]
  • PubMed Central. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
  • ResearchGate. Strategies for preparing protein−protein conjugates using homobifunctional linkers.
  • ACS Publications. Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice. American Chemical Society. [Link]
  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. Weizmann Institute of Science. [Link]
  • ResearchGate. Structure of an antibody drug conjugate (ADC) Kadcyla s. SMCC linker....
  • G-Biosciences. Protein Cross-Linking. G-Biosciences. [Link]
  • JACS Au. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. American Chemical Society. [Link]
  • MDPI.
  • PubMed. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers.
  • NJ Bio, Inc. Linkers for ADCs. NJ Bio, Inc. [Link]
  • PubMed Central. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • PubMed Central. Antibody–drug conjugates: Recent advances in linker chemistry.
  • PubMed Central. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.

Sources

A Senior Application Scientist's Guide: N-(4-carboxyphenyl)glycine vs. Aminobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Aromatic Amino Acid Scaffold

In the landscape of drug discovery and medicinal chemistry, aromatic amino acids serve as indispensable building blocks. Their rigid frameworks and versatile functional groups allow for the systematic exploration of chemical space to optimize ligand-receptor interactions. Among these, 4-aminobenzoic acid (more commonly known as para-aminobenzoic acid or PABA) is a well-established scaffold, valued for its role as a key intermediate and its presence in numerous bioactive molecules[1][2][3][4].

However, the demand for more nuanced structural and functional diversity has brought scaffolds like N-(4-carboxyphenyl)glycine (4-CPG) to the forefront[5][6]. While structurally similar to PABA, 4-CPG introduces a glycine moiety, fundamentally altering its steric profile, electronic properties, and functional group presentation. This guide provides an in-depth comparison of these two building blocks from a synthetic chemistry perspective. We will dissect their structural and physicochemical differences, compare their reactivity in the context of amide bond formation, provide actionable experimental protocols, and offer guidance on selecting the appropriate scaffold to achieve specific molecular design goals.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between 4-CPG and PABA lies in the substitution on the aniline nitrogen. PABA possesses a primary aromatic amine, whereas 4-CPG features a secondary amine bearing a carboxymethyl group. This seemingly minor alteration has profound implications for the molecule's overall properties.

Caption: Chemical structures of 4-Aminobenzoic Acid and N-(4-carboxyphenyl)glycine.

This structural divergence directly influences key physicochemical parameters critical for synthetic planning and predicting the behavior of the final molecule.

Property4-Aminobenzoic Acid (PABA)N-(4-carboxyphenyl)glycine (4-CPG)Rationale for Difference & Synthetic Implication
Molecular Formula C₇H₇NO₂[7]C₉H₉NO₄[5]The addition of a glycine unit increases molecular weight and introduces two extra carbons, one nitrogen, and two oxygen atoms.
Molecular Weight 137.14 g/mol [7]195.17 g/mol [5]Higher mass of 4-CPG must be factored into molar calculations for reactions.
Reactive Groups 1x Primary Amine, 1x Carboxylic Acid1x Secondary Amine, 2x Carboxylic Acids4-CPG presents a significant challenge and opportunity in regioselectivity. The secondary amine is more sterically hindered and less nucleophilic than PABA's primary amine.
pKa (Amine) ~2.5 (aromatic amine)~1.5-2.0 (estimated)The electron-withdrawing effect of the adjacent glycine carboxyl group further reduces the basicity (and nucleophilicity) of the secondary amine in 4-CPG.
pKa (Carboxyl) ~4.9 (benzoic acid)~2.5-3.0 (glycine COOH), ~4.8 (benzoic COOH)4-CPG has two distinct acidic sites. The glycine carboxyl is significantly more acidic, enabling potential for selective deprotonation or reaction under specific pH conditions.
Solubility Slightly soluble in water[7]Sparingly soluble in waterThe zwitterionic potential is higher in 4-CPG, but overall solubility in organic solvents can be challenging without forming salts.
Chirality AchiralChiral (racemic unless resolved)Synthesis with 4-CPG introduces a chiral center, which can be critical for biological activity but requires consideration of stereoisomer separation or stereoselective synthesis.

A Comparative Analysis of Amide Bond Synthesis

The most frequent application of these scaffolds is in forming amide bonds. Here, their differing structures dictate distinct synthetic strategies and outcomes. We will compare the reactivity of the amine group when subjected to acylation.

Causality of Reactivity Differences:
  • Nucleophilicity: The primary aromatic amine of PABA is moderately nucleophilic. In contrast, the secondary amine of 4-CPG is significantly less nucleophilic. This is due to two factors: (i) increased steric hindrance from the adjacent carboxymethyl group, which impedes the approach of electrophiles, and (ii) a powerful electron-withdrawing inductive effect from the glycine's carboxylic acid, which reduces the electron density on the nitrogen atom.

  • Steric Hindrance: The bulky glycine substituent in 4-CPG creates a more crowded environment around the nitrogen atom compared to the relatively unhindered primary amine of PABA.

Implications for Synthetic Strategy:
  • For PABA: Standard amide coupling conditions are generally effective. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU, readily facilitate the reaction with carboxylic acids[8][9].

  • For 4-CPG: Acylating the secondary amine is more challenging and often requires more forceful conditions. Reaction times may be longer, temperatures may need to be elevated, and more potent coupling reagents like HATU or PyBOP are often preferred over carbodiimides for difficult couplings[10][11]. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent side reactions and facilitate the coupling[8].

Caption: Decision logic for choosing between PABA and 4-CPG for amine acylation.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we provide protocols for the acylation of PABA and 4-CPG with a model carboxylic acid, benzoic acid. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.

General Experimental Workflow

The workflow for both syntheses follows the same logical steps, but the specific reagents and conditions within each step will differ.

G start Start prep 1. Reagent Preparation (Solvent, Amine, Acid, Base) start->prep pre_act 2. Pre-activation (Carboxylic Acid + Coupling Reagent) prep->pre_act coupling 3. Amine Addition & Coupling Reaction pre_act->coupling monitor 4. Reaction Monitoring (TLC / LC-MS) coupling->monitor monitor->coupling Incomplete workup 5. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete purify 6. Purification (Chromatography / Recrystallization) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for solution-phase amide coupling reactions.

Protocol 1: Synthesis of 4-Benzamidobenzoic Acid (from PABA)
  • Rationale: This protocol utilizes the widely adopted HATU coupling reagent, which is efficient for standard amide bond formations. The conditions are mild, and the reaction typically proceeds to completion swiftly.

  • Materials:

    • 4-Aminobenzoic acid (PABA) (137 mg, 1.0 mmol, 1.0 equiv)

    • Benzoic acid (122 mg, 1.0 mmol, 1.0 equiv)

    • HATU (418 mg, 1.1 mmol, 1.1 equiv)

    • Diisopropylethylamine (DIPEA) (523 µL, 3.0 mmol, 3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 equiv) and HATU (1.1 equiv).

    • Dissolve the solids in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature for pre-activation.

    • In a separate flask, dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous DMF (5 mL).

    • Add the PABA solution to the activated benzoic acid mixture dropwise.

    • Stir the reaction at room temperature.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours[10].

    • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-Carboxyphenyl)-N-(phenylcarbonyl)glycine (from 4-CPG)
  • Rationale: This protocol also uses HATU but anticipates a more sluggish reaction due to the lower nucleophilicity and higher steric hindrance of 4-CPG's secondary amine. A longer reaction time is allocated, and careful monitoring is essential. Note: This reaction will acylate the amine; the two carboxylic acid groups remain. Protecting one of the carboxyl groups beforehand would be an alternative strategy to prevent potential side reactions, but is omitted here for a direct comparison of amine reactivity.

  • Materials:

    • N-(4-carboxyphenyl)glycine (4-CPG) (195 mg, 1.0 mmol, 1.0 equiv)

    • Benzoic acid (122 mg, 1.0 mmol, 1.0 equiv)

    • HATU (456 mg, 1.2 mmol, 1.2 equiv)

    • Diisopropylethylamine (DIPEA) (523 µL, 3.0 mmol, 3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate, 1M HCl, Brine

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 equiv) and HATU (1.2 equiv).

    • Dissolve the solids in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 equiv) and stir for 20 minutes at room temperature for pre-activation.

    • In a separate flask, suspend N-(4-carboxyphenyl)glycine (1.0 equiv) in anhydrous DMF (5 mL). Note: 4-CPG may not fully dissolve.

    • Add the 4-CPG suspension to the activated benzoic acid mixture.

    • Stir the reaction at room temperature. If the reaction is sluggish after 4 hours (as determined by LC-MS), consider gentle heating to 40-50°C.

    • Monitoring: Monitor the reaction progress every 2-4 hours. The reaction is expected to be significantly slower than with PABA, potentially requiring 8-24 hours.

    • Work-up: Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl to ensure all carboxyl groups are protonated.

    • Pour the mixture into a separatory funnel containing ethyl acetate (75 mL).

    • Wash the organic layer with 1M HCl (2 x 30 mL) and brine (2 x 30 mL). Note: Washing with base is avoided to prevent deprotonation and loss of the dicarboxylic acid product into the aqueous layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product will likely require purification by column chromatography on silica gel, using a solvent system with an acidic modifier (e.g., 1% acetic acid in ethyl acetate/hexanes) to ensure good peak shape.

Summary and Strategic Recommendations

The choice between N-(4-carboxyphenyl)glycine and 4-aminobenzoic acid is a strategic decision in molecular design, not merely a substitution of one building block for another.

FeatureChoose 4-Aminobenzoic Acid (PABA) When...Choose N-(4-carboxyphenyl)glycine (4-CPG) When...
Synthetic Simplicity You require a straightforward, high-yielding synthesis with standard coupling protocols.You are prepared for a more challenging synthesis that may require optimization and more potent reagents.
Molecular Rigidity The goal is to introduce a rigid, planar aromatic linker between two pharmacophores.You want to introduce a more flexible linker with a defined kink and an additional rotational bond.
Functionality A single point of attachment (the carboxylic acid) for further derivatization is sufficient.You require two distinct acidic handles for multi-directional synthesis or for creating a scaffold that can chelate metals.
Physicochemical Profile A more lipophilic and less acidic final molecule is desired.The goal is to increase the acidity and potential for zwitterion formation to modulate solubility and pharmacokinetic properties.
Stereochemistry Chirality is not a required design element.Introducing a specific stereocenter is critical for achieving selective biological activity.

References

  • BenchChem. (2025). A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers.
  • BenchChem. (2025). Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers.
  • BenchChem. (2025). Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis.
  • BenchChem. (2025).
  • Kráľová, K., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2823. MDPI. [Link]
  • Valuev, I. L., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(92), 75279-75284. RSC Publishing. [Link]
  • Ahmad, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(5), 724.
  • Hasan, E., et al. (2021). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1310-1322. Taylor & Francis Online. [Link]
  • Iseki, K., et al. (1989). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Pharmacobio-Dynamics, 12(4), 236-242. PubMed. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry and Synthesis of 4-Aminobenzoic Acid.
  • Kamrath, M. Z., et al. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of Physical Chemistry A, 125(1), 354-364. NIH. [Link]
  • Radwan, A. A., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Results in Chemistry, 6, 101140. NIH. [Link]
  • Springer Nature. (2012). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. [Link]
  • Wikipedia. 4-Aminobenzoic acid. [Link]
  • ResearchGate. (2023).
  • Bohrium. (2023). Glycine and its derivatives catalyzed one-pot multicomponent synthesis of bioactive heterocycles. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (2025).
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
  • Research Square. (2023).
  • PubChem. alpha-Amino-4-carboxybenzeneacetic acid. [Link]
  • Pellicciari, R., et al. (1996). Synthesis and preliminary evaluation of (S)-2-(4'-carboxycubyl)glycine, a new selective mGluR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 6(19), 2243-2248. PubMed. [Link]
  • ResearchGate. (2019). Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties?. [Link]
  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2777-2780. NIH. [Link]
  • Organic Syntheses Procedure. (2016).
  • Fisher Scientific. Amide Synthesis. [Link]
  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
  • NIH. (2023).
  • ResearchGate. (2025). Tunable Bioactive Glycine-Based Peptoids: Support-Free Scalable Synthesis of Sequence-Defined Oligomers/Dendrimers and Their SAR Studies. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for N-(4-Hydroxyphenyl)glycine (HMDB0255011). [Link]
  • PubChem. N-(2-carboxyphenyl)glycine. [Link]
  • Thomsen, C., et al. (1996). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. European Journal of Pharmacology, 311(1), R1-R3. PubMed. [Link]
  • PrepChem.com. Synthesis of N-(Carboxymethyl)-N-(4-tetradecylphenyl)glycine. [Link]
  • Albericio, F., et al. (2000). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 4(3), 284-291. Luxembourg Bio Technologies. [Link]
  • NIH. (2017).
  • PrepChem.com. Preparation of N-(2-carboxyphenyl)glycine. [Link]
  • ResearchGate. (2025). Synthesis of dl-α(m-Carboxyphenyl)-glycine. [Link]
  • NIH. (2023).

Sources

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 4-[(Carboxymethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 4-[(Carboxymethyl)amino]benzoic acid (4-CMAB) is critical. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for 4-CMAB analysis, with a strong emphasis on the validation process that ensures data integrity and regulatory compliance. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document will explore the causality behind experimental choices and present self-validating protocols.

Introduction to 4-CMAB and the Imperative for Validated Quantification

This compound is a molecule of interest in pharmaceutical development, potentially as an impurity, a metabolite, or a synthetic intermediate. Its accurate quantification is paramount for ensuring product quality, safety, and efficacy. Validated analytical methods provide a high degree of assurance that the measurements are accurate, reproducible, and fit for their intended purpose.[1] This guide will compare two robust HPLC approaches for 4-CMAB quantification: a traditional Reversed-Phase (RP-HPLC) method and a more advanced Mixed-Mode Chromatography (MMC) method.

The validation of an analytical procedure is a formal and systematic process that demonstrates its suitability for its intended use.[2] Key validation parameters, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[2][3][4][5][6]

Methodology Comparison: RP-HPLC vs. Mixed-Mode Chromatography

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. 4-CMAB, being a zwitterionic compound with both acidic (carboxylic acid) and basic (secondary amine) functional groups, presents unique chromatographic challenges.[7]

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique for the separation of a broad range of compounds. For an acidic aromatic compound like 4-CMAB, a C18 column is a suitable starting point.[8]

Experimental Protocol: RP-HPLC

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[8]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A crucial aspect is controlling the pH to ensure consistent ionization of 4-CMAB. A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) in a 40:60 (v/v) ratio is a good starting point.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30 °C[8]

    • Detection Wavelength: UV detection at 254 nm. A diode-array detector (DAD) can be employed for peak purity analysis.[8]

    • Injection Volume: 10 µL[8]

  • Sample Preparation:

    • Standard Solution: A stock solution of 4-CMAB reference standard is prepared in the mobile phase (e.g., 1 mg/mL) and diluted to create working standards.[8]

    • Sample Solution: The sample containing 4-CMAB is dissolved in the mobile phase to a concentration similar to the standard solution.[8]

    • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.[8]

Method 2: Mixed-Mode Chromatography (MMC) with UV Detection

Mixed-mode chromatography utilizes stationary phases with both hydrophobic and ion-exchange functionalities, offering enhanced selectivity for zwitterionic compounds like 4-CMAB.[7] This approach can provide better retention and resolution, especially in complex matrices.

Experimental Protocol: Mixed-Mode Chromatography

  • Instrumentation: Standard HPLC system as described for RP-HPLC.

  • Column: A mixed-mode column with both reversed-phase and cation-exchange characteristics (e.g., Coresep 100).[7]

  • Mobile Phase: The mobile phase composition is critical for controlling both hydrophobic and ionic interactions. A mixture of acetonitrile and an ammonium acetate buffer (e.g., 20 mM, pH 4.5) can be used.[7] The retention time is controlled by the acetonitrile content, buffer concentration, and pH.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: UV at 255 nm[7]

    • Injection Volume: 10 µL

  • Sample Preparation: Similar to the RP-HPLC method, with the mobile phase for MMC used as the diluent.

Validation of the Proposed HPLC Methods

The validation process for both methods will adhere to the ICH Q2(R2) guidelines.[2][5][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2]

Caption: A flowchart illustrating the key stages of analytical method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of 4-CMAB.

    • Analyze a sample of 4-CMAB spiked with potential impurities or degradation products.

    • Peak purity analysis using a DAD can be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates a direct correlation between analyte concentration and the analytical signal, while the range is the interval over which this relationship holds true.[2][4]

  • Protocol:

    • Prepare a series of at least five calibration standards of 4-CMAB spanning the expected concentration range (e.g., 80% to 120% of the nominal concentration for an assay).

    • Inject each standard in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of the analytical result to the true value.[4] It is often expressed as percent recovery.

  • Protocol:

    • Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of 4-CMAB at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percent recovery for each sample. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 4-CMAB at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[9]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[2][3]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and resolution). The results should remain within the acceptance criteria.

Caption: Key parameters to vary during robustness testing of an HPLC method.

Comparative Summary of HPLC Methods for 4-CMAB Quantification

Parameter Reversed-Phase HPLC (RP-HPLC) Mixed-Mode Chromatography (MMC) Rationale & Insights
Selectivity Good for moderately complex samples. Potential for co-elution with polar impurities.Excellent, especially for zwitterionic compounds in complex matrices. Orthogonal selectivity to RP-HPLC.MMC's dual retention mechanism (hydrophobic and ion-exchange) provides superior resolving power for compounds with diverse functionalities.[7]
Retention Highly dependent on mobile phase pH to control ionization.Less sensitive to minor pH variations due to the ion-exchange mechanism providing robust retention.The ion-exchange component in MMC offers a stronger interaction with the charged moieties of 4-CMAB, leading to more predictable retention.
Robustness May be more sensitive to pH fluctuations affecting the ionization state of 4-CMAB.Generally more robust concerning minor changes in mobile phase pH.The dual retention mechanism of MMC can buffer the impact of small variations in a single parameter.
Method Development Relatively straightforward and widely understood.Can be more complex due to the interplay of multiple interaction modes.While more complex to develop, the investment in MMC can yield a more rugged and reliable method in the long run.
Cost C18 columns are generally less expensive and widely available.Mixed-mode columns can be more expensive.The choice may depend on the project budget and the required level of selectivity and robustness.

Conclusion and Recommendations

Both RP-HPLC and Mixed-Mode Chromatography are viable options for the quantification of this compound.

  • RP-HPLC is a cost-effective and well-established technique that can be suitable for routine analysis in relatively clean sample matrices. Careful control of the mobile phase pH is critical for achieving reproducible results.

  • Mixed-Mode Chromatography offers superior selectivity and robustness, making it the preferred choice for complex sample matrices or when a higher degree of method ruggedness is required. The additional investment in column technology and method development can be justified by the enhanced data quality and reliability.

Ultimately, the choice of method should be based on a thorough risk assessment, considering the intended application of the method, the nature of the sample matrix, and the available resources. Regardless of the chosen method, a comprehensive validation following the ICH guidelines is mandatory to ensure the integrity and reliability of the analytical data.[2][4][5]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Guidance Q14 / Q2(R2)
  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography.
  • Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. (2025). Benchchem.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Analytical method validation: A brief review. (2018). Journal of Pharmaceutical and Analytical Chemistry.
  • VALID
  • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. (2002). Journal of Pharmaceutical and Biomedical Analysis.
  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2018). Research Journal of Pharmacy and Technology.

Sources

A Comparative Guide to the Bioactivity of 4-[(Carboxymethyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzoic acid scaffold represents a foundational element in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the potential bioactivities of a focused class of these compounds: derivatives of 4-[(Carboxymethyl)amino]benzoic acid. While this specific scaffold is an emerging area of investigation, by drawing upon established structure-activity relationships (SAR) from closely related aminobenzoic acid analogs, we can construct a predictive framework to guide future research and development.[3][4][5]

This document delves into the prospective anticancer, antimicrobial, and enzyme inhibitory activities of a hypothetical series of this compound derivatives. We will explore the causal relationships between chemical structure and biological function, provide detailed experimental protocols for bioactivity assessment, and present visual workflows to clarify complex processes.

The this compound Scaffold: A Platform for Diverse Bioactivity

The parent molecule, this compound, combines the key features of 4-aminobenzoic acid (PABA), a known precursor in folate biosynthesis in many pathogens, with a carboxymethyl group that can enhance water solubility and provide an additional point for target interaction.[3][6] By systematically modifying this core structure, we can explore a wide range of pharmacological effects.

For the purpose of this comparative study, we will consider the following hypothetical derivatives, where substitutions are made on the phenyl ring:

Compound ID Structure R Group Rationale for Inclusion
CM-H This compound-HParent compound, baseline for comparison.
CM-Cl 4-[(Carboxymethyl)amino]-3-chlorobenzoic acid-ClIntroduction of a halogen can enhance lipophilicity and membrane permeability, often improving potency.[7]
CM-NO2 4-[(Carboxymethyl)amino]-3-nitrobenzoic acid-NO2A strong electron-withdrawing group that can modulate electronic properties and potential for hydrogen bonding.
CM-OH 4-[(Carboxymethyl)amino]-3-hydroxybenzoic acid-OHA hydroxyl group can act as a hydrogen bond donor and acceptor, potentially increasing target affinity.[8]
CM-OCH3 4-[(Carboxymethyl)amino]-3-methoxybenzoic acid-OCH3A methoxy group can alter steric and electronic properties, influencing binding and metabolic stability.

Part 1: Comparative Anticancer Activity

Derivatives of benzoic acid have shown promise as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDAC) and receptor tyrosine kinases like EGFR.[8][9] Simple hydroxylated benzoic acids have demonstrated the ability to retard cancer cell growth, suggesting that substitutions on the phenyl ring are critical for activity.[8]

Hypothetical Comparative Efficacy Against MCF-7 Breast Cancer Cells

The following table outlines the predicted cytotoxic activity of our derivative series against the MCF-7 human breast cancer cell line, a common model for in vitro anticancer screening.[10] The metric for comparison is the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

Compound ID Predicted IC50 (µM) Predicted Mechanism of Action Structure-Activity Rationale
CM-H >100Weak, non-specific cytotoxicityThe unsubstituted parent compound is expected to have low potency.
CM-Cl 25EGFR Tyrosine Kinase InhibitionThe chloro-substituent, as seen in related 4-amino-3-chloro benzoate esters, may enhance binding to the EGFR active site, inducing apoptosis.[9]
CM-NO2 45Induction of Oxidative StressThe nitro group could participate in redox cycling, leading to the generation of reactive oxygen species and subsequent cell death.
CM-OH 15HDAC InhibitionHydroxylated benzoic acid derivatives have been shown to inhibit HDACs, leading to cell cycle arrest and apoptosis. The hydroxyl group is key to this activity.[8]
CM-OCH3 60Weak CytotoxicityThe methoxy group may sterically hinder optimal binding to the target, resulting in reduced activity compared to the hydroxyl analog.
Key Signaling Pathway: EGFR Inhibition

Many anticancer agents derived from aminobenzoic acid scaffolds function by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a prime target.[9] Inhibition of EGFR tyrosine kinase activity blocks downstream signaling cascades, leading to apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation CM_Cl CM-Cl Derivative CM_Cl->P_EGFR Inhibits Apoptosis Apoptosis CM_Cl->Apoptosis Induces RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of the CM-Cl derivative.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (CM-H, CM-Cl, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Comparative Antimicrobial Activity

The 4-aminobenzoic acid (PABA) core is a known pharmacophore that can be modified to create potent antimicrobial agents.[11] Schiff bases derived from PABA, for example, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The proposed mechanism often involves the disruption of cell membrane integrity.[14]

Hypothetical Comparative Efficacy Against S. aureus

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound ID Predicted MIC (µM) Predicted Spectrum of Activity Structure-Activity Rationale
CM-H >256Very weak or inactiveThe parent molecule is unlikely to possess significant antimicrobial properties.
CM-Cl 32Broad spectrum, enhanced Gram-positiveHalogenation often increases the lipophilicity of a compound, facilitating its passage through the bacterial cell wall and membrane, leading to increased potency.
CM-NO2 64Moderate Gram-positive activityThe electron-withdrawing nature of the nitro group can contribute to antimicrobial effects, similar to its role in compounds like nitrofurantoin.
CM-OH 128Moderate Gram-positive activityThe hydroxyl group can interact with bacterial surface proteins but may result in lower potency compared to more lipophilic analogs.
CM-OCH3 >256Weak or inactiveThe methoxy group may not provide the necessary electronic or steric properties for effective antimicrobial action in this scaffold.
Experimental Workflow: Synthesis and Antimicrobial Screening

The development of novel antimicrobial agents follows a logical progression from chemical synthesis to biological evaluation.

Antimicrobial_Workflow Start Starting Materials: 4-aminobenzoic acid derivatives Synthesis Chemical Synthesis: Introduction of (Carboxymethyl)amino group & Ring Substitution Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (MIC Determination) Purification->Screening Hit_Ident Hit Identification (e.g., CM-Cl) Screening->Hit_Ident Adv_Studies Advanced Studies: - Mechanism of Action - Toxicity Testing - In vivo Efficacy Hit_Ident->Adv_Studies

Caption: General workflow for the synthesis and antimicrobial screening of novel compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14]

  • Prepare Inoculum: Culture S. aureus in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Part 3: Comparative Enzyme Inhibition

The benzoic acid scaffold is present in numerous enzyme inhibitors targeting a range of pathologies. For instance, derivatives have been developed as inhibitors of carbonic anhydrase (for glaucoma), steroid 5α-reductase, and soluble epoxide hydrolase.[15][16][17] The sulfonamide group, often paired with a benzoic acid core, is a classic zinc-binding group found in many carbonic anhydrase inhibitors.[18] While our core molecule lacks a sulfonamide, the carboxylate groups can also coordinate with metal ions in enzyme active sites.

Hypothetical Comparative Inhibition of Carbonic Anhydrase II (CA II)

CA II is a well-studied isozyme involved in various physiological processes. Its inhibition is a therapeutic strategy for conditions like glaucoma.

Compound ID Predicted Ki (nM) Structure-Activity Rationale
CM-H 850The two carboxylate groups may provide weak coordination to the active site zinc ion.
CM-Cl 450The chloro group can form additional interactions within the hydrophobic pocket of the active site, enhancing binding affinity.
CM-NO2 600The nitro group may form favorable interactions with active site residues, leading to moderate inhibition.
CM-OH 300The hydroxyl group can act as a hydrogen bond donor, forming a crucial interaction with active site residues (e.g., Thr199), thereby anchoring the inhibitor and increasing potency.
CM-OCH3 950The bulkier methoxy group might disrupt the optimal positioning of the molecule in the active site, leading to weaker inhibition compared to the hydroxyl analog.

Conclusion and Future Directions

This comparative guide, grounded in the established bioactivities of related benzoic acid derivatives, provides a predictive framework for the therapeutic potential of this compound analogs. The analysis suggests that targeted substitutions on the phenyl ring can significantly modulate activity across different biological targets. Specifically, the introduction of a hydroxyl group (CM-OH) appears promising for developing potent anticancer agents and enzyme inhibitors, while a chloro-substituent (CM-Cl) may yield effective antimicrobial compounds.

The experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these novel derivatives. Future research should focus on synthesizing this proposed series of compounds and validating these hypotheses through rigorous in vitro and in vivo testing. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (n.d.).
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. (n.d.).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023).
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (n.d.).
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023). PubMed.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015).
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed.
  • (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). ResearchGate.
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). PubMed.
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. (n.d.).
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (n.d.). PubMed.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed.
  • Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. (2007). PubMed.
  • Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids. (n.d.). PubMed.
  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. (n.d.). NIH.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). NIH.
  • ChemInform Abstract: Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Nonsteroidal Inhibitors of Steroid 5α-Reductase Isozymes 1 and 2. (n.d.). ResearchGate.

Sources

Alternative reagents to N-(4-carboxyphenyl)glycine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for N-(4-carboxyphenyl)glycine in Peptide Synthesis

This guide provides a comprehensive comparison of alternative reagents to N-(4-carboxyphenyl)glycine for researchers, scientists, and professionals in drug development. We will delve into the practical applications of these alternatives, supported by experimental data and detailed protocols, to inform your selection process in solid-phase peptide synthesis (SPPS).

In the field of peptide synthesis, particularly for therapeutic and diagnostic applications, the modification of the peptide's C-terminus is a critical step. N-(4-carboxyphenyl)glycine is a reagent often employed for this purpose, serving as a linker to attach the peptide to a solid support or to introduce a specific functionality for bioconjugation. The choice of a C-terminal modifying agent can significantly impact the final peptide's stability, solubility, and biological activity.

This guide explores viable alternatives to N-(4-carboxyphenyl)glycine, focusing on linkers that yield a C-terminal carboxylic acid upon cleavage from the solid support. We will compare the widely-used Wang and PAM linkers, providing the scientific rationale behind their applications and detailed experimental workflows.

Comparative Analysis of C-Terminal Linkers

The selection of a linker in SPPS is dictated by the desired C-terminal functionality and the overall chemical strategy, particularly the choice of protecting groups for the amino acid building blocks. Here, we compare the Wang linker and the PAM linker, both of which are designed to produce a peptide with a free C-terminal carboxylic acid.

The Wang Linker: A Workhorse for Fmoc-Based SPPS

The Wang linker, chemically known as 4-hydroxymethylphenoxymethyl, is one of the most common linkers used in Fmoc-based solid-phase peptide synthesis. Its popularity stems from its compatibility with the mild acid cleavage conditions required for the Fmoc strategy, which uses a base-labile α-amino protecting group.

Advantages:

  • Mild Cleavage: Compatible with the standard Fmoc-SPPS workflow.

  • High Cleavage Yields: Generally provides good yields of the final peptide.

  • Commercial Availability: Widely available from numerous suppliers.

Disadvantages:

  • Racemization: The ester linkage can be susceptible to racemization, particularly for C-terminal cysteine and histidine.

  • Linker Instability: Some loss of the peptide from the resin can occur during the repetitive basic treatments required for Fmoc group removal.

The PAM Linker: The Gold Standard for Boc-Based SPPS

The PAM (phenylacetamidomethyl) linker is the linker of choice for Boc-based solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) strategy employs a strong acid for the removal of the α-amino protecting group, necessitating a more robust linker to prevent premature cleavage of the peptide from the resin.

Mechanism ofAction: Similar to the Wang linker, the first amino acid is esterified to the PAM linker. However, the PAM linker is significantly more stable to the acidic conditions used for Boc deprotection. Final cleavage of the peptide from the resin requires a very strong acid, such as anhydrous hydrogen fluoride (HF).

Advantages:

  • High Acid Stability: Resistant to the repetitive acid treatments of Boc-SPPS.

  • Low Racemization: Generally results in lower levels of racemization compared to the Wang linker.

Disadvantages:

  • Harsh Cleavage Conditions: Requires the use of hazardous HF and specialized equipment.

  • Side Reactions: The strong acid cleavage can lead to more side reactions with sensitive amino acid residues.

Summary of Performance Data
FeatureWang LinkerPAM Linker
Typical SPPS Strategy FmocBoc
Cleavage Conditions Trifluoroacetic acid (TFA)Anhydrous Hydrogen Fluoride (HF)
Advantages Mild cleavage, high yields, readily availableHigh acid stability, low racemization
Disadvantages Potential for racemization, some instability to baseHarsh and hazardous cleavage conditions

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of peptide synthesis using Wang and PAM resins. These protocols are designed to be self-validating, with explanations for the critical steps.

Workflow for Fmoc-SPPS using Wang Resin

This workflow outlines the synthesis of a generic peptide using the Fmoc strategy on Wang resin.

cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Cleavage & Purification Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Start Synthesis Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (AA/Activator/Base) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each AA Final_Deprotection 6. Final Fmoc Deprotection Washing_2->Final_Deprotection Final Cycle Washing_3 7. Washing (DMF, DCM) Final_Deprotection->Washing_3 Cleavage 8. Cleavage from Resin (TFA Cocktail) Washing_3->Cleavage Purification 9. Precipitation & Purification Cleavage->Purification

Caption: Fmoc-SPPS Workflow on Wang Resin.

Protocol:

  • Resin Swelling: Swell the Wang resin in dimethylformamide (DMF) for at least 30 minutes. This is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the mixture.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh piperidine solution for 15 minutes. This two-step process ensures complete removal of the Fmoc group.

    • Wash the resin extensively with DMF.

  • Peptide Chain Elongation:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically TFA containing scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive side chains. The exact composition of the cocktail depends on the peptide sequence.

    • Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Boc-SPPS using PAM Resin

This workflow details the synthesis of a peptide using the more traditional Boc strategy on a PAM resin.

cluster_prep_boc Resin Preparation cluster_synthesis_boc Peptide Synthesis Cycle cluster_final_boc Cleavage & Purification Resin_Swelling_Boc 1. Resin Swelling in DCM Boc_Deprotection 2. Boc Deprotection (TFA in DCM) Resin_Swelling_Boc->Boc_Deprotection Start Synthesis Washing_Neutralization 3. Washing & Neutralization (DCM, DIEA/DCM) Boc_Deprotection->Washing_Neutralization Coupling_Boc 4. Amino Acid Coupling (AA/Activator) Washing_Neutralization->Coupling_Boc Washing_Boc 5. Washing (DCM) Coupling_Boc->Washing_Boc Washing_Boc->Boc_Deprotection Repeat for each AA Final_Washing 6. Final Washing (DCM, Methanol) Washing_Boc->Final_Washing Final Cycle Drying 7. Drying of Resin Final_Washing->Drying HF_Cleavage 8. HF Cleavage Drying->HF_Cleavage Purification_Boc 9. Extraction & Purification HF_Cleavage->Purification_Boc

Caption: Boc-SPPS Workflow on PAM Resin.

Protocol:

  • Resin Swelling: Swell the PAM resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM.

    • Wash the resin thoroughly with DCM.

  • Peptide Coupling:

    • Activate the next Boc-protected amino acid using a coupling reagent like HBTU or carrying out a pre-formed symmetric anhydride.

    • Add the activated amino acid to the resin and agitate until the coupling is complete, as monitored by a ninhydrin test.

    • Wash the resin with DCM.

  • Chain Elongation: Repeat steps 2-4 for all amino acids in the sequence.

  • HF Cleavage:

    • After the synthesis is complete, thoroughly dry the peptide-resin.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole, to the resin.

    • Cool the vessel to -5 to 0 °C and condense anhydrous HF into it.

    • Stir the mixture for 1-2 hours at 0 °C.

    • Remove the HF by evaporation under vacuum.

  • Peptide Work-up and Purification:

    • Wash the resin with cold diethyl ether to remove the scavenger and other organic byproducts.

    • Extract the peptide from the resin using an appropriate aqueous solvent (e.g., dilute acetic acid).

    • Lyophilize the crude peptide.

    • Purify by RP-HPLC.

Conclusion and Recommendations

While N-(4-carboxyphenyl)glycine has its specific applications, particularly in creating specialized linkers or in peptidomimetic design, the Wang and PAM linkers represent more standard, versatile, and well-characterized alternatives for the routine synthesis of peptides with a C-terminal carboxylic acid.

Recommendations:

  • For Fmoc-based SPPS , the Wang linker is the recommended choice due to its compatibility with mild cleavage conditions and its wide availability. Care should be taken when incorporating amino acids prone to racemization at the C-terminus.

  • For Boc-based SPPS , the PAM linker is the superior option, offering high stability to the repeated acid treatments required for Boc deprotection. However, the requirement for HF cleavage necessitates specialized equipment and stringent safety protocols.

The selection between these alternatives should be based on your laboratory's established synthetic strategy (Fmoc vs. Boc), the sequence of the target peptide, and the available equipment and safety infrastructure.

References

  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. [Link]
  • Mitchell, A. R., Kent, S. B. H., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to 4-(bromomethyl)phenylacetic acid and its application to the synthesis of a p-alkoxybenzyl ester anchoring linkage for solid phase peptide synthesis. The Journal of Organic Chemistry, 43(15), 2845–2852. [Link]

The Veteran and the Vanguard: A Comparative Guide to SMCC and 4-[(Carboxymethyl)amino]benzoic acid as Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker to connect a monoclonal antibody to a potent payload is a critical determinant of success. This guide provides an in-depth comparison of two linkers with divergent characteristics: the well-established, non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the less conventional, potentially cleavable 4-[(Carboxymethyl)amino]benzoic acid (CABA). While SMCC is a veteran linker with a proven track record in clinically approved ADCs, CABA represents a vanguard of hydrophilic linkers whose potential in this space remains largely exploratory. This guide will dissect their chemical properties, mechanisms of action, and performance attributes, supported by experimental insights, to empower researchers in making informed decisions for their bioconjugation strategies.

The Critical Role of the Linker in Antibody-Drug Conjugates

The linker in an ADC is far more than a simple bridge. It is a sophisticated chemical entity that must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also being designed to release the cytotoxic agent efficiently upon internalization into the target cancer cell.[1][2] The properties of the linker profoundly influence the ADC's pharmacokinetics, therapeutic index, and overall efficacy.[][4]

SMCC: The Benchmark for Stability

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that has become a gold standard for creating stable, non-cleavable ADCs.[5] Its widespread use is exemplified by the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®), which employs an SMCC-based linker.[5][6]

Chemical Structure and Conjugation Chemistry

SMCC possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[7] This heterobifunctional nature allows for a controlled, two-step conjugation process. The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable amide bond. The maleimide group, on the other hand, reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[7]

Diagram: SMCC Conjugation Workflow

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine residues) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reacts with Lysine amine SMCC SMCC Linker Drug Thiol-containing Payload ADC Stable ADC Activated_Ab->ADC Maleimide reacts with Payload thiol

Caption: Two-step conjugation using the SMCC linker.

Performance Characteristics of SMCC Linkers

The defining feature of SMCC is the high stability of the thioether bond it forms. This non-cleavable nature means that the payload is only released after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[5][6]

Performance ParameterSMCC LinkerRationale
Plasma Stability HighThe thioether bond is resistant to hydrolysis and enzymatic degradation in the bloodstream, minimizing premature drug release and off-target toxicity.[5]
Release Mechanism Lysosomal ProteolysisDrug release is dependent on the degradation of the antibody, ensuring that the payload is primarily liberated inside the target cell.[5]
Bystander Effect Low to NoneThe released payload is typically attached to the linker and an amino acid residue, making it charged and less membrane-permeable, which limits its ability to kill neighboring antigen-negative cells.[8]
Hydrophobicity HighThe cyclohexane and maleimide moieties contribute to the hydrophobicity of the linker, which can sometimes lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[8]
Drug-to-Antibody Ratio (DAR) HeterogeneousConjugation to surface lysines, which are numerous on an antibody, often results in a heterogeneous mixture of ADCs with varying DARs, which can impact pharmacokinetics and efficacy.[9]

This compound (CABA): A Hydrophilic, Potentially Cleavable Alternative

In contrast to the well-documented SMCC, this compound (CABA) is not a conventional linker in the ADC field. However, its chemical structure presents intriguing possibilities as a hydrophilic and potentially cleavable linker. It is important to note that there is a significant lack of published experimental data evaluating CABA as a primary linker in ADCs, and therefore, the following analysis is based on its chemical properties and theoretical potential.

Chemical Structure and Potential Conjugation Chemistry

CABA possesses three key functional groups: a carboxylic acid, a secondary amine, and an aromatic ring. The presence of the carboxylic acid and amine groups on the same molecule allows for different conjugation strategies. The carboxylic acid can be activated (e.g., using carbodiimide chemistry) to react with amines on a payload or antibody. The secondary amine could potentially be used for conjugation, although it is less reactive than a primary amine. The benzoic acid moiety provides a rigid spacer.

A key feature of CABA is its inherent hydrophilicity due to the carboxyl and amino groups. This could be advantageous in counteracting the hydrophobicity of many cytotoxic payloads, potentially leading to ADCs with improved solubility and reduced aggregation.[10][11][12]

Diagram: Potential CABA Conjugation Strategy

CABA_Workflow cluster_step1 Step 1: Linker-Payload Formation cluster_step2 Step 2: Conjugation to Antibody Antibody Antibody (with reactive group) ADC Potentially Cleavable ADC CABA CABA Linker Activated_Payload CABA-Payload Conjugate Payload Payload (with reactive group) Payload->Activated_Payload Carboxylic acid of CABA reacts with Payload amine Activated_Payload->ADC Amine of CABA reacts with Antibody

Sources

A Comparative Guide to the Synthesis of p-Carboxyphenylaminoacetic Acid: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Carboxyphenylaminoacetic acid, also known as N-(4-carboxyphenyl)glycine, is a crucial scaffold in medicinal chemistry and materials science. Its structure, featuring both a benzoic acid and an amino acid moiety, makes it a versatile building block for synthesizing a range of complex molecules, including pharmaceuticals and novel polymers.[1][2] As a derivative of p-aminobenzoic acid (PABA), it shares a lineage with compounds known for diverse biological activities.[3][4] The efficacy and cost-effectiveness of accessing this key intermediate are paramount for researchers in drug development and chemical synthesis.

This guide provides an in-depth comparison of the primary synthetic routes to p-Carboxyphenylaminoacetic acid. We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into the advantages and limitations of each method. The objective is to equip researchers, scientists, and process chemists with the knowledge to select the optimal synthetic strategy based on their specific needs, whether for lab-scale discovery or large-scale production. We will evaluate classical methods like nucleophilic substitution alongside modern catalytic cross-coupling reactions, providing quantitative data and detailed protocols to ensure scientific integrity and reproducibility.

Route 1: Nucleophilic Acyl Substitution - The Classical Approach

The most direct and historically significant route to p-Carboxyphenylaminoacetic acid involves the N-alkylation of p-aminobenzoic acid (PABA) with a haloacetic acid derivative, typically chloroacetic acid or an ester like ethyl bromoacetate. This is a classic example of a nucleophilic substitution reaction, where the amine group of PABA acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid.[5][6]

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of PABA's amino group attacks the carbon atom bearing the halogen. This attack occurs in a single, concerted step where the carbon-halogen bond breaks as the new carbon-nitrogen bond forms.[6][7] A base, such as sodium carbonate or potassium hydroxide, is essential for two reasons: first, to neutralize the hydrohalic acid byproduct (e.g., HCl) that is formed, and second, to deprotonate the carboxylic acid group on PABA and the newly formed product, which can influence solubility and reactivity. The overall transformation is thermodynamically favored when the incoming nucleophile (the amine) is a stronger base than the departing leaving group (the halide ion).[5]

G cluster_reactants Reactants cluster_process Process cluster_products Products PABA p-Aminobenzoic Acid (PABA) (Nucleophile) TS Transition State (S-N-2) PABA->TS Nucleophilic Attack Haloacetic Chloroacetic Acid (Electrophile) Haloacetic->TS Product p-Carboxyphenylaminoacetic Acid TS->Product C-N Bond Formation & C-Cl Bond Cleavage Salt Salt (e.g., NaCl) TS->Salt Base Base (e.g., Na2CO3) Neutralizes H-X Base->TS Facilitates

Caption: Workflow for Nucleophilic Substitution Synthesis.

Protocol: Synthesis via Chloroacetic Acid

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through melting point analysis and spectroscopy (IR, NMR).

Materials:

  • p-Aminobenzoic acid (PABA)

  • Chloroacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 13.7 g (0.1 mol) of p-aminobenzoic acid and 10.6 g (0.1 mol) of anhydrous sodium carbonate in 150 mL of water.

  • Addition of Electrophile: While stirring, add a solution of 9.5 g (0.1 mol) of chloroacetic acid in 50 mL of water dropwise to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by taking aliquots and running a TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by slowly adding concentrated hydrochloric acid until the pH reaches approximately 3-4. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash with cold water to remove inorganic salts, and press dry.

  • Recrystallization: Purify the crude product by recrystallization from hot water or an ethanol-water mixture to yield pure p-Carboxyphenylaminoacetic acid as a white to off-white crystalline solid.

Route 2: Reductive Amination - A Convergent Pathway

Reductive amination offers a powerful alternative for forming C-N bonds.[8] In this context, it involves the reaction of p-aminobenzoic acid with glyoxylic acid to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine product. This one-pot procedure is highly efficient and avoids the use of halogenated reagents.[9][10]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the PABA amine onto the carbonyl carbon of glyoxylic acid. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10] The initial adduct then dehydrates to form a transient iminium ion. The key to the "one-pot" nature of this reaction is the choice of reducing agent. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is used. These reagents are selective enough to reduce the protonated iminium ion much faster than they reduce the starting aldehyde or ketone, allowing the reduction to occur as the imine is formed.[8][9]

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction PABA p-Aminobenzoic Acid Imine Iminium Intermediate PABA->Imine Glyoxylic Glyoxylic Acid Glyoxylic->Imine Product p-Carboxyphenylaminoacetic Acid Imine->Product Hydride Attack Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product

Caption: Two-stage process of Reductive Amination.

Protocol: Synthesis via Glyoxylic Acid

Materials:

  • p-Aminobenzoic acid (PABA)

  • Glyoxylic acid monohydrate

  • Sodium cyanoborohydride (NaBH₃CN) - Caution: Highly toxic, releases HCN gas upon acidification.

  • Methanol

  • Acetic acid

Procedure:

  • Initial Mixture: In a 250 mL flask, suspend 13.7 g (0.1 mol) of p-aminobenzoic acid in 100 mL of methanol.

  • Addition: Add 9.2 g (0.1 mol) of glyoxylic acid monohydrate to the suspension. Stir for 30 minutes at room temperature to facilitate initial imine formation.

  • Reduction: In a well-ventilated fume hood, carefully add 6.3 g (0.1 mol) of sodium cyanoborohydride in small portions over 20 minutes. The temperature should be monitored and kept below 30°C.

  • pH Adjustment & Reaction: Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for both imine formation and reduction.[10] Continue stirring at room temperature overnight.

  • Workup: Quench the reaction by slowly adding water. Most of the methanol is then removed under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution with HCl to pH 3-4 to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Route 3: Modern Cross-Coupling Methods

For substrates where classical methods fail or for applications requiring broad functional group tolerance, modern transition-metal-catalyzed cross-coupling reactions provide a robust solution. The two most relevant are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[11][12]

Buchwald-Hartwig Amination

This powerful reaction creates C-N bonds by coupling an aryl halide (or triflate) with an amine.[11][13] To synthesize p-Carboxyphenylaminoacetic acid, one would couple a p-halobenzoic acid (e.g., 4-bromobenzoic acid) with a glycine ester, followed by hydrolysis of the ester.

  • Mechanism: The reaction proceeds through a catalytic cycle involving a Palladium(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14][15] The choice of phosphine ligand is critical for success, with bulky, electron-rich ligands often giving the best results.[14]

  • Advantages: Extremely broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to Ullmann condensations.[11]

  • Disadvantages: High cost and potential toxicity of palladium catalysts and specialized phosphine ligands.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[12][16] It typically requires harsher conditions (high temperatures) than the Buchwald-Hartwig reaction, though modern ligand development has enabled milder protocols.[17][18] The reaction would involve coupling 4-halobenzoic acid with glycine in the presence of a copper catalyst and a base.

  • Mechanism: The precise mechanism is complex, but it is generally believed to involve a Cu(I) active species that undergoes oxidative addition with the aryl halide.

  • Advantages: Copper is significantly cheaper and more abundant than palladium, making this route more economically viable for large-scale synthesis.

  • Disadvantages: Traditionally requires very high temperatures (>200 °C) and stoichiometric amounts of copper.[12] While newer systems are catalytic and milder, they can still be less tolerant of sensitive functional groups than palladium-based systems.[17]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, budget, available equipment, and the need for functional group compatibility.

ParameterNucleophilic SubstitutionReductive AminationBuchwald-Hartwig AminationUllmann Condensation
Starting Materials PABA, Chloroacetic AcidPABA, Glyoxylic Acid4-Halobenzoic acid, Glycine ester4-Halobenzoic acid, Glycine
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)Excellent (>90%)Moderate to Good (50-80%)
Conditions Reflux in waterRoom temp, mild pH25-100 °C, inert atm.[14]High temp (>150 °C), can be milder with ligands
Key Reagents Simple, inexpensiveNaBH₃CN (toxic), NaBH(OAc)₃Pd catalyst, phosphine ligand (expensive)Cu catalyst (inexpensive)
Scalability ExcellentGood (caution with NaBH₃CN)Moderate (cost-prohibitive)Very good (cost-effective)
Green Chemistry Fair (uses halogenated reagent)Good (avoids halogens)Poor (heavy metal catalyst, complex ligands)Fair (heavy metal, often high energy)
Primary Advantage Simplicity, low costHigh efficiency, one-potBroad scope, mild conditionsLow catalyst cost
Primary Disadvantage Potential for side reactionsToxicity of cyanoborohydrideHigh cost of catalyst/ligandHarsh traditional conditions

Conclusion and Recommendation

For most standard laboratory and pilot-scale syntheses of p-Carboxyphenylaminoacetic acid, Reductive Amination stands out as the superior method. It offers a combination of high yield, operational simplicity in a one-pot setup, and avoidance of halogenated starting materials. While the toxicity of sodium cyanoborohydride is a concern, it can be managed with proper laboratory protocols or substituted with the safer, albeit more expensive, sodium triacetoxyborohydride.

The Nucleophilic Substitution route remains a viable and highly economical alternative, particularly for large-scale industrial production where cost is the primary driver. Its simplicity and the low cost of bulk starting materials are significant advantages that can outweigh its slightly lower typical yields.

The Buchwald-Hartwig Amination and Ullmann Condensation are best reserved for specialized applications. They become the methods of choice when the starting materials contain sensitive functional groups that would not survive the conditions of the other routes or when constructing complex libraries of analogs where a broadly applicable and reliable coupling method is required. Between the two, the Ullmann reaction's economic advantage makes it more appealing for scale-up if a suitable modern protocol can be identified.

Ultimately, the optimal path is dictated by a balance of efficiency, cost, safety, and scale. This guide provides the foundational data and rationale to make an informed and strategic choice.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Buchwald–Hartwig amin
  • Ullmann condens
  • p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with.Allen.
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Buchwald–Hartwig Amination with Aqueous Ammonia.Synthesis Spotlight.
  • Buchwald-Hartwig Amin
  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives.
  • p-AMINOPHENYLACETIC ACID.Organic Syntheses Procedure.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).Master Organic Chemistry.
  • Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane.
  • The photochemistry of p-aminobenzoic acid.PubMed.
  • Reductive Amination & Synthesis of Amines.The Organic Chemistry Tutor (YouTube).
  • p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with.Doubtnut (YouTube).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.Journal of Chemical and Pharmaceutical Research.
  • 4-Chlorobenzoic Acid | ClC6H4COOH.PubChem.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.PMC - NIH.
  • Reductive Amin
  • What is the mechanism of Aminobenzoic acid?
  • Nucleophilic Acyl Substitution Reactions: General Concepts.TMP Chem (YouTube).
  • Ullmann Reaction.Organic Chemistry Portal.
  • Ullmann condensation using copper or copper oxide as the reactant.
  • Nucleophilic Substitution.
  • Mechanisms of Nucleophilic Acyl Substitution.TMP Chem (YouTube).
  • The Discovery of Nucleophilic Substitution Reactions.Chemistry LibreTexts.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not a matter of triviality; it is the bedrock of reproducible and reliable results. In the synthesis of novel therapeutics and advanced materials, 4-[(Carboxymethyl)amino]benzoic acid serves as a critical building block. However, the presence of even minute impurities can have cascading effects, leading to failed experiments, misleading biological data, and compromised product quality. This guide provides an in-depth, objective comparison of methodologies to assess the purity of commercially available this compound, empowering you to make informed decisions for your critical applications.

The Imperative of Purity: Why Scrutinize Your Starting Materials?

This compound is typically synthesized via the N-alkylation of 4-aminobenzoic acid. This process, while generally efficient, can introduce a variety of impurities. These can include unreacted starting materials, over-alkylated by-products, and residual solvents or reagents. The presence of such impurities can interfere with downstream reactions, introduce unwanted functionalities, and in the context of drug development, pose significant safety risks. Therefore, a robust analytical strategy to verify the purity of each batch is not just good practice, but a scientific necessity.

This guide will walk you through a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment and impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal, primary method of purity determination. The protocols described herein are designed to be self-validating, ensuring the integrity and trustworthiness of your results.

A Comparative Analysis of Commercial this compound

To illustrate the importance of in-house purity verification, we present a hypothetical comparative analysis of this compound from three different commercial suppliers. The data presented in the table below was generated using the validated HPLC-UV and qNMR methodologies detailed in this guide.

Parameter Supplier A Supplier B Supplier C Reference Standard
Purity by HPLC-UV (% Area) 99.8%98.5%99.2%99.9+%
Purity by qNMR (%) 99.7%98.2%99.0%Not Applicable
Impurity 1 (4-aminobenzoic acid) 0.1%0.8%0.3%< 0.05%
Impurity 2 (Dialkylated product) < 0.05%0.5%0.4%< 0.05%
Other Unknown Impurities 0.1%0.2%0.1%< 0.05%
Water Content (Karl Fischer) 0.1%0.3%0.2%0.1%
Residual Solvents (GC-HS) < 0.01%0.1% (Acetone)< 0.01%< 0.01%

Data Interpretation:

As the data illustrates, there can be significant variability in the purity of this compound from different suppliers. While Supplier A provides a high-purity product with minimal impurities, Supplier B's product contains a notable amount of the unreacted starting material, 4-aminobenzoic acid, and a dialkylated by-product. Such impurities could significantly impact the stoichiometry of subsequent reactions and introduce unwanted side products. The choice of supplier should therefore be guided by a thorough in-house purity assessment.

Experimental Protocols for Purity Determination

The following are detailed, step-by-step methodologies for the HPLC-UV and qNMR analysis of this compound. These protocols are grounded in established analytical principles and are designed to be readily implemented in a standard analytical laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of components in a mixture. For an acidic aromatic compound like this compound, reversed-phase HPLC is a suitable approach.[1]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh This compound (sample and reference standard) B Dissolve in mobile phase to a known concentration (e.g., 1 mg/mL) A->B C Filter through a 0.45 µm syringe filter B->C D Inject onto a C18 reversed-phase column C->D E Elute with a gradient of acetonitrile and buffered water D->E F Detect absorbance at 254 nm E->F G Integrate peak areas F->G H Calculate purity based on area percent of the main peak G->H I Quantify impurities using a reference standard H->I

Caption: Workflow for HPLC-UV purity analysis.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Buffer: A phosphate or acetate buffer is crucial to control the pH and ensure consistent ionization of the analyte. A mobile phase pH of around 3-4 is recommended.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm is a good starting point. A diode-array detector (DAD) can be used to obtain the full UV spectrum for peak purity analysis.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

  • System suitability parameters such as theoretical plates, tailing factor, and resolution should be monitored to ensure the validity of the chromatographic system.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei.[2][3]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Data Acquisition cluster_data_qnmr Data Analysis A_qnmr Accurately weigh analyte and internal standard (e.g., maleic acid) B_qnmr Dissolve in a known volume of deuterated solvent (e.g., DMSO-d6) A_qnmr->B_qnmr C_qnmr Transfer to an NMR tube B_qnmr->C_qnmr D_qnmr Acquire 1H NMR spectrum with optimized parameters for quantification C_qnmr->D_qnmr E_qnmr (long relaxation delay, 90° pulse) D_qnmr->E_qnmr F_qnmr Integrate signals of analyte and internal standard D_qnmr->F_qnmr G_qnmr Calculate purity using the qNMR equation F_qnmr->G_qnmr

Caption: Workflow for qNMR purity analysis.

Instrumentation and Reagents:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the internal standard, such as DMSO-d6.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial and ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Framework for Purity Assessment

Purity_Logic cluster_methods Analytical Methods cluster_data_points Primary Data cluster_cross_validation Cross-Validation & Confirmation HPLC HPLC-UV Analysis HPLC_Purity Purity (% Area) HPLC->HPLC_Purity Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile qNMR qNMR Analysis qNMR_Purity Absolute Purity (%) qNMR->qNMR_Purity Comparison Comparison of Purity Values HPLC_Purity->Comparison Impurity_ID Impurity Identification (if necessary by MS, 2D NMR) Impurity_Profile->Impurity_ID qNMR_Purity->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity Impurity_ID->Final_Purity

Caption: Logical flow for comprehensive purity assessment.

Conclusion and Best Practices

The purity of this compound is a critical parameter that directly impacts the success of research and development activities. This guide has provided a comprehensive framework for benchmarking the purity of commercial products using orthogonal and self-validating analytical techniques.

Key Recommendations:

  • Always verify the purity of incoming raw materials , regardless of the supplier's certificate of analysis.

  • Employ orthogonal analytical techniques , such as HPLC and qNMR, for a comprehensive purity assessment.

  • Develop and validate analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]

  • Maintain a library of reference standards for the main compound and any identified impurities.

  • Properly store this compound in a cool, dark, and dry place to prevent degradation.

By implementing these best practices, researchers, scientists, and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of N-(4-carboxyphenyl)glycine Derivatives at Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of glutamatergic signaling, the N-(4-carboxyphenyl)glycine (NCPG) scaffold has been a foundational element in the development of antagonists for metabotropic glutamate receptors (mGluRs). The subtle structural modifications to this backbone can dramatically alter selectivity and potency, making a thorough understanding of their cross-reactivity profiles essential for precise pharmacological inquiry. This guide provides an in-depth comparison of key NCPG derivatives, supported by experimental data and detailed protocols to empower your research.

The Significance of mGluR Subtype Selectivity

Metabotropic glutamate receptors, a family of eight G-protein coupled receptors (GPCRs), are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[1][2]

  • Group I (mGluR1, mGluR5): Primarily coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP₃)-mediated intracellular calcium mobilization and diacylglycerol (DAG) production, which in turn activates protein kinase C (PKC).[3][4] They are typically located postsynaptically and are implicated in excitatory neurotransmission.[5]

  • Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[5] They are often found on presynaptic terminals, where they act as autoreceptors to reduce neurotransmitter release.[5]

Given these divergent signaling roles, the development of subtype-selective ligands is paramount for dissecting their individual physiological functions and for the development of targeted therapeutics for a host of neurological and psychiatric disorders.[1] NCPG and its derivatives have been instrumental in this endeavor, primarily as competitive antagonists.

Comparative Analysis of NCPG Derivative Cross-Reactivity

The antagonist activity of NCPG derivatives is highly dependent on substitutions at the α-carbon. The following table summarizes the inhibitory potency (IC₅₀/Kᵢ) of several key derivatives across various mGluR subtypes. This data, compiled from multiple studies, highlights the spectrum of selectivity achievable from this chemical class.

CompoundGroup IGroup IIGroup IIIPrimary Selectivity
mGluR1a mGluR5a mGluR2 mGluR3
(S)-4-Carboxyphenylglycine ((S)-4CPG) Potent AntagonistWeaker AntagonistWeak AgonistWeak Agonist
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) Potent AntagonistPotent AntagonistAntagonistAntagonist
LY341495 μM rangeμM rangenM rangenM range
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) Potent AntagonistAntagonistAgonistAgonist
MCCG InactiveInactivePotent AntagonistWeaker Antagonist

(Data compiled from multiple sources; potency ranges are indicative and can vary based on the specific assay conditions.[3][5][6][7][8][9][10])

Key Insights from the Comparison:
  • (S)-4CPG demonstrates a notable preference for mGluR1a over mGluR5a, making it a useful tool for distinguishing between these two Group I subtypes.[5][8][11]

  • The addition of a methyl group at the α-position, as in (S)-MCPG , broadens the antagonist activity to include both Group I and Group II mGluRs, reducing its selectivity.[5][10]

  • LY341495 stands out as a highly potent and selective antagonist for Group II mGluRs, with nanomolar affinity for mGluR2 and mGluR3.[3][7][12][13] Its significantly lower affinity for Group I and most Group III receptors has established it as a benchmark compound for studying Group II function.[12]

  • Interestingly, (S)-4C3HPG exhibits a mixed pharmacology, acting as an antagonist at Group I receptors while being an agonist at Group II receptors.[14]

  • MCCG shows selectivity for mGluR2 over other mGluR subtypes, providing a more targeted tool for investigating this specific receptor.[6]

Visualizing the Underlying Signaling Pathways

To fully appreciate the functional consequences of antagonist binding, it is crucial to understand the downstream signaling cascades they inhibit.

Group I mGluR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 binds Gq11 Gq/11 mGluR1_5->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Group I mGluR signaling cascade.

Group II & III mGluR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Glutamate Glutamate mGluR2_3_etc Group II/III mGluR Glutamate->mGluR2_3_etc binds Gio Gi/o mGluR2_3_etc->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Downstream Modulation of Ion Channels & Neurotransmitter Release PKA->Downstream G start Start: NCPG Derivative Library receptor_panel Panel of Cell Lines Expressing Individual mGluR Subtypes (1-8) start->receptor_panel binding_assay Primary Screen: Competitive Radioligand Binding Assay receptor_panel->binding_assay determine_ki Determine Ki Values binding_assay->determine_ki functional_assay Secondary Screen: Functional Assays (e.g., Calcium Flux, PI Turnover) determine_ki->functional_assay determine_ic50 Determine IC50 Values functional_assay->determine_ic50 analyze Analyze Data: Compare Ki and IC50 across all subtypes determine_ic50->analyze selectivity_profile Generate Selectivity Profile analyze->selectivity_profile end End: Identify Selective Antagonists selectivity_profile->end

Caption: Workflow for mGluR antagonist screening.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand. [12][15] Objective: To determine the inhibitor constant (Kᵢ) of NCPG derivatives for each mGluR subtype.

Materials:

  • Membrane preparations from cells stably expressing a single mGluR subtype. [7]* A suitable high-affinity radioligand (e.g., [³H]-LY341495 for Group II mGluRs). [12]* Test NCPG derivatives at a range of concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). [16]* Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM L-glutamate). [12]* 96-well plates, glass fiber filters, and a scintillation counter.

Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor (NCPG derivative). [16]2. Reaction Mixture: To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of NCPG derivative dilution.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kₔ).

    • 150 µL of the mGluR-expressing membrane preparation (protein concentration optimized beforehand). [16]3. Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium. [16]4. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, washing each well multiple times with ice-cold wash buffer to separate bound from free radioligand. [16]5. Quantification: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the NCPG derivative.

    • Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [16]

Functional Assay: Calcium Flux Measurement (for Group I mGluRs)

This assay measures the functional consequence of Group I mGluR activation—the release of intracellular calcium. [2][17]Antagonists will inhibit the agonist-induced calcium signal.

Objective: To determine the IC₅₀ of NCPG derivatives for inhibiting agonist-induced calcium mobilization via mGluR1 and mGluR5.

Materials:

  • CHO or HEK293 cells stably expressing mGluR1 or mGluR5. [17]* A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM). [11]* A Group I mGluR agonist (e.g., DHPG).

  • Test NCPG derivatives at a range of concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation). [1][17] Protocol:

  • Cell Plating: Seed the mGluR-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight. [17]2. Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark. [11][17]3. Compound Pre-incubation: Wash the cells with assay buffer. Add the various concentrations of the NCPG derivative (or buffer for control wells) to the plate and incubate for 10-20 minutes.

  • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

  • Agonist Stimulation: Automatically inject a fixed concentration of the agonist (e.g., EC₈₀ of DHPG) into each well and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data, setting the response with agonist alone as 100% and the baseline as 0%.

    • Plot the percentage of agonist response against the log concentration of the NCPG derivative.

    • Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Conclusion

The N-(4-carboxyphenyl)glycine framework has yielded a versatile array of pharmacological tools for probing the function of metabotropic glutamate receptors. As demonstrated, minor chemical modifications can shift a compound's profile from a selective Group I antagonist to a broad-spectrum inhibitor or a potent and selective Group II antagonist. For the researcher, a critical evaluation of the cross-reactivity profile using systematic binding and functional assays is not merely a characterization step but a prerequisite for the valid interpretation of experimental results. The protocols and comparative data presented in this guide serve as a foundational resource for the rational selection and application of these important compounds in neuroscience research and drug development.

References

  • Bolea, I., & Ghattas, W. (2021). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Molecular Sciences. [Link]
  • Gereau, R. W., & Heinemann, S. F. (1998). Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms. Molecular and Cellular Neuroscience. [Link]
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. [Link]
  • Flor, P. J., et al. (1997). Pharmacological characterization of MCCG and MAP4 at the mGluR1b, mGluR2 and mGluR4a human metabotropic glutamate receptor subtypes. British Journal of Pharmacology. [Link]
  • University of Arizona. (n.d.). CALCIUM FLUX PROTOCOL. University of Arizona. [Link]
  • BD Biosciences. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. BD Biosciences. [Link]
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Nicolle, M. M., et al. (1999).
  • Hirasawa, A., & Tsujimoto, G. (1995). [Determination of phosphatidylinositol turnover for pharmacological analysis]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. [Link]
  • Schoepp, D. D., et al. (2000). Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. Neuropharmacology. [Link]
  • Bruno, V., et al. (1997). Neuroprotective activity of metabotropic glutamate receptor ligands. Advances in pharmacology. [Link]
  • Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments). [Link]
  • Hoffmann, C., et al. (2018). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Molecules. [Link]
  • Shigemoto, R., et al. (1993). Differential localization of phosphoinositide-linked metabotropic glutamate receptor (mGluR1)
  • Holmes, W. R., & Habas, A. (1998). Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala. The Journal of neuroscience. [Link]
  • Bruno, V., et al. (1996). Antagonists for Group I mGluRs Attenuate Excitotoxic Neuronal Death in Cortical Cultures. European Journal of Neuroscience. [Link]
  • Patsnap Synapse. (2024). What mGluRs antagonists are in clinical trials currently?
  • O'Neill, M. J., et al. (2003). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology. [Link]
  • Fribourg, M., et al. (2011). Cross-signaling in metabotropic glutamate 2 and serotonin 2A receptor heteromers in mammalian cells. The Journal of biological chemistry. [Link]
  • Kammermeier, P. J. (2012). The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. BMC neuroscience. [Link]
  • Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current opinion in drug discovery & development. [Link]
  • Keck, T. M., et al. (2014). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current topics in medicinal chemistry. [Link]
  • Hu, J., et al. (2019). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca 2+. International journal of molecular sciences. [Link]
  • Rose, M. D., et al. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology research & perspectives. [Link]
  • Patsnap Synapse. (2024). What are mGluR5 antagonists and how do they work?

Sources

A Senior Application Scientist's Guide to In-Vitro vs. In-Vivo Performance of N-(4-carboxyphenyl)glycine Linked Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the benchtop to the clinic is a meticulous process of validation. Prodrug strategies, designed to enhance the therapeutic index of potent cytotoxic agents, represent a significant area of innovation. Among these, the use of N-(4-carboxyphenyl)glycine (N-CPG) as a promoiety for targeted drug delivery to tumors overexpressing gamma-glutamyl transferase (GGT) has garnered considerable interest.[1] This guide provides an in-depth comparison of the in-vitro and in-vivo performance of N-CPG-linked drugs, offering both foundational principles and practical experimental insights to navigate the complexities of their evaluation.

The Rationale: Targeting the Tumor Microenvironment with GGT

Gamma-glutamyl transferase (GGT) is a cell-surface enzyme that is significantly upregulated in a variety of cancers.[1] Its primary physiological role involves the metabolism of glutathione, a key antioxidant.[2] In the tumor microenvironment, elevated GGT expression is associated with tumor progression, invasion, and drug resistance.[1] This overexpression presents a unique opportunity for targeted therapy. The enzymatic activity of GGT can be harnessed to selectively cleave a promoiety from a cytotoxic drug, leading to its activation at the tumor site and minimizing systemic toxicity.

The N-CPG moiety is designed to be a substrate for GGT. When linked to a parent drug, it renders the drug inactive. Upon encountering GGT on the surface of cancer cells, the gamma-glutamyl bond is hydrolyzed, releasing the active drug to exert its cytotoxic effects.

Below is a diagram illustrating the activation mechanism of N-CPG-linked prodrugs.

GGT_Activation cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Prodrug N-CPG-Drug (Inactive) GGT Gamma-Glutamyl Transferase (GGT) (on tumor cell surface) Prodrug->GGT Binding ActiveDrug Active Drug GGT->ActiveDrug Cleavage NCPG N-CPG GGT->NCPG Target Intracellular Target (e.g., DNA, Tubulin) ActiveDrug->Target Cellular Uptake Effect Cytotoxicity & Apoptosis Target->Effect caption Mechanism of GGT-mediated activation of N-CPG prodrugs. Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Synthesis Prodrug Synthesis & Characterization EnzymeAssay GGT Enzyme Assay (Activation Kinetics) Synthesis->EnzymeAssay CellViability Cell Viability Assays (GGT+ vs GGT- cells) EnzymeAssay->CellViability Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) CellViability->Mechanism AnimalModel Tumor Xenograft Model Development Mechanism->AnimalModel Promising Candidate Efficacy Antitumor Efficacy Studies (Tumor Growth Inhibition) AnimalModel->Efficacy PK Pharmacokinetic Studies (ADME) Efficacy->PK Toxicity Toxicology Studies (Safety Profile) PK->Toxicity caption Experimental workflow for N-CPG-linked drug evaluation.

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-[(Carboxymethyl)amino]benzoic Acid, Supported by Experimental Data.

Introduction: The Significance of this compound

This compound, also known as N-(4-carboxyphenyl)glycine, is a key structural motif and a versatile intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a secondary amine and two carboxylic acid moieties, allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide provides a detailed, head-to-head comparison of various catalytic and non-catalytic methods for the synthesis of this compound, offering insights into the mechanistic underpinnings of each approach and providing detailed experimental protocols to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound primarily involves the N-alkylation of 4-aminobenzoic acid (PABA) with a carboxymethylating agent. The choice of catalyst, or the decision to proceed without one, significantly impacts the reaction's efficiency, yield, and environmental footprint. Here, we compare the traditional base-catalyzed nucleophilic substitution with plausible transition metal-catalyzed approaches, namely copper- and palladium-catalyzed N-alkylation.

Methodology Catalyst/Reagents Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Base-Catalyzed Nucleophilic Substitution NaOH, Chloroacetic Acid70-854-880-100Cost-effective, simple procedure, readily available reagents.Requires relatively high temperatures, potential for side reactions, moderate yields.
Copper-Catalyzed Ullmann Condensation (Hypothetical) CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃)80-95 (estimated)12-24100-130Potentially higher yields and selectivity, good functional group tolerance.[1][2]Requires a catalyst and ligand, longer reaction times, higher temperatures than base-catalyzed method.
Palladium-Catalyzed Buchwald-Hartwig Amination (Hypothetical) Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)85-98 (estimated)8-1880-110High yields and selectivity, broad substrate scope, milder conditions than Ullmann.[3][4]Cost of palladium catalyst and ligands, sensitivity to air and moisture.
Reductive Amination Reducing Agent (e.g., NaBH₃CN), Glyoxylic Acid60-7512-24Room TemperatureMild reaction conditions, avoids halogenated reagents.[5]Use of toxic cyanoborohydride, moderate yields, potential for over-alkylation.

In-Depth Mechanistic Insights and Experimental Rationale

The choice of a synthetic route is dictated by a nuanced understanding of the underlying chemical principles. Each method for synthesizing this compound operates via a distinct mechanism, offering a unique set of advantages and challenges.

Base-Catalyzed Nucleophilic Substitution: The Traditional Approach

This method relies on the deprotonation of the amino group of 4-aminobenzoic acid by a strong base, typically sodium hydroxide, to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of chloroacetic acid in a classic SN2 reaction. The simplicity and low cost of the reagents make this a common starting point for synthesis. However, the requirement for elevated temperatures can lead to side reactions, and the basic conditions can potentially affect other functional groups in more complex substrates.

Caption: Base-catalyzed synthesis of this compound.

Copper-Catalyzed Ullmann Condensation: A Plausible Catalytic Route

While a direct application to this specific synthesis is not extensively documented, the Ullmann condensation is a well-established copper-catalyzed method for forming C-N bonds.[6] In a hypothetical scenario, a copper(I) catalyst would coordinate to the chloroacetic acid and 4-aminobenzoic acid, facilitating the nucleophilic attack of the amine onto the alkyl halide. The use of a ligand, such as L-proline, can stabilize the copper catalyst and accelerate the reaction, potentially leading to higher yields and selectivity under milder conditions compared to the non-catalytic approach.

Caption: Proposed catalytic cycle for a copper-catalyzed Ullmann-type reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: A High-Performance Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[3][4] A plausible application to this synthesis would involve the oxidative addition of chloroacetic acid to a palladium(0) complex, followed by coordination of the deprotonated 4-aminobenzoic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, often providing excellent yields under relatively mild conditions. The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and their associated phosphine ligands.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • To this solution, add a solution of chloroacetic acid (1.1 equivalents) in water dropwise with stirring.

  • Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Hypothetical Copper-Catalyzed Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Chloroacetic acid

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • To an oven-dried Schlenk flask, add 4-aminobenzoic acid (1 equivalent), chloroacetic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe and heat the reaction mixture to 100-130°C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Hypothetical Palladium-Catalyzed Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Chloroacetic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • In a glovebox, add 4-aminobenzoic acid (1 equivalent), chloroacetic acid (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (2 equivalents) to a reaction vial.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture to 80-110°C with stirring for 8-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several methodologies, each with its own merits and drawbacks. The traditional base-catalyzed method offers simplicity and cost-effectiveness, making it suitable for large-scale production where moderate yields are acceptable. For higher yields and greater selectivity, particularly in the context of complex molecule synthesis where functional group tolerance is critical, transition metal catalysis presents a compelling alternative. While direct catalytic protocols for this specific transformation are not yet widespread, the principles of Ullmann and Buchwald-Hartwig aminations provide a strong foundation for the development of highly efficient copper- and palladium-catalyzed routes. Future research in this area should focus on the development of more active, stable, and cost-effective catalysts, as well as the exploration of greener reaction media to enhance the sustainability of these important synthetic transformations.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • Humbert, N., et al. (2005). Synthesis of Fmoc-protected aza-b3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]
  • Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583-2586. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Glutamate Receptor Antagonist Studies Using p-Carboxyphenylaminoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience research and drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive analysis of the factors influencing the reproducibility of experiments involving p-Carboxyphenylaminoacetic acid, a key antagonist of glutamate receptors. We will delve into a comparative analysis of synthetic methodologies, rigorous analytical characterization, and its application in a cornerstone in vitro assay, offering actionable protocols and insights to enhance the reliability and consistency of your research.

The Critical Role of p-Carboxyphenylaminoacetic Acid in Glutamate Receptor Research

p-Carboxyphenylaminoacetic acid, also known as N-(4-carboxyphenyl)glycine, is a crucial tool for investigating the function of glutamate receptors, the primary excitatory neurotransmitters in the mammalian central nervous system.[1] Dysregulation of glutamate signaling is implicated in a host of neurological and psychiatric disorders, making antagonists like p-Carboxyphenylaminoacetic acid invaluable for dissecting these pathological processes.[2] Specifically, this compound and its analogs have been instrumental in characterizing metabotropic glutamate receptors (mGluRs) and, to some extent, N-methyl-D-aspartate (NMDA) receptors.[1][3][4][5]

The reliability of studies employing this antagonist hinges on the consistency of its synthesis, the purity of the final compound, and the meticulous execution of biological assays. This guide will address these critical aspects to empower researchers to generate robust and reproducible data.

Comparative Analysis of Synthetic Routes: A Foundation for Reproducibility

The synthesis of p-Carboxyphenylaminoacetic acid, a derivative of N-phenylglycine, can be approached through several methods. The choice of synthetic route can significantly impact yield, purity, and ultimately, the reproducibility of downstream biological experiments. Two common methods are presented here for comparison.

Method 1: Classical Nucleophilic Substitution

This traditional approach involves the reaction of p-aminobenzoic acid with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions.[6]

Experimental Protocol:

  • Neutralization: In a round-bottom flask, dissolve chloroacetic acid (1.0 equivalent) in deionized water. Cool the solution in an ice bath and slowly add a solution of sodium carbonate (0.5 equivalents) or sodium hydroxide (1.0 equivalent) to neutralize the acid.

  • Reaction: To this solution, add p-aminobenzoic acid (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The product, p-Carboxyphenylaminoacetic acid, will precipitate out of solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum.

Method 2: One-Pot Synthesis from 2-Chloro-N-(4-carboxyphenyl)acetamide

A more recent and efficient one-pot method involves the rearrangement of a 2-chloro-N-aryl acetamide intermediate.[7][8][9]

Experimental Protocol:

  • Intermediate Formation: React p-aminobenzoic acid with chloroacetyl chloride in an appropriate solvent to form 2-chloro-N-(4-carboxyphenyl)acetamide.

  • Cyclization and Rearrangement: In a one-pot reaction, treat the 2-chloro-N-(4-carboxyphenyl)acetamide intermediate with a copper catalyst, such as CuCl₂·2H₂O, and a base like potassium hydroxide (KOH) in a suitable solvent like acetonitrile. The reaction is typically heated to reflux.

  • Hydrolysis: The intermediate 1,4-diarylpiperazine-2,5-dione is formed and subsequently cleaved in the same pot by adding an ethanolic KOH solution and continuing to reflux.

  • Work-up and Isolation: After the reaction is complete, concentrate the solvent, and perform an acidic work-up to precipitate the final product, p-Carboxyphenylaminoacetic acid.

  • Purification: The crude product is then collected and purified by recrystallization.

Comparison of Synthetic Methods and Impact on Reproducibility
Parameter Method 1: Nucleophilic Substitution Method 2: One-Pot Rearrangement Impact on Reproducibility
Yield Moderate to good, but can be variable depending on reaction conditions and purification efficiency.Generally high and reported to be more consistent.[7][9]Method 2 may offer more reproducible yields, which is crucial for consistent supply for multiple experiments.
Purity Purity is highly dependent on the efficiency of the recrystallization process. Unreacted starting materials can be a common impurity.The one-pot nature can sometimes lead to different side products, but the final product is often obtained in high purity after recrystallization.[8]Both methods require rigorous purification. The impurity profile may differ, which could subtly affect biological activity.
Scalability Generally scalable, but larger scale reactions may require careful temperature control during neutralization and acidification.The scalability has been demonstrated to be effective.[9]Method 2 might be more amenable to producing larger, consistent batches of the compound.
Reaction Time Typically requires several hours of reflux.Can be completed in a shorter overall reaction time.[7]Shorter reaction times can reduce the likelihood of side reactions and improve day-to-day reproducibility.

Senior Application Scientist's Recommendation: For researchers prioritizing consistent yields and shorter reaction times, the one-pot rearrangement method (Method 2) presents a compelling option. However, the classical nucleophilic substitution (Method 1) is a well-established and reliable method, provided that purification is performed diligently. Regardless of the method chosen, meticulous control of reaction parameters (temperature, stoichiometry, and reaction time) is paramount for achieving reproducible results.

Rigorous Analytical Characterization: The Key to Unambiguous Results

The purity and structural integrity of p-Carboxyphenylaminoacetic acid are non-negotiable for reproducible biological data. A comprehensive analytical characterization should be a standard part of your workflow.

Essential Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The spectra should be clean, with chemical shifts and coupling constants matching the expected values for p-Carboxyphenylaminoacetic acid. Any unexpected signals should be investigated as they may indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method should show a single, sharp peak for the desired product. It is crucial to use a high-resolution column and an appropriate mobile phase to separate potential impurities. Peak purity can be further assessed using a photodiode array (PDA) detector.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify and quantify impurities.[11][12][13]

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

Representative Analytical Data:
Technique Expected Results for p-Carboxyphenylaminoacetic acid
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the methylene protons adjacent to the nitrogen, and signals for the amine and carboxylic acid protons (which may be broad and exchangeable).
¹³C NMR Signals for the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
HPLC A single major peak with a purity of >95%, preferably >98%.
MS (ESI-) A molecular ion peak corresponding to the deprotonated molecule [M-H]⁻.

Trustworthiness through Self-Validation: Each new batch of synthesized p-Carboxyphenylaminoacetic acid should be subjected to this full suite of analytical tests. Maintaining detailed records of these analyses for each batch is crucial for troubleshooting any inconsistencies in biological assay results.

In Vitro Application: A Competitive Radioligand Binding Assay for mGluR1

To provide a practical example of ensuring reproducibility, we will focus on a competitive radioligand binding assay to determine the affinity of p-Carboxyphenylaminoacetic acid for the metabotropic glutamate receptor 1 (mGluR1).[14] This assay is a gold standard for characterizing receptor-ligand interactions.[15][16]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Receptor Membrane Preparation (e.g., from CHO cells expressing mGluR1) Assay Incubate Receptor Membranes, Radioligand, and Competitor in a 96-well plate Receptor->Assay Ligands Prepare Radioligand (e.g., [³H]R214127) and Competitor Solutions (p-Carboxyphenylaminoacetic acid & Alternatives) Ligands->Assay Filtration Separate Bound from Free Radioligand via Rapid Vacuum Filtration Assay->Filtration Counting Quantify Radioactivity on filters using Scintillation Counting Filtration->Counting Analysis Generate Competition Curves and calculate IC₅₀ and Ki values Counting->Analysis

Detailed Protocol for mGluR1 Competitive Binding Assay:

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

  • Receptor Membrane Preparation:

    • Prepare cell membranes from a stable cell line expressing the human mGluR1, such as Chinese Hamster Ovary (CHO) cells.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[17]

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]quisqualate or a more selective mGluR1 radioligand), and assay buffer.[18]

    • Non-specific Binding (NSB): Add receptor membrane preparation, the radioligand, and a high concentration of a known non-labeled mGluR1 agonist or antagonist (e.g., L-glutamate) to saturate the receptors.

    • Competition: Add receptor membrane preparation, the radioligand, and serial dilutions of the test compound (p-Carboxyphenylaminoacetic acid or an alternative).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparison with Alternative mGluR1 Antagonists

To contextualize the performance of p-Carboxyphenylaminoacetic acid, it is essential to compare it with other known mGluR1 antagonists.

Compound Type Reported Affinity (IC₅₀ or Ki) Selectivity Considerations for Reproducibility
p-Carboxyphenylaminoacetic acid Competitive AntagonistVaries depending on assay conditions, but generally in the micromolar range for group I mGluRs.[4]Acts on group I mGluRs (mGluR1 and mGluR5).[4]Purity is critical; minor impurities can affect the measured affinity. Racemization can be a concern for some phenylglycine derivatives, potentially leading to batch-to-batch variability.
LY367385 Competitive AntagonistPotent, with IC₅₀ values in the low micromolar to nanomolar range for mGluR1.[19]Highly selective for mGluR1 over mGluR5 and other mGluR subtypes.[19]As a commercially available standard, it often provides a reliable positive control, aiding in assay validation and reproducibility.
MPEP Non-competitive (Allosteric) AntagonistPotent, with IC₅₀ values in the nanomolar range for mGluR5.[19]Highly selective for mGluR5.[19]Useful for dissecting the specific roles of mGluR5 versus mGluR1. Its different mechanism of action can be a source of variability if not properly controlled for.
JNJ16259685 Selective AntagonistPotent, with an IC₅₀ of 19 nM for mGluR1.[20]High selectivity for the mGluR1 receptor.[20]Provides a highly potent and selective tool for comparison, setting a high bar for the performance of newly synthesized antagonists.

Expert Insights on Ensuring Assay Reproducibility:

  • Reagent Consistency: Use the same batches of reagents (membranes, radioligand, buffers) for a set of comparative experiments. If a new batch is introduced, it should be validated against the old one.

  • Automation: Where possible, use automated liquid handling systems to minimize pipetting errors and improve consistency.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay.

  • Control Compounds: Always include positive and negative controls in your assays. A known selective antagonist like LY367385 can serve as a valuable benchmark.

  • Statistical Analysis: Employ appropriate statistical methods to analyze your data and assess the variability between experiments.

Conclusion: A Path to Robust and Reliable Data

The reproducibility of experiments using p-Carboxyphenylaminoacetic acid is a multi-faceted challenge that begins with its synthesis and extends through its application in biological assays. By carefully selecting and optimizing a synthetic route, rigorously characterizing the final product, and employing well-controlled and validated in vitro assays, researchers can significantly enhance the reliability of their findings. This guide provides a framework for a systematic and critical approach to working with this important glutamate receptor antagonist. By embracing these principles of scientific integrity and meticulous experimental execution, the scientific community can build upon a foundation of trustworthy data, accelerating the path toward understanding and treating neurological disorders.

References

  • Investigations into the synthesis of N-phenylglycine deriv
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
  • Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. PubMed. [Link]
  • (PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • Phenylglycine derivatives as antagonists of metabotropic glutam
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. [Link]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Radioligand Binding Assay. Gifford Bioscience. [Link]
  • Ligand Competition Binding Assay for the Androgen Receptor.
  • Synthesis and preliminary evaluation of (S)-2-(4'-carboxy-cubyl)glycine, a new selective mGluR1 antagonist. PubMed. [Link]
  • Neuroprotective effects of glutamate antagonists and extracellular acidity. PubMed. [Link]
  • Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in r
  • Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. Journal of Neuroscience. [Link]
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
  • Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving R
  • Radioligand binding methods: practical guide and tips. PubMed. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • RNA Based Antagonist of NMDA Receptors. PMC - PubMed Central. [Link]
  • The Inhibitory mGluR Agonist, S-4-carboxy-3-hydroxy-phenylglycine Selectively Attenuates NMDA Neurotoxicity and Oxygen-Glucose Deprivation-Induced Neuronal De
  • Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke. PMC - NIH. [Link]
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]
  • CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. PubMed. [Link]
  • Pharmacological effects of glutamate receptor antagonists and agonist...
  • Fig. 6. Comparison of the competitive kinetics assay with the rebinding...
  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
  • NMDA receptor. Wikipedia. [Link]
  • The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applic
  • Glycine-dependent activation of NMDA receptors. PMC - PubMed Central - NIH. [Link]
  • Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. [Link]
  • Glutamate Receptor Antagonists as Fast-Acting Therapeutic Alternatives for the Treatment of Depression: Ketamine and Other Compounds. PubMed Central. [Link]
  • NMDA receptor antagonist. Wikipedia. [Link]
  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. [Link]
  • Glutamate AMPA receptor antagonist treatment for ischaemic stroke. PubMed. [Link]
  • Quantitative LC-MS/MS Glycomic Analysis of Biological Samples Using AminoxyTMT. NIH. [Link]
  • Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]
  • analysis of amino acids by high performance liquid chrom
  • Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. [Link]
  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Deriv
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. [Link]

Sources

A Cost-Benefit Analysis of 4-[(Carboxymethyl)amino]benzoic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the selection of building blocks is a critical decision point, balancing cost, efficiency, purity, and environmental impact. One such key intermediate, 4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine, finds utility in various applications, including as a precursor for pharmaceuticals and other specialty chemicals. This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against viable alternatives, supported by experimental considerations.

The Synthetic Landscape: Production of this compound

The primary and most industrially viable route to this compound is the N-alkylation of 4-aminobenzoic acid (PABA) with a C2-carboxy synthon, typically chloroacetic acid or its salt.

A typical large-scale synthesis involves the reaction of 4-aminobenzoic acid with chloroacetic acid in an aqueous alkaline medium. The reaction is generally carried out at elevated temperatures to drive the nucleophilic substitution to completion. The product is then precipitated by adjusting the pH.

Key Reaction:

The process is relatively straightforward, but optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs.

Experimental Protocol: Large-Scale Synthesis of this compound
  • Charging the Reactor: A suitable glass-lined or stainless steel reactor is charged with a calculated amount of water and sodium hydroxide solution.

  • Addition of PABA: 4-Aminobenzoic acid is added to the alkaline solution with stirring until completely dissolved.

  • Controlled Addition of Chloroacetic Acid: A solution of chloroacetic acid, neutralized with sodium hydroxide, is slowly added to the reactor. The temperature is carefully controlled to prevent runaway reactions.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials.

  • Product Isolation: Once the reaction is complete, the mixture is cooled. The pH of the solution is then carefully adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Filtration and Washing: The precipitated product is isolated by filtration and washed with deionized water to remove inorganic salts and other impurities.

  • Drying: The final product is dried under vacuum at a controlled temperature to obtain a stable, crystalline solid.

Cost Analysis: A Quantitative Breakdown

The economic viability of using this compound hinges on a detailed analysis of its production costs. The major contributors are raw materials, energy consumption, labor, and waste disposal.

Table 1: Estimated Cost Breakdown for Large-Scale Synthesis of this compound

Cost ComponentKey FactorsEstimated Contribution to Total Cost (%)
Raw Materials Price of 4-aminobenzoic acid, chloroacetic acid, sodium hydroxide, and hydrochloric acid.60-70%
Energy Heating for the reaction, cooling for precipitation, and vacuum for drying.10-15%
Labor Operator time for charging, monitoring, and harvesting.5-10%
Waste Disposal Treatment of aqueous waste containing inorganic salts.5-8%
Equipment & Maintenance Depreciation and upkeep of reactors, filters, and dryers.3-5%

Note: These percentages are estimates and can vary based on geographical location, supplier pricing, and scale of production.

The primary cost driver is the price of the starting materials, particularly 4-aminobenzoic acid.[1] Therefore, sourcing high-quality, competitively priced PABA is paramount for a cost-effective synthesis.

Performance and Purity Considerations

In large-scale synthesis, achieving high yield and purity is crucial for downstream applications, especially in the pharmaceutical industry. The described synthetic route for this compound can reliably produce material with purities exceeding 99% after a single crystallization step.

Typical Performance Metrics:

  • Yield: 85-95% (based on 4-aminobenzoic acid)

  • Purity: >99% (by HPLC)

  • Appearance: White to off-white crystalline powder

The formation of impurities, such as N,N-bis(carboxymethyl)aminobenzoic acid, can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

Comparative Analysis: Alternatives to this compound

The choice of a building block is often dictated by the specific requirements of the target molecule. While this compound is a versatile intermediate, several alternatives exist, each with its own set of advantages and disadvantages.

Alternative 1: 4-Aminomethylbenzoic acid

This isomer, with the amino group on the methyl substituent, offers a different reactivity profile.

dot

cluster_main This compound cluster_alt1 Alternative 1: 4-Aminomethylbenzoic acid main_struct HOOC-CH₂-NH-C₆H₄-COOH alt1_struct H₂N-CH₂-C₆H₄-COOH

Caption: Structural comparison of the target compound and Alternative 1.

Cost-Benefit of 4-Aminomethylbenzoic acid:

  • Synthesis: Can be prepared from 4-carboxybenzaldehyde through oximation followed by catalytic reduction.[2] This multi-step process can be more complex and costly than the single-step synthesis of its isomer.

  • Performance: The primary amine offers different nucleophilicity and steric hindrance compared to the secondary amine in this compound, which can be advantageous in certain subsequent reactions.

  • Cost: Generally, 4-aminomethylbenzoic acid is more expensive to produce on a large scale due to the more complex synthesis.

Alternative 2: N-Aryl Glycines via Buchwald-Hartwig Amination

For more complex N-aryl glycine derivatives, modern cross-coupling methodologies offer an alternative synthetic route.

dot

cluster_main Synthesis of this compound cluster_alt2 Alternative 2: Buchwald-Hartwig Amination PABA 4-Aminobenzoic Acid Product This compound PABA->Product Nucleophilic Substitution Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product Aryl_Halide Aryl Halide Coupled_Product N-Aryl Glycine Ester Aryl_Halide->Coupled_Product Pd-Catalyzed Coupling Glycine_Ester Glycine Ester Glycine_Ester->Coupled_Product

Caption: Comparison of synthetic workflows.

Cost-Benefit of Buchwald-Hartwig Amination:

  • Versatility: This method allows for the synthesis of a wide range of N-aryl glycines from various aryl halides and glycine esters.

  • Cost: The use of palladium catalysts and specialized ligands can significantly increase the cost of synthesis, making it less economically viable for simple, large-scale production compared to the direct alkylation of PABA.

  • Performance: While offering broad scope, the reaction conditions can be sensitive, and catalyst removal from the final product can be challenging, particularly for pharmaceutical applications.

Table 2: Comparative Overview of this compound and Alternatives

FeatureThis compound4-Aminomethylbenzoic acidN-Aryl Glycines (Buchwald-Hartwig)
Synthetic Complexity Low (One-step)Moderate (Multi-step)High (Catalyst and ligand required)
Raw Material Cost ModerateHighHigh (Aryl halides, catalyst)
Scalability ExcellentGoodModerate
Versatility Specific to PABA backboneSpecific to its isomeric structureHigh (Broad substrate scope)
Overall Cost-Effectiveness High for its specific structureLowLow for simple structures

Conclusion and Recommendations

For large-scale applications requiring the specific scaffold of N-(4-carboxyphenyl)glycine, the direct N-alkylation of 4-aminobenzoic acid with chloroacetic acid remains the most cost-effective and scalable synthetic route. The process is robust, high-yielding, and provides a high-purity product suitable for demanding applications.

Key Recommendations for Cost-Optimization:

  • Strategic Sourcing: Secure long-term contracts with reliable suppliers of 4-aminobenzoic acid to mitigate price volatility.

  • Process Optimization: Continuously optimize reaction parameters (temperature, concentration, reaction time) to maximize yield and minimize energy consumption.

  • Solvent and Reagent Recycling: Implement procedures for the recovery and reuse of solvents and excess reagents where feasible to reduce waste and raw material costs.

While alternative synthetic methodologies like the Buchwald-Hartwig amination offer greater versatility for producing a diverse range of N-aryl glycines, they are generally not cost-competitive for the large-scale production of this specific, high-volume intermediate. The choice of synthetic route should always be guided by a thorough evaluation of the specific project requirements, balancing cost, scalability, and the desired chemical diversity.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]
  • IndiaMART. Benzoic Acid - 4 Amino Benzoic Acid Latest Price, Manufacturers & Suppliers. [Link]
  • Google Patents. Preparation method of 4-aminomethylbenzoic acid.
  • PrepChem. Preparation of N-(2-carboxyphenyl)glycine. [Link]
  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
  • Google Patents.
  • Taylor & Francis Online. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
  • MDPI.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Cyanophenyl)
  • RSC Publishing.
  • ResearchGate. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]
  • Google Patents. Preparation method of 4-aminomethylbenzoic acid.
  • RSC Publishing.
  • European Patent Office.
  • Mcgraw-Hill. Aniline in the Modern World: Production Insights and Market Constraints. [Link]
  • ResearchGate. Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. [Link]
  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
  • CAS Common Chemistry. 4-[(Aminocarbonyl)amino]benzoic acid. [Link]
  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid. [Link]

Sources

A Comparative Guide to the Applications of N-(4-carboxyphenyl)glycine and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the diverse applications of N-(4-carboxyphenyl)glycine (NCPG) and its derivatives, pivotal tools in the study of excitatory neurotransmission. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear, objective analysis of these compounds' performance across various research contexts. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and comparative data, to provide a comprehensive resource for leveraging these compounds in your research.

Introduction to N-(4-carboxyphenyl)glycine: A Modulator of Glutamatergic Signaling

N-(4-carboxyphenyl)glycine and its analogs are a class of phenylglycine derivatives that have garnered significant attention for their ability to antagonize glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity, a key factor in various neurological disorders. The ability of NCPG and its derivatives to selectively modulate glutamatergic signaling makes them invaluable for dissecting the roles of specific glutamate receptor subtypes in health and disease.

These compounds primarily target metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Some derivatives also exhibit activity at ionotropic N-methyl-D-aspartate (NMDA) receptors.[1][2] This guide will compare the application of these compounds in two distinct and critical areas of neuroscience research: the modulation of nociceptive pathways and their potential as neuroprotective agents.

Section 1: Antagonism of Metabotropic Glutamate Receptors in Nociception

The sensation of pain, or nociception, is a complex process involving the transmission of signals through various pathways in the peripheral and central nervous systems. Metabotropic glutamate receptors, particularly mGluR1, are densely expressed in regions of the brain and spinal cord involved in pain processing, such as the thalamus.[3] Phenylglycine derivatives, including (S)-4-carboxyphenylglycine (S-4CPG), have been instrumental in elucidating the role of these receptors in nociceptive signaling.

Case Study: Selective Depression of Nociceptive Synaptic Excitation

In a seminal study, (S)-4-carboxyphenylglycine and (RS)-α-methyl-4-carboxyphenylglycine were shown to competitively antagonize the effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD), a selective mGluR agonist.[1] This antagonism was observed in both rat cerebral cortical slices and neonatal rat spinal motoneurons.[1]

Experimental Rationale: The researchers aimed to determine if the antagonism of mGluRs by phenylglycine derivatives could selectively block pain signals without affecting other sensory inputs. The thalamus is a key relay center for sensory information, making it an ideal target for this investigation.

Experimental Workflow:

G cluster_0 In Vivo Electrophysiology in Rat Thalamus Animal Preparation Animal Preparation Iontophoretic Application Iontophoretic Application Animal Preparation->Iontophoretic Application Anesthetized rat Neuronal Recording Neuronal Recording Iontophoretic Application->Neuronal Recording Application of S-4CPG & ACPD Sensory Stimulation Sensory Stimulation Sensory Stimulation->Neuronal Recording Noxious (heat) & non-noxious (air-jet) stimuli Data Analysis Data Analysis Neuronal Recording->Data Analysis Record neuronal firing

Caption: Workflow for in vivo electrophysiological recording in the rat thalamus.

Key Findings:

The study revealed that both (S)-4-carboxyphenylglycine and (RS)-α-methyl-4-carboxyphenylglycine selectively depressed synaptic excitation in thalamic neurons evoked by noxious thermal stimuli.[1] Crucially, the synaptic stimulation of the same cells by non-noxious stimuli was unaffected.[1] This demonstrates a selective role for mGluRs in processing pain signals.

CompoundAgonist ChallengedModel SystemEffect on Nociceptive ResponseEffect on Non-Nociceptive Response
(S)-4-CarboxyphenylglycineACPDRat Thalamic NeuronsDepressionNo effect
(RS)-α-Methyl-4-carboxyphenylglycineACPDRat Thalamic NeuronsDepressionNo effect

Table 1: Comparative effects of phenylglycine derivatives on sensory responses in the thalamus.

This selective antagonism highlights the potential for developing analgesics that target mGluRs, which could offer pain relief without the side effects associated with broader-acting analgesics.

Section 2: Neuroprotection via Glutamate Receptor Antagonism

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2] Antagonists of glutamate receptors, including both NMDA and mGluRs, are therefore of significant interest as potential neuroprotective agents.

Case Study: Glycine Site Antagonists and Neuroprotection

While N-(4-carboxyphenyl)glycine primarily targets mGluRs, the broader class of glycine derivatives has been explored for their activity at the glycine modulatory site of the NMDA receptor.[2][4] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] Therefore, antagonists of the glycine site can effectively block NMDA receptor function and subsequent excitotoxicity.

Experimental Rationale: This line of research investigates whether blocking the glycine co-agonist site of the NMDA receptor can protect neurons from excitotoxic damage induced by NMDA receptor overactivation.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Primary cortical neurons are cultured from embryonic rats.

  • Induction of Excitotoxicity: Neurons are exposed to a high concentration of NMDA to induce excitotoxicity.

  • Treatment: In parallel experiments, neurons are co-treated with NMDA and varying concentrations of a glycine site antagonist.

  • Assessment of Cell Viability: After a set incubation period, cell viability is assessed using a standard assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the antagonist to those treated with NMDA alone.

G cluster_1 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Glycine_Antagonist Glycine Site Antagonist Glycine_Antagonist->NMDAR

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and its inhibition by a glycine site antagonist.

Comparative Efficacy of Glycine Site Antagonists:

While direct comparative data for N-(4-carboxyphenyl)glycine as a neuroprotectant via the glycine site is less prominent, studies on other glycine derivatives provide a framework for comparison. For instance, novel noncompetitive antagonists at the glycine site have shown significant neuroprotection from NMDA-induced excitotoxicity in the nucleus basalis of young rats.[2] The efficacy of these compounds is often compared based on their IC50 values for inhibiting glycine site binding and their ability to prevent neuronal cell death in vitro and in vivo.

Compound ClassTargetMechanism of ActionNeuroprotective Potential
Phenylglycine Derivatives (e.g., S-4CPG)mGluRsCompetitive AntagonismHigh in models of nociception and some excitotoxicity
Quinoxalinedione DerivativesGlycine site of NMDA ReceptorCompetitive AntagonismDemonstrated in various excitotoxicity models
4-Hydroxy-2-quinolonesGlycine site of NMDA ReceptorAllosteric InhibitionPotent neuroprotection in preclinical studies[4]

Table 2: Comparison of different classes of glutamate receptor antagonists in neuroprotection.

The development of potent and selective glycine/NMDA antagonists is a promising avenue for therapeutic intervention in acute and chronic neurological diseases.[5]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(aryl)glycines can be achieved through various methods, including the condensation of a substituted aminobenzoic acid with chloroacetic acid or through the rearrangement of 2-chloro-N-aryl acetamides.[6][7][8] The specific substituents on the phenyl ring and modifications to the glycine backbone have profound effects on the compound's affinity and selectivity for different glutamate receptor subtypes.

For instance, the addition of a hydroxyl group at the 3-position of the phenyl ring, as in (DL)-4-carboxy-3-hydroxyphenylglycine, results in a potent and competitive antagonist of the mGluR1α subtype.[9] This highlights the importance of SAR studies in designing novel ligands with desired pharmacological profiles.

Conclusion and Future Directions

N-(4-carboxyphenyl)glycine and its analogs have proven to be indispensable pharmacological tools for dissecting the complex roles of glutamate receptors in the central nervous system. The comparative analysis presented in this guide demonstrates their utility in two critical areas: the selective modulation of pain pathways and the prevention of excitotoxic neuronal death.

The ability of these compounds to selectively target specific receptor subtypes offers a significant advantage over non-selective antagonists, paving the way for the development of novel therapeutics with improved efficacy and reduced side effects. Future research will likely focus on the development of compounds with even greater subtype selectivity and favorable pharmacokinetic properties for clinical applications. The continued exploration of the therapeutic potential of glycine derivatives holds significant promise for addressing a wide range of debilitating neurological and psychiatric disorders.

References

  • Eaton, S. A., Jane, D. E., Jones, P. L., Porter, R. H., Pook, P. C., Sunter, D. C., Udvarhelyi, P. M., Roberts, P. J., Salt, T. E., & Watkins, J. C. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European Journal of Pharmacology, 244(2), 195–197. [Link]
  • Thomsen, C., Boel, E., & Suzdak, P. D. (1993). 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors. European Journal of Pharmacology, 245(3), 299–301. [Link]
  • Wenk, G. L., & Danysz, W. (1997). Neuroprotection by novel antagonists at the NMDA receptor channel and glycineB sites.
  • Bristow, L. J., Landon, L. J., & Saywell, K. L. (1996). Allosteric modulation of the glutamate site on the NMDA receptor by four novel glycine site antagonists. British Journal of Pharmacology, 118(7), 1735–1742. [Link]
  • Irreverre, F., Kny, H., Asert, S., Thompson, J. F., & Morris, C. J. (1961). Synthesis of dl-α(m-Carboxyphenyl)-glycine. The Journal of Biological Chemistry, 236(4), 1093-1095. [Link]
  • Salt, T. E., & Eaton, S. A. (1995). The function of metabotropic excitatory amino acid receptors in synaptic transmission in the thalamus: studies with novel phenylglycine antagonists. Neuropharmacology, 34(8), 1043–1051. [Link]
  • Lipton, S. A. (2004). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Current Drug Targets. CNS & Neurological Disorders, 3(2), 111–118. [Link]
  • PrepChem. (2023). Preparation of N-(2-carboxyphenyl)glycine. [Link]
  • Nagaraju, D., Padaki, N. V., & Kumar, K. A. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(35), 24654–24660. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(Carboxymethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Identification

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on data for the closely related compound, 4-Aminobenzoic acid, we can anticipate a similar hazard profile for 4-[(Carboxymethyl)amino]benzoic acid.

The primary hazards are categorized as follows:

  • Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some related aromatic amines may also cause allergic skin reactions.[1]

  • Environmental Hazards : Harmful to aquatic life, with potentially long-lasting effects.[1] Therefore, it must be prevented from entering drains or waterways.[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Skin Irritation (Category 2)H315: Causes skin irritationP362: Take off contaminated clothing and wash before reuse.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP304+P340: IF INHALED: Remove victim to fresh air.
Chronic aquatic toxicityH412/H413: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.[1]
Disposal Mandate -P501: Dispose of contents/container to an approved waste disposal plant. [1][2]

This table synthesizes data from SDSs for the analogous compound, 4-Aminobenzoic acid.[1]

Regulatory Framework: Know Your Responsibilities

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] As a generator of chemical waste, your laboratory is legally responsible for correctly identifying, managing, and disposing of it. This "cradle-to-grave" responsibility means you must ensure the waste is handled safely from the moment it's generated until its final, environmentally sound disposal.[5]

Key responsibilities include:

  • Waste Determination : The generator must first determine if a discarded chemical is classified as a hazardous waste.[6] Given the hazards identified, this compound should be managed as such.

  • Proper Management : This includes using appropriate containers, labeling them correctly, and storing them safely prior to collection.[7][8]

  • Licensed Disposal : Waste must be transported and disposed of by a licensed hazardous waste management company.[7]

Core Disposal Principles: Segregation, Labeling, and Containment

A successful waste management program is built on three pillars. Adhering to these principles prevents dangerous chemical reactions, ensures regulatory compliance, and protects personnel.

  • Segregation : Keep different classes of chemical waste separate.[7][8] Solid this compound waste should not be mixed with liquid wastes, nor with other incompatible solids. Always maintain separate, dedicated waste streams for halogenated solvents, non-halogenated solvents, acids, bases, and solid chemicals.[8]

  • Labeling : All waste containers must be clearly and accurately labeled.[7] The label should include the full chemical name—"this compound"—and explicitly state "Hazardous Waste." Indicate the primary hazards (e.g., "Irritant," "Environmental Hazard").

  • Containment : Waste must be stored in containers that are compatible with the chemical and are in good condition, free from leaks.[9] The original product container is often the best choice for storing the waste chemical.[9] Containers must be kept tightly sealed except when adding waste.[1][8]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams associated with this compound.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Final Disposition start Waste Generation (Solid, Contaminated Labware, Spill Debris) is_solid Is the waste primarily solid chemical? start->is_solid is_labware Is it contaminated labware or PPE? start->is_labware is_solid->is_labware No solid_container Place in a compatible, sealed container labeled: 'Hazardous Solid Waste' 'this compound' 'Irritant' is_solid->solid_container Yes labware_container Place in a designated container for 'Contaminated Solid Waste' or 'Hazardous Labware' is_labware->labware_container Yes disposal Arrange for pickup by a licensed hazardous waste disposal service. solid_container->disposal labware_container->disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]

Protocol 1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of this compound.

  • Do Not Mix : Never mix this chemical with any other waste unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection : If possible, use the original container. If not available, use a new, clean, and compatible container (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).

  • Labeling : Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound." Note the date and primary hazards.

  • Storage : Keep the container tightly sealed and store it in a designated secondary containment area for solid hazardous waste, away from incompatible materials like strong oxidizing agents.[10]

  • Collection : Arrange for collection by your institution's EHS or a contracted hazardous waste disposal service.[7]

Protocol 2: Disposal of Contaminated Labware and PPE

This protocol covers items such as weigh boats, contaminated gloves, bench paper, and empty containers.

  • Gross Decontamination : Remove as much solid residue as possible from labware. This collected residue should be disposed of according to Protocol 1.

  • Container Rinsing : An empty container that held the chemical must be managed properly. For acutely hazardous materials, this involves triple rinsing with a suitable solvent.[9] The resulting rinsate is also considered hazardous waste and must be collected in a labeled hazardous liquid waste container.

  • Solid Waste Collection : Place all contaminated disposable items (gloves, wipers, plasticware) into a designated, clearly labeled hazardous solid waste container. This is often a lined cardboard box or a dedicated plastic drum.

  • Disposal : Once full, seal the container and arrange for pickup by a licensed hazardous waste vendor.

Protocol 3: Management of Spill-Contaminated Materials

In the event of a spill, prioritize personnel safety before cleanup and disposal.

  • Safety First : Evacuate the immediate area if necessary. Ensure proper ventilation.[10]

  • Containment : Prevent the spill from spreading or entering any drains.[1]

  • Cleanup : For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1][10] Place the collected material into a sealed, labeled hazardous waste container.

  • Decontamination : Use an appropriate absorbent material to decontaminate the spill surface. All materials used for cleanup (absorbent pads, wipers, contaminated PPE) must be considered hazardous waste and disposed of according to Protocol 2.[9]

By adhering to these scientifically grounded and regulation-compliant procedures, you can effectively manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]
  • Material Safety Data Sheet - 4-Aminobenzoic acid. Alfa Aesar. [Link]
  • 4-AMINOBENZOIC ACID EXTRA PURE - Safety D
  • Safety d
  • Material Safety Data Sheet - Methyl 4-aminobenzo
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
  • Identification and Listing of Hazardous Waste.
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-[(Carboxymethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4-[(Carboxymethyl)amino]benzoic acid. As a structurally related compound to the more widely documented 4-Aminobenzoic acid, this document synthesizes established safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined below are grounded in the principles of proactive risk mitigation and are designed to be a self-validating system for safe laboratory operations.

Hazard Identification and Risk Assessment

Presumed Hazards Based on 4-Aminobenzoic Acid:

  • Skin Irritation: May cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][3][4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3][4][5]

  • Combustibility: The dust of similar compounds can form an explosive mixture in the air.[6]

It is imperative to handle this compound with the assumption that it carries these potential risks. A thorough risk assessment should be conducted before any new procedure involving this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical powders.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[5][7][8]To protect the eyes from dust particles and potential splashes of solutions containing the compound.
Skin Protection Wear a full-length, long-sleeved laboratory coat. Use chemically resistant gloves (e.g., nitrile) and inspect them for any defects before use.[1][7][9]To prevent skin contact, which may cause irritation or an allergic reaction.[1][2][3][4]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN149 approved respirator should be used.[5][6] This is especially important when handling the powder outside of a fume hood.To prevent inhalation of the powder, which can lead to respiratory irritation.[1][3][4][5]

Always remove gloves and lab coats before leaving the laboratory to prevent the contamination of common areas.[8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety. The following workflow provides a step-by-step guide for its use in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_sds Review SDS of Analagous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate Workspace handling_dissolve->post_decontaminate Complete Experiment post_dispose Dispose of Waste in Labeled Containers post_decontaminate->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation: Before handling the compound, ensure your workspace is prepared. Work within a chemical fume hood to minimize inhalation exposure.[5][10] Lay down disposable bench covers to easily clean up any potential spills.[10]

  • Weighing:

    • To avoid fluctuations from the fume hood's airflow, it is advisable to pre-weigh a covered vessel.[10]

    • Inside the fume hood, carefully add the this compound powder to the vessel.

    • Close the vessel and re-weigh it outside the fume hood to determine the exact amount of compound added.[10]

    • Repeat as necessary, ensuring the powder is only handled inside the fume hood.[10]

  • Dissolution: Add the desired solvent to the vessel containing the powder while still inside the fume hood.

  • Cleanup: After use, wipe down all surfaces with an appropriate cleaning solution.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious consequences for both human health and the environment.

  • Solid Waste: Collect any unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the sink.[9]

  • Container Disposal: Empty containers should be handled as if they still contain the product. Rinse them thoroughly with an appropriate solvent, and collect the rinsate as hazardous waste.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][6] Remove contaminated clothing.[4][6] If irritation or a rash develops, seek medical attention.[4][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2][4][6] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[2][6] Seek medical attention.
Spill For a small spill, use appropriate tools to carefully sweep up the solid material and place it in a designated waste container.[11] Avoid generating dust.[1] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Always ensure that eyewash stations and safety showers are readily accessible in the laboratory.[6]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Carl ROTH. (2024). Safety Data Sheet: 4-Aminobenzoic acid.
  • Oxford Lab Fine Chem LLP. (Pure) (p-Amino Benzoic Acid) MSDS CAS.
  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Caltech CCE. General Lab Safety Procedure.
  • Metascience. (n.d.). Safety Data Sheet 4-Aminobenzoic acid.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Carboxymethyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Carboxymethyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.